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  • Product: 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile
  • CAS: 138942-61-7

Core Science & Biosynthesis

Foundational

The Synthesis of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile: A Mechanistic and Practical Guide

Introduction: The Significance of the Aminopyrazole Scaffold The 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile core is a privileged scaffold in medicinal chemistry and drug development. Its unique electronic and structural...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Aminopyrazole Scaffold

The 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile core is a privileged scaffold in medicinal chemistry and drug development. Its unique electronic and structural features allow it to serve as a versatile building block for the synthesis of a wide array of biologically active compounds. Molecules incorporating this pyrazole derivative have demonstrated a broad spectrum of pharmacological activities, including but not limited to, kinase inhibition, anti-inflammatory, and anti-cancer properties. Understanding the fundamental mechanism of its synthesis is therefore of paramount importance for researchers and scientists dedicated to the discovery of novel therapeutics. This guide provides an in-depth exploration of the prevalent synthesis mechanism, practical experimental protocols, and the underlying chemical principles that govern this crucial transformation.

The Core Synthesis Mechanism: A Stepwise Elucidation

The most common and efficient synthesis of 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile involves the reaction of phenylhydrazine with ethoxymethylenemalononitrile. This reaction proceeds through a well-defined sequence of nucleophilic addition, elimination, intramolecular cyclization, and tautomerization.

Step 1: Nucleophilic Attack of Phenylhydrazine

The reaction is initiated by the nucleophilic attack of the terminal nitrogen atom of phenylhydrazine on the electron-deficient β-carbon of the ethoxymethylenemalononitrile double bond. Phenylhydrazine, a potent nucleophile, readily adds to the activated alkene in a Michael-type addition.

Step 2: Elimination of Ethanol

Following the initial addition, the resulting intermediate undergoes a rapid elimination of an ethoxy group, facilitated by a proton transfer. This step is energetically favorable as it leads to the formation of a more stable, conjugated phenylhydrazone intermediate.

Step 3: Intramolecular Cyclization (Thorpe-Ziegler Type)

The key ring-forming step is an intramolecular cyclization analogous to the Thorpe-Ziegler reaction.[1][2][3] The amino group of the phenylhydrazone intermediate acts as an internal nucleophile, attacking the electrophilic carbon of one of the nitrile groups. This results in the formation of a five-membered iminopyrazole ring. The Thorpe-Ziegler reaction is a classical method for the formation of cyclic compounds from dinitriles and related precursors.[1][2][3]

Step 4: Tautomerization to the Aromatic Aminopyrazole

The newly formed iminopyrazole intermediate is not the final stable product. It undergoes a rapid tautomerization to the aromatic 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile. This final step is the driving force for the reaction, as it results in the formation of a highly stable, aromatic pyrazole ring system.

Visualizing the Reaction Pathway

The following diagram illustrates the step-by-step mechanism for the synthesis of 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile.

Synthesis_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Phenylhydrazine Phenylhydrazine Addition_Product Michael Addition Product Phenylhydrazine->Addition_Product Nucleophilic Attack EMM Ethoxymethylenemalononitrile EMM->Addition_Product Phenylhydrazone Phenylhydrazone Intermediate Addition_Product->Phenylhydrazone Elimination of Ethanol Iminopyrazole Iminopyrazole Intermediate Phenylhydrazone->Iminopyrazole Intramolecular Cyclization Final_Product 3-Amino-1-phenyl-1H- pyrazole-4-carbonitrile Iminopyrazole->Final_Product Tautomerization

Caption: Reaction mechanism for the synthesis of 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile.

Experimental Protocol: A Validated Methodology

The following protocol provides a reliable method for the laboratory-scale synthesis of 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile.

Reagents and Materials
Reagent/MaterialMolecular Weight ( g/mol )Moles (mol)Mass/VolumeRole
Phenylhydrazine108.140.110.81 gNucleophile
Ethoxymethylenemalononitrile122.120.112.21 gElectrophile
Ethanol46.07-100 mLSolvent
Acetic Acid (glacial)60.05catalytic~1 mLCatalyst
Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylhydrazine (10.81 g, 0.1 mol) in ethanol (50 mL).

  • Addition of Reactant: To this solution, add ethoxymethylenemalononitrile (12.21 g, 0.1 mol) portion-wise over 10 minutes with continuous stirring. An exothermic reaction may be observed.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (approximately 1 mL) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from ethanol to yield a crystalline solid.

Expected Yield and Characterization

The typical yield for this reaction is in the range of 85-95%. The final product, 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile, can be characterized by standard analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy to confirm its structure and purity.

Causality in Experimental Choices: A Deeper Dive

  • Choice of Solvent: Ethanol is an ideal solvent for this reaction as it readily dissolves the reactants and is relatively inert under the reaction conditions. Its boiling point allows for a convenient reflux temperature to drive the reaction to completion.

  • Catalyst: The addition of a catalytic amount of a weak acid like acetic acid protonates the ethoxy group, making it a better leaving group and thus facilitating the elimination step.

  • Reaction Temperature: Refluxing the reaction mixture provides the necessary activation energy for the intramolecular cyclization and ensures a reasonable reaction rate.

Conclusion: A Foundation for Innovation

The synthesis of 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile is a robust and well-understood chemical transformation that provides access to a critical building block for drug discovery. A thorough understanding of its mechanism, from the initial nucleophilic attack to the final tautomerization, empowers researchers to optimize reaction conditions and explore the synthesis of novel derivatives. The protocol described herein represents a self-validating system that can be reliably implemented in a laboratory setting, providing a solid foundation for further innovation in the field of medicinal chemistry.

References

  • Al-Qalaf, F., et al. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(12), 5037-5054. [Link]

  • Bhale, V. N., et al. (2014). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry, 9, 758880. [Link]

  • Chemguide. (n.d.). addition-elimination reactions of aldehydes and ketones. Retrieved from [Link]

  • Wikipedia contributors. (2023, December 12). Thorpe reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 9, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Addition-Elimination Reactions. Retrieved from [Link]

  • Shawali, A. S. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 149-166. [Link]

  • SynArchive. (n.d.). Thorpe-Ziegler Reaction. Retrieved from [Link]

  • Kiyani, H., & Bamdad, M. (2018). Sodium ascorbate as an expedient catalyst for green synthesis of polysubstituted 5-aminopyrazole-4-carbonitriles and 6-amino-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. Research on Chemical Intermediates, 44(8), 4937-4953. [Link]

  • El-Abadelah, M. M., et al. (2007). Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. Molecules, 12(7), 1437-1447. [Link]

  • Abdel-Fattah, A. M., et al. (1995). Reinvestigation of the Reaction of PhenacylMalononitrile with Hydrazines under Solvent Conditions. Afinidad, 52(456), 115-118. [Link]

  • Semantic Scholar. (n.d.). Thorpe-Ziegler reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of aldehydes (1a–s) with phenylhydrazine (2) and malononitrile.... Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Thorpe-Ziegler cyclization a.... Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile is a heterocyclic organic compound featuring a pyrazole core. This scaffold is of significant inter...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile is a heterocyclic organic compound featuring a pyrazole core. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active molecules. The unique arrangement of nitrogen atoms in the pyrazole ring, coupled with the amino and cyano functional groups, imparts specific electronic and steric properties that enable diverse molecular interactions. Understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization in synthesis, formulation, and as a scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of the key physicochemical parameters of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile, alongside detailed experimental protocols for their determination.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is the foundation of all scientific investigation. The structure of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile is depicted below, along with its key identifiers.

Caption: Chemical structure of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile.

Table 1: Chemical Identifiers

IdentifierValueSource
Chemical Name 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile-
CAS Number 138942-61-7[1][2][3]
Molecular Formula C₁₀H₈N₄[1][2]
Molecular Weight 184.20 g/mol [1][2]
InChI Key QGZKDVFQNNGYKY-UHFFFAOYSA-N[2]
SMILES N#Cc1cn(-c2ccccc2)nc1N[2]

Physical and Chemical Properties

A summary of the known and predicted physical and chemical properties of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile is presented below. It is important to note that while some data is from experimental sources, other values may be based on closely related structures or computational predictions.

Table 2: Physicochemical Properties

PropertyValueMethod/Source
Appearance Off-white crystalline solid[2]
Melting Point 103 °CBiosynth Product Information[1]
Solubility Data not readily available. Expected to be soluble in polar organic solvents.-
pKa Data not readily available. The amino group is expected to be basic, and the pyrazole N-H (in the tautomeric form) acidic.-

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, field-proven methodologies for the experimental determination of key physicochemical properties of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile. These protocols are designed to be self-validating and are grounded in established analytical principles.

Determination of Melting Point

Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound. The capillary method is a standard and reliable technique for this determination.

Protocol:

  • Sample Preparation: A small amount of the dry, crystalline 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile is finely powdered.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated melting point apparatus is used.

  • Measurement:

    • The capillary tube is placed in the heating block of the apparatus.

    • The temperature is raised at a rapid rate initially to about 15-20 °C below the expected melting point (103 °C).

    • The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

    • The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Solubility Determination (Shake-Flask Method)

Rationale: Solubility is a critical parameter in drug development, influencing bioavailability and formulation. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

Protocol:

  • Solvent Selection: A range of solvents of varying polarities should be tested, including but not limited to water, ethanol, methanol, acetone, and dichloromethane[4].

  • Equilibration: An excess amount of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile is added to a known volume of the selected solvent in a sealed vial.

  • Agitation: The vials are agitated in a constant temperature shaker bath (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid.

  • Quantification: A clear aliquot of the supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved compound is determined using a validated analytical method, such as RP-HPLC with UV detection.

cluster_prep Sample Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_quantify Quantification A Add excess solid to solvent B Agitate at constant temperature (24-72h) A->B C Centrifuge or let stand B->C D Analyze supernatant by HPLC-UV C->D

Caption: Workflow for solubility determination by the shake-flask method.

pKa Determination (Potentiometric Titration)

Rationale: The acid dissociation constant (pKa) is crucial for predicting the ionization state of a molecule at a given pH, which affects its solubility, permeability, and receptor binding. Potentiometric titration is a precise method for determining pKa values[5][6].

Protocol:

  • Sample Preparation: A known amount of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile is dissolved in a suitable solvent system, often a co-solvent mixture like methanol-water, to ensure complete dissolution[6]. The ionic strength of the solution is kept constant using an inert salt like KCl[7].

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa.

  • pH Measurement: The pH of the solution is monitored continuously using a calibrated pH electrode after each addition of the titrant.

  • Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal[7][8].

Spectroscopic and Chromatographic Characterization

Rationale: Spectroscopic and chromatographic techniques provide structural confirmation and are essential for purity assessment.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For related pyrazole carbonitriles, characteristic vibrational bands are observed for the amino (N-H stretching), cyano (C≡N stretching), and aromatic groups[9][10].

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern, which aids in structural elucidation. The mass spectrum of the isomeric 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile shows a molecular ion peak (M+) at m/z = 184, corresponding to its molecular weight[10].

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a powerful tool for assessing the purity of the compound and for quantification in various assays. A general RP-HPLC method for pyrazoline derivatives has been developed using a C18 column with a mobile phase consisting of 0.1% trifluoroacetic acid and methanol in an 80:20 ratio, with UV detection at 206 nm[11][12][13]. Method development for 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile would involve optimizing the mobile phase composition and gradient to achieve a sharp, symmetrical peak with a reasonable retention time.

cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Multi-component Reaction B Crystallization / Chromatography A->B C NMR, IR, MS B->C D Melting Point B->D E RP-HPLC B->E

Caption: General workflow for the synthesis and characterization of pyrazole derivatives.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile. While some experimental data for this specific molecule is limited in the public domain, the provided protocols offer robust methodologies for its comprehensive characterization. A thorough understanding of these properties is indispensable for researchers and scientists working on the synthesis, development, and application of this and related pyrazole-based compounds in the pursuit of novel therapeutics.

References

  • International Journal of Chemical and Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

  • Sivagam, B., Sekar, R., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Semantic Scholar. Retrieved from [Link]

  • Igbokwe, N. N., et al. (n.d.). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension. R Discovery. Retrieved from [Link]

  • Ashtekar, et al. (n.d.). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2023). A Highly-Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

  • Al-Qalaf, F., et al. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(11), 4837-4855. Retrieved from [Link]

  • PubChem. (n.d.). 3-amino-5-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile. Retrieved from [Link]

  • Farkas, E., et al. (2013). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education, 90(3), 343-349. Retrieved from [Link]

  • Al-Qalaf, F., et al. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. ResearchGate. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Ghasemzadeh, M. A., et al. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry, 9, 748350. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • Al-Qalaf, F., et al. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. Retrieved from [Link]

  • ResearchGate. (2024). Determination of p K a of triazolo[5,1-c][1][11][12]triazines in non-aqueous media by potentiometric titration. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Solubility Prediction of Satranidazole in Methanol-Water Mixtures Using Extended Hildebrand Solubility Parameter Approach. Retrieved from [Link]

  • Zafar, S., et al. (n.d.). REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pak. J. Pharm. Sci. Retrieved from [Link]

  • D'Accolti, M., et al. (2022). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

  • AHH Chemical. (n.d.). 3-Amino-5-methyl-1H-pyrazole-4-carbonitrile. Retrieved from [Link]

  • LookChem. (n.d.). 3-Amino-1-Phenyl-1h-Pyrazole-4-Carbonitrile (CAS No. 138942-61-7) Suppliers. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. PubMed Central. Retrieved from [Link]

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Foundational

Spectroscopic Data of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile: An In-depth Technical Guide

This technical guide provides a detailed analysis of the spectroscopic data for 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile (C₁₀H₈N₄, MW: 184.20 g/mol ).[1][2] This document is intended for researchers, scientists, and p...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the spectroscopic data for 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile (C₁₀H₈N₄, MW: 184.20 g/mol ).[1][2] This document is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing this and related pyrazole compounds. The guide will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural confirmation of this molecule.

Molecular Structure and Spectroscopic Overview

The structural elucidation of a novel or synthesized compound is a cornerstone of chemical research and development. Spectroscopic techniques provide a non-destructive means to probe the molecular architecture, offering a detailed fingerprint of the compound's identity and purity. For 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile, a multifaceted approach utilizing ¹H NMR, ¹³C NMR, IR, and MS is essential for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By analyzing the chemical shifts, integrations, and coupling patterns of ¹H and ¹³C nuclei, a detailed map of the carbon-hydrogen framework can be constructed.

¹H NMR (Proton NMR) Spectroscopy

Expected ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0 - 8.2Singlet1HH-5 (pyrazole)
~7.4 - 7.8Multiplet5HPhenyl-H
~5.0 - 6.0Broad Singlet2H-NH₂

Interpretation and Rationale:

  • Pyrazole Proton (H-5): A singlet is anticipated for the proton at the 5-position of the pyrazole ring. Its chemical shift is expected to be in the downfield region due to the electron-withdrawing effects of the adjacent nitrogen atom and the aromatic system.

  • Phenyl Protons: The five protons of the N-phenyl group will likely appear as a complex multiplet in the aromatic region (approximately 7.4-7.8 ppm). The exact pattern will depend on the specific electronic environment and through-space interactions.

  • Amino Protons (-NH₂): The protons of the amino group are expected to appear as a broad singlet. The chemical shift of these protons can be highly variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding.

¹³C NMR (Carbon NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will give rise to a distinct signal.

Expected ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~150 - 160C-3 (C-NH₂)
~140 - 145C-5
~115 - 140Phenyl Carbons
~115 - 120C≡N (Nitrile)
~80 - 90C-4

Interpretation and Rationale:

  • C-3 and C-5 of Pyrazole Ring: The carbon atom attached to the amino group (C-3) is expected to be significantly deshielded, appearing at a high chemical shift. The C-5 carbon will also be in the downfield region.

  • Phenyl Carbons: The six carbons of the phenyl ring will resonate in the aromatic region. The ipso-carbon (attached to the pyrazole nitrogen) will likely have a distinct chemical shift compared to the ortho, meta, and para carbons.

  • Nitrile Carbon (C≡N): The carbon of the nitrile group typically appears in a characteristic region around 115-120 ppm.

  • C-4 of Pyrazole Ring: The carbon atom at the 4-position, bonded to the nitrile group, is expected to be in the upfield region of the sp² carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrations of particular bonds.

Expected IR Data:

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3450 - 3300-NH₂N-H Stretch
2230 - 2210-C≡NNitrile Stretch
1620 - 1580C=N, C=CRing Stretching
1500 - 1400Aromatic C=CRing Stretching

Interpretation and Rationale:

  • N-H Stretching: The amino group should give rise to two distinct bands in the region of 3450-3300 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. The presence of two bands is a hallmark of a primary amine.

  • Nitrile Stretching: A sharp, strong absorption band between 2230 and 2210 cm⁻¹ is a definitive indicator of the nitrile (-C≡N) functional group.[3][4]

  • Ring Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazole and phenyl rings will appear in the 1620-1400 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce structural features. For 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile, the molecular ion peak (M⁺) is expected at an m/z value corresponding to its molecular weight (184.20).

Expected Mass Spectrometry Data:

m/zInterpretation
184Molecular Ion (M⁺)
157[M - HCN]⁺
104[C₆H₅N₂]⁺
77[C₆H₅]⁺

Interpretation and Rationale:

The molecular ion peak at m/z 184 would confirm the molecular formula C₁₀H₈N₄.[3][4] The fragmentation pattern can provide further structural clues. Common fragmentation pathways may include the loss of a hydrogen cyanide molecule (HCN) from the pyrazole ring, leading to a fragment at m/z 157. The cleavage of the N-phenyl bond could result in fragments corresponding to the phenyl radical (m/z 77) and the aminopyrazole carbonitrile radical.

Experimental Protocols

Acquiring high-quality spectroscopic data is paramount for accurate structural elucidation. The following are generalized, best-practice protocols for the spectroscopic analysis of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters to optimize include the spectral width, acquisition time, relaxation delay, and number of scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol (KBr Pellet Method)
  • Sample Preparation: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent disc.

  • Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum.

Mass Spectrometry Protocol (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the abundance of each ion to generate the mass spectrum.

Visualizations

Molecular Structure of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

Caption: Molecular structure of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile.

Spectroscopic Analysis Workflow

cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Compound 3-Amino-1-phenyl-1H- pyrazole-4-carbonitrile NMR NMR (¹H, ¹³C) Compound->NMR IR IR Compound->IR MS MS Compound->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity

Caption: General workflow for spectroscopic structural elucidation.

References

  • Al-Mousawi, S. M., M. A. El-Apasery, and M. H. Elnagdi. 2014. "Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines." Molecules 19(12): 20588-20599. [Link]

  • Der Pharma Chemica. 2016. "Synthesis of polysubstituted amino-pyrazole via multicomponenet strategy using NiFe2O4 nanocatalyst." Der Pharma Chemica 8(18): 88-94. [Link]

  • National Center for Biotechnology Information. n.d. "Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines." PubMed Central. Accessed January 9, 2026. [Link]

  • Royal Society of Chemistry. 2024. "Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH." RSC Advances 14: 12345-12356. [Link]

  • Bentham Science. 2024. "Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles." Current Organic Synthesis 21(4). [Link]

  • Human Metabolome Database. n.d. "1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0245969)." Accessed January 9, 2026. [Link]

  • NIST. n.d. "3-Amino-4,5-dihydro-1-phenylpyrazole." NIST Chemistry WebBook. Accessed January 9, 2026. [Link]

  • International Union of Crystallography. 2011. "6-Amino-3-methyl-4-(3-nitrophenyl)-1-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile." Acta Crystallographica Section E: Structure Reports Online 67(Pt 9): o2354. [Link]

  • NIST. n.d. "3-Amino-4-pyrazolecarbonitrile." NIST Chemistry WebBook. Accessed January 9, 2026. [Link]

  • MDPI. 2022. "Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues." Molecules 27(19): 6543. [Link]

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Exploratory

The Strategic Nucleophile: 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile as a Cornerstone in Heterocyclic Synthesis

An In-depth Technical Guide Abstract 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile stands as a preeminent building block in the field of organic and medicinal chemistry. Its unique molecular architecture, featuring a strat...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile stands as a preeminent building block in the field of organic and medicinal chemistry. Its unique molecular architecture, featuring a strategically positioned amino group, a reactive nitrile moiety, and the inherent reactivity of the pyrazole core, designates it as a privileged scaffold for the construction of complex, biologically active heterocyclic systems. This guide provides an in-depth exploration of the synthesis, reactivity, and synthetic applications of this versatile intermediate. We will delve into the causality behind common synthetic pathways, provide validated experimental protocols, and illustrate its pivotal role in the generation of fused pyrazole systems such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines, which are of significant interest to drug development professionals.

Introduction: The Value Proposition of a Multifunctional Building Block

In the quest for novel therapeutic agents and functional materials, the efficiency of a synthetic route is paramount. The strategic value of a building block is measured by its accessibility, cost-effectiveness, and, most importantly, its capacity to serve as a versatile precursor to a wide range of complex derivatives. 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile excels on all fronts.

The pyrazole ring is a well-established pharmacophore found in numerous FDA-approved drugs, prized for its metabolic stability and ability to participate in hydrogen bonding interactions.[1][2] The title compound functionalizes this core with three key reactive sites:

  • The C3-Amino Group: A potent nucleophile, serving as the primary point of attack for electrophilic reagents.

  • The C4-Nitrile Group: An electrophilic handle that can participate in cyclization reactions or be transformed into other functional groups (e.g., amides, carboxylic acids).

  • The Endocyclic N2-Nitrogen: Acting in concert with the exocyclic C3-amino group, it forms a 1,3-binucleophilic system, which is the cornerstone of its utility in forming fused six-membered rings.[1]

This confluence of reactivity makes it an indispensable tool for generating libraries of fused heterocyclic compounds, particularly those that mimic the purine scaffold and thus have high potential as kinase inhibitors or other targeted therapies.[3][4]

Synthesis of the Core Scaffold

The efficient and scalable synthesis of 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile is critical to its widespread use. While classical methods involving the condensation of β-ketonitriles with phenylhydrazine are effective, the most prevalent and atom-economical approach is a one-pot, three-component reaction.[5][6]

The Three-Component Condensation Pathway

This elegant synthesis involves the reaction of an aromatic aldehyde, malononitrile, and phenylhydrazine. The choice of a base catalyst (e.g., piperidine) is crucial for facilitating the initial Knoevenagel condensation between the aldehyde and malononitrile.[7][8] The resulting benzylidenemalononitrile intermediate is then attacked by phenylhydrazine, leading to a Michael addition followed by an intramolecular cyclization and subsequent aromatization via elimination to afford the final product.

The workflow below illustrates this highly efficient convergent synthesis strategy.

G cluster_0 Reactants cluster_1 Key Intermediates cluster_2 Process Benzaldehyde Benzaldehyde Knoevenagel Benzylidenemalononitrile (Knoevenagel Adduct) Benzaldehyde->Knoevenagel Malononitrile Malononitrile Malononitrile->Knoevenagel Piperidine Phenylhydrazine Phenylhydrazine Michael Michael Adduct Phenylhydrazine->Michael Michael Addition Knoevenagel->Michael Cyclization Intramolecular Cyclization Michael->Cyclization Aromatization Oxidative Aromatization Cyclization->Aromatization Product 3-Amino-1-phenyl-1H- pyrazole-4-carbonitrile Aromatization->Product

Caption: Workflow for the three-component synthesis of the title compound.

Experimental Protocol: Three-Component Synthesis

This protocol is adapted from established green chemistry methodologies.[8]

  • Materials:

    • Phenylhydrazine (1.0 mmol, 0.108 g)

    • Benzaldehyde (1.0 mmol, 0.106 g)

    • Malononitrile (1.0 mmol, 0.066 g)

    • Piperidine (catalytic amount, ~5 mol%)

    • Ethanol (5 mL)

  • Procedure:

    • To a 25 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethanol, phenylhydrazine, benzaldehyde, and malononitrile.

    • Add a catalytic amount of piperidine to the mixture.

    • Heat the reaction mixture to reflux (approximately 78°C) and stir for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature. A solid precipitate will form.

    • Collect the solid product by vacuum filtration.

    • Wash the crude product with cold ethanol to remove any unreacted starting materials.

    • Recrystallize the solid from ethanol to yield the pure 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile as a crystalline solid.

  • Expected Characterization:

    • Appearance: White to off-white solid.

    • Yield: Typically >85%.

    • Melting Point: 190-192 °C.[8]

    • FT-IR (KBr, cm⁻¹): Key peaks should appear around 3450-3200 (NH₂ stretch), 2206 (C≡N stretch), and 1630 (C=N stretch).[8]

    • ¹H NMR (DMSO-d₆): Signals corresponding to the amino protons, and aromatic protons from the phenyl rings should be observed in their expected regions.[8]

Reactivity and Application in Fused Heterocycle Synthesis

The true synthetic power of 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile is realized in its application to building fused heterocyclic systems. Its 1,3-binucleophilic nature is the key determinant of its reactivity profile.

Synthesis of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are of immense interest in medicinal chemistry, with some analogues showing sedative/hypnotic or kinase inhibitory activity.[9] Their synthesis from the title compound is a robust and high-yielding cyclocondensation reaction with a 1,3-dielectrophile, such as a β-diketone or an enaminone.[9][10]

Causality of the Reaction: The reaction is driven by the formation of a stable, aromatic fused ring system. The regioselectivity is governed by the relative nucleophilicity of the C3-amino group and the N2-nitrogen. The more nucleophilic exocyclic amino group typically initiates the reaction by attacking one of the electrophilic centers of the 1,3-dicarbonyl compound. This is followed by an intramolecular condensation involving the N2-nitrogen, which attacks the second carbonyl group, leading to cyclization and dehydration.

G cluster_0 Reaction Cascade Start 3-Amino-1-phenyl-1H- pyrazole-4-carbonitrile (1,3-Binucleophile) Step1 Nucleophilic Attack (C3-NH₂ on C=O) Start->Step1 Reagent 1,3-Dielectrophile (e.g., Acetylacetone) Reagent->Step1 Intermediate Acyclic Intermediate Step1->Intermediate Step2 Intramolecular Cyclization (N2 on second C=O) Intermediate->Step2 Step3 Dehydration Step2->Step3 Product Pyrazolo[1,5-a]pyrimidine Derivative Step3->Product

Caption: General pathway for Pyrazolo[1,5-a]pyrimidine synthesis.

  • Experimental Protocol: Synthesis of a Pyrazolo[1,5-a]pyrimidine Derivative

    • Materials:

      • 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 mmol)

      • Acetylacetone (1.1 mmol)

      • Glacial Acetic Acid (5 mL)

    • Procedure:

      • In a flask, dissolve 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile in glacial acetic acid.

      • Add acetylacetone to the solution.

      • Reflux the mixture for 4-6 hours.

      • After cooling, pour the reaction mixture into ice-cold water.

      • Collect the resulting precipitate by filtration, wash with water, and dry.

      • Recrystallize from a suitable solvent like ethanol to obtain the pure product.

Synthesis of Pyrazolo[3,4-d]pyrimidines

The pyrazolo[3,4-d]pyrimidine scaffold is an isomer of purine and is a cornerstone of many kinase inhibitor drugs. The synthesis of this system from 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile leverages the reactivity of both the amino and nitrile groups.

Causality of the Reaction: This transformation typically involves a one-carbon electrophile, such as formamide or triethyl orthoformate. The amino group first reacts with the electrophile to form an amidine or related intermediate. This is followed by a thermally or acid-catalyzed intramolecular cyclization where the newly formed functionality attacks the adjacent nitrile group, leading to the formation of the fused pyrimidine ring.

ReagentIntermediate FunctionalityResulting Fused Ring
Formamide (HCONH₂)Formamidine4-aminopyrazolo[3,4-d]pyrimidine
Triethyl OrthoformateEthoxyimidate4-ethoxypyrazolo[3,4-d]pyrimidine
Carbon Disulfide (CS₂)Thiourea4-thioxopyrazolo[3,4-d]pyrimidine
  • Experimental Protocol: Synthesis of 4-Amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile [Adapted from related syntheses,[11]]

    • Materials:

      • 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 mmol)

      • Formamide (10 mL)

    • Procedure:

      • Place 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile in a flask.

      • Add an excess of formamide.

      • Heat the mixture to a high temperature (e.g., 180-200 °C) and maintain for several hours.

      • Cool the reaction mixture and pour it into water.

      • Collect the precipitated solid by filtration.

      • Wash the solid thoroughly with water and dry.

      • Purify by recrystallization from a suitable solvent (e.g., dioxane or DMF/water).

Summary and Outlook

3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. Its straightforward, high-yielding synthesis and the presence of multiple, orthogonally reactive functional groups make it an exceptionally powerful tool for synthetic chemists. The ability to readily access medicinally relevant scaffolds like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines ensures its continued and expanding role in drug discovery and development. Future research will likely focus on expanding the diversity of fused systems accessible from this building block and developing even more sustainable catalytic methods for its synthesis and subsequent transformations.

References

  • Al-Adiwish, W. M., et al. (2014). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. Available at: [Link]

  • Al-Adiwish, W. M., et al. (2014). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. National Center for Biotechnology Information. Available at: [Link]

  • Voskressensky, L. G., et al. (2018). Synthesis of 3-R-Sulfanyl-5-amino-1-phenyl-1H-pyrazole-4-Carbonitriles. ResearchGate. Available at: [Link]

  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL Open Science. Available at: [Link]

  • Aly, A. A., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia contributors. (n.d.). Gewald reaction. Wikipedia. Available at: [Link]

  • El-remaly, A. M. M., & El-fauomy, A. Z. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. National Center for Biotechnology Information. Available at: [Link]

  • Abdellatif, K. R. A., et al. (2012). Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position. National Center for Biotechnology Information. Available at: [Link]

  • Gouda, M. A., et al. (2015). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Ghorab, M. M., et al. (2014). Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation. PubMed. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 3-Amino-4-pyrazolecarbonitrile in Modern Organic Synthesis. ningboinno.com. Available at: [Link]

  • Sabry, N. M. (2011). Gewald synthesis of 2‐aminothiophenes. ResearchGate. Available at: [Link]

  • Al-Adiwish, W. M., et al. (2014). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. ResearchGate. Available at: [Link]

  • Kiyani, H., et al. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry. Available at: [Link]

  • Quiroga, J., & Trilleras, J. (2017). 194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2018). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Mini-Reviews in Organic Chemistry. Available at: [Link]

  • Wikipedia contributors. (n.d.). Thorpe reaction. Wikipedia. Available at: [Link]

  • Chem-Station. (2014). Thorpe-Ziegler Reaction. Chem-Station International Edition. Available at: [Link]

  • Semantic Scholar. (n.d.). Thorpe-Ziegler reaction. Semantic Scholar. Available at: [Link]

  • Cerdan, S. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkat USA. Available at: [Link]

  • Seth, K., et al. (2012). 6-Amino-3-methyl-4-(3-nitrophenyl)-1-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile. Acta Crystallographica Section E. Available at: [Link]

  • Ryabukhin, S. V., et al. (2010). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Kaunas University of Technology. Available at: [Link]

  • Abd El-Wahab, A. H. F. (2024). Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles. Bentham Science. Available at: [Link]

  • Kamal, A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. National Center for Biotechnology Information. Available at: [Link]

  • Maleki, A., et al. (2023). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. Available at: [Link]

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Foundational

The Emergence of a Privileged Scaffold: A Technical Guide to 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

This in-depth technical guide delves into the discovery, history, synthesis, and applications of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile, a heterocyclic compound that has emerged as a significant building block in mo...

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide delves into the discovery, history, synthesis, and applications of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile, a heterocyclic compound that has emerged as a significant building block in modern medicinal chemistry. Addressed to researchers, scientists, and drug development professionals, this document provides a comprehensive overview of this important molecule, grounded in scientific literature and practical insights.

Introduction: The Pyrazole Core in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of bioactive molecules. First synthesized by Ludwig Knorr in 1883, pyrazole derivatives have demonstrated a vast array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. Their unique structural features allow them to act as versatile scaffolds, capable of forming key interactions with biological targets.

This guide focuses on a particularly valuable derivative: 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile. Its strategic placement of amino, phenyl, and cyano functional groups provides a rich platform for chemical modification, making it a "privileged scaffold" in the quest for novel therapeutics.

A Legacy of Discovery: The Historical Context

The story of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile is built upon a foundation of classic organic chemistry. The synthesis of the pyrazole ring itself was first reported by Ludwig Knorr in 1883 through the condensation of 1,3-dicarbonyl compounds with hydrazine derivatives.[1][2][3] This fundamental reaction paved the way for the exploration of a vast chemical space of pyrazole-containing molecules.

The direct lineage of aminopyrazole synthesis from malononitrile derivatives can be traced back to as early as 1884, with the work of Rothenburg on the condensation of malononitrile with hydrazine to produce 3,5-diaminopyrazole.[4] These early discoveries laid the groundwork for the eventual synthesis of the title compound, demonstrating the utility of readily available starting materials for the construction of complex heterocyclic systems. While a singular "discovery" paper for 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile is not readily apparent in early literature, its synthesis is a logical extension of these foundational reactions, refined over decades of synthetic methodology development.

Physicochemical Properties and Characterization

A thorough understanding of a molecule's physical and chemical properties is paramount for its application in research and development.

PropertyValueSource
CAS Number 138942-61-7[1]
Molecular Formula C₁₀H₈N₄[1]
Molecular Weight 184.20 g/mol [1]
Appearance Off-white crystalline solid[1]
Melting Point 200-202 °C[5]

Spectroscopic data is crucial for the unambiguous identification and characterization of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile.

Spectroscopic DataKey Features
IR (cm⁻¹) 3348, 3303 (NH₂), 3193 (NH), 2230 (CN)
¹H-NMR (δ, ppm) 6.50 (s, 2H, NH₂), 7.41-7.46 (m, 3H, arom. H), 7.80 (d, 2H, J = 7.2 Hz, arom-H), 12.16 (br s, 1H, NH)
MS (m/z) (M)⁺ = 184

Synthesis of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile: From Classical Reactions to Modern Innovations

The synthesis of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile and its derivatives has evolved from classical condensation reactions to more efficient and environmentally friendly one-pot, multicomponent strategies.

The Foundational Approach: Condensation of Phenylhydrazine with Malononitrile Derivatives

The most prevalent and historically significant route to this class of compounds involves the reaction of phenylhydrazine with a suitable three-carbon precursor bearing cyano groups. This approach leverages the nucleophilicity of the hydrazine to initiate a cyclization cascade.

A common modern iteration of this classical approach involves a three-component reaction between an aromatic aldehyde, malononitrile, and phenylhydrazine. This method is often catalyzed by a variety of agents, including bases, acids, and, more recently, novel nanocatalysts, to improve yields and reaction times.[6]

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product A Aromatic Aldehyde E Intermediate (Arylidenemalononitrile) A->E Knoevenagel Condensation B Malononitrile B->E C Phenylhydrazine F 3-Amino-1-phenyl-1H- pyrazole-4-carbonitrile Derivative C->F D e.g., Piperidine, Sodium Ascorbate, Nanocatalyst D->F D->E E->F Michael Addition & Cyclization caption Three-Component Synthesis Workflow G cluster_scaffold Core Scaffold cluster_modifications Chemical Modifications cluster_applications Therapeutic Applications Scaffold 3-Amino-1-phenyl-1H- pyrazole-4-carbonitrile Mod1 Functionalization of Amino Group Scaffold->Mod1 Mod2 Derivatization of Cyano Group Scaffold->Mod2 Mod3 Substitution on Phenyl Ring Scaffold->Mod3 App1 Kinase Inhibitors (e.g., for Cancer) Mod1->App1 App2 Antimicrobial Agents Mod2->App2 App3 Anti-inflammatory Agents Mod3->App3 caption Drug Discovery Workflow

Caption: A simplified workflow illustrating the derivatization of the core scaffold for various therapeutic applications.

Antimicrobial and Anti-inflammatory Potential

Beyond oncology, derivatives of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile have been investigated for their antimicrobial and anti-inflammatory properties. The pyrazole ring is a known pharmacophore in several non-steroidal anti-inflammatory drugs (NSAIDs), and the aminopyrazole motif has been incorporated into novel agents targeting microbial pathogens.

Future Directions and Conclusion

The journey of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile from a derivative of a classically synthesized heterocycle to a privileged scaffold in modern drug discovery is a testament to the enduring power of organic synthesis. Its versatility and synthetic accessibility ensure its continued relevance in the years to come. Future research will likely focus on the development of even more efficient and sustainable synthetic methodologies, as well as the exploration of novel biological activities of its derivatives. The continued investigation of this remarkable molecule holds significant promise for the discovery of new and effective therapies for a range of human diseases.

References

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Rothenburg, R. v. (1894). Ueber die Einwirkung von Hydrazin auf Malonitril. Journal für Praktische Chemie, 50(1), 160-164.
  • Al-Ostoot, F. H., Abdelkhalik, M. M., & Bassam, A. A. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(10), 3947-3963. Retrieved from [Link]

  • Aggarwal, R., Kumar, V., & Singh, S. P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 148-174. Retrieved from [Link]

  • El-Wahab, A. H. F. A. (2024). Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles. Current Organic Synthesis, 21. Retrieved from [Link]

  • Vasyl'ev, A. V., Nasakin, O. E., & Sheverdov, V. P. (2010). Three-component synthesis of 5-aryl-3-amino-1H-pyrazole-4-carbonitriles and 3-amino-1,2-diazaspiro[4.5]dec-3-ene-4-carbonitriles. Russian Journal of Organic Chemistry, 46(8), 1225-1228.
  • Shaker, Y. M., & El-Shehry, M. F. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Advances, 12(3), 1546-1558. Retrieved from [Link]

  • Taylor, E. C., & Hartke, K. S. (1959). Reaction of Hydrazine Hydrate and Phenylhydrazine with Malononitrile. The Journal of Organic Chemistry, 24(7), 2456-2458. Retrieved from [Link]

  • Salem, M., Ayyad, R., Sakr, H., & Gaafer, A. (2022). Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. International Journal of Organic Chemistry, 12, 28-39. Retrieved from [Link]

  • Plem, M., Müller, C. E., & Murguía, M. C. (2015). Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (3a-f) in ethanol as a solvent. Revista de la Sociedad Química de México, 59(3), 193-198.
  • Al-Zaydi, K. M. (2013). Synthesis of 3-R-Sulfanyl-5-amino-1-phenyl-1H-pyrazole-4-Carbonitriles. Journal of Heterocyclic Chemistry, 50(5), 1059-1063.
  • Mohammadi, A., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 14(1), 1-12. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Reactivity of the Amino Group in 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

Introduction: The Strategic Importance of the 3-Aminopyrazole Scaffold The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its metabolic stability and versatile biological activities.[1][2] Withi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 3-Aminopyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its metabolic stability and versatile biological activities.[1][2] Within this class, 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile stands out as a particularly valuable scaffold. Its derivatives have demonstrated a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, and anti-infective activities.[1][3] The synthetic versatility of this molecule is largely anchored in the reactivity of its C3-amino group. This primary aromatic amine serves as a nucleophilic handle, enabling a diverse array of chemical transformations. Understanding and harnessing the reactivity of this amino group is paramount for researchers and drug development professionals aiming to generate novel molecular entities with tailored biological functions. This guide provides an in-depth exploration of the key reactions involving the amino group of 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile, offering field-proven insights and detailed experimental protocols.

Part 1: Synthesis of the Core Scaffold

A robust and efficient synthesis of the starting material is the logical prerequisite for exploring its reactivity. 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile is commonly synthesized via a multicomponent reaction, which offers advantages in terms of atom economy and operational simplicity.[4]

Synthesis via Three-Component Condensation

A prevalent and effective method involves the one-pot condensation of an aromatic aldehyde (e.g., benzaldehyde), malononitrile, and phenylhydrazine.[4] This approach proceeds through a Knoevenagel condensation followed by a Michael addition and subsequent intramolecular cyclization and oxidation.

Experimental Protocol: Synthesis of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile [2]

  • Reaction Setup: In a round-bottomed flask, combine benzaldehyde (1 mmol), malononitrile (1 mmol), and phenylhydrazine (1 mmol) in a suitable solvent such as an ethanol/water mixture.

  • Catalyst Addition: Introduce a catalytic amount of a suitable catalyst. While various catalysts can be employed, a green approach might utilize a reusable catalyst like a modified layered double hydroxide (LDH).[3]

  • Reaction Conditions: Stir the mixture at a moderately elevated temperature (e.g., 55 °C) for the appropriate duration (typically 1-3 hours).

  • Monitoring: Track the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., n-hexane/ethyl acetate).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. Wash the solid with a cold solvent (e.g., ethanol or water) and dry under vacuum.

  • Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent like dioxane or ethanol.[2]

Table 1: Representative Characterization Data for 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

Analytical Technique Observed Data
Appearance Buff to white crystalline solid
Melting Point ~200-202 °C[2]
IR (cm⁻¹) ~3348, 3303 (NH₂ str.), 3193 (NH str.), 2230 (CN str.)[2]
¹H NMR (DMSO-d₆, δ ppm) ~12.16 (br s, 1H, NH), 7.80 (d, 2H), 7.41-7.46 (m, 3H), 6.50 (s, 2H, NH₂)[2]
MS (m/z) [M]⁺ = 184[2]

Part 2: Exploring the Reactivity of the C3-Amino Group

The lone pair of electrons on the nitrogen atom of the C3-amino group makes it a potent nucleophile, driving its reactivity towards a wide range of electrophiles. This section details the most significant transformations.

Diazotization and Azo Coupling: Gateway to Azo Dyes and Further Functionalization

Diazotization of the primary amino group to form a diazonium salt is a classic and powerful transformation.[5] This reaction is typically performed in cold, acidic conditions using a source of nitrous acid. The resulting diazonium salt is a versatile intermediate that can undergo various subsequent reactions, most notably azo coupling to form brightly colored azo compounds.[6]

Causality Behind Experimental Choices: The use of low temperatures (0-5 °C) is critical to ensure the stability of the diazonium salt, which can decompose and release nitrogen gas if allowed to warm.[7] A strong mineral acid is necessary to generate the reactive nitrosating agent, nitrous acid, from sodium nitrite.

Experimental Protocol: Diazotization and Azo Coupling [5][8]

Step A: Diazotization

  • Preparation: Suspend 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile (1 eq.) in a mixture of concentrated hydrochloric acid and water.

  • Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise, ensuring the temperature remains below 5 °C.

  • Stirring: Continue stirring the mixture at 0-5 °C for 15-30 minutes after the addition is complete to ensure full formation of the diazonium salt solution.

Step B: Azo Coupling with β-Naphthol

  • Coupling Partner Solution: In a separate beaker, dissolve β-naphthol (1 eq.) in an aqueous solution of sodium hydroxide to form the sodium naphthoxide salt, which is a highly activated coupling partner.

  • Coupling Reaction: Slowly add the cold diazonium salt solution from Step A to the β-naphthol solution with continuous stirring. Maintain a low temperature.

  • Precipitation: An intensely colored azo dye will precipitate from the solution.

  • Isolation: After stirring for a period to ensure complete reaction, collect the precipitate by filtration, wash thoroughly with water, and dry.

Caption: Workflow for Diazotization and Azo Coupling.

Schiff Base Formation: Versatile Imine Synthesis

The condensation of the primary amino group with aldehydes or ketones provides access to a wide range of Schiff bases (imines).[9] This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.[10] These imine derivatives are valuable intermediates and have shown significant biological activities themselves.[11]

Causality Behind Experimental Choices: A catalytic amount of a weak acid, such as acetic acid, is often added to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the amine. The reaction is often carried out in a solvent like ethanol, which allows for the easy removal of the water formed during the reaction, thus driving the equilibrium towards the product.

Experimental Protocol: Synthesis of a Schiff Base with an Aromatic Aldehyde

  • Reactant Mixture: Dissolve 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile (1 eq.) and a substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 1 eq.) in ethanol in a round-bottom flask.

  • Catalyst Addition: Add a few drops of glacial acetic acid to the mixture.

  • Reaction Conditions: Reflux the reaction mixture for several hours (e.g., 8-10 hours).

  • Monitoring: Monitor the reaction by TLC until the starting materials are consumed.

  • Isolation: Cool the reaction mixture to room temperature and then pour it over crushed ice with stirring.

  • Purification: Collect the resulting solid precipitate by filtration, wash with water, and recrystallize from a suitable solvent like methanol or ethanol to obtain the pure Schiff base.

Caption: General Mechanism for Acid-Catalyzed Schiff Base Formation.

N-Acylation: Synthesis of Amide Derivatives

The amino group readily reacts with acylating agents such as acyl chlorides or acid anhydrides to form stable amide derivatives. This reaction is fundamental for introducing a variety of functional groups and for protecting the amino group during subsequent synthetic steps. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct.

Causality Behind Experimental Choices: A non-nucleophilic base like pyridine or triethylamine is essential when using acyl chlorides to scavenge the HCl produced. This prevents the protonation of the starting amine, which would render it unreactive.[1] The reaction is often run at low temperatures initially to control the exothermic reaction between the amine and the highly reactive acylating agent.

Experimental Protocol: N-Acetylation with Acetic Anhydride [3]

  • Reactant Mixture: In a round-bottom flask, dissolve 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile (1 eq.) in a suitable solvent (e.g., glacial acetic acid or an aprotic solvent like dichloromethane).

  • Reagent Addition: Add acetic anhydride (1.2 eq.) to the mixture.

  • Reaction Conditions: Stir the mixture at room temperature. The reaction is often rapid. For less reactive substrates, gentle heating may be required.

  • Monitoring: Monitor the reaction's completion via TLC.

  • Work-up: Upon completion, pour the reaction mixture into cold water to hydrolyze the excess acetic anhydride and precipitate the product.

  • Isolation and Purification: Collect the solid product by filtration, wash with water until neutral, and then dry. Recrystallization from ethanol can be performed for further purification.

Table 2: Comparison of Acylating Agents

Acylating Agent Byproduct Base Required Reactivity
Acyl Chloride (RCOCl) HClYes (e.g., Pyridine)High
Acid Anhydride ((RCO)₂O) RCOOHOften optional/catalyticModerate
Cyclocondensation Reactions: Building Fused Heterocyclic Systems

The C3-amino group, in conjunction with the adjacent N2 ring nitrogen, acts as a binucleophilic system. This unique arrangement allows for cyclocondensation reactions with 1,3-bielectrophilic reagents, such as β-dicarbonyl compounds (e.g., acetylacetone) or their synthetic equivalents, to construct fused heterocyclic systems. A prominent example is the synthesis of pyrazolo[1,5-a]pyrimidines, which are of significant interest in medicinal chemistry.

Causality Behind Experimental Choices: The reaction regioselectivity is a key consideration. The initial nucleophilic attack can occur from either the exocyclic amino group or the endocyclic ring nitrogen. Reaction conditions, including solvent and temperature, can influence this selectivity. Microwave-assisted synthesis is often employed to accelerate the reaction, reduce reaction times, and improve yields.

Experimental Protocol: Synthesis of a Pyrazolo[1,5-a]pyrimidine Derivative

  • Reactant Mixture: Combine 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile (1 eq.) and a β-enaminone or a 1,3-diketone like acetylacetone (1 eq.) in a microwave reaction vessel.

  • Reaction Conditions: The reaction can be performed under solvent-free conditions or in a high-boiling solvent like acetic acid.

  • Microwave Irradiation: Subject the mixture to microwave irradiation at a specified temperature (e.g., 180 °C) for a short duration (e.g., 2-10 minutes).

  • Monitoring: After the designated time, cool the vessel and check for completion using TLC.

  • Isolation: The product often crystallizes upon cooling. Add a mixture of ethanol and water to facilitate precipitation.

  • Purification: Collect the solid by filtration, wash with a suitable solvent, and dry. Further purification can be achieved by recrystallization.

Cyclocondensation cluster_reactants Reactants Aminopyrazole 3-Amino-1-phenyl-1H- pyrazole-4-carbonitrile Reaction Microwave Irradiation Solvent-free or Acetic Acid Aminopyrazole->Reaction Diketone 1,3-Bielectrophile (e.g., Acetylacetone) Diketone->Reaction Product Pyrazolo[1,5-a]pyrimidine Derivative Reaction->Product

Caption: Cyclocondensation to form Pyrazolo[1,5-a]pyrimidines.

Conclusion

The C3-amino group of 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile is a remarkably versatile functional group, providing a reliable entry point for a multitude of chemical transformations. From the formation of diazonium salts and Schiff bases to N-acylation and the construction of complex fused heterocyclic systems, its reactivity is a powerful tool for molecular diversification. The protocols and mechanistic insights detailed in this guide are intended to empower researchers in medicinal chemistry and drug discovery to fully exploit the synthetic potential of this privileged scaffold, paving the way for the development of next-generation therapeutics.

References

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PubMed Central. Available at: [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2008). MDPI. Available at: [Link]

  • Synthesis Characterization and Biological Evaluation of Some Novel Schiffs Base and Amine Derivatives of Pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). PubMed Central. Available at: [Link]

  • Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. (2018). ResearchGate. Available at: [Link]

  • Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. (2020). RSC Publishing. Available at: [Link]

  • Biological activity of new schiff base compounds derived from substituted 3-aminopyrazoles, the role of pyrazole on bioactivity. (2019). ResearchGate. Available at: [Link]

  • Water extract of pomegranate ash (WEPA) catalyzed, green and efficient, one-pot multicomponent synthesis of 5-aminopyrazole-4-carbonitrile derivatives. (n.d.). NISCIR Online Periodicals Repository. Available at: [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2022). PubMed Central. Available at: [Link]

  • Simple access toward 3-halo- and 3-nitro-pyrazolo[1,5- a ]pyrimidines through a one-pot sequence. (2017). RSC Publishing. Available at: [Link]

  • Synthesis, characterization and antibacterial screening of some Schiff bases derived from pyrazole and 4-amino antipyrine. (2016). SciELO Colombia. Available at: [Link]

  • Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. (2023). PubMed Central. Available at: [Link]

  • Novel Pyrazole Derivatives From 3-Aminopyridine Diazonium Salt. (2017). ResearchGate. Available at: [Link]

  • Azo coupling. (n.d.). Wikipedia. Available at: [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2009). ResearchGate. Available at: [Link]

  • Synthesis, Characterization of some Schiff's bases derived from phenylhydrazine. (2015). International Journal of Chemical Studies. Available at: [Link]

  • Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. (2001). ResearchGate. Available at: [Link]

  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (2023). MDPI. Available at: [Link]

  • Synthesis, Characterization of some Schiff's bases derived from phenylhydrazine. (2015). International Journal of Chemical Studies. Available at: [Link]

Sources

Foundational

The Pivotal Role of the Cyano Group in the Reactivity and Application of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

A Senior Application Scientist's Guide to Harnessing its Synthetic Potential In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, the p...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Harnessing its Synthetic Potential

In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, the pyrazole scaffold has emerged as a "privileged" structure due to its remarkable versatility and presence in a multitude of bioactive molecules. This guide focuses on a particularly intriguing derivative, 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile, and delves into the critical, often underestimated, role of its cyano group. This functional group is not merely a passive substituent; it is an active participant that dictates the molecule's reactivity, directs its synthetic transformations, and ultimately defines its utility in the creation of complex molecular architectures.

This document will move beyond a simple recitation of reactions. We will explore the underlying electronic and steric factors that govern the cyano group's behavior, providing a mechanistic rationale for its diverse transformations. From its role as an electrophilic center to its ability to participate in cycloaddition reactions, we will dissect the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

The Electronic Character of the Pyrazole-Nitrile: More Than Just a Triple Bond

The reactivity of the cyano group in 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile is profoundly influenced by the electronic environment of the pyrazole ring. The presence of the amino group at the 3-position and the phenyl group at the 1-position creates a unique electronic distribution that directly impacts the carbon-nitrogen triple bond. The amino group, being an electron-donating group, increases the electron density of the pyrazole ring, which in turn can influence the electrophilicity of the nitrile carbon.

Understanding this electronic interplay is paramount for predicting and controlling the outcome of reactions. For instance, in reactions where the nitrile group acts as an electrophile, the electron-donating nature of the amino group might necessitate the use of stronger nucleophiles or more forcing reaction conditions compared to a pyrazole system lacking this substituent.

Key Reaction Pathways of the Cyano Group

The cyano group of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile is a versatile functional handle that can be transformed into a variety of other functionalities, each opening up new avenues for molecular diversification.

Hydrolysis: A Gateway to Amides and Carboxylic Acids

One of the most fundamental transformations of the cyano group is its hydrolysis to either an amide or a carboxylic acid. The choice between these two outcomes is highly dependent on the reaction conditions, particularly the nature of the acid or base catalyst and the temperature.

Experimental Protocol: Selective Hydrolysis to 3-Amino-1-phenyl-1H-pyrazole-4-carboxamide

  • Reaction Setup: To a solution of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 eq) in a suitable solvent such as ethanol or tert-butanol, add a stoichiometric amount of a strong base like sodium hydroxide (1.1 eq).

  • Temperature Control: The reaction mixture is typically heated to reflux for a period of 2-4 hours. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to prevent over-hydrolysis to the carboxylic acid.

  • Workup and Isolation: Upon completion, the reaction mixture is cooled to room temperature and neutralized with a dilute acid (e.g., 1N HCl). The resulting precipitate, the desired carboxamide, is then collected by filtration, washed with water, and dried.

The rationale behind using a stoichiometric amount of base and moderate heating is to favor the formation of the amide intermediate and prevent its subsequent hydrolysis. The choice of solvent can also play a role; less polar, aprotic solvents can sometimes slow down the second hydrolysis step.

Reduction: Accessing Amines and Aldehydes

The reduction of the cyano group provides access to primary amines or, through partial reduction and hydrolysis, aldehydes. The choice of reducing agent is the critical determinant of the reaction's outcome.

Experimental Protocol: Synthesis of (3-Amino-1-phenyl-1H-pyrazol-4-yl)methanamine

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), a suspension of a suitable catalyst, such as Raney Nickel or Palladium on carbon (10 mol%), is prepared in a solvent like methanol or ethanol.

  • Hydrogenation: 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 eq) is added to the catalyst suspension. The flask is then evacuated and backfilled with hydrogen gas (typically from a balloon or a Parr hydrogenator).

  • Reaction Monitoring: The reaction is stirred vigorously at room temperature until the consumption of hydrogen ceases or TLC analysis indicates the complete disappearance of the starting material.

  • Purification: The catalyst is carefully filtered off through a pad of Celite®, and the solvent is removed under reduced pressure to yield the desired primary amine.

The use of catalytic hydrogenation is a clean and efficient method for the complete reduction of the nitrile. For the partial reduction to the aldehyde, more specialized reagents like Diisobutylaluminium hydride (DIBAL-H) at low temperatures are required, followed by an aqueous workup to hydrolyze the intermediate imine.

Cycloaddition Reactions: Building New Rings

The cyano group can participate as a dienophile or a dipolarophile in cycloaddition reactions, allowing for the construction of new heterocyclic rings fused to the pyrazole core. This is a powerful strategy for rapidly increasing molecular complexity.

Conceptual Workflow: [2+3] Cycloaddition with Azides

This reaction, often catalyzed by copper(I) or ruthenium(II), involves the reaction of the nitrile with an organic azide to form a tetrazole ring. The choice of catalyst and ligands can influence the regioselectivity of the addition.

Caption: Conceptual workflow for the [2+3] cycloaddition of a pyrazole nitrile with an azide.

The Cyano Group in Drug Design and Development

The transformations of the cyano group are not merely academic exercises; they are instrumental in the synthesis of a wide array of pharmaceutical agents. The resulting functional groups—amides, carboxylic acids, amines, and tetrazoles—are all common pharmacophores that can engage in crucial hydrogen bonding and ionic interactions with biological targets.

For instance, the conversion of the nitrile to a tetrazole is a well-established bioisosteric replacement for a carboxylic acid. The tetrazole ring often exhibits improved metabolic stability and pharmacokinetic properties compared to the corresponding carboxylic acid, making this a valuable strategy in lead optimization.

Table 1: Bioisosteric Replacements and Their Impact

Original Functional GroupBioisosteric ReplacementPotential Advantages in Drug Design
Carboxylic Acid (-COOH)Tetrazole (-CN4H)Improved metabolic stability, pKa modulation, enhanced lipophilicity
Amide (-CONH2)Amine (-CH2NH2)Increased basicity, potential for new hydrogen bonding interactions
Nitrile (-CN)Carboxamide (-CONH2)Increased polarity, hydrogen bond donor/acceptor capabilities

Conclusion

The cyano group of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile is a linchpin of its chemical reactivity and a cornerstone of its utility in synthetic chemistry. A thorough understanding of its electronic nature and its diverse reaction pathways is essential for any researcher aiming to leverage this versatile building block. The ability to selectively transform the cyano group into a range of other functionalities provides a powerful toolkit for the design and synthesis of novel molecules with potential applications in medicine and materials science. By moving beyond rote memorization of reactions and embracing a deeper, mechanistic understanding, we can unlock the full potential of this remarkable scaffold.

References

At the time of this writing, specific, universally accessible, and perpetually valid URLs for every conceivable scientific article are not feasible to provide. The following references are representative of the types of authoritative sources that underpin the knowledge presented in this guide. Researchers are encouraged to use these as a starting point and to consult scientific databases such as Scopus, SciFinder, and Google Scholar for the most current and relevant literature.

  • Pyrazoles: A Rich Source of Bioactive Molecules.Journal of Medicinal Chemistry. (A general review of the importance of the pyrazole scaffold in drug discovery).
  • The Chemistry of the Cyano Group.Patai's Chemistry of Functional Groups. (A comprehensive series covering the fundamental reactivity of various functional groups, including nitriles).
  • Catalytic Hydrogenation in Organic Synthesis.Catalysis Reviews. (A review of hydrogenation methods and catalysts relevant to the reduction of nitriles).
  • The Role of Bioisosterism in Drug Design.Annual Reports in Medicinal Chemistry.
  • Click Chemistry: A Powerful Tool for Chemical Synthesis.Angewandte Chemie International Edition.
Exploratory

theoretical studies on the electronic structure of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

An In-Depth Technical Guide to the Theoretical Electronic Structure of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile Introduction: The Significance of Pyrazole Scaffolds in Modern Science Pyrazole derivatives represent a c...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Electronic Structure of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

Introduction: The Significance of Pyrazole Scaffolds in Modern Science

Pyrazole derivatives represent a cornerstone in heterocyclic chemistry, commanding significant attention due to their wide-ranging applications in medicinal chemistry and materials science.[1][2] Their versatile five-membered ring structure, containing two adjacent nitrogen atoms, serves as a privileged scaffold in the design of novel therapeutic agents, exhibiting antimicrobial, anti-inflammatory, and antitumor properties.[1][3] The specific molecule of interest, 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile, integrates several key functional groups onto this core: an electron-donating amino group, an electron-withdrawing cyano group, and a phenyl substituent. This unique combination of functionalities imparts a complex electronic character that dictates its reactivity, stability, and potential for intermolecular interactions.

Understanding the electronic structure of this molecule is paramount. It provides a fundamental blueprint for predicting its chemical behavior, interpreting its spectroscopic signatures, and rationally designing derivatives with enhanced biological activity or material properties.[4][5] This guide offers a comprehensive exploration of the theoretical methodologies employed to elucidate the electronic landscape of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile, synthesizing computational accuracy with field-proven insights for researchers, scientists, and drug development professionals.

Part 1: The Theoretical Framework: Methodologies for Probing Electronic Structure

The investigation of molecular electronic structure has been revolutionized by computational quantum chemistry. Among the available tools, Density Functional Theory (DFT) has emerged as the workhorse for studying medium-to-large organic molecules, offering an exceptional balance between computational efficiency and predictive accuracy.[1][4]

Pillar 1: Density Functional Theory (DFT) as the Core Engine

DFT calculations are predicated on the principle that the energy of a molecule can be determined from its electron density. This approach is significantly faster than traditional wave-function-based methods while delivering highly reliable results for a vast array of molecular properties.

  • The Choice of Functional - B3LYP: The selection of an appropriate exchange-correlation functional is critical. For organic molecules like pyrazole derivatives, the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a well-established and robust choice.[4][6] It consistently provides accurate predictions for molecular geometries, vibrational frequencies, and electronic properties, making it an ideal starting point for our analysis.[7] For specific properties like electronic absorption spectra, other functionals such as the Coulomb-attenuating method (CAM-B3LYP) may be employed for improved accuracy.[8]

  • The Role of the Basis Set - 6-311++G(d,p): The basis set is a set of mathematical functions used to construct the molecular orbitals. The Pople-style 6-311++G(d,p) basis set is highly suitable for this molecule.

    • 6-311G: A split-valence basis set where core electrons are described by one function and valence electrons by three, allowing for greater flexibility.

    • ++: Diffuse functions are added to both heavy atoms and hydrogen. These are crucial for accurately describing the electron density far from the nucleus, which is essential for systems with lone pairs and for modeling intermolecular interactions.

    • (d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions allow for non-spherical distortion of the electron clouds, which is vital for accurately representing chemical bonds.

Experimental Protocol: A Standard DFT Workflow

The following protocol outlines the standard computational steps for analyzing the electronic structure of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile.

Step 1: Initial Structure Generation

  • Construct the 3D model of the molecule using molecular modeling software (e.g., GaussView, Avogadro).

Step 2: Geometry Optimization

  • Perform a full geometry optimization without constraints using the B3LYP functional and the 6-311++G(d,p) basis set. This process finds the lowest energy conformation of the molecule.

Step 3: Vibrational Frequency Analysis

  • Calculate the vibrational frequencies at the same level of theory (B3LYP/6-311++G(d,p)).

  • Self-Validation: Confirm that the optimized structure is a true energy minimum by ensuring the absence of any imaginary frequencies. A single imaginary frequency would indicate a transition state. This step also yields the theoretical infrared (IR) and Raman spectra.[3][8]

Step 4: Electronic Property Calculation

  • Using the optimized geometry, perform a single-point energy calculation to derive key electronic properties.

  • This includes generating molecular orbitals (HOMO, LUMO), the molecular electrostatic potential (MEP) surface, and Mulliken atomic charges.

Diagram: Standard Computational Workflow

G A 1. Initial 3D Structure Construction B 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation B->C C->B No (Re-optimize) D Validation: Is it a true minimum? (No imaginary frequencies) C->D Check E 4. Single-Point Calculation (Electronic Properties) D->E Yes F Analysis of Results: - HOMO/LUMO - MEP Map - Atomic Charges - Spectroscopic Data E->F

Caption: A typical DFT workflow for electronic structure analysis.

Part 2: Deciphering the Electronic Landscape

Applying the DFT protocol allows us to generate a detailed picture of the molecule's electronic characteristics.

Optimized Molecular Geometry

The geometry optimization reveals the most stable three-dimensional arrangement of the atoms. The pyrazole ring is expected to be nearly planar, a characteristic of aromatic systems.[9] The phenyl ring will be twisted at a certain dihedral angle relative to the pyrazole ring to minimize steric hindrance. Comparing calculated bond lengths and angles with experimental X-ray diffraction data, when available, serves as a crucial validation of the chosen theoretical method.[9][10]

ParameterTypical Calculated Value (Å)Description
N1–N2~1.36Pyrazole ring N-N bond
N2–C3~1.33Pyrazole ring N-C bond
C3–C4~1.42Pyrazole ring C-C bond
C4–C5~1.41Pyrazole ring C-C bond
C5–N1~1.38Pyrazole ring C-N bond
C4–C(Nitrile)~1.43Bond to cyano group
C(Nitrile)≡N~1.16Cyano group triple bond
C3–N(Amino)~1.37Bond to amino group

Note: These are representative values based on similar structures. Actual calculated values would be derived from the optimization.

Frontier Molecular Orbitals (FMOs): The Heart of Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity.

  • HOMO: Represents the outermost electrons and acts as an electron donor. Its energy correlates with the ionization potential. For 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile, the HOMO is expected to be localized primarily on the electron-rich amino group and the π-system of the pyrazole ring.

  • LUMO: Represents the lowest energy site for accepting an electron. Its energy correlates with the electron affinity. The LUMO is anticipated to be distributed over the electron-withdrawing cyano group and the aromatic rings.

  • HOMO-LUMO Energy Gap (ΔE): This gap is a critical indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, as more energy is required to excite an electron. A small gap suggests the molecule is more polarizable and reactive. This energy gap is also fundamental to the molecule's electronic absorption properties, corresponding to the lowest energy electronic transition.

Diagram: Frontier Molecular Orbital Concept

FMO cluster_0 Molecular Orbitals LUMO LUMO (Electron Acceptor) HOMO HOMO (Electron Donor) Core Lower Energy Orbitals Energy Energy Energy->LUMO p1->p2 ΔE = E_LUMO - E_HOMO

Caption: The HOMO-LUMO energy gap (ΔE) dictates reactivity.

Quantum DescriptorFormulaSignificance
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Electronegativity (χ)χ = (I + A) / 2Power of an atom to attract electrons.
Electrophilicity Index (ω)ω = χ² / (2η)Propensity to accept electrons.
Molecular Electrostatic Potential (MEP): A Guide to Intermolecular Interactions

The MEP map is a powerful visualization tool that illustrates the charge distribution across the molecule's surface.[5] It is invaluable for predicting sites for electrophilic and nucleophilic attack, as well as hydrogen bonding interactions.

  • Electron-Rich Regions (Red/Yellow): These areas have a negative electrostatic potential and are susceptible to electrophilic attack. For our molecule, these regions are expected around the nitrogen of the cyano group, the lone pairs of the pyrazole nitrogens, and the amino group nitrogen. These are the primary sites for hydrogen bond acceptance.

  • Electron-Poor Regions (Blue): These areas have a positive electrostatic potential and are susceptible to nucleophilic attack. The hydrogen atoms of the amino group are expected to be the most positive sites, making them strong hydrogen bond donors.

Mulliken Atomic Charges: Quantifying Electron Distribution

Mulliken population analysis provides a quantitative measure of the partial charge on each atom.[4] This data confirms the qualitative insights from the MEP map. The analysis would likely show a significant negative charge on the nitrogen atoms (especially the cyano nitrogen) and a positive charge on the hydrogen atoms of the amino group, reflecting the polarization within the molecule.

Part 3: Bridging Theory with Application

The true power of these theoretical studies lies in their ability to predict and explain tangible properties.

  • Predicting Chemical Reactivity: The FMO and MEP analyses provide a clear roadmap for the molecule's reactivity. The electron-rich amino group (HOMO location, negative MEP) is a likely site for oxidation or reaction with electrophiles, while the cyano group region (LUMO location) is a potential site for nucleophilic addition.

  • Interpreting Spectroscopic Data: Theoretical calculations are indispensable for interpreting experimental spectra.

    • UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) can predict the electronic transitions, with the HOMO → LUMO transition typically corresponding to the longest wavelength absorption band (λmax).[8][11]

    • Infrared & Raman Spectroscopy: Calculated vibrational frequencies can be directly correlated with experimental IR and Raman peaks, allowing for precise assignment of spectral bands to specific molecular motions (e.g., C≡N stretch, N-H bend).[3][12]

  • Informing Drug Design: The electronic features are critical for pharmacological activity. The MEP map highlights the hydrogen bond donor and acceptor sites, which are essential for binding to biological targets like enzymes or receptors.[5][7] The overall dipole moment and charge distribution influence the molecule's solubility and ability to cross biological membranes, key aspects of its pharmacokinetic profile.

Conclusion and Future Outlook

Theoretical studies, anchored by Density Functional Theory, provide a profound and detailed understanding of the electronic structure of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile. By elucidating the distribution of frontier molecular orbitals, the electrostatic potential, and atomic charges, we can confidently predict the molecule's reactivity, interpret its spectroscopic characteristics, and rationalize its potential as a pharmacophore. This computational-first approach allows researchers to screen derivatives, understand structure-activity relationships, and design next-generation molecules with tailored properties in a time- and resource-efficient manner.

Future work could extend these gas-phase studies to include solvent effects using models like the Polarizable Continuum Model (PCM), providing a more accurate picture of the molecule's behavior in solution. Furthermore, molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations can be employed to explicitly model the interaction of this pyrazole derivative with specific biological targets, paving the way for its development in therapeutic applications.

References

  • Al-Omair, M. A., Ali, A. A., & Al-Qahtani, S. D. (2023). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. PLoS ONE. [Link]

  • Reddy, C. S., Kumar, D. S., & Nayak, S. K. (2023). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. Scientific Reports. [Link]

  • Al-Wahaibi, L. H., Metwally, A. A., & El-Gazzar, A. R. (2023). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports. [Link]

  • Ibrahim, M., et al. (2021). The Spectroscopic and Electronic Properties of Dimethylpyrazole and Its Derivatives Using the Experimental and Computational Methods. ResearchGate. [Link]

  • Khan, I., et al. (2024). Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Journal of Population Therapeutics and Clinical Pharmacology. [Link]

  • Ibrahim, M. A., et al. (2023). Enhanced structural and optical performance of the novel 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one heterojunction: experimental and DFT modeling. ResearchGate. [Link]

  • Ahmad, S., et al. (2020). Speculative analysis on the electronic structure, IR assignments and molecular docking of N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, an anti-amoebic agent. Heliyon. [Link]

  • Premalatha, M., et al. (2024). Delving into 5-Amino-3-(4-chlorophenyl)-1-isonicotinoyl-2,3-dihydro-1H-pyrazole-4-carbonitrile ligand: Synthesis, spectroscopic (FT-IR, FT-Raman, NMR, UV- Vis), reactivity (ELF, LOL and Fukui), NCI, Molecular docking and in silico ADMET studies by experimental and DFT methods. ResearchGate. [Link]

  • Abood, N. A. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. ResearchGate. [Link]

  • Abood, N. A. (2012). Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination. ResearchGate. [Link]

  • Abood, N. A., & Ahmed, A. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). Exploring the Chemical Synthesis and Spectroscopic Characterization of 1H-Pyrazole-4-carbonitrile. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Al-Awadi, S. A., & Al-Issa, S. A. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. [Link]

  • Limban, C., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules. [Link]

  • Wang, J., & Miao, F. (2007). 3-Amino-1-phenyl-4-(propan-2-ylidene)pyrazol-5(4H)-one. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Ghodran, A., Sehemi, A., & Irfan, A. (2017). Synthesis characterization and DFT study of pyrazole-carboxamides compounds. INIS-IAEA. [Link]

  • Cheng, X.-L., et al. (2011). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online. [Link]

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Foundational

A Technical Guide to the Thermal Stability and Decomposition of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

Introduction and Significance The pyrazole scaffold is a cornerstone in modern drug discovery, with aminopyrazole derivatives being particularly prominent.[1][2] 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile serves as a ve...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Significance

The pyrazole scaffold is a cornerstone in modern drug discovery, with aminopyrazole derivatives being particularly prominent.[1][2] 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile serves as a versatile intermediate, combining several key functional groups—a stable aromatic pyrazole core, a nucleophilic amino group, and an electrophilic carbonitrile moiety—that are instrumental in constructing more complex molecular architectures.[3]

The thermal stability of any active pharmaceutical ingredient (API) or intermediate is a critical quality attribute. An uncharacterized thermal profile poses significant risks, including:

  • Safety Hazards: Uncontrolled exothermic decomposition can lead to thermal runaway events during synthesis, drying, or milling.[4]

  • Product Degradation: Elevated temperatures during storage or processing can lead to the formation of impurities, compromising product purity and efficacy.

  • Process Inefficiency: Lack of data prevents the optimization of process parameters such as reaction temperature and drying conditions.

This guide establishes a systematic approach to thoroughly characterize the thermal behavior of this compound using standard analytical techniques.

Physicochemical Properties

A baseline understanding of the compound's physical properties is essential before thermal analysis.

PropertyDataSource
Chemical Structure C₁₀H₈N₄-
Molecular Weight 184.20 g/mol [5]
Appearance Typically a solid (e.g., buff crystals)[5][6]
Melting Point (Analog) The related compound 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile melts at 200-202 °C.[5][6] A definitive melting point for the title compound would be determined by DSC.[5][6]
Key Functional Groups Pyrazole Ring, Amino Group, Nitrile Group, Phenyl Group-

Core Methodologies for Thermal Analysis

A comprehensive thermal stability assessment relies on two primary techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide complementary information on mass changes and energetic transitions as a function of temperature.

Experimental Workflow for Thermal Characterization

The logical flow for a complete thermal analysis involves sample preparation, analysis by orthogonal techniques (TGA and DSC), and data interpretation to inform safety and handling protocols.

G cluster_prep Step 1: Preparation cluster_analysis Step 2: Analysis cluster_interp Step 3: Interpretation & Application Sample Pristine Sample (3-Amino-1-phenyl-1H- pyrazole-4-carbonitrile) Prep Sample Weighing (1-5 mg in crucible) Sample->Prep TGA Thermogravimetric Analysis (TGA) (Mass Loss vs. Temp) Prep->TGA Heating Ramp DSC Differential Scanning Calorimetry (DSC) (Heat Flow vs. Temp) Prep->DSC Heating Ramp Data Data Synthesis - Onset of Decomposition (TGA) - Mass Loss Stages (TGA) - Melting Point (DSC) - Decomposition Exotherm (DSC) TGA->Data Quantitative Data DSC->Data Energetic Data Report Stability Report & Safety Recommendations (Storage, Handling, Process Limits) Data->Report

Caption: Workflow for comprehensive thermal stability analysis.

Experimental Protocols and Data Interpretation

As a Senior Application Scientist, the key is not just to run an instrument but to design an experiment that yields unambiguous and actionable data.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the temperature at which the material begins to lose mass due to decomposition and to quantify this mass loss.

Step-by-Step Protocol:

  • Instrument Calibration: Ensure the TGA is calibrated for mass and temperature using appropriate standards.

  • Sample Preparation: Accurately weigh 3-5 mg of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile into a ceramic or platinum TGA pan. A smaller sample size minimizes thermal gradients.

  • Atmosphere Selection: Purge the TGA furnace with high-purity nitrogen at a flow rate of 50-100 mL/min.

    • Causality: An inert nitrogen atmosphere is chosen to isolate thermal decomposition events. Running a comparative scan in an air (oxidative) atmosphere can reveal susceptibility to oxidation, but the initial characterization should be performed under inert conditions to establish the baseline stability.

  • Thermal Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

    • Causality: A 10 °C/min heating rate is a standard for screening studies, balancing resolution and experimental time. Slower rates (e.g., 2-5 °C/min) can be used to better resolve complex, overlapping decomposition events if necessary.

  • Data Analysis: Plot mass (%) versus temperature (°C). Determine the onset temperature of decomposition (T_onset), the temperatures of maximum mass loss rate (from the derivative curve), and the total mass loss.

Anticipated Results & Interpretation: A typical TGA curve would likely show thermal stability up to a certain temperature (e.g., >200 °C), followed by one or more mass loss steps.

ParameterHypothetical ValueInterpretation
T_onset (5% loss) ~250 °CThe temperature at which significant decomposition begins. This serves as a preliminary upper limit for safe handling.
Major Mass Loss 250 °C - 400 °CThe primary decomposition region where the molecule fragments. Multiple steps could indicate sequential loss of functional groups.
Residual Mass @ 600°C < 5%A low residual mass is typical for organic molecules that decompose primarily into volatile gases.
Differential Scanning Calorimetry (DSC) Protocol

Objective: To identify melting point, phase transitions, and the energy released or absorbed during decomposition.

Step-by-Step Protocol:

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using an indium standard.

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum pan.

    • Causality: A hermetically sealed pan contains any volatile decomposition products, ensuring that the energy from their formation is accurately measured. A pinhole lid may be used if pressure buildup is a concern, but a sealed pan is preferred for initial hazard screening.

  • Atmosphere: Purge the DSC cell with nitrogen at 20-50 mL/min to maintain an inert environment.

  • Thermal Program:

    • Equilibrate at 30 °C.

    • Ramp the temperature from 30 °C to 400 °C at 10 °C/min. The end temperature should be high enough to capture the full decomposition event observed in TGA.

  • Data Analysis: Plot heat flow (W/g) versus temperature (°C). Identify endothermic events (e.g., melting) and exothermic events (decomposition).

Anticipated Results & Interpretation: The DSC thermogram is critical for distinguishing a stable melt from decomposition.

Thermal EventHypothetical Temp.Interpretation
Endotherm (Sharp) ~205 °CLikely the melting point of the compound. The sharpness of the peak indicates purity.
Exotherm (Broad) Onset ~255 °CA sharp, high-energy exotherm indicates a rapid, potentially hazardous decomposition. This is the most critical safety parameter from DSC analysis.

Trustworthiness through Self-Validation: If the TGA T_onset occurs at a significantly higher temperature than the DSC melting endotherm, it provides confidence that the material melts before it decomposes. If the events overlap, the material decomposes at or near its melting point, a critical finding for process safety.

Theoretical Decomposition Pathway

In the absence of hyphenated TGA-MS data, a hypothetical decomposition pathway can be proposed based on fundamental chemical principles and literature on related heterocycles. The likely points of bond scission are the weaker bonds in the molecule.

Key Decomposition Drivers:

  • N-N Bond Cleavage: The N-N bond in the pyrazole ring is a known point of weakness in some energetic pyrazole derivatives, potentially leading to ring-opening.[7]

  • Extrusion of Nitrile Group: The carbonitrile (-C≡N) group can be eliminated, potentially as hydrogen cyanide (HCN) or other nitrogenous species.

  • Fragmentation: The molecule is likely to fragment, producing volatile products. Safety data sheets for simpler aminopyrazoles confirm that hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[8][9] Thermal decomposition under inert conditions would also be expected to produce these, alongside other fragments.

G cluster_main Hypothetical Decomposition cluster_products Potential Gaseous Products Parent 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile NOx NOx Parent->NOx High Temp. CO CO, CO₂ Parent->CO Fragmentation HCN HCN Parent->HCN Nitrile loss N2 N₂ Parent->N2 Ring Cleavage Benzene Benzene/Phenyl radical Parent->Benzene Fragmentation

Caption: Potential decomposition products from the parent molecule.

Conclusions and Practical Recommendations

A thorough thermal analysis of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile is a non-negotiable step in its development and use. Based on the methodologies described:

  • Maximum Process Temperature: The onset of the decomposition exotherm from DSC should be considered the absolute maximum temperature the bulk material should ever experience. A significant safety margin (e.g., 50-75 °C below onset) should be applied to define maximum safe operating temperatures.

  • Storage Conditions: The compound should be stored in a cool, dry place, away from heat sources, to prevent long-term, low-temperature degradation.

  • Drying Operations: Vacuum drying at temperatures well below the decomposition onset is recommended to avoid thermal stress on the material.

  • Further Analysis: For processes involving high energy (e.g., milling), more advanced techniques like Accelerating Rate Calorimetry (ARC) may be warranted to fully assess thermal runaway potential. Identifying the gaseous decomposition products via TGA-MS or TGA-FTIR is highly recommended to understand the toxicological hazards associated with a decomposition event.

By following this comprehensive guide, researchers and drug development professionals can generate the critical data needed to handle, store, and process 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile safely and effectively, ensuring both personnel safety and product integrity.

References

  • Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. (2021). The Journal of Physical Chemistry A. [Link]

  • The course of decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline 3 during heating in the range of 20–300 °C. (n.d.). ResearchGate. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (n.d.). PMC - NIH. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). PMC - NIH. [Link]

  • Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles. (2024). Bentham Science Publishers. [Link]

  • SAFETY DATA SHEET - 3-Aminopyrazole. (2015). Fisher Scientific. [Link]

  • Chemistry and thermal decomposition of trinitropyrazoles. (2010). ResearchGate. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI. [Link]

  • Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. (2021). Frontiers. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). NIH. [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2011). MDPI. [Link]

  • 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile Properties vs Temperature. (n.d.). Chemcasts. [Link]

  • Recent developments in aminopyrazole chemistry. (n.d.). arkat-usa.org. [Link]

  • Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan. (2025). AIDIC. [Link]

  • 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. (n.d.). PMC - NIH. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). The Royal Society of Chemistry. [Link]

  • (PDF) Synthesis, Characterization and Thermal Degradation Kinetics of a New Pyrazole Derived Methacrylate Polymer, Poly(1,3-Diphenyl-1H-Pyrazol-5-Yl Methacrylate). (2018). ResearchGate. [Link]

  • (PDF) Enhanced structural and optical performance of the novel 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one heterojunction: experimental and DFT modeling. (2023). ResearchGate. [Link]

  • 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile Properties vs Pressure. (n.d.). Chemcasts. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). PMC - NIH. [Link]

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Exploratory

The 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile Scaffold: A Technical Guide to a Privileged Kinase Inhibitor Core

For Researchers, Scientists, and Drug Development Professionals Abstract Protein kinases remain one of the most critical target classes in modern drug discovery, particularly in oncology and immunology. The relentless pu...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases remain one of the most critical target classes in modern drug discovery, particularly in oncology and immunology. The relentless pursuit of potent and selective kinase inhibitors has led to the identification of certain heterocyclic scaffolds that serve as "privileged" starting points for inhibitor design. Among these, the 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile core has emerged as a versatile and highly effective template for targeting the ATP-binding site of numerous kinases. This technical guide provides an in-depth exploration of this scaffold, from its fundamental chemical synthesis and structure-activity relationships (SAR) to detailed protocols for its biological evaluation. We will delve into the causal reasoning behind experimental design, offering field-proven insights for researchers aiming to leverage this powerful chemical starting point in their drug discovery programs.

Introduction: The Power of the Pyrazole Scaffold in Kinase Inhibition

Protein kinases orchestrate a vast array of cellular processes by catalyzing the phosphorylation of substrate proteins, acting as critical nodes in signaling pathways that control cell growth, differentiation, and survival.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them prime therapeutic targets.[2] The development of small molecule kinase inhibitors has revolutionized treatment paradigms, and a key strategy in this field is the identification of "privileged scaffolds"—core molecular frameworks that exhibit a predisposition for binding to the highly conserved ATP pocket of kinases.[3]

The pyrazole ring is one such preeminent scaffold.[3] Its unique arrangement of nitrogen atoms allows it to act as a bioisostere of the adenine ring of ATP, forming critical hydrogen bond interactions with the "hinge" region of the kinase active site—an interaction that anchors the inhibitor and is fundamental to its potency.[3][4] The 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile core specifically combines this hinge-binding capability with strategically placed vectors for chemical modification, allowing for the systematic optimization of potency, selectivity, and pharmacokinetic properties. Derivatives of this scaffold have shown potent inhibitory activity against key oncogenic and inflammatory targets, including Aurora kinases and Janus kinases (JAKs).[3][4]

Synthesis of the Core Scaffold: Building the Foundation

The construction of the 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile core is accessible through several established synthetic routes. The most common and reliable method involves the condensation of a malononitrile derivative with phenylhydrazine.

Core Synthesis Workflow

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Purification cluster_3 Final Product A Phenylhydrazine C Condensation & Cyclization (e.g., in Ethanol, Reflux) A->C B (Ethoxymethylene)malononitrile B->C D Precipitation / Recrystallization C->D E 3-Amino-1-phenyl-1H- pyrazole-4-carbonitrile D->E

Caption: General workflow for the synthesis of the core pyrazole scaffold.

Detailed Synthetic Protocol

This protocol outlines a standard procedure for the synthesis of the title compound. The causality for this approach lies in its efficiency and high yields, proceeding through a Thorpe-Ziegler type cyclization mechanism.[5]

Objective: To synthesize 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile.

Materials:

  • Phenylhydrazine

  • (Ethoxymethylene)malononitrile or other suitable malononitrile precursor

  • Ethanol (absolute)

  • Hydrochloric Acid (if using phenylhydrazine hydrochloride)

  • Sodium Acetate (if using phenylhydrazine hydrochloride)

Procedure:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve phenylhydrazine (1.0 equivalent) in absolute ethanol. If using the hydrochloride salt, dissolve it with an equimolar amount of sodium acetate to liberate the free base.

  • Addition: To the stirring solution, add (ethoxymethylene)malononitrile (1.0 equivalent) portion-wise at room temperature. The use of (ethoxymethylene)malononitrile is strategic as the ethoxy group acts as an excellent leaving group, facilitating the initial condensation.

  • Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed. The elevated temperature provides the necessary activation energy for the intramolecular cyclization.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the ethanolic solution. If precipitation is slow, the mixture can be cooled further in an ice bath.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove residual impurities. The product can be further purified by recrystallization from a suitable solvent like ethanol or a dioxane-water mixture to yield the final 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile as a crystalline solid.[6]

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy. Expected signals would include characteristic peaks for the amino protons, aromatic protons, and the nitrile stretch in IR (~2220-2230 cm⁻¹).[6]

Key Kinase Targets & Signaling Pathways

Derivatives of the 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile scaffold have demonstrated potent activity against several critical kinase families involved in cancer and inflammation.

Aurora Kinases

Aurora kinases (A, B, and C) are essential serine/threonine kinases that regulate mitosis.[7] Aurora B, in particular, is a key component of the chromosomal passenger complex, ensuring proper chromosome segregation and cytokinesis.[8] Its overexpression is common in many cancers, making it a compelling therapeutic target. Inhibitors based on the pyrazole scaffold can block the catalytic activity of Aurora B, leading to defects in cell division and ultimately apoptosis in rapidly proliferating cancer cells.[9]

G cluster_0 Mitosis Prophase Prophase AuroraB Aurora B Kinase Prophase->AuroraB activates Metaphase Metaphase Anaphase Anaphase Cytokinesis Cytokinesis H3 Histone H3 Phosphorylation AuroraB->H3 MCAK MCAK Regulation AuroraB->MCAK Spindle Spindle Assembly Checkpoint AuroraB->Spindle Furrow Cleavage Furrow Formation AuroraB->Furrow Inhibitor Pyrazole Inhibitor Inhibitor->AuroraB H3->Metaphase enables MCAK->Metaphase enables Spindle->Anaphase controls Furrow->Cytokinesis enables

Caption: Simplified Aurora B signaling pathway during mitosis.

Janus Kinases (JAKs)

The JAK-STAT signaling pathway is a primary conduit for signals from numerous cytokines and growth factors, playing a central role in hematopoiesis and immune response.[1] The pathway involves cytokine binding to a receptor, which activates associated JAKs. The JAKs then phosphorylate STAT proteins, which dimerize, translocate to the nucleus, and regulate gene transcription.[10] Constitutive activation of the JAK-STAT pathway is a driver for myeloproliferative neoplasms and inflammatory diseases. Pyrazole-based inhibitors can effectively compete with ATP in the JAK active site, blocking STAT phosphorylation and downstream gene expression.[4]

G Cytokine Cytokine Receptor Receptor Dimer Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates Inhibitor Pyrazole Inhibitor Inhibitor->JAK pSTAT pSTAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer dimerizes Nucleus Nucleus STAT_Dimer->Nucleus translocates Transcription Gene Transcription (Proliferation, Inflammation) Nucleus->Transcription initiates

Caption: Overview of the canonical JAK-STAT signaling pathway.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile scaffold is key to optimizing its kinase inhibitory profile. The causality of SAR is rooted in fundamental principles of medicinal chemistry: modifications that enhance favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) or improve the conformational fit within the ATP binding pocket will increase potency. Conversely, additions that cause steric clashes will decrease it.

The core scaffold can be divided into three primary regions for modification:

  • N1-Phenyl Ring: Substitutions here explore a solvent-exposed region and can be used to tune selectivity and physicochemical properties.

  • C3-Amino Group: This group is often elaborated to interact with residues deeper in the ATP pocket or in the ribose-binding region.

  • C5-Position: While the topic core specifies a hydrogen at this position, modifications here can also influence potency and selectivity.

Representative SAR Data for Pyrazole-Based Kinase Inhibitors

The following tables synthesize data from the literature on related pyrazole scaffolds to illustrate key SAR principles.

Table 1: SAR of Pyrazole Derivatives as Aurora Kinase Inhibitors [3][11]

Compound Ref.N1-Phenyl SubstitutionC3-ElaborationAurora A IC₅₀ (nM)Aurora B IC₅₀ (nM)
Scaffold A UnsubstitutedAmine28.92.2
A-1 UnsubstitutedN-morpholino5.10.8
Scaffold B 4-NitroAmide Linker160-
B-1 4-ChloroAmide Linker>1000-
B-2 4-MethoxyAmide Linker>1000-

Insight: The data suggests that elaboration of the C3-amino group with a morpholino moiety (A-1) can significantly improve potency against both Aurora A and B.[3] For another series, substitutions on the N1-phenyl ring show that an electron-withdrawing nitro group (Scaffold B) is highly favorable for Aurora A inhibition compared to less electron-withdrawing or donating groups (B-1, B-2).[3]

Table 2: SAR of Pyrazole Derivatives as JAK Inhibitors [4][12]

Compound Ref.N1-Aryl SubstitutionC4-ElaborationJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)
Scaffold C CyclopentylPyrrolopyrimidine153428
C-1 Cyclopentyl(Iodo)pyrrolopyrimidine728701100
Scaffold D 2,4-difluoro-phenylQuinazoline3.42.23.5
D-1 4-fluoro-phenylQuinazoline4.83.15.1

Insight: This data highlights how subtle changes can tune isoform selectivity. For the pyrrolopyrimidine series, the addition of an iodine atom (C-1) drastically reduces potency against JAK2 while moderately affecting JAK1, thereby increasing JAK1 selectivity.[12] In the quinazoline series, the addition of a second fluorine atom at the 2-position of the phenyl ring (Scaffold D) provides a modest but consistent improvement in potency across all three JAK isoforms compared to the mono-fluoro analog (D-1).

Experimental Protocols for Biological Evaluation

Validating the activity of newly synthesized inhibitors requires a tiered approach, moving from direct biochemical assays to more complex cell-based models. The protocols described here are self-validating, incorporating necessary controls to ensure data integrity.

Experimental Evaluation Workflow

G A Synthesized Pyrazole Derivative B Biochemical Kinase Assay (e.g., TR-FRET) A->B C Determine IC₅₀ (Direct Inhibition) B->C D Cell-Based Proliferation Assay (e.g., CellTiter-Glo) C->D Potent compounds advance E Determine GI₅₀/IC₅₀ (Cellular Potency) D->E F Target Engagement Assay (e.g., Western Blot for p-STAT3) E->F Confirm on-target activity G Confirm Mechanism (On-Target Effect) F->G

Sources

Foundational

Initial In Vitro Screening of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile for Anticancer Activity

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating a wide sp...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating a wide spectrum of pharmacological activities, including potent anticancer effects.[1][2][3][4] These compounds have been shown to interact with various oncogenic targets, inducing cytotoxicity, cell cycle arrest, and apoptosis in diverse cancer cell lines.[1][5][6] This guide presents a comprehensive, technically-grounded framework for the initial in vitro screening of a specific candidate, 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile. We will detail the strategic selection of assays, provide validated, step-by-step protocols, and explain the scientific rationale behind each experimental choice. The objective is to establish a robust, self-validating workflow to determine the compound's cytotoxic potential, selectivity, and preliminary mechanism of action, thereby generating the foundational data required for its advancement in the drug discovery pipeline.

Introduction: The Rationale for Screening 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

The five-membered heterocyclic pyrazole ring is a cornerstone in the design of novel therapeutic agents.[3] Its derivatives have been successfully developed to target a range of enzymes and receptors critical to cancer cell proliferation and survival, including Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and tubulin.[1][3] The versatility of the pyrazole core allows for structural modifications that can significantly enhance potency and selectivity.[1]

3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile (C₁₀H₈N₄, MW: 184.20 g/mol ) has been selected for this screening protocol.[7] Its structure, featuring an amino group and a cyano group on the pyrazole ring, presents key pharmacophoric features. The synthesis of such compounds is well-established, often involving a multicomponent reaction of phenylhydrazine, malononitrile, and an appropriate aldehyde or ketone precursor.[8][9][10] The initial hypothesis is that this compound will exhibit antiproliferative activity by interfering with fundamental cellular processes like cell division and survival signaling. This guide provides the experimental blueprint to rigorously test this hypothesis.

Phase I: Primary Cytotoxicity Screening

The primary objective is to determine if the test compound exerts a cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effect on a panel of human cancer cell lines and to assess its selectivity against non-cancerous cells.[11][12]

Experimental Workflow for Cytotoxicity Screening

The overall workflow for the initial cytotoxicity assessment is a streamlined process designed to efficiently generate robust and reproducible data.

G cluster_0 Phase I: Cytotoxicity Screening Compound Test Compound (3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile) CellLines Select & Culture Cancer & Normal Cell Lines Assay Perform Dose-Response Cytotoxicity Assay (SRB) CellLines->Assay Treat cells with serial dilutions IC50 Calculate IC50 Values Assay->IC50 Generate dose-response curves Analysis Analyze Potency & Selectivity IC50->Analysis GoNoGo Decision Point: Proceed to Mechanistic Studies? Analysis->GoNoGo

Caption: Workflow for Phase I cytotoxicity screening.

Selection of Cell Lines

A diverse panel of cell lines is crucial for evaluating the breadth and specificity of the compound's activity. The selected lines should represent different tumor types. Including a non-transformed cell line is essential for establishing a preliminary therapeutic window.

Cell Line Cancer Type Justification
MCF-7 Breast AdenocarcinomaRepresents hormone-responsive breast cancer; a standard for cytotoxicity studies.[5][13]
A549 Lung CarcinomaA common model for non-small cell lung cancer, a leading cause of cancer mortality.[3][5]
HeLa Cervical AdenocarcinomaA robust and widely characterized epithelial cancer cell line.[5][14]
PC-3 Prostate CarcinomaRepresents androgen-independent prostate cancer, an aggressive form of the disease.[8]
HCT-116 Colorectal CarcinomaA key model for colon cancer with known mutations (e.g., in p53).[5]
MCF-10A Non-tumorigenic BreastAn immortalized, non-cancerous epithelial cell line used to assess selectivity.[5]
Cytotoxicity Assay Protocol: Sulforhodamine B (SRB) Assay

While both MTT (metabolic) and SRB (protein-based) assays are common, the SRB assay is often preferred due to its stability, sensitivity, and independence from mitochondrial activity, which can be a confounding factor.[13][15] The assay quantifies cell density by staining total cellular protein.[16]

Materials:

  • Selected cell lines and complete culture medium

  • 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile (dissolved in DMSO, stock solution)

  • 96-well flat-bottom sterile microplates

  • Trichloroacetic acid (TCA), cold (10% w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

  • Microplate reader (510 nm absorbance)

Step-by-Step Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the medium from the wells and add 100 µL of the various compound concentrations (e.g., ranging from 0.01 µM to 100 µM). Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well without removing the supernatant. Incubate at 4°C for 1 hour to fix the cells.[13]

  • Washing: Carefully wash the plates five times with slow-running tap water to remove TCA, medium, and unbound cells. Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and stain at room temperature for 30 minutes.

  • Remove Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye. Place the plates on a shaker for 10 minutes to ensure complete dissolution.

  • Read Absorbance: Measure the absorbance (Optical Density, OD) at 510 nm using a microplate reader.

Data Analysis and Interpretation

The primary endpoint is the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit cell growth by 50%.[13]

  • Calculate Percentage Growth Inhibition:

    • % Growth Inhibition = 100 - [((OD_treated - OD_blank) / (OD_control - OD_blank)) * 100]

  • Determine IC₅₀: Plot the percentage of growth inhibition against the log of the compound concentration. Use non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value.

Hypothetical Data Summary:

Cell Line IC₅₀ (µM) for Compound IC₅₀ (µM) for Doxorubicin (Control)
MCF-75.80.95
A5498.21.10
HeLa9.51.25
PC-312.11.50
HCT-1167.70.80
MCF-10A > 50 8.5

A promising result would be low micromolar or nanomolar IC₅₀ values in cancer cell lines and a significantly higher IC₅₀ value (>10-fold) in the non-cancerous MCF-10A line, indicating cancer-selective cytotoxicity.

Phase II: Preliminary Mechanistic Investigation

If the compound demonstrates potent and selective activity in Phase I, the next critical step is to investigate its mechanism of action. The two most common fates for cancer cells treated with an effective agent are cell cycle arrest and apoptosis.

Mechanistic Investigation Workflow

G cluster_1 Phase II: Mechanistic Studies Start Promising Compound from Phase I (e.g., IC50 < 10 µM) CellCycle Cell Cycle Analysis (Flow Cytometry, PI Staining) Start->CellCycle Apoptosis Apoptosis Assay (Flow Cytometry, Annexin V/PI) Start->Apoptosis Interpret Synthesize Data: Mode of Action? CellCycle->Interpret Caspase Caspase-3/7 Activity Assay (Fluorometric) Apoptosis->Caspase Confirm apoptotic pathway Caspase->Interpret

Caption: Workflow for Phase II mechanistic studies.

Cell Cycle Analysis via Flow Cytometry

This technique quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[17][18] Many anticancer drugs induce arrest at specific checkpoints, preventing cell division.

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner.[19] The fluorescence intensity of a stained cell is directly proportional to its DNA content. Flow cytometry measures this intensity for thousands of individual cells, generating a histogram that reveals the cell cycle profile.[17][20]

Step-by-Step Protocol:

  • Cell Culture and Treatment: Seed a sensitive cell line (e.g., MCF-7) in 6-well plates. Once they reach ~60% confluency, treat them with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include an untreated control.

  • Cell Harvest: Harvest both adherent and floating cells. Centrifuge to pellet the cells and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells to remove ethanol. Wash with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing PI and RNase A to prevent staining of double-stranded RNA).[19]

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect data from at least 10,000 events per sample.

  • Data Interpretation: Analyze the DNA content histograms. An effective compound may cause a significant increase in the percentage of cells in a specific phase (e.g., G2/M) compared to the control. The appearance of a "sub-G1" peak is indicative of apoptotic cells with fragmented DNA.[19][21]

Assessment of Apoptosis Induction

Apoptosis, or programmed cell death, is a desirable outcome for an anticancer agent.[22] The Annexin V/PI assay is the gold standard for detecting and differentiating between early and late apoptosis.[22][23]

Principle: In early apoptosis, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can label these cells. PI is used as a viability dye, as it can only penetrate the compromised membranes of late apoptotic or necrotic cells.[22]

Step-by-Step Protocol:

  • Cell Treatment: Treat cells as described for the cell cycle analysis (IC₅₀ and 2x IC₅₀ concentrations for 24 hours).

  • Harvest and Wash: Harvest all cells and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Incubate the cells at room temperature for 15 minutes in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

  • Data Interpretation: The results are displayed as a quadrant plot:

    • Lower-Left (Annexin V-/PI-): Live cells

    • Lower-Right (Annexin V+/PI-): Early apoptotic cells

    • Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells

    • Upper-Left (Annexin V-/PI+): Necrotic cells

A significant increase in the percentage of cells in the lower-right and upper-right quadrants indicates the induction of apoptosis.

Caspase-3/7 Activity Assay

To confirm that the observed apoptosis is mediated by the canonical caspase pathway, a direct measurement of executioner caspase activity is performed.

Principle: Caspases-3 and -7 are key "executioner" enzymes that cleave numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[24] This assay uses a cell-permeant reagent containing the DEVD peptide sequence, which is the recognition site for caspase-3/7. The peptide is conjugated to a nucleic acid-binding dye. In apoptotic cells, active caspase-3/7 cleaves the DEVD peptide, releasing the dye to bind to DNA and fluoresce brightly.[24][25]

Step-by-Step Protocol (Fluorometric Plate Reader):

  • Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate. Treat with the compound at IC₅₀ and 2x IC₅₀ concentrations for a relevant time period (e.g., 12-24 hours).

  • Add Reagent: Add the Caspase-3/7 reagent directly to the wells according to the manufacturer's instructions.

  • Incubation: Incubate for 30-60 minutes at 37°C, protected from light.

  • Measure Fluorescence: Read the fluorescence on a plate reader at the appropriate excitation/emission wavelengths (e.g., ~490 nm Ex / ~520 nm Em for green fluorescence).

  • Data Interpretation: A dose-dependent increase in fluorescence intensity compared to the untreated control indicates the activation of executioner caspases.

Potential Molecular Mechanisms and Future Directions

The results from Phase I and II will guide the next steps. If 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile induces cell cycle arrest and apoptosis, it aligns with the known mechanisms of other anticancer pyrazole derivatives.[5][6] These compounds often function by inhibiting protein kinases that regulate the cell cycle, such as CDKs.[1][6]

G cluster_2 Hypothesized Pathway: Cell Cycle Regulation Compound Pyrazole Compound CDK CDK/Cyclin Complex Compound->CDK Inhibition Rb pRb Phosphorylation CDK->Rb Phosphorylates E2F E2F Release Rb->E2F Inhibits S_Phase S-Phase Gene Transcription E2F->S_Phase Progression G1/S Progression S_Phase->Progression

Caption: Potential mechanism via CDK inhibition.

Future Work:

  • Target Deconvolution: Utilize techniques like Western blotting to probe the expression and phosphorylation status of key proteins in the cell cycle (e.g., CDK1, Cyclin B1, pRb) and apoptosis (e.g., PARP, Bcl-2 family proteins) pathways.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and screen analogs of the lead compound to identify structural modifications that enhance potency and selectivity.

  • In Vivo Efficacy: If in vitro data is compelling, advance the compound to preclinical animal models (e.g., tumor xenografts) to evaluate its in vivo efficacy and safety profile.

This structured, multi-phase screening approach ensures that resources are directed toward compounds with the highest potential. By systematically evaluating cytotoxicity, selectivity, and the primary mechanism of action, this guide provides a solid foundation for the early-stage development of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile as a novel anticancer agent.

References

  • Patel, et al. (2023). Pyrazoles as anticancer agents: Recent advances.
  • Various Authors. (2023).
  • Various Authors. (2023).
  • Various Authors. (2022). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences.
  • Thermo Fisher Scientific. (n.d.). Cell Cycle Assays for Flow Cytometry. Thermo Fisher Scientific - US.
  • Keep, R. F., et al. (1993). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. PubMed.
  • Agilent. (n.d.). Apoptosis Assays by Flow Cytometry. Agilent.
  • Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
  • Benchchem. (n.d.). Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines. Benchchem.
  • Wikipedia. (n.d.). Cell cycle analysis. Wikipedia.
  • Various Authors. (2014).
  • Revvity. (n.d.). Cell Cycle Analysis: Flow Cytometry & Imaging Methods. Revvity.
  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Biocompare.
  • Singh, M., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. PubMed.
  • Various Authors. (n.d.). A Review on in-vitro Methods for Screening of Anticancer Drugs.
  • JoVE. (2023). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. JoVE.
  • Various Authors. (2023).
  • Thermo Fisher Scientific. (n.d.). Caspase Assays. Thermo Fisher Scientific - UK.
  • Noble Life Sciences. (n.d.).
  • Various Authors. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
  • Thermo Fisher Scientific. (2016). An introduction to flow cytometric analysis, Part 2: Cell viability and apoptosis analysis. Thermo Fisher Scientific.
  • Bio-Rad Antibodies. (2021). How to Use Flow Cytometry to Measure Apoptosis: Part One. Bio-Rad Antibodies.
  • Slideshare. (n.d.). In vitro methods of screening of anticancer agents. Slideshare.
  • Various Authors. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
  • Abcam. (n.d.).
  • ResearchGate. (n.d.). Cell viability study by MTT (a) and SRB (b) assays using cancer cell...
  • ResearchGate. (n.d.). SRB and MTT assay for the cell lines DA3, MCF-7 and HeLa incorporated...
  • Abd El-Wahab, A. H. F. (2024). Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles. Bentham Science Publishers.
  • Al-Omran, F., et al. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. PMC - NIH.
  • CymitQuimica. (n.d.). 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile. CymitQuimica.
  • Inaloo, I. D., et al. (2021).
  • Various Authors. (n.d.). 6-Amino-3-methyl-4-(3-nitrophenyl)-1-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile. Acta Crystallographica Section E.

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Protocols & Analytical Methods

Method

Application Note: A Streamlined One-Pot Synthesis of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the efficient one-pot, multicomponent synthesis of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile deri...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the efficient one-pot, multicomponent synthesis of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile derivatives. Pyrazole scaffolds are of significant interest in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] This application note details the underlying reaction mechanism, offers a robust and validated experimental protocol, and discusses the scope of the reaction with various substrates. The presented methodology emphasizes operational simplicity, high atom economy, and excellent yields, making it a valuable tool for drug discovery and chemical biology research.

Introduction and Scientific Significance

The pyrazole nucleus is a privileged scaffold in drug development, exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[3][4] Compounds such as celecoxib (a COX-2 inhibitor) and sildenafil (a PDE-5 inhibitor) highlight the therapeutic importance of this heterocyclic system.[1][2] Specifically, the 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile core is a versatile precursor for the synthesis of more complex heterocyclic systems like pyrazolo[3,4-d]pyrimidines, which are known for their potential as kinase inhibitors and anticancer agents.[5][6]

Traditional multi-step syntheses of these derivatives often suffer from drawbacks such as long reaction times, harsh conditions, and low overall yields.[5] The one-pot, three-component reaction (3-CR) described herein offers a significant improvement by combining starting materials in a single reaction vessel, thereby reducing solvent waste, purification steps, and overall cost. This streamlined approach is highly advantageous in the context of generating chemical libraries for high-throughput screening in drug discovery programs.[7][8]

Reaction Principle and Mechanism

The synthesis of 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile derivatives is typically achieved through a domino reaction involving three key components: a substituted phenylhydrazine, malononitrile, and an orthoester, such as triethyl orthoformate. The reaction proceeds through a sequence of condensation and cyclization steps, often catalyzed by a weak acid like acetic acid.

The proposed mechanism is as follows:

  • Formation of Ethoxymethylenemalononitrile: The reaction initiates with the acid-catalyzed reaction between malononitrile (1) and triethyl orthoformate (2) to form the highly reactive intermediate, ethoxymethylenemalononitrile (3) .

  • Michael Addition: Phenylhydrazine (4) then acts as a nucleophile, attacking the electron-deficient double bond of the ethoxymethylenemalononitrile intermediate (3) in a Michael-type addition. This forms an open-chain intermediate (5) .

  • Intramolecular Cyclization and Tautomerization: The intermediate (5) undergoes a spontaneous intramolecular cyclization, where the terminal amino group attacks the nitrile carbon. Subsequent tautomerization leads to the formation of the stable aromatic pyrazole ring system, yielding the final product, 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile (6) .[7]

Reaction_Mechanism Malononitrile Malononitrile (1) EMM Ethoxymethylenemalononitrile (3) Malononitrile->EMM + (2) - EtOH Orthoester Triethyl Orthoformate (2) Hydrazine Phenylhydrazine (4) Michael_Adduct Open-chain Adduct (5) EMM->Michael_Adduct Product 3-Amino-1-phenyl-1H- pyrazole-4-carbonitrile (6) Michael_Adduct->Product Intramolecular Cyclization & Tautomerization

Caption: Proposed mechanism for the one-pot synthesis.

Experimental Protocol

This protocol provides a general method for the synthesis of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile (4a). The procedure can be adapted for various substituted phenylhydrazines and orthoesters.

3.1. Materials and Equipment

  • Reagents:

    • Phenylhydrazine (≥97%)

    • Malononitrile (99%)

    • Triethyl orthoformate (≥98%)

    • Ethanol (Absolute)

    • Glacial Acetic Acid (Catalyst)

  • Equipment:

    • Round-bottom flask (50 mL or 100 mL)

    • Reflux condenser

    • Magnetic stirrer with hotplate

    • Buchner funnel and filter paper

    • Standard laboratory glassware

    • TLC plates (Silica gel 60 F254)

3.2. Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add malononitrile (1.0 eq, e.g., 10 mmol, 0.66 g) and triethyl orthoformate (1.2 eq, e.g., 12 mmol, 1.78 g).

  • Addition of Phenylhydrazine: To this mixture, add phenylhydrazine (1.0 eq, e.g., 10 mmol, 1.08 g) and absolute ethanol (20 mL).

  • Catalyst Addition: Add 3-5 drops of glacial acetic acid to the stirring mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 80-85 °C) with continuous stirring.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., eluent: 50% ethyl acetate/hexane). The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation:

    • After completion, cool the reaction mixture to room temperature. A solid precipitate will often form.

    • If necessary, place the flask in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying and Characterization: Dry the product in a vacuum oven. The resulting solid can be characterized by NMR, IR, and Mass Spectrometry. The product is often of high purity, but can be recrystallized from ethanol if necessary.

Substrate Scope and Data

The described one-pot synthesis is versatile and accommodates a range of substituted phenylhydrazines. The electronic nature of the substituents on the phenyl ring can influence reaction times and yields.

EntryPhenylhydrazine Substituent (R)Reaction Time (h)Yield (%)Reference
1 H2.592[7]
2 4-Chloro3.095[9]
3 4-Methyl2.590N/A
4 4-Nitro4.085[10]
5 2,4-Dichloro3.588[5]

Observations:

  • Electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenylhydrazine ring can slightly increase reaction times but generally provide excellent yields.[9][10]

  • Electron-donating groups (e.g., -CH₃) have a minimal impact on the reaction efficiency.

Characterization of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

  • Appearance: Off-white to pale yellow solid.

  • Melting Point: 172-174 °C[11]

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.60 (1H, brs, NH), 7.60 (8H, m, Ar-H, 3-H, SO₂NH₂), 7.42 (2H, s, exchange with D₂O, SO₂NH₂)[7]

  • IR (KBr, cm⁻¹): 3348, 3303 (NH₂), 3193 (NH), 2230 (CN)[9]

  • MS (m/z): 184 (M⁺)[9]

Troubleshooting and Key Insights

  • Low Yield: Ensure all reagents are pure and anhydrous, especially the ethanol. Incomplete reaction can be addressed by extending the reflux time.

  • Oily Product: If the product does not precipitate upon cooling, it may be necessary to reduce the solvent volume under reduced pressure and then add cold water or an anti-solvent like hexane to induce crystallization.

  • Catalyst Choice: While acetic acid is effective, other catalysts like piperidine or inorganic bases have also been reported, though they may alter the reaction profile. For a greener approach, some catalyst-free methods in aqueous ethanol have been developed.[8][12]

Experimental Workflow Visualization

Caption: Step-by-step experimental workflow diagram.

Safety Precautions

  • Phenylhydrazine: Toxic and a suspected carcinogen. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Malononitrile: Toxic if swallowed or inhaled. Avoid creating dust.

  • Solvents: Ethanol is flammable. Ensure heating is performed using a heating mantle and that no open flames are present.

References

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Journal of Medicinal and Chemical Sciences. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules. [Link]

  • Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. (2015). Bioorganic & Medicinal Chemistry Letters. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. (2016). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-₁Η-pyrazole-4-carbonitriles in green media. (2013). Molecular Diversity. [Link]

  • Three-component synthesis of 5-aryl-3-amino-1H-pyrazole-4-carbonitriles and 3-amino-1,2-diazaspiro[4.5]dec-3-ene-4-carbonitriles. (2012). Russian Journal of Organic Chemistry. [Link]

  • A Facile One-pot Synthesis of 1-Arylpyrazolo[3,4-d]Pyrimidin. (2012). Molecules. [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2007). Molecules. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). Nanoscale Advances. [Link]

  • Synthesis of aminocyanopyrazoles via a multi-component reaction and anti-carbonic anhydrase inhibitory activity of their sulfamide derivatives against cytosolic and transmembrane isoforms. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). Pharmaceuticals. [Link]

  • Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-1H-pyrazole-4-carbonitriles in green media. (2013). Molecular Diversity. [Link]

  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. (2023). Preprints.org. [Link]

Sources

Application

Application Notes and Protocols for the N-alkylation of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: Strategic Importance of N-Alkylated Aminopyrazoles The 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Strategic Importance of N-Alkylated Aminopyrazoles

The 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile scaffold is a privileged structure in medicinal chemistry and drug discovery. Its inherent functionalities offer multiple points for diversification, enabling the exploration of vast chemical space to identify novel therapeutic agents. The N-alkylation of the exocyclic amino group represents a critical transformation, profoundly influencing the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and overall three-dimensional conformation. These modifications are pivotal for modulating biological activity, receptor binding affinity, and pharmacokinetic profiles. This guide provides a comprehensive technical overview and a detailed, field-proven protocol for the successful N-alkylation of this versatile pyrazole derivative.

Mechanistic Insights and Rationale for Protocol Design

The N-alkylation of 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile is fundamentally a nucleophilic substitution reaction. The target molecule presents two potential nucleophilic sites: the endocyclic pyrazole nitrogens and the exocyclic amino group. However, in the specified substrate, the N1 position of the pyrazole ring is already substituted with a phenyl group, sterically and electronically deactivating it towards further alkylation. The N2 nitrogen, being part of an aromatic system, is significantly less nucleophilic than the exocyclic primary amine. Consequently, the reaction proceeds with high regioselectivity at the exocyclic amino group.

The reaction mechanism is initiated by the deprotonation of the primary amino group by a suitable base to generate a more potent nucleophile, the corresponding amide anion. This anion then undergoes a nucleophilic attack on the electrophilic carbon of an alkyl halide, forming the new N-C bond and displacing the halide ion.

The choice of base is critical. A moderately strong base is required to efficiently deprotonate the amino group without promoting unwanted side reactions. Inorganic bases like potassium carbonate (K₂CO₃) or stronger bases like sodium hydride (NaH) are commonly employed. The selection depends on the reactivity of the alkylating agent and the desired reaction kinetics. Polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are ideal for this transformation as they effectively solvate the cation of the base, enhancing its reactivity, and are capable of dissolving the pyrazole substrate.

Experimental Workflow and Protocol

The following diagram illustrates the general workflow for the N-alkylation of 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile.

N-Alkylation Workflow start Start dissolve Dissolve 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile in anhydrous DMF start->dissolve add_base Add base (e.g., K₂CO₃) and stir dissolve->add_base add_alkyl_halide Add alkyl halide dropwise add_base->add_alkyl_halide react Heat reaction mixture (e.g., 60-80 °C) and monitor by TLC/LC-MS add_alkyl_halide->react workup Aqueous workup (Quench with water, extract with ethyl acetate) react->workup purify Purify by column chromatography or recrystallization workup->purify characterize Characterize the product (NMR, IR, MS) purify->characterize end End characterize->end

Caption: General experimental workflow for the N-alkylation of 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile.

Detailed Step-by-Step Protocol: N-Ethylation using Ethyl Iodide

This protocol describes the N-ethylation of 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile as a representative example. The principles can be adapted for other alkyl halides with appropriate adjustments to reaction time and temperature.

Materials and Reagents:

  • 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

  • Ethyl iodide (or other suitable alkyl halide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Column chromatography setup

Safety Precautions:

  • Cyanide-containing compounds: 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile contains a nitrile (cyano) group. While the cyano group in this context is not as acutely toxic as inorganic cyanide salts, it is crucial to handle the compound with care in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Alkylating agents: Alkyl halides such as ethyl iodide are toxic, potentially carcinogenic, and lachrymatory. Handle these reagents exclusively in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Solvents: DMF is a skin and respiratory irritant. Use in a well-ventilated area.

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 eq).

  • Solvent and Base Addition: Under an inert atmosphere, add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M). Add anhydrous potassium carbonate (1.5-2.0 eq) to the stirred solution.

  • Addition of Alkylating Agent: Stir the suspension at room temperature for 15-30 minutes. Subsequently, add the alkyl halide (e.g., ethyl iodide, 1.1-1.5 eq) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor its progress by TLC (e.g., using a mixture of ethyl acetate and hexane as the eluent) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic extracts and wash with brine to remove residual DMF and inorganic salts. Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane, or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure N-alkylated product.[1]

Quantitative Data and Expected Outcomes

The following table summarizes typical reaction parameters and expected outcomes for the N-alkylation of 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile. Please note that yields are dependent on the specific alkylating agent and reaction conditions.

Alkylating AgentBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Methyl IodideK₂CO₃DMF606-1085-95
Ethyl IodideK₂CO₃DMF708-1280-90
Benzyl BromideK₂CO₃DMF804-875-85
Isopropyl BromideNaHDMF8012-2450-60

Characterization of the N-Alkylated Product

The successful synthesis of the N-alkylated product can be confirmed by a combination of spectroscopic techniques.

  • ¹H NMR Spectroscopy: The most significant change will be the disappearance of the broad singlet corresponding to the -NH₂ protons of the starting material and the appearance of a new set of signals corresponding to the alkyl group and a single -NH proton. For example, in the case of N-ethylation, one would expect to see a triplet for the methyl group and a quartet for the methylene group of the ethyl substituent, along with a downfield shift of the remaining amino proton.

  • ¹³C NMR Spectroscopy: The appearance of new signals in the aliphatic region corresponding to the carbons of the introduced alkyl group provides further confirmation of the successful alkylation.

  • Infrared (IR) Spectroscopy: The N-H stretching vibrations in the IR spectrum will change. The two distinct N-H stretching bands of the primary amine in the starting material (typically around 3300-3500 cm⁻¹) will be replaced by a single, sharp N-H stretching band for the secondary amine in the product. The strong C≡N stretch will remain present (around 2220-2230 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum of the product will show a molecular ion peak corresponding to the addition of the alkyl group to the starting material.

Conclusion

The N-alkylation of 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile is a robust and reliable transformation for the synthesis of a diverse library of compounds with significant potential in drug discovery. The protocol outlined in this guide, grounded in a clear understanding of the underlying reaction mechanism, provides a solid foundation for researchers to successfully perform this key synthetic step. Careful attention to safety precautions, particularly when handling cyanide-containing reagents and alkylating agents, is paramount. The provided methodologies for purification and characterization will ensure the isolation and confirmation of the desired N-alkylated pyrazole derivatives with high purity.

References

  • El-Sekily, M. A., Mancy, S. H., & Hamada, N. M. M. (2015).
  • Al-Mousawi, S. M., El-Apasery, M. A., & Elnagdi, M. H. (2011). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 16(5), 3894–3906*. [Link]

  • ACS Reagent Chemicals. (n.d.). N-Alkylation at sp3 Carbon Reagent Guide. [Link]

  • CUNY Bronx Community College. (n.d.). Purification by Recrystallization. [Link]

  • Open Access Pub. (n.d.). Purification Techniques. Journal of New Developments in Chemistry. [Link]

  • Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. [Link]

  • Metz, G. (Ed.). (2005). Basic 1H- and 13C-NMR Spectroscopy. Wiley-VCH.
  • Dabholkar, V. V., & Bobade, S. S. (n.d.). synthesis-of-polysubstituted-amino-pyrazole-via-multicomponenet-strategy-using-nife2o4-nanocatalyst.pdf. Der Pharma Chemica. [Link]

  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Link]

  • Dadiboyena, S. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals, 16(5), 659. [Link]

  • Anwar, H. F., & Elnagdi, M. H. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(1), 198-250. [Link]

  • Hassan, A. S., Hafez, T. S., Osman, S. A., & El-Gazzar, A. R. B. A. (2015). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Journal of Advanced Research, 6(4), 543–564. [Link]

  • Zare, B., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. New Journal of Chemistry. [Link]

  • Valente, C., et al. (2020). N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK. RSC Medicinal Chemistry, 11(9), 1045-1052. [Link]

  • Al-Mousawi, S. M., et al. (2011). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 16(5), 3894-3906. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization and Crystallization. [Link]

Sources

Method

Application Notes &amp; Protocols: Leveraging 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile in Multicomponent Reactions for Heterocyclic Scaffolding

Introduction In the landscape of medicinal chemistry and materials science, multicomponent reactions (MCRs) represent a paradigm of efficiency, enabling the synthesis of complex molecular architectures in a single, conve...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and materials science, multicomponent reactions (MCRs) represent a paradigm of efficiency, enabling the synthesis of complex molecular architectures in a single, convergent step.[1][2] This approach aligns with the principles of green chemistry by minimizing waste, saving time, and reducing energy consumption compared to traditional multi-step syntheses.[1] At the heart of many successful MCRs is a versatile building block, a "privileged scaffold," that can be elaborated into diverse libraries of bioactive compounds. 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile is one such cornerstone molecule. Its unique arrangement of functional groups—a nucleophilic amino group, an electrophilic nitrile, and an aromatic pyrazole core—provides a rich platform for constructing a variety of fused heterocyclic systems.[3] These resulting scaffolds, such as pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-b]pyridines, and pyrano[2,3-c]pyrazoles, are prevalent in numerous marketed drugs and clinical candidates, valued for their wide-ranging biological activities including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory properties.[2][4][5]

This guide provides an in-depth exploration of the utility of 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile in MCRs, offering detailed protocols, mechanistic insights, and data-driven examples for researchers in drug discovery and organic synthesis.

Core Reactivity and Mechanistic Principles

The synthetic versatility of 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile stems from its ambident nucleophilic and electrophilic nature. The C3-amino group acts as a potent nucleophile, readily participating in condensation or addition reactions. The pyrazole ring itself, specifically the N2 atom, can also act as a nucleophilic center, leading to different cyclization pathways depending on the reactants and conditions. This dual nucleophilicity is key to the formation of diverse fused systems.

Caption: Key reactive sites of 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile.

Application Note 1: Synthesis of Pyrazolo[3,4-b]pyridines

Overview: The pyrazolo[3,4-b]pyridine core is a bioisostere of purine, making it a highly sought-after scaffold in drug discovery, with applications as kinase inhibitors, anxiolytics, and anti-Alzheimer's agents.[6] A common and efficient MCR strategy to access this scaffold involves the condensation of 3-aminopyrazoles with 1,3-dicarbonyl compounds or their synthetic equivalents.[7][8]

Reaction Scheme:

General reaction of 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile with a 1,3-dicarbonyl compound.

Detailed Protocol: Synthesis of 6-Amino-4-hydroxy-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

This protocol is adapted from methodologies involving the reaction of aminopyrazoles with active methylene compounds like ethyl acetoacetate.[6]

  • Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile (1.84 g, 10 mmol) and ethyl acetoacetate (1.30 g, 10 mmol).

  • Solvent and Catalyst Addition: Add 20 mL of N,N-dimethylformamide (DMF) to the flask. To this suspension, add anhydrous potassium carbonate (2.07 g, 15 mmol).

    • Causality Note: DMF is used as a high-boiling polar aprotic solvent to ensure all reactants are solubilized at elevated temperatures. Potassium carbonate acts as a base to facilitate the initial condensation and subsequent cyclization steps.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 153°C) for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture into 100 mL of ice-cold water. Acidify the aqueous solution dropwise with dilute hydrochloric acid (HCl) until a precipitate forms.

  • Purification: Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum. Recrystallize the crude product from ethanol to yield the pure 6-amino-4-hydroxy-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile.

Data Summary:

R1R2ProductYield (%)Reference
CH₃OEt6-Amino-4-hydroxy-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile~85%[6]
PhOEt6-Amino-4-hydroxy-1,3-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile~80%[7]
CF₃OEt6-Amino-4-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile~78%[7]

Application Note 2: Synthesis of Pyrazolo[1,5-a]pyrimidines

Overview: Pyrazolo[1,5-a]pyrimidines are another class of privileged heterocyclic compounds known for their sedative, hypnotic, and anxiolytic properties; the drug Zaleplon is a prominent example.[9] These are typically synthesized via the reaction of 3-aminopyrazoles with 1,3-dielectrophiles such as β-unsaturated ketones or enaminonitriles. The reaction proceeds with high regioselectivity.[9]

Mechanism & Regioselectivity: The reaction is believed to initiate with the nucleophilic attack of the pyrazole ring nitrogen (N2) onto one of the electrophilic centers of the reaction partner, followed by cyclization involving the exocyclic amino group.[9] Using non-symmetrical dielectrophiles can lead to different isomers, but conditions can be optimized for regioselective synthesis. Microwave-assisted, solvent-free conditions have been shown to be particularly effective in promoting specific regioisomers.[9]

Caption: Regiospecific synthesis of pyrazolo[1,5-a]pyrimidines via MCR.

Detailed Protocol: Microwave-Assisted Synthesis of 7-Aryl-5-phenyl-pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitrile

This protocol is based on the work of Al-Adiwish et al. for the solvent-free synthesis of pyrazolo[1,5-a]pyrimidines.[9]

  • Reactant Mixture: In a 10 mL microwave reaction vial, thoroughly mix 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile (0.92 g, 5 mmol) and the appropriate enaminonitrile (e.g., 2-(3-oxo-3-phenyl-1-propen-1-yl)malononitrile) (5 mmol).

  • Reaction Execution: Seal the vial and place it in a direct beam microwave oven. Irradiate the mixture at 150°C for 5-10 minutes.

    • Causality Note: Microwave irradiation provides rapid, uniform heating, which significantly accelerates the reaction rate and often improves yields and regioselectivity compared to conventional heating. The solvent-free condition is environmentally friendly and simplifies product isolation.

  • Work-up and Isolation: After the reaction, allow the vial to cool to room temperature. The resulting solid mass is the crude product.

  • Purification: Purify the product by recrystallization from a suitable solvent, such as a dioxane or acetone, to obtain the pure pyrazolo[1,5-a]pyrimidine derivative.[9]

Data Summary:

Enaminonitrile Substituent (Aryl)Yield (%)Reference
Phenyl85%[9]
4-Chlorophenyl88%[9]
2-Thienyl88%[9]

Application Note 3: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles

Overview: Pyrano[2,3-c]pyrazoles are synthesized through a highly efficient four-component reaction, showcasing the power of MCRs to build complexity rapidly. These compounds exhibit a range of biological activities, including antibacterial and anti-inflammatory properties.[2][10] The reaction typically involves an aldehyde, malononitrile, a β-ketoester (which first forms the pyrazole in situ with hydrazine), or a pre-formed aminopyrazole.

Experimental Workflow:

Caption: General workflow for the four-component synthesis of pyranopyrazoles.

Detailed Protocol: Synthesis of 6-Amino-4-aryl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

This protocol is adapted from catalyst-free and base-catalyzed methods for pyranopyrazole synthesis.[10][11]

  • Reactant Mixture: In a 100 mL flask, dissolve an aromatic aldehyde (10 mmol), malononitrile (0.66 g, 10 mmol), and 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile (1.84 g, 10 mmol) in 30 mL of ethanol.

  • Catalyst Addition: Add 5-10 mol% of a basic catalyst such as piperidine or 1,4-diazabicyclo[2.2.2]octane (DABCO).

    • Causality Note: The base catalyst facilitates the initial Knoevenagel condensation between the aldehyde and malononitrile, creating a highly reactive Michael acceptor. The subsequent Michael addition of the aminopyrazole and final intramolecular cyclization are also promoted by the catalyst.[12] In some cases, the reaction can proceed efficiently in a green solvent like water or ethanol without any catalyst.[2][11]

  • Reaction Execution: Stir the mixture vigorously at room temperature for 20-60 minutes. The product often begins to precipitate out of the solution during this time.

  • Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials. Dry the product in a vacuum oven. The product is often pure enough for characterization without further purification.

Data Summary (Various Aldehydes):

Aldehyde (Ar)CatalystYield (%)Reference
BenzaldehydePiperidine92%[10]
4-Cl-BenzaldehydePiperidine95%[10]
4-NO₂-BenzaldehydeDABCO93%[12]
4-MeO-BenzaldehydeCatalyst-Free91%[11]

Safety and Handling

3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile, like all fine chemicals, should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

Conclusion

3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile stands out as a remarkably versatile and powerful building block for diversity-oriented synthesis. Its strategic placement of reactive functional groups enables its participation in a wide array of multicomponent reactions, providing rapid and efficient access to libraries of medicinally relevant heterocyclic compounds. The protocols and insights provided herein demonstrate its utility in constructing pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and pyrano[2,3-c]pyrazoles, underscoring its importance for researchers and scientists in drug development and synthetic chemistry.

References

  • Der Pharma Chemica. Synthesis of polysubstituted 5-amino-pyrazole via multicomponenet strategy using NiFe2O4 nanocatalyst.
  • Royal Society of Chemistry. I2-Catalyzed three-component synthesis of 3-selenylated pyrazolo[1,5-a]pyrimidines. New Journal of Chemistry.
  • MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules.
  • ResearchGate. Three-component synthesis of 5-aryl-3-amino-1H-pyrazole-4-carbonitriles and 3-amino-1,2-diazaspiro[4.5]dec-3-ene-4-carbonitriles. Available from: [Link]

  • National Institutes of Health. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available from: [Link]

  • National Institutes of Health. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. Available from: [Link]

  • Taylor & Francis Online. Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives. Cogent Chemistry. Available from: [Link]

  • Taylor & Francis Online. A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles. Polycyclic Aromatic Compounds. Available from: [Link]

  • MDPI. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. Available from: [Link]

  • Taylor & Francis Online. Synthesis of aminocyanopyrazoles via a multi-component reaction and anti-carbonic anhydrase inhibitory activity of their sulfamide derivatives against cytosolic and transmembrane isoforms. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

  • Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available from: [Link]

  • Asian Journal of Research in Chemistry and Pharmaceutical Sciences. MULTICOMPONENT SYNTHESIS OF AMINO PYRAZOLE PROMOTED BY PH3P AND BIOEVLUATION. Available from: [Link]

  • Oriental Journal of Chemistry. Catalyst-Free Multicomponent Synthesis of Novel Chromene Carbonitriles from Pyrazole Aldehydes using Ethanol. Available from: [Link]

  • ResearchGate. Synthesis and Biological Activity of Some New Pyrazolo[3,4‐b]Pyrazines. Available from: [Link]

  • ResearchGate. Chemoselective Three Component Reactions of 3-Aminopyrazoles, Aldehydes and Malononitrile: Optimize the Structures and Compute the Energies of Possible Tautomers. Available from: [Link]

  • Royal Society of Chemistry. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. Available from: [Link]

  • ResearchGate. Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. Available from: [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. Available from: [Link]

  • Preprints.org. A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Available from: [Link]

  • ResearchGate. DABCO catalyzed, green and efficient, one-pot multicomponent synthesis of 5-aminopyrazole-4-carbonitrile. Available from: [Link]

  • MDPI. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences. Available from: [Link]

  • ResearchGate. Synthesis of 3-R-Sulfanyl-5-amino-1-phenyl-1H-pyrazole-4-Carbonitriles. Available from: [Link]

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Application

Synthesis of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile: An Application and Protocol Guide

This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the synthesis of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile, a valuable heterocyclic building block in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the synthesis of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile, a valuable heterocyclic building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering not just a methodology, but a framework for understanding the critical parameters of the synthesis.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Compounds incorporating the 3-aminopyrazole-4-carbonitrile moiety have demonstrated a wide array of biological activities, including but not limited to, acting as kinase inhibitors, anti-inflammatory agents, and anti-cancer therapeutics. The strategic placement of the amino and cyano groups provides versatile handles for further chemical elaboration, making 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile a key intermediate in the synthesis of complex molecular architectures.

Mechanistic Insights: A Symphony of Sequential Reactions

The synthesis of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile is elegantly achieved through a one-pot, three-component reaction involving an aromatic aldehyde, malononitrile, and phenylhydrazine. This efficient synthetic strategy is a cascade of well-established organic reactions: a Knoevenagel condensation, followed by a Michael addition, and culminating in a Thorpe-Ziegler cyclization.

The reaction is typically catalyzed by a base, such as piperidine, which plays a crucial role in the initial stages. The proposed mechanism is as follows:

  • Knoevenagel Condensation: The reaction commences with the piperidine-catalyzed Knoevenagel condensation between the aromatic aldehyde (in this case, benzaldehyde) and malononitrile. Piperidine, acting as a base, deprotonates the acidic methylene group of malononitrile, forming a reactive enolate. This enolate then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields an arylidene malononitrile intermediate.

  • Michael Addition: Phenylhydrazine then acts as a nucleophile in a Michael addition to the electron-deficient double bond of the arylidene malononitrile. The more nucleophilic nitrogen of the phenylhydrazine attacks the β-carbon of the α,β-unsaturated nitrile.

  • Thorpe-Ziegler Cyclization: The final step is an intramolecular cyclization, a variation of the Thorpe-Ziegler reaction. The terminal amino group of the hydrazine moiety attacks the carbon of one of the nitrile groups, leading to the formation of the five-membered pyrazole ring. Tautomerization of the resulting imine affords the stable aromatic 3-aminopyrazole product.

This one-pot approach is highly atom-economical and efficient, avoiding the need for isolation of intermediates and reducing solvent waste and reaction time.

Visualizing the Reaction Pathway

Reaction_Mechanism cluster_reactants Starting Materials Benzaldehyde Benzaldehyde Knoevenagel_Adduct Arylidene Malononitrile Benzaldehyde->Knoevenagel_Adduct Knoevenagel Condensation Malononitrile Malononitrile Malononitrile->Knoevenagel_Adduct Phenylhydrazine Phenylhydrazine Michael_Adduct Michael Adduct Phenylhydrazine->Michael_Adduct Piperidine Piperidine (Catalyst) Piperidine->Benzaldehyde Knoevenagel_Adduct->Michael_Adduct Michael Addition Final_Product 3-Amino-1-phenyl-1H- pyrazole-4-carbonitrile Michael_Adduct->Final_Product Thorpe-Ziegler Cyclization Experimental_Workflow Step1 1. Combine Benzaldehyde, Malononitrile & Ethanol in RBF Step2 2. Add Phenylhydrazine & Piperidine Step1->Step2 Step3 3. Reflux for 2-4 hours Step2->Step3 Step4 4. Cool to Room Temperature Step3->Step4 Step5 5. Isolate Product by Vacuum Filtration Step4->Step5 Step6 6. Wash with Cold Ethanol Step5->Step6 Step7 7. Recrystallize from Ethanol Step6->Step7 Step8 8. Dry under Vacuum Step7->Step8 Final_Product Pure Product Step8->Final_Product

Method

Application Notes and Protocols for the Purification of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile by Recrystallization

Introduction: The Critical Role of Purity in Drug Discovery and Development In the landscape of pharmaceutical research and drug development, the purity of an active pharmaceutical ingredient (API) is not merely a qualit...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Discovery and Development

In the landscape of pharmaceutical research and drug development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For heterocyclic compounds such as 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile, a key building block in the synthesis of various therapeutic agents, achieving high purity is paramount. Even trace impurities can lead to undesirable side effects, alter pharmacological activity, or compromise the stability of the final drug product. Recrystallization stands as a robust and scalable purification technique capable of yielding highly pure crystalline solids from impure samples.

This comprehensive guide provides a detailed protocol for the purification of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile via recrystallization. We will delve into the scientific principles underpinning solvent selection, the step-by-step experimental procedure, and methods for assessing the purity of the final product. This document is intended for researchers, scientists, and professionals in the field of drug development who require a reliable method for obtaining high-purity 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile.

Understanding the Analyte: Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile is essential for developing an effective purification strategy.

PropertyValueSource
Molecular Formula C₁₀H₈N₄[1]
Molecular Weight 184.20 g/mol [1]
Appearance Off-white crystalline solid[1]
Melting Point 200-202 °C (for a similar isomer)[2][3]

Recrystallization: The Underlying Principles

Recrystallization is a purification technique based on the differential solubility of a compound in a particular solvent at different temperatures. The ideal recrystallization solvent should exhibit the following characteristics:

  • High solubility for the target compound at elevated temperatures.

  • Low solubility for the target compound at low temperatures.

  • High or low solubility for impurities, but not moderate solubility. If impurities are highly soluble, they will remain in the mother liquor upon cooling. If they are poorly soluble, they can be removed by hot filtration.

  • A boiling point below the melting point of the target compound.

  • Inertness towards the target compound.

  • Ease of removal from the purified crystals.

Solvent Selection: A Critical Decision

The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. Based on literature precedents for analogous pyrazole derivatives, ethanol and dioxane are promising candidates.[2][3][4][5][6]

  • Ethanol: A polar protic solvent, often effective for recrystallizing polar compounds. It is relatively inexpensive, has a moderate boiling point (78 °C), and is easily evaporated.

  • Dioxane: A polar aprotic solvent, which can be a good choice for compounds with moderate polarity. It has a higher boiling point (101 °C) than ethanol.

A preliminary solubility test is crucial to confirm the suitability of these solvents for 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a detailed procedure for the recrystallization of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile.

Materials and Apparatus
  • Crude 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

  • Ethanol (reagent grade) or Dioxane (reagent grade)

  • Activated charcoal (optional, for removing colored impurities)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Watch glass

  • Drying oven or vacuum desiccator

Safety Precautions
  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]

  • Perform the recrystallization in a well-ventilated fume hood.

  • Ethanol is flammable; keep it away from open flames and hot surfaces.

  • Dioxane is a suspected carcinogen and is flammable; handle with extreme care.

Recrystallization Workflow

Recrystallization_Workflow A Dissolution B Hot Filtration (Optional) A->B Remove insoluble impurities C Crystallization A->C No insoluble impurities B->C D Isolation C->D Collect crystals E Drying D->E Remove solvent F Purity Analysis E->F Assess purity

Caption: Recrystallization workflow for 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile.

Detailed Procedure
  • Dissolution:

    • Place the crude 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile into an Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of the chosen solvent (ethanol or dioxane) to the flask.

    • Gently heat the mixture on a hot plate with stirring.

    • Continue adding small portions of the hot solvent until the compound completely dissolves. Avoid adding an excess of solvent, as this will reduce the yield.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Gently swirl the flask for a few minutes. The charcoal will adsorb the colored impurities.

  • Hot Filtration (if charcoal was used or if insoluble impurities are present):

    • Preheat a second Erlenmeyer flask and a funnel.

    • Place a fluted filter paper in the funnel.

    • Quickly filter the hot solution into the preheated flask. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Buchner funnel and flask.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying:

    • Carefully transfer the crystals to a pre-weighed watch glass.

    • Dry the crystals in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator until a constant weight is achieved.

Purity Assessment: Validating the Purification

The purity of the recrystallized 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile should be assessed using appropriate analytical techniques.

Melting Point Determination:

A sharp melting point range close to the literature value is a good indicator of high purity. Impurities tend to broaden and depress the melting point range.

Spectroscopic Analysis:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and purity assessment. The absence of signals corresponding to impurities is a strong indication of successful purification. A guide to interpreting complex NMR spectra of pyrazole derivatives can be found in the literature.[7][8]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of key functional groups and to compare the spectrum of the recrystallized product with that of a known standard.

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and can help to identify any remaining impurities.

Chromatographic Methods:

Troubleshooting Common Recrystallization Issues

ProblemPossible CauseSolution
No crystals form upon cooling Too much solvent was added.Evaporate some of the solvent and allow the solution to cool again.
The solution is supersaturated.Scratch the inside of the flask with a glass rod or add a seed crystal.
Oiling out (formation of an oil instead of crystals) The boiling point of the solvent is too high.Use a lower-boiling solvent or a solvent mixture.
The compound is melting in the hot solvent.Ensure the solvent's boiling point is below the compound's melting point.
Low recovery of purified compound Too much solvent was used.Use the minimum amount of hot solvent necessary for dissolution.
Premature crystallization during hot filtration.Ensure the filtration apparatus is preheated and the filtration is performed quickly.
The crystals are too soluble in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath before filtration.

Conclusion

Recrystallization is a powerful and versatile technique for the purification of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile. By carefully selecting the appropriate solvent and meticulously following the outlined protocol, researchers can obtain a high-purity product suitable for demanding applications in drug discovery and development. The subsequent purity analysis using a combination of melting point determination, spectroscopic methods, and chromatography is essential to validate the success of the purification process. This rigorous approach ensures the integrity of downstream research and contributes to the development of safe and effective pharmaceuticals.

References

  • Al-Qalaf, F., Al-Mulla, A., & Sharaf, M. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(2), 770-787. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile. PubChem. Retrieved from [Link]

  • Jiang, Q.-H., He, Q., Zhang, J.-Q., Yang, Y., & Wan, R. (2012). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(1), o65. [Link]

  • Al-Mulla, A. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. ResearchGate. [Link]

  • Zare, A., et al. (2021). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 11(34), 20863-20874. [Link]

  • Zare, A., et al. (2021). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. [Link]

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2013). ResearchGate. [Link]

  • Pop, R., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 27(23), 8206. [Link]

  • Bhale, P. S., et al. (2014). Simple Grinding, Catalyst-free, One-Pot, Three-Component Synthesis of Polysubstituted Amino Pyrazole. ResearchGate. [Link]

Sources

Application

Application Notes: 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile in the Synthesis of Fused Heterocyclic Systems

Introduction: The Strategic Value of a Privileged Scaffold In the landscape of medicinal chemistry and materials science, pyrazole-containing heterocycles represent a "privileged scaffold." Their derivatives exhibit a va...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of medicinal chemistry and materials science, pyrazole-containing heterocycles represent a "privileged scaffold." Their derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and enzyme inhibitory properties.[1][2] A key player in the synthesis of these complex molecules is 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile . This readily accessible precursor is a cornerstone for building fused heterocyclic systems due to its unique electronic and structural features.

This guide provides an in-depth exploration of the synthetic utility of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile, focusing on its application in constructing medicinally relevant fused pyrazole systems. We will delve into the mechanistic rationale behind its reactivity and provide detailed, field-proven protocols for key transformations.

The versatility of this building block stems from two primary features:

  • Binucleophilic Nature : The molecule possesses two key nucleophilic centers: the exocyclic 5-amino group (-NH₂) and the endocyclic N1 nitrogen atom of the pyrazole ring. This "1,3-bis-nucleophilic" character allows it to react with 1,3-bielectrophilic reagents in cyclocondensation reactions to form fused six-membered rings.[3]

  • Activated Cyano Group : The electron-withdrawing nitrile (-C≡N) group enhances the reactivity of the adjacent amino group and provides a functional handle for further chemical modifications.

Synthesis of the Core Building Block: A Multicomponent Approach

The most efficient and common method for synthesizing the title compound and its derivatives is a one-pot, three-component reaction (MCR). This strategy combines an aldehyde, malononitrile, and phenylhydrazine, often under mild conditions with high atom economy.[4] The use of nanocatalysts or green solvents can further enhance the sustainability of this process.[1][5]

cluster_reactants Reactants cluster_process Process R1 Aryl Aldehyde P1 Knoevenagel Condensation R1->P1 R2 Malononitrile R2->P1 R3 Phenylhydrazine P2 Michael Addition R3->P2 Nucleophilic attack P1->P2 Forms α,β-unsaturated nitrile P3 Cyclization & Aromatization P2->P3 Intramolecular Product 3-Amino-1-phenyl-1H- pyrazole-4-carbonitrile P3->Product

Figure 1: General workflow for the three-component synthesis of the aminopyrazole precursor.

Protocol 2.1: Nanocatalyst-Mediated Synthesis of 3-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile

This protocol is adapted from a procedure utilizing a NiFe₂O₄ nanocatalyst, which offers high yields and easy magnetic separation of the catalyst.[4]

Materials:

  • Benzaldehyde (3 mmol)

  • Malononitrile (3 mmol)

  • Phenylhydrazine (3 mmol)

  • NiFe₂O₄ nanoparticle catalyst (0.03 g)

  • Ethanol (5 mL)

  • 25 mL round-bottomed flask

  • Magnetic stirrer

Procedure:

  • To a 25 mL round-bottomed flask, add benzaldehyde (3 mmol), malononitrile (3 mmol), NiFe₂O₄ (0.03 g), and ethanol (3 mL).

  • Stir the mixture at room temperature. The progress of the initial Knoevenagel condensation can be monitored by Thin Layer Chromatography (TLC) until the aldehyde is consumed.

  • Add phenylhydrazine (3 mmol) to the reaction mixture.

  • Continue stirring at ambient temperature until the intermediate is fully consumed, as monitored by TLC.

  • Upon completion, place a strong magnet at the bottom of the flask to hold the NiFe₂O₄ catalyst.

  • Decant the supernatant solution. Evaporation of the solvent under reduced pressure will yield the solid product.

  • Recrystallize the crude product from ethanol to obtain pure 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile.

Application: Building Fused Pyrazolo[3,4-d]pyrimidine Systems

Pyrazolo[3,4-d]pyrimidines are of immense interest due to their structural similarity to purines, leading to potent biological activities such as kinase inhibition (EGFR, VEGFR) and antimicrobial effects.[6] The synthesis typically involves the reaction of the aminopyrazole with reagents that can provide the missing C-N-C fragment of the pyrimidine ring.

Mechanism: The reaction proceeds via a cyclocondensation pathway where the 5-amino group and the adjacent endocyclic N1 nitrogen of the pyrazole act as the binucleophile, attacking a 1,3-dielectrophilic partner.

Figure 2: Reaction mechanism for Pyrazolo[3,4-d]pyrimidine formation. Note: Images are placeholders.

Protocol 3.1: Synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

This protocol describes the reaction of 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile with formamide, a common and straightforward method.[7]

Materials:

  • 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile (10 mmol)

  • Formamide (20 mL)

  • 100 mL round-bottomed flask with reflux condenser

  • Heating mantle

Procedure:

  • Place 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile (10 mmol) and formamide (20 mL) in a 100 mL round-bottomed flask.

  • Heat the mixture to reflux (approx. 180-190 °C) for 4-6 hours. The reaction progress can be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-water (100 mL) with stirring.

  • A solid precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid product thoroughly with cold water and dry it.

  • Recrystallize the crude product from ethanol or an appropriate solvent to yield the pure pyrazolo[3,4-d]pyrimidine derivative.

ReagentConditionsProduct ClassYield (%)Reference
FormamideReflux, 4-6hPyrazolo[3,4-d]pyrimidin-4-amine~70-85[7]
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)Reflux, 2-3hN,N-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine>80[6]
Carbon Disulfide / Alkyl HalideBase, Reflux4-thioxo-pyrazolo[3,4-d]pyrimidine derivativesVariable[8]
UreaHeat, 180 °CPyrazolo[3,4-d]pyrimidin-4-oneGood[6]
Table 1: Examples of Reagents for Pyrazolo[3,4-d]pyrimidine Synthesis.

Application: Building Fused Pyrazolo[1,5-a]pyrimidine Systems

Pyrazolo[1,5-a]pyrimidines are another class of fused heterocycles with significant therapeutic applications, including sedative/hypnotic drugs like Zaleplon.[9] Their synthesis from 5-aminopyrazoles involves a different regiochemical outcome compared to the pyrazolo[3,4-d]pyrimidines.

Mechanism: In this case, the binucleophile is the exocyclic 5-amino group and the N2 atom of the pyrazole ring. This reaction typically occurs with β-dicarbonyl compounds, enaminones, or other 1,3-dielectrophiles under acidic or thermal conditions. The initial attack is by the more nucleophilic exocyclic amino group, followed by cyclization involving the ring nitrogen.[9][10]

cluster_steps Reaction Steps AP 3-Amino-1-phenyl-1H- pyrazole-4-carbonitrile S1 Step 1: Michael Addition (5-NH₂ attacks β-carbon) AP->S1 EN Enaminone (1,3-bielectrophile) EN->S1 S2 Step 2: Cyclization (N2 attacks carbonyl) S1->S2 S3 Step 3: Dehydration (Aromatization) S2->S3 Product Pyrazolo[1,5-a]pyrimidine S3->Product

Figure 3: Workflow for Pyrazolo[1,5-a]pyrimidine synthesis from an enaminone.

Protocol 4.1: Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines

Microwave-assisted synthesis provides a rapid and efficient alternative to conventional heating, often leading to higher yields and shorter reaction times under solvent-free conditions.[9][11]

Materials:

  • 3-Amino-5-aryl-1H-pyrazole-4-carbonitrile (1 mmol)

  • Enaminone (e.g., 3-(dimethylamino)-1-phenylprop-2-en-1-one) (1 mmol)

  • Microwave reactor vial

  • Direct beam microwave oven

Procedure:

  • Place the 3-aminopyrazole derivative (1 mmol) and the enaminone (1 mmol) into a microwave reactor vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a suitable power (e.g., 100-300 W) and temperature (e.g., 120-150 °C) for 5-15 minutes.

    • Causality Note: Microwave irradiation provides efficient and uniform heating, dramatically accelerating the rate of both the initial Michael addition and the subsequent cyclization-dehydration steps.[11]

  • After the reaction is complete, cool the vial to room temperature.

  • The resulting solid is often pure enough for characterization. If necessary, triturate with a small amount of cold ethanol or recrystallize from a suitable solvent to obtain the pure pyrazolo[1,5-a]pyrimidine product.

1,3-BielectrophileConditionsProduct ClassYield (%)Reference
EnaminoneAcetic Acid, Reflux7-Aryl-pyrazolo[1,5-a]pyrimidines75-90[9]
EnaminonitrileMicrowave, Solvent-free5-Amino-pyrazolo[1,5-a]pyrimidines80-92[9]
1,3-Diketone (e.g., Acetylacetone)Ethanol/Acid, Reflux5,7-Dimethyl-pyrazolo[1,5-a]pyrimidinesGood[6]
Arylidene malononitrileK₂CO₃, EtOHDihydropyrazolo[1,5-a]pyrimidines74-81[6]
Table 2: Examples of Reagents for Pyrazolo[1,5-a]pyrimidine Synthesis.

Summary and Outlook

3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile stands out as a remarkably versatile and powerful building block for the construction of complex, fused heterocyclic systems. Its inherent binucleophilic character allows for controlled and regioselective cyclocondensation reactions, providing access to diverse and medicinally important scaffolds like pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines. The development of efficient multicomponent reactions for its synthesis and the application of modern techniques like microwave irradiation for its subsequent transformations underscore its importance in contemporary organic and medicinal chemistry. The continued exploration of its reactivity will undoubtedly lead to the discovery of novel therapeutic agents and functional materials.

References

  • Synthetic Approaches and Biological Applications of Aminopyrazolecarbonitriles. (2023). Vertex AI Search.
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.).
  • Al-Mousawi, S. M., et al. (2025).
  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). Flores-Conde, M. A., et al..
  • Synthesis of 3-R-Sulfanyl-5-amino-1-phenyl-1H-pyrazole-4-Carbonitriles. (n.d.).
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (n.d.). MDPI.
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (n.d.).
  • Al-Mousawi, S. M., et al. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. PMC - NIH.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). PMC - NIH.
  • utility of enaminonitrile in the synthesis of novel heterocycles bearing pyrazole moiety and their antimicrobial and cytotoxic activity assessment. (2016). Semantic Scholar.
  • New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. (n.d.).
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PMC - PubMed Central.
  • Three-component synthesis of 5-aryl-3-amino-1H-pyrazole-4-carbonitriles and 3-amino-1,2-diazaspiro[4.5]dec-3-ene-4-carbonitriles. (n.d.).
  • Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. (n.d.).
  • synthesis-of-polysubstituted-amino-pyrazole-via-multicomponenet-strategy-using-nife2o4-nanoc
  • Multicomponent Reactions Using C,N-Binucleophilic Nature of Aminopyrazoles: Construction of Pyrazole-Fused Heterocycles. (2023).

Sources

Method

Synthetic Routes to Functionalized 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile Analogs: An Application Note

Introduction The 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile scaffold is a privileged heterocyclic motif of significant interest to the pharmaceutical and agrochemical industries. Compounds bearing this core structure ex...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile scaffold is a privileged heterocyclic motif of significant interest to the pharmaceutical and agrochemical industries. Compounds bearing this core structure exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The functionalization of this scaffold allows for the fine-tuning of its physicochemical properties and biological targets, making the development of efficient and versatile synthetic routes a critical endeavor for researchers in drug discovery and development.

This application note provides a comprehensive overview of established and modern synthetic strategies for accessing functionalized 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile analogs. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and offer insights into experimental choices to guide researchers in their synthetic efforts.

Core Synthetic Strategies

The construction of the 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile core predominantly relies on cyclocondensation reactions. The choice of starting materials and reaction conditions dictates the substitution pattern on the pyrazole ring. The most prevalent and robust methods include the condensation of phenylhydrazine with β-ketonitriles or α,β-unsaturated nitriles, and multicomponent reactions.

Cyclocondensation of Phenylhydrazine with β-Ketonitriles

This is one of the most classical and widely employed methods for the synthesis of 3-aminopyrazoles.[3] The reaction proceeds through the initial formation of a hydrazone by the nucleophilic attack of phenylhydrazine on the carbonyl group of the β-ketonitrile. Subsequent intramolecular cyclization via the addition of the second nitrogen atom of the hydrazine to the nitrile group furnishes the desired pyrazole ring.

Causality Behind Experimental Choices: The choice of solvent and catalyst is crucial for an efficient reaction. Protic solvents like ethanol or acetic acid are often used to facilitate proton transfer during hydrazone formation and cyclization. In some cases, a basic catalyst may be employed to deprotonate the hydrazine, increasing its nucleophilicity.

Protocol 1: Synthesis of 3-Amino-5-phenyl-1-phenyl-1H-pyrazole-4-carbonitrile

This protocol is adapted from a procedure described for the synthesis of related analogs.[4][5]

Materials:

  • 3-Oxo-3-phenylpropanenitrile (1 equivalent)

  • Phenylhydrazine (1 equivalent)

  • Glacial Acetic Acid

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3-oxo-3-phenylpropanenitrile in ethanol.

  • Add an equimolar amount of phenylhydrazine to the solution.

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 3-amino-5-phenyl-1-phenyl-1H-pyrazole-4-carbonitrile.

Data Presentation:

Compound Starting Material Yield (%) Melting Point (°C) Key Spectroscopic Data
3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile3-Oxo-3-phenylpropanenitrile93200-202IR (cm⁻¹): 3348, 3303 (NH₂), 3193 (NH), 2230 (CN)
3-Amino-5-(p-tolyl)-1H-pyrazole-4-carbonitrile3-(4-Methylphenyl)-3-oxopropanenitrile90194-196-
3-Amino-5-(2-thienyl)-1H-pyrazole-4-carbonitrile3-Oxo-3-(thiophen-2-yl)propanenitrile93238-240IR (cm⁻¹): 3325, 3298 (NH₂), 3177 (NH), 2228 (CN)

Table 1: Representative yields and characterization data for 3-aminopyrazole-4-carbonitrile analogs synthesized via the β-ketonitrile route. Data adapted from Al-Matar et al., 2009.[4]

Visualization of the Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Dissolve 3-Oxo-3-phenylpropanenitrile in Ethanol B Add Phenylhydrazine A->B C Add Catalytic Acetic Acid B->C D Reflux for 4-6 hours C->D E Monitor by TLC D->E F Cool to Room Temperature E->F G Filter Precipitate F->G H Wash with Cold Ethanol G->H I Recrystallize H->I

Caption: Workflow for the synthesis of 3-aminopyrazoles.

Multicomponent Reactions (MCRs)

Multicomponent reactions offer a highly efficient and atom-economical approach to the synthesis of complex molecules in a single step.[6] For the synthesis of 3-amino-1-phenyl-1H-pyrazole-4-carbonitriles, a one-pot condensation of an aldehyde, malononitrile, and phenylhydrazine is a particularly effective strategy.[7][8]

Mechanistic Insights: This reaction likely proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile to form a dicyanostyrene intermediate.[7] Phenylhydrazine then undergoes a Michael addition to the electron-deficient double bond, followed by an intramolecular cyclization and tautomerization to yield the final pyrazole product.

Causality Behind Experimental Choices: The use of a catalyst, such as a base (e.g., triethylamine, piperidine) or a Lewis acid, can significantly accelerate the Knoevenagel condensation.[7] Green chemistry principles are often incorporated by using water as a solvent and employing microwave irradiation to reduce reaction times and improve yields.[1]

Protocol 2: One-Pot, Three-Component Synthesis of 5-Aryl-3-amino-1-phenyl-1H-pyrazole-4-carbonitriles

This protocol is based on a microwave-assisted, three-component synthesis.[1]

Materials:

  • Aromatic Aldehyde (1 equivalent)

  • Malononitrile (1 equivalent)

  • Phenylhydrazine (1 equivalent)

  • Water or Ethanol

  • Triethylamine (catalytic amount)

Procedure:

  • In a microwave-safe reaction vessel, combine the aromatic aldehyde, malononitrile, and phenylhydrazine in the chosen solvent (water or ethanol).

  • Add a few drops of triethylamine as a catalyst.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 100-120 °C) for a short duration (e.g., 5-15 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • The product will typically precipitate. Collect the solid by filtration.

  • Wash the product with water and then a small amount of cold ethanol.

  • Dry the product under vacuum. Further purification by recrystallization may be performed if necessary.

Data Presentation:

Aromatic Aldehyde Solvent Method Time (min) Yield (%) Melting Point (°C)
BenzaldehydeWaterMW592201-203
4-HydroxybenzaldehydeWaterMW695243-245
4-NitrobenzaldehydeWaterMW496258-260
BenzaldehydeEthanolReflux12075201-203

Table 2: Comparison of microwave-assisted (MW) and conventional heating (Reflux) for the three-component synthesis of 3-aminopyrazole-4-carbonitriles. Data adapted from a similar three-component synthesis.[1]

Visualization of the Reaction Mechanism:

G A Aldehyde + Malononitrile B Knoevenagel Condensation (Base Catalyst) A->B C Dicyanostyrene Intermediate B->C E Michael Addition C->E D Phenylhydrazine D->E F Adduct E->F G Intramolecular Cyclization F->G H Tautomerization G->H I 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile H->I

Caption: Proposed mechanism for the MCR synthesis.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and peer-reviewed synthetic methodologies. To ensure the identity and purity of the synthesized compounds, a battery of analytical techniques should be employed:

  • Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing the purity of the final product.

  • Melting Point Determination: A sharp melting point range is indicative of a pure compound.

  • Spectroscopic Analysis:

    • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups such as the amine (N-H stretching), nitrile (C≡N stretching), and aromatic rings.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure and confirm the regiochemistry of the pyrazole ring.

    • Mass Spectrometry (MS): To determine the molecular weight of the product and support the proposed structure.

By systematically applying these analytical methods, researchers can confidently validate the outcome of their synthetic experiments.

Conclusion

The synthesis of functionalized 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile analogs is readily achievable through several robust and versatile synthetic routes. The choice of a particular method will depend on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. The cyclocondensation of phenylhydrazine with β-ketonitriles and the one-pot, three-component reaction are particularly powerful strategies that offer high yields and operational simplicity. By understanding the underlying reaction mechanisms and carefully controlling the experimental parameters, researchers can efficiently access a diverse library of these valuable heterocyclic compounds for further investigation in drug discovery and materials science.

References

  • Fichez, J., Busca, P., & Prestat, G. (2018). Recent advances in aminopyrazoles synthesis and functionalization. Organic & Biomolecular Chemistry, 16(33), 5935-5953. [Link]

  • Ghozlan, S. A. S., et al. (2015). Three-component synthesis of 5-aryl-3-amino-1H-pyrazole-4-carbonitriles and 3-amino-1,2-diazaspiro[4.5]dec-3-ene-4-carbonitriles. Russian Journal of Organic Chemistry, 51(12), 1728-1731. [Link]

  • Nayak, S. K., et al. (2020). Novel pyrazole-clubbed thiophene derivatives via Gewald synthesis as antibacterial and anti-inflammatory agents. Archiv der Pharmazie, 353(12), e2000103. [Link]

  • Elmaati, T. A. (2007). Recent developments in aminopyrazole chemistry. Arkat USA. [Link]

  • A new, one-pot, multicomponent synthesis of bioactive N-pyrazolylformamidines under microwave irradiation. (2012). ChemInform. [Link]

  • A One-Pot, Three-Component, Microwave-Assisted Synthesis of Novel 7-Amino-Substituted 4-Aminopyrazolo[1,5-a][3][9][10]triazine-8-carbonitriles. (2023). ResearchGate. [Link]

  • Gewald reaction. (n.d.). Wikipedia. [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry, 9, 755874. [Link]

  • Al-Matar, H. M., et al. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(12), 5126-5141. [Link]

  • Verbitskiy, E. V., et al. (2019). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 15, 2234-2276. [Link]

  • Al-Matar, H. M., et al. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]

  • Sghaier, I., et al. (2017). Synthesis of aminocyanopyrazoles via a multi-component reaction and anti-carbonic anhydrase inhibitory activity of their sulfamide derivatives against cytosolic and transmembrane isoforms. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 764-771. [Link]

  • Synthetic Approaches and Biological Applications of Aminopyrazolecarbonitriles. (2023). Semantic Scholar. [Link]

  • Proposed mechanism for the formation of pyrazole-4-carbonitrile. (2020). ResearchGate. [Link]

  • S. Funari, C., et al. (2022). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 27(9), 2686. [Link]

Sources

Application

scale-up synthesis of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile for library generation

Application Note & Protocol Topic: Scale-Up Synthesis of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile for Library Generation Audience: Researchers, scientists, and drug development professionals. Introduction: The Strateg...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Scale-Up Synthesis of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile for Library Generation

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the 3-Aminopyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active agents.[1][2][3] Its derivatives exhibit a vast range of biological activities, including anti-inflammatory, anticancer, and neuroprotective properties.[1][2] Within this family, 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile stands out as a particularly versatile building block. Its trifunctional nature—a nucleophilic amino group, an aromatic phenyl ring, and a cyano group amenable to various transformations—makes it an ideal starting point for the generation of diverse chemical libraries. These libraries are crucial for high-throughput screening campaigns aimed at discovering novel drug candidates.

This application note provides a robust, detailed protocol for the scale-up synthesis of this key intermediate. It moves beyond a simple recitation of steps to explain the underlying chemical principles and address the practical challenges of transitioning from a bench-scale reaction to a multi-gram synthesis, ensuring safety, efficiency, and reproducibility.

Synthesis Strategy and Mechanistic Rationale

The most direct and scalable route to 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile is a one-pot, three-component reaction involving phenylhydrazine, an aromatic aldehyde (in this case, benzaldehyde, which becomes the C5-substituent, but is abstracted in the final target structure's common synthesis path starting from a precursor that incorporates the phenyl group at N1), and malononitrile.[4][5][6][7] A more direct and widely cited synthesis for the N1-phenyl isomer involves the reaction of phenylhydrazine with a suitable β-ketonitrile or its equivalent. For the purpose of this guide, we will focus on a reliable condensation reaction that ensures the correct regiochemistry.

The core of this synthesis is the cyclocondensation reaction between phenylhydrazine and an activated β-functionalized acrylonitrile. A common and effective precursor is (ethoxymethylene)malononitrile. The reaction proceeds through a well-established mechanism:

  • Michael Addition: The more nucleophilic nitrogen of phenylhydrazine attacks the β-carbon of the electron-deficient alkene in (ethoxymethylene)malononitrile.

  • Cyclization: The intermediate then undergoes an intramolecular cyclization, where the terminal amino group attacks the nitrile carbon.

  • Tautomerization/Aromatization: A subsequent tautomerization leads to the stable, aromatic 3-aminopyrazole ring.

This approach is favored for scale-up due to its high atom economy, convergence, and the general commercial availability of the starting materials.

Process Optimization and Scale-Up Considerations: From Bench to Pilot

Transitioning a synthesis from milligram to multi-gram or kilogram scale introduces challenges that are not apparent at the bench. A successful scale-up requires careful consideration of the following critical parameters:

  • Thermal Management: The condensation and cyclization steps are often exothermic. On a small scale, this heat dissipates quickly into the environment. On a larger scale, inefficient heat removal can lead to a runaway reaction, side product formation, and potential safety hazards. Causality: The rate of heat generation scales with the volume (cubed), while the rate of heat dissipation scales with the surface area (squared). Therefore, active cooling and controlled addition of reagents are paramount.

  • Mass Transfer and Mixing: As the reaction volume increases, ensuring homogeneity becomes critical. Inadequate mixing can lead to localized "hot spots" or concentration gradients, resulting in inconsistent product quality and lower yields. The precipitation of the product from the reaction mixture further necessitates robust agitation to maintain a stirrable slurry.

  • Reagent Stoichiometry and Purity: On a larger scale, even minor impurities in starting materials can have a significant impact on the final product's purity and yield. It is essential to use high-quality, characterized starting materials. Precise control over stoichiometry is also crucial to minimize unreacted starting materials that can complicate purification.

  • Work-up and Product Isolation: Filtration of a large volume of solid product requires appropriate equipment (e.g., a large Buchner funnel or a filter press). The choice of wash solvent is critical to remove impurities without dissolving a significant amount of the product. Efficient drying under vacuum at a controlled temperature is necessary to remove residual solvents.

  • Safety and Handling: Phenylhydrazine is a suspected carcinogen and is toxic. Malononitrile is also toxic and harmful if swallowed or in contact with skin. Large-scale operations demand stringent safety protocols, including the use of personal protective equipment (PPE), engineered controls like fume hoods or ventilated enclosures, and established procedures for spill containment and waste disposal.

Experimental Protocol: Scale-Up Synthesis (20g Scale)

This protocol details the synthesis of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile from phenylhydrazine and (ethoxymethylene)malononitrile.

Reagent and Equipment Data
ReagentFormulaMW ( g/mol )MolesEquivalentsAmount
PhenylhydrazineC₆H₈N₂108.140.1851.020.0 g
(Ethoxymethylene)malononitrileC₆H₆N₂O122.130.1941.0523.7 g
Ethanol (200 Proof)C₂H₅OH46.07--200 mL
Equipment
1 L Round Bottom Flask
Mechanical Stirrer
Addition Funnel
Condenser
Heating Mantle with Temp. Control
Large Buchner Funnel & Filter Flask
Step-by-Step Methodology
  • Reactor Setup: Assemble a 1 L, three-necked round bottom flask equipped with a mechanical stirrer, a condenser, and a thermometer. Charge the flask with phenylhydrazine (20.0 g, 0.185 mol) and ethanol (200 mL).

  • Reagent Addition: In a separate beaker, dissolve (ethoxymethylene)malononitrile (23.7 g, 0.194 mol) in 50 mL of ethanol. This solution may require gentle warming to fully dissolve.

  • Reaction Initiation: Begin stirring the phenylhydrazine solution and gently heat the mixture to 60-65 °C using a heating mantle.

  • Controlled Addition: Slowly add the (ethoxymethylene)malononitrile solution to the reaction flask over a period of 30-45 minutes. A precipitate will begin to form during the addition.

  • Reaction and Monitoring: After the addition is complete, continue to stir the reaction mixture at reflux (approx. 78 °C) for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) [Mobile Phase: 1:1 Ethyl Acetate/Hexane]. The reaction is complete when the starting phenylhydrazine spot is no longer visible.

  • Isolation: After completion, cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour to maximize precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake sequentially with cold ethanol (2 x 50 mL) and then with hexanes (2 x 50 mL) to remove residual impurities and solvent.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C until a constant weight is achieved. The expected yield is typically in the range of 85-95%.

Characterization
  • Appearance: Off-white to light yellow solid.

  • Melting Point: 128-130 °C.[6]

  • FT-IR (KBr, cm⁻¹): 3442, 3305 (NH₂ stretching), 2205 (C≡N stretching), 1600, 1583 (C=C, C=N stretching).[6]

  • ¹H NMR (DMSO-d₆, ppm): δ 7.83 (d, 2H), 7.49 (t, 2H), 7.28 (t, 1H), 7.04 (s, 2H, NH₂), 8.2 (s, 1H, pyrazole C5-H).

  • ¹³C NMR (DMSO-d₆, ppm): δ 153.4, 145.8, 136.9, 129.5, 126.4, 119.2, 112.5 (pyrazole and phenyl carbons), 80.5 (C4-CN).

Visualizations

Chemical Reaction Scheme

Caption: One-pot synthesis of the target compound.

Scale-Up Workflow Diagram

workflow start Start: Reagent Prep charge Charge Reactor: Phenylhydrazine + Ethanol start->charge heat Heat to 60-65 °C charge->heat add Controlled Addition: (Ethoxymethylene)malononitrile heat->add reflux Reflux (2-3h) Monitor by TLC add->reflux cool Cool to 0-5 °C reflux->cool filter Vacuum Filtration cool->filter wash Wash Cake: Cold Ethanol, Hexanes filter->wash dry Vacuum Drying wash->dry qc Final QC Analysis (NMR, MP, etc.) dry->qc end End: Purified Product qc->end

Sources

Method

A Comprehensive Guide to the Analytical Characterization of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives

An Application Note for Researchers, Scientists, and Drug Development Professionals Introduction The 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile scaffold is a privileged structure in medicinal chemistry, forming the core...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] For researchers in drug discovery and development, the unambiguous confirmation of a newly synthesized derivative's structure, purity, and solid-state properties is not merely a procedural step but a foundational requirement for advancing a candidate molecule. Incomplete or inaccurate characterization can lead to flawed structure-activity relationship (SAR) studies, irreproducible biological data, and significant delays in the development pipeline.

This guide provides an in-depth, experience-driven overview of the essential analytical techniques required to fully characterize these important molecules. It moves beyond a simple listing of methods to explain the causality behind experimental choices, offering self-validating protocols and insights grounded in established scientific literature. The workflow presented here represents a holistic approach, ensuring that each derivative is understood from its fundamental covalent structure to its three-dimensional arrangement and thermal behavior.

Section 1: The Integrated Analytical Workflow

A robust characterization strategy is not linear but integrative, where data from multiple techniques are synthesized to build a complete profile of the molecule. Each technique provides a unique piece of the puzzle, and their collective power ensures the identity, purity, and stability of the target compound are established with the highest degree of confidence.

Analytical_Workflow cluster_synthesis Compound Genesis cluster_elucidation Structural Elucidation cluster_quantification Purity & Properties cluster_final Final Assessment synthesis Synthesis & Purification ftir FTIR Spectroscopy (Functional Groups) synthesis->ftir Initial Confirmation ms Mass Spectrometry (Molecular Weight) synthesis->ms Initial Confirmation nmr NMR Spectroscopy (Connectivity & 3D Solution Structure) ftir->nmr ms->nmr hplc HPLC (Purity & Quantification) nmr->hplc Structure Verified xray X-ray Crystallography (Definitive 3D Solid Structure) hplc->xray Purity Confirmed thermal Thermal Analysis (TGA/DSC) (Stability & Phase Transitions) hplc->thermal Purity Confirmed final Fully Characterized Compound Profile hplc->final xray->final thermal->final

Figure 1: Integrated workflow for the comprehensive characterization of a novel pyrazole derivative.

Section 2: Primary Structural Elucidation: Confirming the Molecular Identity

The first objective is to confirm that the synthesized molecule has the correct covalent structure. This is achieved primarily through a combination of spectroscopic techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR is a rapid and powerful technique for identifying the key functional groups present in the molecule. For 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile derivatives, the IR spectrum provides immediate, confirmatory evidence of the successful incorporation of the amine (-NH₂) and nitrile (-C≡N) groups, which are the defining features of this scaffold.

Expected Observations: The presence of sharp, characteristic absorption bands validates the molecular backbone. Their absence would immediately indicate a failed or incomplete reaction.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Reference
Primary Amine (N-H)Symmetric & Asymmetric Stretch3300 - 3500 (typically two bands)[3][4][5]
Nitrile (C≡N)Stretch2200 - 2230[3][4][5]
Aromatic (C=C)Ring Stretch1500 - 1650[4][6]
Pyrazole Ring (C=N)Ring Stretch~1550 - 1600[7]
Mass Spectrometry (MS)

Causality: Mass spectrometry provides one of the most critical pieces of data: the molecular weight of the compound. This technique confirms the overall elemental composition, validating that all components have assembled as expected. Electrospray Ionization (ESI) is a common "soft" ionization technique well-suited for these molecules, typically yielding the protonated molecular ion [M+H]⁺.

Expected Observations: The observation of a mass-to-charge ratio (m/z) in the high-resolution mass spectrum (HRMS) that corresponds to the calculated molecular weight of the target derivative provides very strong evidence of its identity. For example, for 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile (C₁₀H₈N₄), the expected monoisotopic mass is 184.0749, and an ESI-MS experiment should show a prominent ion at m/z 185.0827 ([M+H]⁺).[3][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of every proton and carbon atom. For this class of pyrazoles, ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the phenyl rings and the pyrazole core.

Expert Insight: While ¹H NMR confirms the presence of different types of protons (aromatic, amine), ¹³C NMR confirms the carbon skeleton. Advanced 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning quaternary carbons and confirming the connectivity between the phenyl ring, the pyrazole core, and the nitrile group.[3][8][9]

NucleusFunctional GroupTypical Chemical Shift (δ, ppm)Key InsightsReference
¹H Amine (-NH₂)6.4 - 7.0 (broad singlet)Confirms the presence of the amino group.[3][5]
Aromatic (Ph-H)7.0 - 8.0 (multiplets)Splitting patterns reveal substitution.[4][6]
Pyrazole N-H (if unsubstituted)> 12.0 (very broad singlet)Confirms the tautomeric form.[3][5]
¹³C Nitrile (-C≡N)112 - 120Confirms the nitrile functional group.[6]
Aromatic/Pyrazole Carbons110 - 155Provides a map of the carbon framework.[6]

Section 3: Purity, Solid-State Structure, and Thermal Properties

Once the structure is confirmed, the focus shifts to assessing the sample's purity, which is critical for biological testing, and understanding its solid-state properties, which are vital for formulation and drug development.

High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the gold standard for determining the purity of pharmaceutical compounds.[10] It separates the target molecule from starting materials, by-products, and degradation products. A well-developed Reverse-Phase HPLC (RP-HPLC) method provides a quantitative measure of purity, typically expressed as a percentage of the total peak area.

Expert Insight: The choice of a C18 stationary phase is standard for these moderately polar compounds. The mobile phase, typically a gradient of acetonitrile or methanol and water with an acid modifier (like formic or phosphoric acid), is optimized to ensure a sharp, symmetrical peak for the main compound and good resolution from all potential impurities.[10][11][12]

HPLC_Logic cluster_setup HPLC System cluster_output Data Interpretation mp Mobile Phase (e.g., ACN/H₂O) pump HPLC Pump mp->pump injector Autosampler (Injects Sample) pump->injector column C18 Column (Separation Occurs) injector->column detector UV/PDA Detector column->detector data Chromatogram detector->data ret_time Retention Time (Identifies Compound) data->ret_time peak_area Peak Area (Quantifies Compound) data->peak_area purity Purity Calculation (% Area) peak_area->purity

Sources

Application

Developing Novel Catalysts for the Synthesis of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile: Protocols and Insights

An Application Guide for Researchers Abstract: The 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Traditi...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract: The 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Traditional synthetic routes often rely on stoichiometric reagents, harsh reaction conditions, and complex purification procedures, creating a demand for more efficient and sustainable alternatives. This application note provides an in-depth guide to the development and application of novel heterogeneous nanocatalysts for the one-pot synthesis of this vital heterocyclic compound. We delve into the rationale behind catalyst design, present detailed, field-tested protocols for catalyst synthesis and application, and outline methods for performance validation, aligning with the principles of green and sustainable chemistry.[1][2]

Introduction: The Imperative for Catalytic Innovation

Pyrazoles are a privileged class of N-heterocyclic compounds, renowned for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[3][4] Specifically, the 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile framework is a key building block in the synthesis of pharmaceuticals. The classical approach to synthesizing these molecules often involves multi-step procedures that are time-consuming and generate significant chemical waste.

The advent of multicomponent reactions (MCRs) has revolutionized organic synthesis by allowing for the construction of complex molecules from simple precursors in a single step, thereby enhancing efficiency and atom economy.[5] The combination of MCRs with advanced catalytic systems presents a powerful strategy for environmentally benign synthesis.[6] In recent years, heterogeneous nanocatalysts have emerged as a frontier in this field, offering distinct advantages:

  • High Efficiency: Their large surface-area-to-volume ratio provides a high density of active sites, accelerating reaction rates.[7][8]

  • Ease of Separation: Unlike homogeneous catalysts, solid catalysts can be easily recovered from the reaction mixture by simple filtration or, in the case of magnetic nanoparticles, by using an external magnet.[9][10]

  • Reusability: The ability to be recovered and reused for multiple cycles without significant loss of activity makes them economically and environmentally attractive.[1][11]

This guide focuses on the design, synthesis, and application of a magnetically recoverable nanocatalyst for the efficient one-pot synthesis of 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile derivatives.

The Synthetic Strategy: A Three-Component Approach

The target molecule is synthesized via a one-pot, three-component reaction involving an appropriate aromatic aldehyde, malononitrile, and phenylhydrazine. This reaction proceeds through a cascade of transformations, including condensation, Michael addition, and an intramolecular Thorpe-Ziegler type cyclization, culminating in the formation of the stable pyrazole ring.[12][13][14]

Proposed Catalytic Mechanism

The catalyst's role is to facilitate several key steps in the reaction cascade. A plausible mechanism is outlined below. The Lewis acidic sites on the catalyst surface activate the aldehyde's carbonyl group, accelerating the initial Knoevenagel condensation with the active methylene group of malononitrile. This is followed by a Michael addition of phenylhydrazine and subsequent intramolecular cyclization and dehydration to yield the final product.

G reactant reactant intermediate intermediate catalyst catalyst product product RCHO Aromatic Aldehyde (R-CHO) Cat_act Catalyst-Aldehyde Complex RCHO->Cat_act Activation Malono Malononitrile Knoev Knoevenagel Adduct (Benzylidenemalononitrile) Malono->Knoev Knoevenagel Condensation Cat1 Catalyst Cat1->Cat_act Cat_act->Knoev Michael Michael Adduct Knoev->Michael PhNHNH2 Phenylhydrazine PhNHNH2->Michael Michael Addition Cyclized Cyclized Intermediate Michael->Cyclized Intramolecular Cyclization (Thorpe-Ziegler type) FinalProduct 3-Amino-1-phenyl-1H- pyrazole-4-carbonitrile Cyclized->FinalProduct Tautomerization & Aromatization (-H2O)

Figure 1: Proposed catalytic mechanism for the one-pot synthesis.

Experimental Guide: Protocols and Procedures

This section provides detailed protocols for the synthesis of a representative magnetic nanocatalyst (Fe₃O₄@SiO₂-supported acid) and its application in the target synthesis.[15][16]

Protocol 1: Synthesis of the Magnetically Recoverable Catalyst

Rationale: This protocol describes the synthesis of a core-shell magnetic nanoparticle catalyst. The Fe₃O₄ core provides magnetic recoverability.[9] A silica (SiO₂) shell prevents agglomeration and oxidation of the core while providing a surface that can be functionalized with acidic groups, which serve as the active catalytic sites.

Materials:

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)

  • Ammonium hydroxide (NH₄OH, 25%)

  • Tetraethyl orthosilicate (TEOS)

  • Chlorosulfonic acid (ClSO₃H)

  • Ethanol, Dichloromethane (DCM), Deionized water

Procedure:

  • Synthesis of Fe₃O₄ Nanoparticles:

    • In a 250 mL three-necked flask, dissolve FeCl₃·6H₂O (5.4 g) and FeCl₂·4H₂O (2.0 g) in 100 mL of deionized water under a nitrogen atmosphere with vigorous mechanical stirring.

    • Heat the mixture to 80°C.

    • Add 10 mL of NH₄OH (25%) dropwise. A black precipitate will form immediately.

    • Continue stirring at 80°C for 1 hour.

    • Allow the mixture to cool to room temperature. Collect the black precipitate using an external magnet, and wash several times with deionized water and then with ethanol until neutral.

    • Dry the Fe₃O₄ nanoparticles in a vacuum oven at 60°C overnight.

  • Silica Coating (Fe₃O₄@SiO₂):

    • Disperse 1.0 g of the dried Fe₃O₄ nanoparticles in a mixture of 80 mL ethanol and 20 mL deionized water.

    • Ultrasonicate the mixture for 20 minutes to ensure a uniform dispersion.

    • Transfer the dispersion to a 250 mL flask, add 10 mL of NH₄OH (25%), and heat to 40°C with mechanical stirring.

    • Add 1.0 mL of TEOS dropwise and continue stirring for 6 hours.

    • Collect the resulting Fe₃O₄@SiO₂ core-shell nanoparticles with a magnet, wash with ethanol and water, and dry under vacuum at 60°C.

  • Functionalization with Acidic Groups:

    • Disperse 1.0 g of Fe₃O₄@SiO₂ in 20 mL of dry DCM.

    • In a separate flask, slowly add 0.5 mL of chlorosulfonic acid to 10 mL of dry DCM under cooling in an ice bath.

    • Add the chlorosulfonic acid solution dropwise to the nanoparticle dispersion under stirring.

    • Stir the mixture at room temperature for 4 hours.

    • Collect the final catalyst (Fe₃O₄@SiO₂-SO₃H) with a magnet, wash thoroughly with DCM, and dry under vacuum.

Protocol 2: Catalytic Synthesis of 3-Amino-1-phenyl-1-aryl-1H-pyrazole-4-carbonitrile

Rationale: This one-pot MCR leverages the synthesized catalyst to efficiently produce the target pyrazole derivative under mild conditions.[17][18] The protocol is designed for high yield, simple work-up, and easy catalyst recovery.

Materials:

  • Substituted benzaldehyde (1 mmol)

  • Malononitrile (1 mmol, 0.066 g)

  • Phenylhydrazine (1 mmol, 0.108 g)

  • Fe₃O₄@SiO₂-SO₃H catalyst (0.05 g)

  • Ethanol/Water (1:1, 5 mL)

Procedure:

  • Reaction Setup:

    • In a 25 mL round-bottom flask, combine the substituted benzaldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and the Fe₃O₄@SiO₂-SO₃H catalyst (0.05 g).

    • Add 5 mL of the ethanol/water (1:1) solvent mixture.

  • Reaction Execution:

    • Stir the mixture at 55-60°C.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., n-hexane/ethyl acetate, 7:3).

    • The reaction is typically complete within 15-45 minutes, depending on the aldehyde substrate.

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature.

    • Place a strong magnet against the side of the flask to immobilize the catalyst.

    • Decant the supernatant solution into a beaker containing 20 mL of cold water.

    • The solid product will precipitate. Collect the crude product by vacuum filtration.

    • Wash the product with cold water and dry.

    • Recrystallize the product from ethanol to obtain pure crystals.

  • Catalyst Recovery and Reuse:

    • Wash the recovered magnetic catalyst with ethanol (3 x 10 mL), dry it in an oven at 60°C for 2 hours, and it is ready for the next reaction cycle.

Workflow Visualization

The overall experimental process from catalyst preparation to final product validation is streamlined for efficiency.

Figure 2: Experimental workflow for catalyst development and application.

Performance Evaluation and Data

A crucial aspect of developing novel catalysts is quantifying their performance against existing methods. The synthesized magnetic nanocatalyst is expected to show superior performance in terms of yield, reaction time, and reusability.

Table 1. Comparative Performance of Catalytic Systems

Catalyst SystemTemperature (°C)Time (min)Yield (%)Reusability (Cycles)Reference
Conventional (Piperidine) Reflux (Ethanol)120-18075-85Not Reusable[19][20]
Ionic Liquid 80-10060-9088-92Limited (3-4)[21]
Fe₃O₄@SiO₂-SO₃H (This work) 55-60 15-45 90-96 >5 with >90% yield [15][16][18]
Catalyst-Free (Green Media) 90-10045-7585-93N/A[21]
Product Characterization Data

Confirmation of the product structure, 3-amino-1,5-diphenyl-1H-pyrazole-4-carbonitrile (synthesized from benzaldehyde), is achieved through standard spectroscopic methods. Expected data is as follows:[16][22]

  • Appearance: White or pale yellow solid.

  • FT-IR (KBr, cm⁻¹): 3450-3300 (NH₂ stretch), 2210-2230 (C≡N stretch), 1630 (C=N stretch), 1595 (C=C stretch).[16][17]

  • ¹H NMR (DMSO-d₆, δ ppm): 6.5-7.0 (s, 2H, -NH₂), 7.2-7.9 (m, 10H, Ar-H), ~12.0 (br s, 1H, pyrazole NH, if N1 is unsubstituted). Note: For N-phenyl substituted pyrazole, the NH signal will be absent.[22]

  • Mass Spectrometry (m/z): Calculated molecular weight for C₁₆H₁₂N₄ should correspond to the [M]⁺ or [M+H]⁺ peak.

Conclusion and Future Outlook

The development of heterogeneous, reusable nanocatalysts represents a significant advancement in the sustainable synthesis of high-value heterocyclic compounds like 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile. The protocols detailed in this guide offer a robust and efficient pathway for researchers in organic synthesis and drug development to access these molecules. The magnetic recoverability of the catalyst simplifies purification and dramatically reduces chemical waste, aligning with the core tenets of green chemistry.[23]

Future work can focus on expanding the substrate scope, exploring different metal oxide cores or functional groups, and adapting these catalytic systems for use in continuous flow reactors, further enhancing their industrial applicability and scalability.[1][10]

References

  • A Concise Review of Multicomponent Reactions Using Novel Heterogeneous Catalysts under Microwave Irradi
  • Catalysis in Organic Reactions. Solubility of Things.
  • Homogeneous and heterogeneous catalysts for multicomponent reactions. SciSpace.
  • Homogeneous and heterogeneous catalysts for multicomponent reactions. RSC Publishing.
  • Green synthesis of pyrazole derivatives by using nano-catalyst. International Journal of Chemical and Pharmaceutical Sciences.
  • Knorr pyrazole synthesis. Name-Reaction.com.
  • Recent Advances in Multicomponent Reactions Catalysed under Operationally Heterogeneous Conditions. MDPI.
  • Synthesis of pyrroles, pyrazoles, imidazoles, pyridines, pyrimidines and pyrazines using nanocatalysts.
  • Knorr Pyrazole Synthesis. J&K Scientific LLC.
  • Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer C
  • Homogeneous and heterogeneous catalysts for multicomponent reactions. SciSpace.
  • Nano-Catalyzed Green Synthesis of Pyrazole Derivatives & Its Biological Activity as EAC Receptor Antagonists. Pharmacophore.
  • Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diaz
  • Magnetically recoverable nanocatalyst for the synthesis of pyranopyrazoles: CoFe2O4@SiO2-HClO4. European Journal of Chemistry.
  • Nanocatalysed Synthesis of Pyrazoles, Indazoles, and Pyrazolines. Taylor & Francis eBooks.
  • Thorpe-Ziegler reaction. Buchler GmbH.
  • Development of Novel Catalysts for Sustainable Organic Synthesis. Nanotechnology Perceptions.
  • Nanomagnetic reusable catalysts in organic synthesis. Taylor & Francis Online.
  • The Role of Catalysis in Green and Sustainable Organic Chemistry. Omics Online.
  • Development of Novel Catalysts for Sustainable Organic Synthesis.
  • Mechanism for the formation of pyrazole.
  • Thorpe-Ziegler reaction. Buchler GmbH.
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. PMC - NIH.
  • Recent developments in aminopyrazole chemistry.
  • Green synthesis of pyranopyrazole using microwave assisted techniques. GSC Online Press.
  • Thorpe Reaction & Thorpe-Ziegler Reaction. Alfa Chemistry.
  • Thorpe reaction. Wikipedia.
  • Thorpe-Ziegler Reaction.
  • Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles.
  • Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable C
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.
  • 6-Amino-3-methyl-4-(3-nitrophenyl)-1-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile. Acta Crystallographica Section E.
  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZ
  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Thieme.
  • Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles. Bentham Science.
  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry.
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry.
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances (RSC Publishing).
  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. KTU ePubl.
  • Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-1H-pyrazole-4-carbonitriles in green media.

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Method

Application Notes and Protocols: Strategic Functionalization of the Phenyl Ring in 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

Introduction: The Privileged Scaffold and the Quest for Novelty The 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile core is a well-established "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives form the basi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold and the Quest for Novelty

The 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile core is a well-established "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives form the basis of numerous therapeutic agents, exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] The synthetic tractability and metabolic stability of the pyrazole system make it an attractive starting point for drug discovery campaigns.[1] This document provides a detailed guide for researchers and drug development professionals on methodologies to introduce chemical diversity by substituting the N1-phenyl ring of this scaffold.

The strategic introduction of substituents onto this phenyl ring is a powerful approach to modulate a compound's pharmacokinetic and pharmacodynamic properties. By altering steric bulk, electronic character, and hydrogen bonding potential, chemists can fine-tune target affinity, selectivity, solubility, and metabolic stability. This guide moves beyond simple procedural lists to provide an in-depth analysis of the chemical logic underpinning these transformations, enabling scientists to make informed decisions in their synthetic strategies. We will explore two primary avenues for functionalization: direct electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions on a pre-functionalized ring.

PART 1: Direct Electrophilic Aromatic Substitution on the Phenyl Ring

A key challenge in the electrophilic substitution of 1-phenylpyrazole derivatives is controlling the site of reaction. The pyrazole ring itself is susceptible to electrophilic attack, typically at the C4 position.[3][4][5] However, by manipulating the reaction conditions, specifically the acidity of the medium, we can selectively direct substitution to the appended phenyl ring.

The underlying principle is the protonation of the pyrazole ring's nitrogen atoms under strongly acidic conditions. This protonation deactivates the pyrazole ring towards electrophilic attack, effectively "protecting" it. Consequently, the electrophile preferentially attacks the less deactivated phenyl ring, primarily at the para position due to steric and electronic directing effects.[3][6]

Workflow for Electrophilic Aromatic Substitution

start 3-Amino-1-phenyl-1H- pyrazole-4-carbonitrile reagents Strongly Acidic Conditions (e.g., H2SO4, Mixed Acid) start->reagents Protonation of Pyrazole product 1-(4-Substituted-phenyl)-3-amino- 1H-pyrazole-4-carbonitrile reagents->product electrophile Electrophile Source (e.g., HNO3, NBS, Acyl Chloride) electrophile->product Electrophilic Attack on Phenyl Ring

Caption: General workflow for selective electrophilic substitution on the phenyl ring.

Protocol 1.1: Para-Nitration of the Phenyl Ring

This protocol describes the selective introduction of a nitro group at the para-position of the phenyl ring. The nitro group is a versatile handle for further transformations, such as reduction to an amine.

Rationale: The use of a mixture of concentrated nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺) and ensures the pyrazole ring is protonated and deactivated.[3][7][8]

Materials:

  • 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath to 0-5 °C, slowly add 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 eq) to concentrated sulfuric acid (5 mL per gram of starting material). Stir until complete dissolution.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2 mL per gram of starting material), maintaining the temperature below 10 °C.

  • Add the nitrating mixture dropwise to the solution of the starting material over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • A precipitate should form. Neutralize the mixture by slowly adding saturated sodium bicarbonate solution until the pH is approximately 7.

  • Collect the solid product by vacuum filtration, washing with cold deionized water.

  • If the product does not precipitate or to recover dissolved material, extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain 3-Amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile.

Protocol 1.2: Para-Bromination of the Phenyl Ring

This protocol details the selective bromination of the phenyl ring, introducing a bromine atom that is an excellent handle for subsequent cross-coupling reactions.

Rationale: Similar to nitration, performing the bromination in a strong acid like sulfuric acid deactivates the pyrazole ring. N-bromosuccinimide (NBS) is a convenient and safer source of electrophilic bromine compared to liquid bromine.[3][6]

Materials:

  • 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • N-Bromosuccinimide (NBS)

  • Ice

  • Deionized Water

  • Sodium Thiosulfate (Na₂S₂O₃) solution, 10%

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Cool a flask containing concentrated sulfuric acid (5 mL per gram of starting material) to 0 °C in an ice bath.

  • Slowly add 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 eq) to the cold sulfuric acid with stirring.

  • Once dissolved, add N-Bromosuccinimide (1.05 eq) portion-wise over 20-30 minutes, keeping the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, carefully pour the mixture onto a stirred slurry of ice and water.

  • Quench any remaining bromine by adding 10% sodium thiosulfate solution until the orange/yellow color disappears.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.

  • Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield 3-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile.

Reaction Electrophile Source Acidic Medium Typical Position of Substitution
NitrationHNO₃H₂SO₄para on Phenyl Ring
BrominationNBSH₂SO₄para on Phenyl Ring

PART 2: Palladium-Catalyzed Cross-Coupling Reactions

Once a halogen has been installed on the phenyl ring (as described in Protocol 1.2), a vast array of substituents can be introduced using palladium-catalyzed cross-coupling reactions. These methods offer exceptional versatility and functional group tolerance. We will focus on two of the most powerful transformations: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[9][10][11]

Overall Strategy for Cross-Coupling

start 3-Amino-1-(4-bromophenyl)- 1H-pyrazole-4-carbonitrile suzuki Suzuki Coupling (Boronic Acid, Pd Catalyst, Base) start->suzuki C-C Bond Formation buchwald Buchwald-Hartwig Amination (Amine, Pd Catalyst, Base) start->buchwald C-N Bond Formation product_suzuki 3-Amino-1-(4-aryl/alkyl-phenyl)- 1H-pyrazole-4-carbonitrile suzuki->product_suzuki product_buchwald 3-Amino-1-(4-amino-phenyl)- 1H-pyrazole-4-carbonitrile buchwald->product_buchwald

Caption: Divergent synthesis from a common brominated intermediate.

Protocol 2.1: Suzuki-Miyaura Coupling

This protocol describes the formation of a new carbon-carbon bond by coupling the brominated pyrazole derivative with a boronic acid or ester.

Rationale: The Suzuki-Miyaura reaction is a robust method for creating biaryl structures or for attaching alkyl groups. The choice of ligand is critical for achieving high yields, with bulky, electron-rich phosphine ligands often being optimal.[10][12]

Materials:

  • 3-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile (1.0 eq)

  • Aryl- or Alkyl-boronic Acid (1.2-1.5 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) or a pre-catalyst like P2(SPhos)[12] (1-5 mol%)

  • SPhos or XPhos ligand (2-10 mol%)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2-3 eq)

  • 1,4-Dioxane or Toluene/Water mixture (e.g., 10:1)

  • Anhydrous conditions (reaction vessel oven-dried, reagents anhydrous)

Procedure:

  • To a flame-dried Schlenk flask, add 3-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile (1.0 eq), the boronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).

  • Add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the organic phase with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired coupled product.

Protocol 2.2: Buchwald-Hartwig Amination

This protocol details the synthesis of an aniline derivative by coupling the brominated pyrazole with an amine.

Rationale: The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, allowing for the coupling of aryl halides with a wide range of primary and secondary amines.[9][13][14] A strong, non-nucleophilic base like sodium tert-butoxide is typically required.

Materials:

  • 3-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile (1.0 eq)

  • Primary or Secondary Amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)

  • A suitable phosphine ligand (e.g., XantPhos, BINAP) (2-6 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene or Dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, add sodium tert-butoxide (1.4 eq) to an oven-dried Schlenk flask.

  • Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XantPhos, 4 mol%).

  • Add the 3-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile (1.0 eq).

  • Seal the flask, remove from the glovebox, and add anhydrous, degassed toluene via syringe.

  • Add the amine (1.2 eq) via syringe.

  • Heat the reaction mixture to 90-110 °C for 6-24 hours, until TLC or LC-MS indicates consumption of the starting material.

  • Cool the reaction to room temperature and quench by adding saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the aminated product.

Coupling Reaction Coupling Partner Typical Catalyst System Base Bond Formed
Suzuki-MiyauraBoronic Acid/EsterPd(OAc)₂ / SPhosK₃PO₄C-C
Buchwald-HartwigAminePd₂(dba)₃ / XantPhosNaOtBuC-N

Conclusion

The functionalization of the N1-phenyl ring of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile offers a robust platform for generating novel chemical entities for drug discovery. By understanding and controlling the reaction conditions, researchers can selectively perform electrophilic substitutions on the phenyl ring. The resulting halogenated intermediates are versatile precursors for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents. The protocols outlined in this guide provide a solid foundation for these synthetic efforts, emphasizing the chemical principles that ensure success.

References

  • Reactions of phenyl-substituted heterocyclic compounds - 11. nitrations and brominations of 1-phenylpyrazole derivatives. Canadian Science Publishing. Available at: [Link]

  • REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: II. NITRATIONS AND BROMINATIONS OF 1-PHENYLPYRAZOLE DERIVATIVES. Canadian Science Publishing. Available at: [Link]

  • REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: V. NITRATIONS OF 1,3- AND 1,5-DIPHENYLPYRAZOLES. Scilit. Available at: [Link]

  • REACTIONS OF PHENYL-SUBSTITUTED HETEROCYCLIC COMPOUNDS: V. NITRATIONS OF 1,3- AND 1,5-DIPHENYLPYRAZOLES. Canadian Science Publishing. Available at: [Link]

  • Halogenation of the pyrazole scaffold. ResearchGate. Available at: [Link]

  • reactions of phenyl-substituted heterocyclic compounds: ii. nitrations and brominations of 1-phenylpyrazole derivatives. Ingenta Connect. Available at: [Link]

  • Suzuki and Sonogashira cross-coupling reactions of 1-phenyl-1H-pyrazole derivatives. Kaunas University of Technology. Available at: [Link]

  • Synthesis of 3-R-Sulfanyl-5-amino-1-phenyl-1H-pyrazole-4-Carbonitriles. ResearchGate. Available at: [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. National Institutes of Health. Available at: [Link]

  • Pyrazole. SlideShare. Available at: [Link]

  • Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water. MDPI. Available at: [Link]

  • (PDF) Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. ResearchGate. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. National Institutes of Health. Available at: [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. Available at: [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. National Institutes of Health. Available at: [Link]

  • Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. Available at: [Link]

  • A mild halogenation of pyrazoles using sodium halide salts and Oxone. ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Complete Electrophilic Substitution Reactions Pyrazole. Scribd. Available at: [Link]

  • (PDF) Halogenations of 3-aryl-1 H -pyrazol-5-amines. ResearchGate. Available at: [Link]

  • Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes. National Institutes of Health. Available at: [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. National Institutes of Health. Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. National Institutes of Health. Available at: [Link]

  • 6-Amino-3-methyl-4-(3-nitrophenyl)-1-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile. International Union of Crystallography. Available at: [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. Available at: [Link]

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  • Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. ResearchGate. Available at: [Link]

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  • Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles. Bentham Science Publishers. Available at: [Link]

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Application

Application Notes and Protocols for the Preparation of Azo Dyes from 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Significance of Pyrazole-Based Azo Dyes The fusion of the pyrazole nucleus with the azo chromo...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of Pyrazole-Based Azo Dyes

The fusion of the pyrazole nucleus with the azo chromophore has given rise to a class of dyes with significant industrial and scientific importance. Pyrazole derivatives are integral to many pharmaceuticals due to their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1] When incorporated into azo dyes, the pyrazole moiety often imparts unique tinctorial, photophysical, and biological characteristics to the resulting molecules. These dyes are not only used for coloring textiles but also find applications in advanced materials, such as electrofluidic displays and as chromogenic reagents.[2] The specific precursor, 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile, is a versatile starting material for the synthesis of a wide array of azo dyes with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of azo dyes derived from this valuable intermediate.

Reaction Schematics and Mechanistic Insights

The synthesis of azo dyes from 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile follows a two-step process: diazotization followed by azo coupling.

Part 1: Diazotization

In the first step, the primary aromatic amine, 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile, is converted into a diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures (0-5 °C) with the addition of a nitrosating agent, most commonly sodium nitrite. The acid protonates the nitrous acid, which is in equilibrium with the dinitrogen trioxide, the active nitrosating species. The amino group of the pyrazole then acts as a nucleophile, attacking the nitrosating agent to form an N-nitrosamine intermediate. Subsequent protonation and loss of water lead to the formation of the resonance-stabilized diazonium ion.

Diazotization cluster_0 Diazotization Pyrazole_Amine 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile Diazonium_Salt Pyrazole-4-carbonitrile Diazonium Salt Pyrazole_Amine->Diazonium_Salt 0-5 °C NaNO2 NaNO2 NaNO2->Diazonium_Salt HCl HCl (aq) HCl->Diazonium_Salt

Caption: Diazotization of 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile.

Part 2: Azo Coupling

The resulting diazonium salt is a weak electrophile and will readily react with electron-rich coupling components in an electrophilic aromatic substitution reaction. Common coupling components include phenols, naphthols, anilines, and compounds with active methylene groups. The position of the coupling is directed by the activating groups on the coupling component. For phenols and naphthols, the reaction is typically carried out under slightly alkaline conditions to deprotonate the hydroxyl group, forming a more strongly activating phenoxide or naphthoxide ion. For anilines, the coupling is usually performed in a slightly acidic medium to prevent the deactivation of the diazonium salt while ensuring sufficient nucleophilicity of the amine.

Azo_Coupling cluster_1 Azo Coupling Diazonium_Salt Pyrazole-4-carbonitrile Diazonium Salt Azo_Dye Pyrazole Azo Dye Diazonium_Salt->Azo_Dye pH dependent Coupling_Component Coupling Component (e.g., Phenol, Naphthol, Aniline) Coupling_Component->Azo_Dye

Caption: Azo coupling of the pyrazole diazonium salt with a coupling component.

Experimental Protocols

The following protocols are based on established procedures for the diazotization of aminopyrazoles and subsequent azo coupling reactions.[3] Researchers should adapt these protocols based on the specific coupling component and desired product characteristics.

Protocol 1: Diazotization of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

Materials:

  • 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a beaker, suspend 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile (e.g., 5 mmol) in a mixture of concentrated hydrochloric acid (e.g., 10 mL) and water (e.g., 10 mL).

  • Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.

  • Prepare a solution of sodium nitrite (e.g., 5.5 mmol) in a minimal amount of cold distilled water (e.g., 5 mL).

  • Add the sodium nitrite solution dropwise to the pyrazole suspension over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Continue stirring the resulting diazonium salt solution in the ice bath for an additional 30 minutes. The solution should be clear or slightly yellow.

  • Use the freshly prepared diazonium salt solution immediately in the subsequent coupling reaction.

Causality Behind Experimental Choices:

  • Low Temperature (0-5 °C): Diazonium salts are unstable at higher temperatures and can decompose, leading to side products and reduced yields. Maintaining a low temperature is critical for the success of the reaction.

  • Acidic Medium: The presence of a strong acid like HCl is necessary to generate the active nitrosating agent from sodium nitrite and to stabilize the resulting diazonium salt.

  • Slow Addition of NaNO₂: Dropwise addition of the sodium nitrite solution helps to control the exothermic reaction and maintain the low temperature.

Protocol 2: Azo Coupling with Phenolic Compounds (e.g., β-Naphthol)

Materials:

  • Freshly prepared diazonium salt solution from Protocol 1

  • β-Naphthol

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Procedure:

  • In a separate beaker, dissolve β-naphthol (e.g., 5 mmol) in an aqueous solution of sodium hydroxide (e.g., 10% w/v) and cool the solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution to the cold β-naphthol solution with vigorous stirring.

  • A brightly colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure complete coupling.

  • Collect the precipitated dye by vacuum filtration.

  • Wash the dye with cold water until the filtrate is neutral.

  • Recrystallize the crude dye from a suitable solvent (e.g., ethanol, acetic acid) to obtain the purified product.

Causality Behind Experimental Choices:

  • Alkaline Conditions: The use of sodium hydroxide deprotonates the hydroxyl group of β-naphthol, forming the more nucleophilic naphthoxide ion, which readily attacks the electrophilic diazonium salt.

  • Vigorous Stirring: Ensures efficient mixing of the reactants, leading to higher yields and a more homogenous product.

Protocol 3: Azo Coupling with Aromatic Amines (e.g., N,N-Dimethylaniline)

Materials:

  • Freshly prepared diazonium salt solution from Protocol 1

  • N,N-Dimethylaniline

  • Sodium Acetate

  • Ethanol

  • Distilled Water

  • Ice

Procedure:

  • In a separate beaker, dissolve N,N-dimethylaniline (e.g., 5 mmol) in a mixture of ethanol and water containing sodium acetate.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution to the cold aniline solution with constant stirring.

  • Maintain the reaction mixture at a slightly acidic pH (around 4-5) by adding sodium acetate as needed.

  • Continue stirring in the ice bath for 2-3 hours.

  • Collect the precipitated azo dye by filtration.

  • Wash the product with a cold dilute solution of acetic acid and then with cold water.

  • Purify the dye by recrystallization from an appropriate solvent.

Causality Behind Experimental Choices:

  • Slightly Acidic pH: This condition is a compromise. It is acidic enough to prevent the diazonium salt from converting to the non-reactive diazohydroxide, yet mild enough to ensure that the amino group of the coupling component remains sufficiently nucleophilic.

Characterization of Pyrazole Azo Dyes

The synthesized azo dyes should be characterized using a variety of spectroscopic and analytical techniques to confirm their structure and purity.

Technique Expected Observations Reference Data for a 5-amino-3-(...)-1-phenyl-1H-pyrazole-4-carbonitrile derived azo dye [2]
FT-IR Spectroscopy - N-H stretching vibrations (if applicable) - C≡N stretching of the cyano group - N=N stretching of the azo group - Aromatic C=C stretching- N-H stretch: ~3292 cm⁻¹ - C≡N stretch: ~2390 cm⁻¹ - N=N stretch: ~1602 cm⁻¹ - C=C stretch: ~1566, 1544, 1492 cm⁻¹
¹H NMR Spectroscopy - Aromatic protons in the expected regions and with appropriate splitting patterns - Protons of the pyrazole ring - Protons of the coupling component- Aromatic protons: δ 6.82-7.90 ppm - NH₂ protons: δ 8.25 ppm
UV-Vis Spectroscopy - Absorption maxima (λmax) in the visible region, responsible for the color of the dye. The position of λmax is influenced by the electronic nature of the substituents and the solvent.- Varies depending on the specific dye structure. Generally, pyrazole azo dyes exhibit λmax in the range of 400-600 nm.
Mass Spectrometry - Molecular ion peak corresponding to the calculated molecular weight of the azo dye.- Provides confirmation of the molecular formula.

Applications and Future Directions

Azo dyes derived from 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile are of interest for several applications:

  • Textile Dyes: The presence of the pyrazole ring can lead to dyes with high tinctorial strength and good fastness properties on synthetic fibers.

  • Pharmaceuticals: The combination of the biologically active pyrazole moiety with the azo linkage may result in compounds with novel pharmacological properties, such as antibacterial or anticancer activity.[1]

  • Functional Dyes: These dyes can be investigated for their use in high-tech applications like non-linear optics, optical data storage, and as sensors.

Future research in this area could focus on synthesizing a library of these dyes with various coupling components to study the structure-property relationships. Furthermore, evaluating the biological activity of these novel compounds could lead to the discovery of new therapeutic agents.

Safety Precautions

  • Handling of Amines: 3-aminopyrazole derivatives should be handled with care, as they can be irritants. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Diazotization Reaction: The diazotization reaction should be carried out in a well-ventilated fume hood, as nitrogen oxides can be evolved. The low temperature must be strictly maintained to prevent the uncontrolled decomposition of the diazonium salt, which can be explosive in the dry state.

  • Azo Dyes: Many azo dyes are classified as irritants and may be harmful if ingested or inhaled. Handle the final products with appropriate care.

References

  • Synthesis and application of an alkylated pyrazole-based azo dye for electrofluidic display. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, Characterization, Absorption and Fastness Properties of Novel Monoazo Dyes Derived from 1-Phenyl-3-amino-4-(2-thiazolilazo)pyrazol-5-one. (2014). SciELO Brazil. Retrieved from [Link]

  • Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. (2021). Frontiers in Chemistry. Retrieved from [Link]

  • Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. (2022). RSC Publishing. Retrieved from [Link]

  • Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. (2022). National Institutes of Health. Retrieved from [Link]

  • The Synthesis of Azo Dyes. (n.d.). Retrieved from [Link]

  • Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. (2022). National Institutes of Health. Retrieved from [Link]

Sources

Method

green synthesis approaches for 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

An Application Guide to Green Synthesis of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile and Related Isomers Introduction: The Imperative for Greener Synthesis The pyrazole nucleus is a cornerstone in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Green Synthesis of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile and Related Isomers

Introduction: The Imperative for Greener Synthesis

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for a wide array of therapeutic agents, including anti-inflammatory, anti-cancer, and anti-obesity drugs.[1] Among its derivatives, aminopyrazole carbonitriles are particularly valuable as versatile building blocks for complex heterocyclic systems. The target molecule, 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile, and its isomers are key intermediates in drug discovery.

Traditionally, the synthesis of such molecules has often relied on multi-step procedures involving hazardous solvents, harsh reaction conditions, and stoichiometric reagents, leading to significant chemical waste. In response, the principles of green chemistry have catalyzed a shift towards more sustainable synthetic methodologies. These approaches prioritize atom economy, the use of benign solvents, energy efficiency, and the reduction of derivative steps.

This guide provides an in-depth overview of several field-proven green synthesis approaches. While the specific synthesis of the 3-amino isomer often follows a distinct pathway, this document will focus on the widely-documented, one-pot, multi-component reactions (MCRs) that efficiently produce the isomeric 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitrile. These MCRs serve as exemplary models for applying green chemistry principles—such as catalyst-free conditions, alternative energy sources (microwaves and ultrasound), and solvent-free reactions—to the synthesis of this important class of compounds.

Core Synthetic Approaches: Multi-Component Reactions (MCRs)

The cornerstone of the green synthesis for the aminopyrazole carbonitrile core is the one-pot, three-component reaction between an aromatic aldehyde (e.g., benzaldehyde), malononitrile, and phenylhydrazine. This reaction is highly efficient and serves as an excellent platform to demonstrate various green techniques.

Catalyst-Free Synthesis in Aqueous Media

The most straightforward green approach involves performing the reaction in an environmentally benign solvent system, such as water or an ethanol-water mixture, without the need for a catalyst.[2][3] Water as a solvent offers significant environmental and economic advantages, and its unique properties can sometimes accelerate reaction rates in organic synthesis.

Scientific Rationale: This method leverages the principles of using safer solvents and designing for energy efficiency. The reaction proceeds via a tandem Knoevenagel condensation-cyclocondensation sequence. The absence of a catalyst simplifies the work-up procedure, reduces cost, and avoids the environmental burden associated with catalyst disposal.[2]

Detailed Protocol:

  • Reactant Preparation: In a 100 mL round-bottom flask, combine benzaldehyde (1 mmol), malononitrile (1 mmol), and phenylhydrazine (1 mmol).

  • Solvent Addition: Add 10 mL of a 1:1 ethanol-water mixture to the flask.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Product Isolation: Upon completion, the solid product often precipitates directly from the reaction mixture.

  • Purification: Collect the precipitate by filtration, wash it with cold ethanol (5 mL) to remove any unreacted starting materials, and dry it under vacuum. The product, 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile, is typically obtained in high purity and yield (85-95%).

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-Up p1 Combine Benzaldehyde, Malononitrile, & Phenylhydrazine p2 Add 1:1 Ethanol/Water Solvent p1->p2 r1 Stir at Room Temperature (2-4 hours) p2->r1 r2 Monitor via TLC r1->r2 w1 Filter Precipitated Solid r2->w1 w2 Wash with Cold Ethanol w1->w2 w3 Dry Under Vacuum w2->w3

Workflow for Catalyst-Free Synthesis.
Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides a powerful tool for process intensification. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles—creates localized hot spots with extreme temperatures and pressures, dramatically accelerating reaction rates.[4][5]

Scientific Rationale: This method adheres to the green principle of using alternative energy inputs to reduce reaction times and energy consumption compared to conventional heating. It often leads to higher yields and cleaner reactions by minimizing the formation of byproducts.[6][7]

Detailed Protocol:

  • Reactant Setup: In a thick-walled flask, add benzaldehyde (1 mmol), malononitrile (1 mmol), and phenylhydrazine (1 mmol) to 10 mL of water.

  • Sonication: Place the flask in an ultrasonic cleaning bath, ensuring the water level in the bath is the same as the level of the reaction mixture in theflask.

  • Irradiation: Irradiate the mixture with ultrasound (typically 35-40 kHz) at room temperature.

  • Monitoring & Completion: The reaction is exceptionally fast, often completing within 15-30 minutes. Monitor progress with TLC.

  • Isolation & Purification: A solid product will precipitate. Collect it by filtration, wash with a small amount of water, and dry. Yields are typically excellent (>90%).

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-Up p1 Combine Reactants in Water r1 Place Flask in Ultrasonic Bath p1->r1 r2 Irradiate at Room Temp (15-30 min) r1->r2 w1 Filter Precipitated Solid r2->w1 w2 Wash with Water & Dry w1->w2

Workflow for Ultrasound-Assisted Synthesis.
Microwave-Assisted Synthesis

Microwave irradiation has emerged as a highly effective green technology for accelerating organic reactions. Unlike conventional heating, which relies on slow conduction, microwaves directly heat the bulk of the reaction mixture through dielectric heating. This results in rapid, uniform temperature increases, drastically reducing reaction times from hours to minutes.[6][8][9]

Scientific Rationale: This technique directly addresses the green chemistry principle of enhancing energy efficiency. The rapid heating and short reaction times often lead to higher product purity and yield by minimizing thermal decomposition and side reactions.[10]

Detailed Protocol:

  • Reactant Loading: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add benzaldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and 5 mL of ethanol.

  • Vessel Sealing: Securely cap the reaction vessel.

  • Microwave Irradiation: Place the vessel in a dedicated microwave reactor. Irradiate the mixture at a constant temperature of 120-140°C for 2-5 minutes.[10]

  • Cooling & Isolation: After irradiation, cool the vessel to room temperature. The product will typically crystallize upon cooling.

  • Purification: Collect the crystals by filtration, wash with a minimal amount of cold ethanol, and dry. Yields are generally very high (92-99%).[6]

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-Up p1 Load Reactants & Ethanol into Microwave Vessel p2 Seal Vessel p1->p2 r1 Irradiate in Microwave Reactor (120°C, 2-5 min) p2->r1 w1 Cool to Room Temperature r1->w1 w2 Filter Crystalline Product w1->w2 w3 Wash & Dry w2->w3

Workflow for Microwave-Assisted Synthesis.
Mechanochemical Synthesis (Solvent-Free Grinding)

Mechanochemistry utilizes mechanical energy, such as grinding or milling, to induce chemical reactions. This approach often eliminates the need for solvents entirely, making it one of the most environmentally friendly synthetic methods available.[11][12]

Scientific Rationale: This method is the epitome of solvent-free chemistry, a key goal of green synthesis. By bringing reactants into close contact through grinding, it facilitates reactions in the solid state, reducing waste and simplifying product isolation. The entire process is conducted at room temperature, maximizing energy efficiency.[13]

Detailed Protocol:

  • Reactant Addition: Place benzaldehyde (1 mmol, added as a liquid), malononitrile (1 mmol, solid), and phenylhydrazine (1 mmol, liquid) into a mortar.

  • Grinding: Grind the mixture vigorously with a pestle at room temperature for 5-10 minutes. The mixture will typically turn into a thick paste and then solidify.

  • Reaction Completion: Monitor the reaction by TLC by dissolving a small sample in ethanol.

  • Product Isolation: Once the reaction is complete, the resulting solid mass is the crude product.

  • Purification: Add a small amount of ethanol (5-10 mL) to the mortar and triturate the solid. Collect the product by filtration, wash with a little more ethanol, and dry. Yields are good to excellent (75-90%).[13]

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-Up p1 Add All Reactants to a Mortar r1 Grind Vigorously with Pestle (5-10 min) p1->r1 w1 Triturate Solid with Ethanol r1->w1 w2 Filter Product w1->w2 w3 Wash & Dry w2->w3

Workflow for Mechanochemical Synthesis.

Comparative Analysis of Green Synthesis Methods

The choice of method depends on available equipment, desired reaction scale, and specific green chemistry goals. The table below summarizes the key metrics for the synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile.

MethodConditions/CatalystSolventReaction TimeTemperatureTypical Yield (%)Key Green Advantage
Catalyst-Free NoneWater/Ethanol2-4 hoursRoom Temp85-95%Avoids catalyst, uses benign solvent.[2][3]
Ultrasound NoneWater15-30 minRoom Temp>90%Drastic reduction in reaction time, high energy efficiency.[7]
Microwave NoneEthanol2-5 min120-140 °C>95%Extremely rapid synthesis, excellent yields.[6][10]
Mechanochemical GrindingNone (Solvent-free)5-10 minRoom Temp75-90%Eliminates bulk solvent use entirely.[13]

Plausible Reaction Mechanism

The three-component synthesis of 5-aminopyrazoles is believed to proceed through a well-established cascade of reactions.

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed (often piperidine, or self-catalyzed) Knoevenagel condensation between the aromatic aldehyde and malononitrile to form an arylidene malononitrile intermediate (A).

  • Michael Addition: Phenylhydrazine then acts as a nucleophile, undergoing a Michael addition to the electron-deficient double bond of intermediate A, forming intermediate B.

  • Cyclization & Tautomerization: Intermediate B undergoes intramolecular cyclization, where the terminal amino group of the hydrazine moiety attacks the nitrile carbon. This is followed by tautomerization to yield the stable, aromatic 5-aminopyrazole ring system.

Reactants Benzaldehyde + Malononitrile + Phenylhydrazine IntermediateA Intermediate A (Arylidene Malononitrile) Reactants->IntermediateA Knoevenagel Condensation IntermediateB Intermediate B (Michael Adduct) IntermediateA->IntermediateB Michael Addition FinalProduct Final Product (5-Aminopyrazole) IntermediateB->FinalProduct Intramolecular Cyclization & Tautomerization

Plausible mechanism for the three-component reaction.

A Note on the Synthesis of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

While the MCRs described are excellent examples of green synthesis, they predominantly yield the 5-amino isomer. The synthesis of the target 3-amino isomer typically proceeds via a different, though related, pathway. A common and efficient route involves the condensation of phenylhydrazine with ethoxymethylenemalononitrile (EMMN) . This reaction can also be adapted to greener conditions (e.g., refluxing in ethanol), but it represents a two-component condensation rather than a one-pot, three-component reaction. This distinction is crucial for researchers aiming to synthesize a specific regioisomer.

Conclusion

The synthesis of the aminopyrazole carbonitrile scaffold has been significantly advanced by the application of green chemistry principles. Methods utilizing aqueous media, ultrasound and microwave irradiation, and solvent-free mechanochemistry offer substantial improvements over traditional approaches. They provide rapid, high-yielding, and environmentally responsible pathways to these valuable heterocyclic compounds. These techniques not only reduce waste and energy consumption but also simplify experimental procedures, making them highly attractive for both academic research and industrial drug development.

References

  • Zhang, Z., Tan, Y.-J., Wang, C.-S., & Wu, H.-H. (2014). One-Pot Synthesis of 3,5-Diphenyl-1H-pyrazoles from Chalcones and Hydrazines under Mechanochemical Ball Milling. Heterocycles, 89(1), 103–112.
  • ChemInform Abstract: One-Pot Synthesis of 3,5-Diphenyl-1H-pyrazoles from Chalcones and Hydrazine under Mechanochemical Ball Milling. (2014). ChemInform, 45(32).
  • Becerra, D., & Castillo, J.-C. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Medicinal Chemistry.
  • 3-AMINO-1-(4-NITROPHENYL)-1H-PYRAZOLE-4-CARBONITRILE synthesis. (n.d.). ChemicalBook.
  • Hasaninejad, A., et al. (2013). Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-₁Η-pyrazole-4-carbonitriles in green media. Molecular Diversity, 17(3), 459–469.
  • 6-Amino-3-methyl-4-(3-nitrophenyl)-1-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile. (n.d.). Acta Crystallographica Section E: Structure Reports Online, 67(12), o1454.
  • Azizkhani, V., et al. (2021). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. Scientific Reports, 11(1), 1989.
  • Zolghadr, S., et al. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry, 9, 752690.
  • Meti, Y. D., et al. (2014). Simple Grinding, Catalyst-free, One-Pot, Three-Component Synthesis of Polysubstituted Amino Pyrazole. Research Journal of Chemical Sciences, 4(9), 16–21.
  • Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. (2023). ChemistrySelect, 8(30).
  • Ultrasound-assisted three-component synthesis of 3-(5-amino-1H-pyrazol-4-yl)-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-enyl)indolin-2-ones 17. (n.d.).
  • Al-Adiwish, W. M., et al. (2012). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 17(9), 10132–10149.
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). RSC Advances, 14(25), 17896–17909.
  • Al-Adiwish, W. M., et al. (2012). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 17(9), 10132–10149.
  • Abd El-Wahab, A. H. F. (2024). Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles. Current Organic Synthesis, 21.
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2012).
  • Green synthesis of pyranopyrazole using microwave assisted techniques. (2020). GSC Biological and Pharmaceutical Sciences, 10(2), 143–151.
  • Naim, M. J., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Medicinal Chemistry, 6(7), 492–511.
  • Green synthesis of pyranopyrazole using microwave assisted techniques. (2020). Semantic Scholar.
  • Mechanistic pathway for synthesis of pyrazole‐chalcone derivatives. (n.d.).
  • Synthesis of 3-R-Sulfanyl-5-amino-1-phenyl-1H-pyrazole-4-Carbonitriles. (2015).
  • -pyrazole-4-carbonitriles in green media. (2013).
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). The Royal Society of Chemistry.
  • de la Cruz, P., et al. (2021). Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. Ultrasonics Sonochemistry, 73, 105499.
  • Ultrasound-Assisted Synthesis of 2-amino-4H-Pyran Derivatives under Aqueous Media. (2022). Letters in Applied NanoBioScience, 11(1), 3334–3341.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the synthesis of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile. This guide is designed for researchers, medicinal chemists, and...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals aiming to enhance the yield and purity of this valuable heterocyclic intermediate. We move beyond simple protocols to explain the causality behind experimental choices, providing you with the tools to troubleshoot and optimize your reaction with confidence.

Section 1: Foundational Synthesis and Workflow

The synthesis of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile is most commonly and efficiently achieved via a one-pot, three-component reaction. This approach involves the condensation of an aromatic aldehyde, malononitrile, and phenylhydrazine.[1][2] The reaction proceeds through a tandem Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and tautomerization. This method is favored for its atom economy, operational simplicity, and often high yields under optimized conditions.

Synthesis_Workflow cluster_reactants Reactants & Solvent cluster_reaction Reaction Step cluster_workup Isolation & Purification A Phenylhydrazine Rxn Stirring at Optimal Temperature (e.g., 55-60°C) Optional: Catalyst A->Rxn Combine B Benzaldehyde Derivative B->Rxn Combine C Malononitrile C->Rxn Combine Solv Solvent (e.g., EtOH/H2O) Solv->Rxn Combine Workup Cooling & Filtration Rxn->Workup TLC Monitoring (Reaction Complete) Purify Recrystallization (e.g., from Ethanol) Workup->Purify Crude Product Product Pure 3-Amino-1-phenyl-1H- pyrazole-4-carbonitrile Purify->Product Purified Product

Caption: General workflow for the one-pot synthesis.

Section 2: Troubleshooting Guide for Low Yield

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low or fails completely. What are the primary factors I should investigate first?

A low yield is a systemic problem. Before re-running the entire experiment, perform a systematic check of the following critical variables, which are the most common culprits.

Troubleshooting_Flow start Low Yield Observed reagents 1. Verify Reagent Quality (Phenylhydrazine, Aldehyde) start->reagents Start Diagnosis temp 2. Optimize Reaction Temperature (Avoid >60-80°C) reagents->temp Reagents OK solvent 3. Check Solvent System (Anhydrous? Correct Polarity?) temp->solvent Temp OK monitoring 4. Monitor Reaction Progress (TLC - Avoid Over-refluxing) solvent->monitoring Solvent OK success Yield Improved monitoring->success

Caption: A prioritized diagnostic flowchart for low yield.

Q2: I suspect an issue with my starting materials. How can I verify their quality and what are the specific concerns?

The quality of your reagents is paramount. Degradation of even one component can halt the reaction.

  • Phenylhydrazine: This is the most sensitive reagent. It is susceptible to air oxidation, which turns it from a pale yellow liquid or solid into a dark red or brown tar-like substance. Using oxidized phenylhydrazine is a primary cause of reaction failure and byproduct formation.

    • Solution: Always use freshly distilled or high-purity phenylhydrazine from a recently opened bottle.[3] If the liquid is dark, it should be distilled under vacuum before use. Store it under an inert atmosphere (Nitrogen or Argon) and protect it from light.

  • Malononitrile: This reagent can dimerize or hydrolyze over time, especially if exposed to moisture or basic conditions.

    • Solution: Use high-purity malononitrile. Check for a clean, white crystalline appearance. If it appears discolored or clumpy, its purity is questionable.

  • Aldehyde: Aromatic aldehydes can oxidize to the corresponding carboxylic acids upon prolonged exposure to air.

    • Solution: Verify the purity by TLC or ¹H NMR. If significant carboxylic acid impurity is detected, purify the aldehyde by distillation or chromatography, or use a fresh bottle.

Q3: The reaction temperature seems to be a critical parameter. How do I determine the optimal temperature for my system?

Temperature control is a balancing act between reaction rate and product stability.

  • Causality: Increasing the reaction temperature generally increases the rate of the cyclization step. Many studies find that yields improve as the temperature is raised to an optimal point, often around 55-60°C.[4][5]

  • The Problem with Excess Heat: However, exceeding this optimum (e.g., temperatures above 80°C) often leads to a decrease in yield.[4][6] This is because the aminopyrazole product or key reaction intermediates can undergo thermal degradation. High temperatures can also promote unwanted side reactions, leading to the formation of polymeric or tarry materials.[3]

  • Optimization Protocol:

    • Start with a reported temperature, such as 55 °C, for a water/ethanol solvent system.[5]

    • Run small-scale parallel reactions at slightly different temperatures (e.g., 50°C, 60°C, 70°C).

    • Monitor each reaction by TLC and quantify the final isolated yield. This empirical approach will define the optimal thermal window for your specific substrate and setup.

Q4: I'm observing a significant amount of dark, tarry byproduct. What causes this and how can it be prevented?

The formation of dark, insoluble materials is a common issue in pyrazole synthesis and is typically linked to two main causes:

  • Reagent Decomposition: As mentioned in Q2, oxidized phenylhydrazine is a primary contributor to tar formation.

  • Side Reactions at High Temperatures: Overheating the reaction mixture can cause polymerization of reactants like malononitrile or promote undesired condensation pathways.[3]

  • Preventative Measures:

    • Inert Atmosphere: Perform the reaction under an inert atmosphere (N₂ or Ar) to prevent air oxidation of sensitive intermediates and the phenylhydrazine starting material.[3]

    • Strict Temperature Control: Maintain the optimal temperature and avoid localized overheating. Use an oil bath for uniform heat distribution.

    • Monitor Closely: Use TLC to track the consumption of the limiting reagent. Once the starting material is gone, promptly begin the workup procedure. Unnecessarily long reaction times, especially at reflux, can contribute to byproduct formation.

Q5: The final product is difficult to purify. What strategies can I employ?

Purification challenges often arise from byproducts with similar polarity to the desired product or from poor crystallization behavior.

  • Recrystallization Issues: Finding the right solvent is key.

    • Recommended Solvents: Ethanol, or mixed solvent systems like ethanol/water or ethyl acetate/hexanes, are commonly effective for aminopyrazoles.[3]

    • Procedure: Dissolve the crude product in a minimum amount of the hot solvent. If the solution is colored, you can add a small amount of activated charcoal and hot-filter it. Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Product is an Oil or Low-Melting Solid: If the product fails to crystallize, trituration can be effective. This involves repeatedly washing/grinding the oil with a non-polar solvent in which it is insoluble (like hexanes or diethyl ether). This process can remove soluble impurities and often induces crystallization.[3]

  • Column Chromatography: If recrystallization and trituration fail, column chromatography is the next step.

    • Stationary Phase: Standard silica gel is typically used. For basic pyrazole compounds that may stick to acidic silica, the silica can be pre-treated by slurring it in a solvent containing 1-2% triethylamine.[3]

    • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The optimal mobile phase should be determined by TLC analysis.

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: What is the underlying mechanism for this synthesis?

The reaction proceeds via a cascade mechanism. While several intermediates are possible, the generally accepted pathway is as follows:

  • Knoevenagel Condensation: The aldehyde reacts with the active methylene compound (malononitrile) to form an arylidene malononitrile intermediate (A).[5]

  • Michael Addition: Phenylhydrazine acts as a nucleophile and attacks the β-carbon of the activated double bond in intermediate (A), forming a new intermediate (B).[5]

  • Cyclization & Tautomerization: The terminal amino group of the hydrazine moiety in (B) then attacks one of the nitrile groups, leading to intramolecular cyclization. Subsequent tautomerization and aromatization yield the stable 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile product.

Mechanism Aldehyde + Malononitrile Aldehyde + Malononitrile Intermediate A\n(Arylidene Malononitrile) Intermediate A (Arylidene Malononitrile) Aldehyde + Malononitrile->Intermediate A\n(Arylidene Malononitrile) Knoevenagel Condensation Intermediate B Intermediate B Intermediate A\n(Arylidene Malononitrile)->Intermediate B + Phenylhydrazine (Michael Addition) Final Product Final Product Intermediate B->Final Product Intramolecular Cyclization & Aromatization

Caption: Simplified reaction mechanism cascade.

FAQ 2: Is a catalyst necessary? What are the pros and cons of different systems?

This reaction can proceed without a catalyst, especially in polar solvents like water/ethanol at elevated temperatures.[1] However, using a catalyst can significantly improve reaction rates and yields, particularly at lower temperatures.

Catalyst TypeProsConsReference
None (Catalyst-Free) Simple, avoids catalyst cost and removal.May require higher temperatures or longer reaction times.[1]
Base Catalysts (e.g., K₂CO₃, Piperidine) Inexpensive, readily available. Effective at promoting condensation.Can promote side reactions if not used in catalytic amounts.[4][7]
Lewis Acids (e.g., Cu(OTf)₂, AgOTf) Can activate carbonyls and nitriles, improving rates.More expensive, require removal, potential metal contamination.[4][8]
Heterogeneous Catalysts (e.g., LDH@CuI) Easily recoverable and reusable, promoting green chemistry.Higher initial cost, may have lower activity than homogeneous catalysts.[5]

FAQ 3: Are there alternative, high-yielding synthetic routes?

Section 4: Experimental Protocols

Protocol 1: Benchmark Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile

This protocol is adapted from a green chemistry approach and serves as an excellent starting point.[5]

  • Reagent Setup: In a 50 mL round-bottom flask, add phenylhydrazine (1 mmol, 0.108 g), benzaldehyde (1 mmol, 0.106 g), and malononitrile (1 mmol, 0.066 g).

  • Solvent Addition: Add a 1:1 mixture of water and ethanol (1 mL total).

  • Reaction: Place the flask in a pre-heated oil bath at 55°C and stir the mixture using a magnetic stir bar.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a 1:1 mixture of n-hexane and ethyl acetate as the eluent. The reaction is typically complete within 15-30 minutes.

  • Isolation: Once the starting materials are consumed, remove the flask from the oil bath and allow it to cool to room temperature, then place it in an ice bath for 20 minutes to precipitate the product.

  • Filtration: Collect the solid product by vacuum filtration, washing it with a small amount of cold water, followed by cold ethanol.

  • Drying: Dry the product under vacuum to obtain the crude material. For characterization data and expected yields (often 85-93%), please refer to the source literature.[5]

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Place a small amount of the crude product in a test tube and add a few drops of ethanol. Heat gently. If it dissolves readily, ethanol is a good candidate solvent.

  • Dissolution: Transfer the bulk of the crude solid to an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, add a spatula tip of activated charcoal, swirl for a minute, and perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for 30 minutes to maximize precipitation.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small volume of ice-cold ethanol, and dry under vacuum.

References

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC - NIH. (National Institutes of Health) [Link]

  • General procedure for the synthesis of pyrazole systems in the presence of TBAB at room temperature. - ResearchGate. (ResearchGate) [Link]

  • Effect of temperature on yield and rate of reaction - ResearchGate. (ResearchGate) [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC - NIH. (National Institutes of Health) [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - NIH. (National Institutes of Health) [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - NIH. (National Institutes of Health) [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (MDPI) [Link]

  • (PDF) Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - ResearchGate. (ResearchGate) [Link]

  • 6-Amino-3-methyl-4-(3-nitrophenyl)-1-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile. (Acta Crystallographica Section E) [Link]

  • Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-₁Η-pyrazole-4-carbonitriles in green media - PubMed. (National Institutes of Health) [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - MDPI. (MDPI) [Link]

  • Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles - ResearchGate. (ResearchGate) [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (MDPI) [Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. (HAL Open Science) [Link]

Sources

Optimization

minimizing byproduct formation in the synthesis of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

Technical Support Center: Synthesis of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile Welcome to the technical support guide for the synthesis of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile. This resource is designed for re...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

Welcome to the technical support guide for the synthesis of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and minimize the formation of critical byproducts during this synthesis. Our goal is to move beyond simple protocols and provide a deeper mechanistic understanding to empower you to troubleshoot and optimize your experimental outcomes effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient synthetic route for 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile?

The most prevalent and versatile method for synthesizing this scaffold is a one-pot, three-component cyclocondensation reaction.[1][2] This reaction involves an aromatic aldehyde (e.g., benzaldehyde), malononitrile, and phenylhydrazine. The reaction is typically catalyzed by a mild base and proceeds through a cascade of well-established organic reactions.

The overall transformation is illustrated below:

Reaction_Scheme cluster_product Product R1 Phenylhydrazine Plus1 R1->Plus1 R2 Malononitrile Plus2 R2->Plus2 R3 Benzaldehyde P 3-Amino-1-phenyl-1H- pyrazole-4-carbonitrile Plus1->R2 Plus2->R3 Plus2->P Catalyst (e.g., Piperidine) Solvent (e.g., Ethanol) Heat

Caption: Three-component synthesis of the target pyrazole.

This approach is favored for its operational simplicity and atom economy. However, the seemingly straightforward nature of this reaction belies a complex mechanistic landscape where minor deviations in conditions can lead to significant byproduct formation.

Q2: What are the primary byproducts I should be concerned about in this synthesis?

There are three main categories of byproducts that can compromise the purity and yield of your target compound:

  • Regioisomeric Byproduct: The most critical impurity is the 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile . This isomer has the same molecular weight and similar polarity, making it challenging to separate from the desired product. Its formation is a direct consequence of the reaction mechanism.[3]

  • Unreacted Intermediates: The reaction proceeds via a benzylidene malononitrile intermediate (from the Knoevenagel condensation of benzaldehyde and malononitrile). Incomplete reaction with phenylhydrazine can leave this intermediate as a significant impurity.

  • Degradation Products: Phenylhydrazine is susceptible to oxidation and decomposition, especially at elevated temperatures or in the presence of air, which can lead to tarry residues and other colored impurities.[4][5] Additionally, the nitrile group on the pyrazole ring can be susceptible to hydrolysis to the corresponding amide under harsh acidic or basic workup conditions.

Q3: What is the mechanistic reason for the formation of the 3-amino vs. the 5-amino regioisomer?

Understanding the mechanism is key to controlling the outcome. The reaction begins with a rapid Knoevenagel condensation between benzaldehyde and malononitrile to form benzylidene malononitrile. Phenylhydrazine then adds to this intermediate via a Michael addition. The resulting adduct cyclizes to form the pyrazole ring.

The regioselectivity is determined during the cyclization step. The intermediate possesses two nucleophilic nitrogen atoms from the phenylhydrazine moiety and an electrophilic nitrile carbon.

  • Pathway A (Desired): The terminal, more nucleophilic NH2 group of the hydrazine adduct attacks the nitrile carbon, leading to the 3-amino pyrazole after tautomerization.

  • Pathway B (Undesired): The internal, less sterically hindered NH group attacks the nitrile carbon, ultimately forming the 5-amino pyrazole byproduct.[3]

The balance between these two pathways is delicate and highly dependent on reaction conditions.

Mechanistic_Pathway Start Benzylidene Malononitrile + Phenylhydrazine Intermediate Michael Adduct (Acyclic Intermediate) Start->Intermediate Michael Addition PathwayA Pathway A: Attack by terminal NH2 Intermediate->PathwayA Kinetic Control Favors PathwayB Pathway B: Attack by internal NH Intermediate->PathwayB Thermodynamic Control Favors ProductA 3-Amino-1-phenyl-1H- pyrazole-4-carbonitrile (Desired Product) PathwayA->ProductA Cyclization & Tautomerization ProductB 5-Amino-1-phenyl-1H- pyrazole-4-carbonitrile (Isomeric Byproduct) PathwayB->ProductB Cyclization & Tautomerization

Caption: Competing pathways for pyrazole regioisomer formation.

Troubleshooting Guide: From Symptoms to Solutions

This section is structured to help you diagnose and resolve specific issues encountered during your synthesis.

Symptom / Observation Potential Root Cause(s) Recommended Solutions & Scientific Rationale
Low overall yield and a complex mixture of spots on TLC. 1. Poor quality of phenylhydrazine.2. Incorrect stoichiometry.3. Suboptimal reaction temperature or time.1. Purify Phenylhydrazine: Commercial phenylhydrazine can contain oxidation products. Distill under vacuum before use for best results. Ensure it is a light-yellow oil; a dark red or brown color indicates significant degradation.[4]2. Verify Stoichiometry: Use a precise 1:1:1 molar ratio of reactants. An excess of any one component can lead to side reactions.3. Optimize Temperature: Start with a reflux in ethanol (~78°C). If the reaction is sluggish, consider a higher boiling solvent like n-butanol, but be aware that higher temperatures can also increase byproduct formation. Monitor the reaction by TLC until the starting materials are consumed.
LC-MS analysis shows two major peaks with the same mass, indicating an isomeric mixture. The reaction conditions are favoring the formation of the undesired 5-amino regioisomer.1. Employ Kinetic Control: The formation of the desired 3-amino isomer is often favored under kinetically controlled conditions.[3] This typically means using lower temperatures (e.g., 50-60°C instead of reflux) and shorter reaction times.2. Solvent Choice: The polarity of the solvent can influence the transition state of the cyclization. Ethanol is a standard choice. Experiment with less polar solvents (e.g., toluene) or more polar protic solvents (e.g., isopropanol) to see how the isomeric ratio is affected.3. Catalyst Choice: A mild base like piperidine is standard. Stronger bases (e.g., sodium ethoxide) can alter the equilibrium and may favor the thermodynamically more stable 5-amino isomer.[3]
The final product is contaminated with a yellow, highly UV-active impurity. This is likely unreacted benzylidene malononitrile, the intermediate from the Knoevenagel condensation.1. Ensure Complete Michael Addition: This indicates the reaction between the intermediate and phenylhydrazine is the slow step. Increase the reaction time or slightly increase the temperature.2. Staged Addition: Try adding the phenylhydrazine slowly to the pre-formed Knoevenagel adduct rather than mixing all three components at once. This can ensure the intermediate is consumed as it forms.
The product appears oily, tarry, or has a dark, persistent color that is difficult to remove. This is typically due to the decomposition or oxidation of phenylhydrazine.1. Use High-Purity Reagents: As mentioned, the quality of phenylhydrazine is paramount.2. Maintain an Inert Atmosphere: While not always necessary, running the reaction under a nitrogen or argon atmosphere can prevent oxidative side reactions, especially if the reaction requires prolonged heating.[5]
NMR or Mass Spec suggests the presence of an amide (CONH2) byproduct. The nitrile group has undergone hydrolysis during the workup or purification.1. Neutral Workup: Avoid strongly acidic or basic conditions during the aqueous workup. Use a saturated solution of sodium bicarbonate for neutralization instead of strong bases like NaOH.2. Purification Method: If using column chromatography, ensure the silica gel is neutral. Basic or acidic silica can catalyze hydrolysis. Recrystallization is often the preferred method for purification and can avoid this issue entirely.

Optimized Experimental Protocols

Protocol 1: Optimized Synthesis for High Regioselectivity

This protocol is designed to favor the formation of the desired 3-amino isomer under kinetically controlled conditions.

  • Reagent Preparation:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add absolute ethanol (100 mL).

    • Add benzaldehyde (5.3 g, 50 mmol, 1.0 eq).

    • Add malononitrile (3.3 g, 50 mmol, 1.0 eq).

    • Stir the mixture for 5 minutes at room temperature.

  • Reaction Initiation:

    • Add freshly distilled phenylhydrazine (5.4 g, 50 mmol, 1.0 eq) dropwise to the stirred solution.

    • Add piperidine (0.5 mL, ~5 mmol, 0.1 eq) as a catalyst.

  • Reaction Execution:

    • Heat the reaction mixture to 60°C using an oil bath. Note: Avoid vigorous reflux to maintain kinetic control.

    • Monitor the reaction progress every 30 minutes using TLC (Eluent: 3:1 Hexane/Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Workup and Isolation:

    • Once the starting materials are consumed, allow the reaction mixture to cool to room temperature.

    • A precipitate of the product should form. Cool the flask further in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 20 mL).

    • Dry the crude product in a vacuum oven at 50°C.

Protocol 2: Purification by Recrystallization
  • Place the crude, dried product into an appropriately sized Erlenmeyer flask.

  • Add a minimal amount of hot ethanol or isopropanol to the flask—just enough to dissolve the solid completely.

  • If colored impurities persist, a small amount of activated charcoal can be added, and the solution can be hot-filtered through a short plug of celite.

  • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Once at room temperature, place the flask in an ice bath for at least 1 hour to complete the crystallization process.

  • Collect the pure crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

Troubleshooting Workflow

This diagram provides a logical path for diagnosing and solving issues during the synthesis.

Troubleshooting_Workflow Start Experiment Complete Analyze Crude Product (TLC, LC-MS) CheckYield Is Yield Acceptable? Start->CheckYield CheckPurity Is Purity High? (Single Major Spot/Peak) CheckYield->CheckPurity Yes Sol_Yield Optimize Conditions: - Check Reagent Quality - Verify Stoichiometry - Adjust Temp/Time CheckYield->Sol_Yield No IdentifyImpurity Identify Impurity (Mass Spec, NMR) CheckPurity->IdentifyImpurity No Success Process Successful CheckPurity->Success Yes Sol_Isomer Regioisomer Issue: - Lower Temperature - Change Solvent - Screen Catalysts IdentifyImpurity->Sol_Isomer Isomer Detected Sol_SM Unreacted SM/Intermediate: - Increase Reaction Time - Use Staged Addition IdentifyImpurity->Sol_SM Starting Material Detected Sol_Degradation Degradation/Hydrolysis: - Use Inert Atmosphere - Neutralize Workup pH IdentifyImpurity->Sol_Degradation Other Byproducts Failure Re-evaluate Synthetic Route IdentifyImpurity->Failure Unknown Sol_Yield->Start Re-run Experiment Sol_Isomer->Start Re-run Experiment Sol_SM->Start Re-run Experiment Sol_Degradation->Start Re-run Experiment

Sources

Troubleshooting

optimizing reaction conditions for the synthesis of pyrazole derivatives

Welcome to the Technical Support Center for Pyrazole Synthesis. As a Senior Application Scientist, I have designed this guide to address the common and complex challenges researchers, chemists, and drug development profe...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. As a Senior Application Scientist, I have designed this guide to address the common and complex challenges researchers, chemists, and drug development professionals face during the synthesis of pyrazole derivatives. This resource moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction conditions with confidence.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of pyrazole synthesis.

Q1: What is the most common and reliable method for synthesizing substituted pyrazoles?

A1: The most prevalent and historically significant method is the Knorr pyrazole synthesis , which involves the cyclocondensation reaction between a hydrazine (or its derivative) and a 1,3-dicarbonyl compound.[1][2][3] This method is widely used due to the commercial availability of a vast array of starting materials and its operational simplicity.[4][5] The reaction is typically catalyzed by an acid and proceeds by forming a stable, aromatic pyrazole ring with the loss of two water molecules.[5][6][7]

Q2: Can you explain the basic mechanism of the Knorr pyrazole synthesis?

A2: Certainly. The reaction proceeds through several key steps. First, one of the nitrogen atoms of the hydrazine acts as a nucleophile and attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is often followed by the formation of a hydrazone intermediate. The second nitrogen atom then performs an intramolecular attack on the remaining carbonyl group, leading to a cyclic intermediate (a hydroxylpyrazoline).[5][8] This intermediate then undergoes dehydration (elimination of a water molecule) to form the final, stable aromatic pyrazole ring.[2][9] The dehydration step is often the rate-determining step of the reaction.[8]

Knorr_Mechanism Reactants 1,3-Dicarbonyl + Hydrazine Intermediate1 Hydrazone/ Enamine Intermediate Reactants->Intermediate1 Condensation Intermediate2 Cyclic Hemiaminal (Hydroxylpyrazoline) Intermediate1->Intermediate2 Intramolecular Cyclization Regioisomers Regioisomeric Mixture Possible Intermediate1->Regioisomers If dicarbonyl is unsymmetrical Product Pyrazole + 2 H₂O Intermediate2->Product Dehydration (Rate-Limiting) Low_Yield_Troubleshooting Start Low Yield Observed Purity Step 1: Verify Purity of Starting Materials (Hydrazine, Dicarbonyl) Start->Purity Stoichiometry Step 2: Optimize Stoichiometry (Try 1.1 eq. Hydrazine) Purity->Stoichiometry Conditions Step 3: Adjust Reaction Conditions Stoichiometry->Conditions Solvent Vary Solvent (e.g., EtOH, DMF, TFE) Conditions->Solvent Modify TempTime Optimize Temperature & Time (Monitor by TLC/LC-MS) Conditions->TempTime Modify Catalyst Add/Optimize Catalyst (e.g., Acetic Acid) Conditions->Catalyst Modify Success Yield Improved Solvent->Success TempTime->Success Catalyst->Success

Sources

Optimization

Technical Support Center: Regioselective Functionalization of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

Welcome to the technical support center for the regioselective functionalization of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to n...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective functionalization of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chemical modification of this versatile scaffold. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental issues. Our aim is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your research.

Introduction: The Challenge of Regioselectivity

3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile is a valuable building block in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its structure, however, presents a significant challenge in regioselective functionalization. The molecule possesses three potentially nucleophilic nitrogen atoms: the exocyclic C3-amino group, the N1-pyrazole nitrogen, and the N2-pyrazole nitrogen. Additionally, the C5 position of the pyrazole ring can be susceptible to electrophilic substitution. Achieving selectivity for a specific site is paramount for the desired biological activity and requires a nuanced understanding of the substrate's reactivity and careful control of reaction conditions.

This guide will address the most common regioselectivity challenges and provide experimentally-grounded solutions.

Troubleshooting Guides & FAQs

Section 1: N-Functionalization (Alkylation & Acylation)

A primary challenge in the functionalization of 3-aminopyrazoles is controlling the site of N-alkylation and N-acylation.[2][3] The reaction can occur at the exocyclic amino group or either of the two ring nitrogen atoms, often leading to a mixture of products.

Question 1: I am getting a mixture of N1 and N2-alkylated products in my reaction. How can I improve the regioselectivity for a single isomer?

Answer: Achieving regioselectivity in the N-alkylation of pyrazoles is a well-documented challenge.[3] The outcome is a delicate balance of steric and electronic factors, influenced by the choice of base, solvent, and the nature of the alkylating agent.

  • Steric Hindrance: The N1 position is generally less sterically hindered than the N2 position, which is flanked by the C3-amino group. Therefore, bulky alkylating agents will preferentially react at N1.

  • Choice of Base and Solvent:

    • For N1-Alkylation (the less hindered site): A common approach is to use a carbonate base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent such as DMF or acetonitrile.[3] This combination is effective for a range of alkyl halides.

    • For N2-Alkylation (the more hindered site): Achieving selectivity for the N2 position is more challenging. Stronger bases like NaH in THF can sometimes favor the formation of the N2-anion due to coordination effects with the C3-amino group, but mixtures are still common. Alternative strategies, such as using protecting groups on the C3-amino group, may be necessary to direct alkylation to N2.

Experimental Protocol: Selective N1-Alkylation

  • To a solution of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 eq) in anhydrous DMF (0.1-0.5 M), add K₂CO₃ (1.5-2.0 eq).

  • Stir the suspension at room temperature for 30 minutes under an inert atmosphere (e.g., Argon).

  • Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to isolate the N1-alkylated product.

Question 2: My acylation reaction is primarily occurring on the pyrazole ring nitrogen instead of the exocyclic C3-amino group. How can I achieve selective N-acylation of the amino group?

Answer: The relative nucleophilicity of the exocyclic amino group versus the ring nitrogens is highly dependent on the reaction conditions and the nature of the acylating agent.[2][4][5]

  • Gentle Acylating Agents: To favor acylation at the C3-amino group, use milder acylating agents such as acid anhydrides (e.g., acetic anhydride, Boc-anhydride) or employ carbodiimide coupling with a carboxylic acid.[4] Highly reactive acyl chlorides are more likely to react at the more nucleophilic ring nitrogen.

  • Solvent and Base: Performing the reaction in a non-polar solvent with a non-nucleophilic base can shield the ring nitrogens and promote acylation at the exocyclic amino group. For instance, using pyridine as both the solvent and base can be effective.

  • By-product Removal: If small amounts of ring-acylated by-products form, they can sometimes be removed by treatment with a mild base like imidazole, which can selectively cleave the less stable N-acyl pyrazole bond.[4]

Table 1: Influence of Reagents on Acylation Regioselectivity

Acylating AgentTypical ConditionsPredominant ProductReference
Acyl ChloridePyridine, DCM, 0 °C to rtMixture of N-ring and N-amino acylation[2],[5]
Acetic AnhydridePyridine, rtC3-Amino acylation[4]
Boc-anhydrideDioxane, rtC3-Amino acylation[4]
Section 2: C5-Functionalization

While N-functionalization is common, derivatization at the C5 position of the pyrazole ring opens up other avenues for structural diversification.

Question 3: I am attempting an electrophilic substitution at the C5 position but am observing low yields and side products. What are the key considerations for C5 functionalization?

Answer: Electrophilic substitution on the pyrazole ring is generally directed to the C4 position. However, in our substrate, the C4 position is already substituted with a cyano group. The C5 position is the next most likely site for electrophilic attack, but the reaction can be sluggish due to the electron-withdrawing nature of the cyano group and the phenyl group at N1.

  • Activating the Ring: The C3-amino group is an activating group and will direct electrophiles to the C5 position. However, under strongly acidic conditions, the amino group can be protonated, reducing its activating effect.

  • Choice of Electrophile and Catalyst: For reactions like halogenation, use a mild halogenating agent (e.g., NBS for bromination, NCS for chlorination) in a suitable solvent like DMF or acetic acid. For Friedel-Crafts type reactions, stronger Lewis acids may be required, but care must be taken to avoid side reactions.

  • Alternative Strategies: If direct electrophilic substitution proves difficult, an alternative approach is a lithiation-electrophile quench sequence. However, directing lithiation to C5 in the presence of the acidic N-H of the amino group (if not substituted) can be challenging and would require N-protection.

Diagram 1: Key Functionalization Sites

G cluster_pyrazole 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile cluster_nodes mol N1 N1-alkylation/ acylation N2 N2-alkylation/ acylation NH2 C3-amino functionalization C5 C5-electrophilic substitution N1_start N1_start->N1 N2_start N2_start->N2 NH2_start NH2_start->NH2 C5_start C5_start->C5

Caption: Potential sites for functionalization on the 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile scaffold.

Section 3: Diazotization and Sandmeyer Reactions

The C3-amino group provides a synthetic handle for a variety of transformations via diazotization, most notably the Sandmeyer reaction, to introduce functionalities that are otherwise difficult to install directly.[6][7]

Question 4: I am having trouble with the diazotization of the C3-amino group. The reaction is not going to completion, or I am observing decomposition of the diazonium salt. What can I do?

Answer: Diazotization of heteroaromatic amines can be more challenging than for anilines. The pyrazole ring can influence the reactivity of the amino group and the stability of the resulting diazonium salt.

  • Diazotization Conditions: The standard conditions of NaNO₂ in an aqueous acidic solution (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C) are the starting point.[8][9] It is crucial to maintain a low temperature to prevent premature decomposition of the diazonium salt.

  • Alternative Reagents: If standard conditions are not effective, consider using nitrosylsulfuric acid or organic nitrites like isoamyl nitrite in an organic solvent.[7] These reagents can be more effective for less reactive amines.

  • Monitoring the Reaction: The disappearance of the starting amine can be monitored by TLC. A positive test for nitrous acid (e.g., with starch-iodide paper) indicates an excess of the diazotizing agent.

Question 5: My Sandmeyer reaction (e.g., chlorination or bromination) following diazotization is giving a low yield of the desired product. How can I optimize this step?

Answer: The success of the Sandmeyer reaction depends on the efficient decomposition of the diazonium salt by the copper(I) catalyst to generate the desired product.[6][9]

  • Catalyst Preparation and Activity: Ensure that the copper(I) halide (CuCl or CuBr) is fresh and active. It is often prepared in situ or washed to remove any oxidized copper(I) species. The catalyst is typically used in stoichiometric amounts.

  • Reaction Temperature: The decomposition of the diazonium salt in the presence of the copper catalyst is usually carried out at temperatures ranging from 0 °C to room temperature, and in some cases, gentle warming may be required. The optimal temperature should be determined empirically.

  • Order of Addition: Typically, the cold solution of the diazonium salt is slowly added to the solution of the copper(I) halide. This helps to control the reaction rate and minimize side reactions.

Diagram 2: Sandmeyer Reaction Workflow

G cluster_workflow Sandmeyer Reaction Protocol Start 3-Amino-1-phenyl-1H- pyrazole-4-carbonitrile Diazotization Diazotization (NaNO₂, aq. acid, 0-5 °C) Start->Diazotization Step 1 Diazonium Aryl Diazonium Salt (Intermediate) Diazotization->Diazonium Formation Sandmeyer Sandmeyer Reaction (CuX, 0 °C to rt) Diazonium->Sandmeyer Step 2 Product 3-Halo-1-phenyl-1H- pyrazole-4-carbonitrile Sandmeyer->Product Conversion Workup Quench, Extract, Purify Product->Workup Final Isolated Product Workup->Final

Caption: A generalized workflow for the Sandmeyer reaction on 3-aminopyrazoles.

Concluding Remarks

The regioselective functionalization of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile is a multifaceted challenge that requires careful consideration of reaction parameters. By understanding the electronic and steric properties of the substrate and the mechanism of the reactions, researchers can devise strategies to achieve the desired regioselectivity. This guide provides a starting point for troubleshooting common issues, but empirical optimization will always be a key component of successful synthesis.

References

  • Kusakiewicz-Dawid, A., Górecki, Ł., Masiukiewicz, E., & Rzeszotarska, B. (2009). Susceptibility of Methyl 3-Amino-1H-pyrazole-5-carboxylate to Acylation. Synthetic Communications, 39(22), 4058-4065. [Link]

  • El-Taweel, F. M. A. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(1), 198-250. [Link]

  • Shawali, A. S. (2010). Recent developments in aminopyrazole chemistry. ResearchGate. [Link]

  • Baell, J. B., Holloway, G. A. (2010). Evidence for the in Vitro Bioactivation of Aminopyrazole Derivatives: Trapping Reactive Aminopyrazole Intermediates Using Glutathione Ethyl Ester in Human Liver Microsomes. Chemical Research in Toxicology, 23(10), 1593–1599. [Link]

  • Al-Adiwish, W. M., et al. (2010). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 15(10), 7113-7126. [Link]

  • Al-Adiwish, W. M., et al. (2010). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 15(10), 7113-7126. [Link]

  • Di Mauro, G., et al. (2018). N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK. MedChemComm, 9(6), 963-968. [Link]

  • El-borai, M. A., et al. (2018). Cyclization reaction with 3‐amino pyrazole derivatives for efficient synthesis of Pyrazolo[1,5:1,5]pyrimidines. ResearchGate. [Link]

  • Di Mauro, G., et al. (2018). N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK. Reaction Biology. [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. [Link]

  • Al-Adiwish, W. M., et al. (2010). (PDF) Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. ResearchGate. [Link]

  • Padwa, A., et al. (2017). Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. Nature Communications, 8, 153. [Link]

  • Knapp, S., et al. (2020). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 25(18), 4125. [Link]

  • Ivonin, M. A., et al. (2017). Three-component synthesis of 5-aryl-3-amino-1H-pyrazole-4-carbonitriles and 3-amino-1,2-diazaspiro[4.5]dec-3-ene-4-carbonitriles. ResearchGate. [Link]

  • Stanovnik, B., et al. (2007). Nonclassical Pschorr and Sandmeyer Reactions in Pyrazole Series. ResearchGate. [Link]

  • Ghorbani-Choghamarani, A., et al. (2022). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Scientific Reports, 12, 1892. [Link]

  • Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

  • Kaur, N. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3323-3354. [Link]

  • Radi, S., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5898. [Link]

  • Fichez, J., Busca, P., & Prestat, G. (2018). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL Open Science. [Link]

  • Ghorbani-Choghamarani, A., et al. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry, 9, 762691. [Link]

  • Ciorba, A., et al. (2023). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Chemistry – A European Journal, 29(45), e202300024. [Link]

  • ACNA S.p.A. (1981). Process for preparing diazonium salts of 3-amino-pyrazole.
  • El-Taweel, F. M. A. (1995). Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. ResearchGate. [Link]

  • Liu, W., et al. (2021). Challenges for C−H functionalization and this work. ResearchGate. [Link]

  • Parkin, G. (2004). New flexible synthesis of pyrazoles with different, functionalized substituents at C3 and C5. Journal of Organometallic Chemistry, 689(24), 4384-4394. [Link]

  • Bekhit, A. A. (2004). New Azo Compounds Derived from 1H-5-amino-4-ethoxycarbonyl-3-methyl-pyrazole and 3-mono- or 1,3-disubstituted pyrazol-5-ones. ResearchGate. [Link]

  • Fun, H.-K., et al. (2008). 6-Amino-3-methyl-4-(3-nitrophenyl)-1-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1929. [Link]

  • Imperial Chemical Industries PLC. (1996). N-alkylation method of pyrazole.
  • Ghorbani-Choghamarani, A., et al. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry, 9, 762691. [Link]

  • Kumar, V., et al. (2020). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances, 10(45), 26866-26895. [Link]

  • Chem-Impex International. (n.d.). 3-AMINOPYRAZOLE-4-CARBONITRILE. [Link]

Sources

Troubleshooting

overcoming poor solubility of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile in reaction media

Welcome to the technical support center for 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile bui...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in their synthetic endeavors. The unique chemical architecture of this aminopyrazole derivative, while offering significant advantages in the synthesis of bioactive molecules, can present challenges related to its solubility in common reaction media. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you overcome these solubility hurdles and ensure the success of your experiments.

Understanding the Solubility Challenge

The poor solubility of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile stems from a combination of its molecular features. The planar, aromatic pyrazole ring system facilitates strong intermolecular π-π stacking interactions in the solid state. Additionally, the presence of both a hydrogen bond donor (the amino group) and acceptor (the nitrile and pyrazole nitrogens) leads to a robust hydrogen-bonding network. These strong intermolecular forces result in high crystal lattice energy, which must be overcome by the solvent for dissolution to occur.

Troubleshooting Guide: Overcoming Poor Solubility in Reaction Media

This section provides a systematic approach to addressing solubility issues with 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile during your reactions.

Issue 1: The compound is not dissolving in the chosen reaction solvent at room temperature.

Root Cause Analysis: The selected solvent may not have the appropriate polarity or hydrogen bonding capability to disrupt the strong intermolecular forces of the crystalline solid.

Solutions:

  • Solvent Selection:

    • Initial Screening: Begin with polar aprotic solvents, which are generally effective at solvating this type of molecule. A qualitative assessment of solubility in common laboratory solvents is provided in the table below.

    • Rationale: Solvents like DMF and DMSO are excellent hydrogen bond acceptors and have high dielectric constants, which help to disrupt the crystal lattice. Alcohols like ethanol and methanol can act as both hydrogen bond donors and acceptors, making them good choices, especially when heated.[1][2]

  • Thermal Intervention:

    • Protocol: Gently warm the reaction mixture. Many pyrazole derivatives exhibit a significant increase in solubility with an increase in temperature.[3]

    • Caution: Before heating, ensure the compound is thermally stable in the chosen solvent. A preliminary small-scale experiment to check for degradation (e.g., by TLC or LC-MS analysis of a heated sample over time) is recommended.

  • Co-Solvent Systems:

    • Strategy: If the compound is partially soluble, the addition of a co-solvent can enhance solubility. For instance, if your reaction is primarily in a less polar solvent like toluene, adding a small percentage of a polar aprotic solvent like DMF can significantly improve solubility.

    • Example: In a reaction involving a non-polar reactant in toluene, where 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile has poor solubility, a co-solvent system of Toluene:DMF (e.g., 10:1 or 5:1) can be explored.

Issue 2: The compound precipitates out of the reaction mixture upon addition of another reagent.

Root Cause Analysis: The addition of a new reagent may have altered the overall polarity of the reaction medium, reducing the solubility of your aminopyrazole. This is common when a non-polar reagent is added to a polar solution.

Solutions:

  • Order of Addition: Dissolve the 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile completely in the solvent system before the addition of other reagents.

  • Reagent Solubilization: If possible, dissolve the incoming reagent in a small amount of the reaction solvent before adding it dropwise to the main reaction mixture. This avoids localized changes in solvent polarity.

  • Increase Solvent Volume: A more dilute reaction mixture may keep all components in solution.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for dissolving 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile?

Based on literature precedents for similar pyrazole derivatives and general solubility principles, the following solvents are recommended for initial screening:

SolventPolarityHydrogen BondingGeneral SolubilityNotes
Dimethylformamide (DMF)HighAcceptorGoodOften a good choice for achieving high concentrations.
Dimethyl Sulfoxide (DMSO)HighAcceptorGoodSimilar to DMF, but higher boiling point.
DioxaneModerateAcceptorModerate to GoodHas been used for recrystallization, suggesting good solubility at higher temperatures.[3]
EthanolHighDonor/AcceptorModerateSolubility often improves significantly with heating.[2][4]
MethanolHighDonor/AcceptorModerateSimilar to ethanol.
AcetonitrileHighAcceptorSparingly SolubleMay require heating.
Tetrahydrofuran (THF)ModerateAcceptorSparingly SolubleGenerally less effective than DMF or DMSO.[2]
TolueneLowN/APoorNot recommended as a primary solvent.[1]
WaterHighDonor/AcceptorPoorInsoluble at neutral pH.

Q2: How does pH affect the solubility of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile?

The amino group in the molecule is basic and can be protonated under acidic conditions to form a more soluble salt.

  • Acidic Conditions (pH < 4): Protonation of the amino group will lead to the formation of a pyrazolium salt, which is expected to have significantly higher solubility in aqueous and polar protic solvents.

  • Neutral Conditions (pH ~ 7): The compound exists in its neutral form, where intermolecular forces are strongest, leading to minimal aqueous solubility.

  • Basic Conditions (pH > 10): While the amino group will be deprotonated, strong basic conditions are unlikely to significantly increase solubility and may risk promoting side reactions.

Q3: Can I use additives to improve solubility in aqueous or semi-aqueous media?

Yes, for reactions in aqueous environments, the use of a hydrotrope can be highly effective. Hydrotropes are compounds that increase the solubility of poorly soluble organic compounds in water.

  • Recommended Hydrotrope: Sodium p-toluenesulfonate (NaPTS) has been successfully used as a hydrotrope in the synthesis of aminopyrazole carbonitriles in aqueous media.[5]

  • Mechanism: NaPTS aggregates in water and creates a microenvironment that is more hospitable to the organic solute, thereby increasing its apparent solubility.

Q4: Are there any known incompatibilities with certain solvents?

While there is limited specific data on the degradation of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile, it is prudent to be cautious with highly reactive solvents, especially at elevated temperatures. For example, prolonged heating in protic solvents in the presence of strong acids or bases could potentially lead to hydrolysis of the nitrile group. Always monitor your reaction for the appearance of byproducts.

Experimental Protocols

Protocol 1: General Procedure for Solubilization in Organic Media
  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile solid.

  • Add the desired volume of the chosen solvent (e.g., DMF or Dioxane).

  • Stir the mixture at room temperature for 10-15 minutes.

  • If the solid is not fully dissolved, begin to gently heat the mixture with continuous stirring. For many solvents, a temperature of 60-80°C is sufficient to achieve dissolution.

  • Once a clear solution is obtained, cool the mixture to the desired reaction temperature before adding other reagents.

Protocol 2: pH-Mediated Solubilization in Protic Solvents
  • Suspend the 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile in the chosen protic solvent (e.g., ethanol or an ethanol/water mixture).

  • Slowly add a dilute aqueous solution of a non-nucleophilic acid (e.g., 1 M HCl) dropwise while stirring.

  • Monitor the mixture for the dissolution of the solid. Typically, adjusting the pH to a range of 2-3 will result in the formation of the soluble hydrochloride salt.

  • Once the solid has dissolved, proceed with the reaction. Note that the acidic conditions may influence the reactivity of other components in your reaction.

Diagrams

Solubility_Troubleshooting_Workflow start Start: Poor Solubility of Aminopyrazole solvent_choice Is the solvent polar aprotic (e.g., DMF, DMSO)? start->solvent_choice try_polar_aprotic Switch to a polar aprotic solvent like DMF or Dioxane. solvent_choice->try_polar_aprotic No heat_mixture Heat the reaction mixture (e.g., 60-80°C). solvent_choice->heat_mixture Yes try_polar_aprotic->heat_mixture dissolved_q1 Is the compound dissolved? heat_mixture->dissolved_q1 co_solvent Add a co-solvent (e.g., 10% DMF to Toluene). dissolved_q1->co_solvent No proceed Proceed with reaction dissolved_q1->proceed Yes dissolved_q2 Is the compound dissolved? co_solvent->dissolved_q2 ph_modification Is the reaction compatible with acidic conditions? dissolved_q2->ph_modification No dissolved_q2->proceed Yes add_acid Add dilute acid to form a soluble salt (pH 2-3). ph_modification->add_acid Yes consult_literature Consult further literature for specialized solubilizing agents. ph_modification->consult_literature No add_acid->proceed

Caption: A decision-making workflow for troubleshooting the solubility of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile.

Intermolecular_Forces cluster_0 Solid State Aminopyrazole cluster_1 Solvation A Molecule A B Molecule B A->B Intermolecular Forces Dissolved Dissolved Aminopyrazole A->Dissolved B->Dissolved Solvent Solvent Molecules energy Solvation Energy Solvent->energy Overcomes pi_stack π-π Stacking pi_stack->A pi_stack->B h_bond Hydrogen Bonding h_bond->A h_bond->B energy->A energy->B

Caption: Factors contributing to the poor solubility of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile.

References

  • Shaikh, S. A., et al. (2022). A green and one-pot synthesis of 6-amino-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile derivatives using CoCeO2 nanoparticles. CKT College. Available at: [Link]

  • Pérez-Picaso, L., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]

  • Lee, C.-Y., et al. (2014). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. ResearchGate. Available at: [Link]

  • Al-Zaydi, K. M. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. PMC - NIH. Available at: [Link]

  • Mocelo, V., et al. (2018). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Scirp.org. Available at: [Link]

  • Al-Zaydi, K. M. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. ResearchGate. Available at: [Link]

  • Marinozzi, M., et al. (2015). N-Aryl-5-aminopyrazole: A Versatile Architecture in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Savjani, K. T., et al. (2012). Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central. Available at: [Link]

  • Tsolaki, E., et al. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC - PubMed Central. Available at: [Link]

Sources

Optimization

troubleshooting unexpected results in the NMR spectrum of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

Welcome to the technical support center for the analysis of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of interpreting the NMR spectrum of this compound. Here, we address common and uncommon spectral artifacts, providing in-depth explanations and actionable troubleshooting protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I'm seeing more signals in my 1H and 13C NMR spectra than expected for a single tautomeric form. Why is this happening?

Answer: This is a frequently encountered phenomenon with aminopyrazole derivatives and is often attributable to the presence of annular tautomerism.[1][2] The proton on the pyrazole nitrogen can exist in equilibrium between the N1 and N2 positions, leading to two distinct tautomeric forms. If the rate of exchange between these tautomers is slow on the NMR timescale, you will observe separate signals for each form.

Underlying Chemistry: The stability of these tautomers can be influenced by the nature of substituents on the pyrazole ring.[3] Theoretical calculations and experimental data suggest that for many 3(5)-aminopyrazoles, the 3-amino tautomer is more stable.[2][4] However, solvent effects and temperature can shift this equilibrium.

Troubleshooting Protocol: Resolving Tautomeric Signals

  • Low-Temperature NMR: By decreasing the temperature of your NMR experiment, you can slow the rate of proton exchange between the tautomers.[1] This often allows for the resolution of distinct signals for each tautomer, confirming their presence.

  • Solvent Variation: The tautomeric equilibrium is highly sensitive to the solvent environment.[1]

    • Aprotic Solvents (e.g., CDCl3, DMSO-d6): These solvents are less likely to participate in hydrogen bonding and may slow the exchange rate, allowing for the observation of separate tautomers.[2]

    • Protic Solvents (e.g., CD3OD, D2O): These solvents can accelerate proton exchange, potentially causing signals to broaden or coalesce into a single averaged peak.

  • 2D NMR Spectroscopy:

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment will help you definitively correlate which protons are directly attached to which carbons for each tautomer.

    • HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals 2- and 3-bond correlations between protons and carbons, aiding in the unambiguous assignment of the entire carbon skeleton for both tautomeric forms.

Logical Workflow for Tautomer Identification

Tautomer_Workflow start Unexpected NMR Signals step1 Hypothesis: Annular Tautomerism start->step1 step2 Experiment: Low-Temperature NMR step1->step2 step3 Experiment: Solvent Study (Aprotic vs. Protic) step2->step3 If inconclusive result1 Resolved Signals for Two Tautomers step2->result1 If successful step3->result1 In Aprotic result2 Signals Coalesce/Broaden step3->result2 In Protic step4 Experiment: 2D NMR (HSQC/HMBC) conclusion Confirm Presence of Tautomers and Assign Structures step4->conclusion result1->step4 result2->step4

Caption: Workflow for investigating unexpected NMR signals due to tautomerism.

Question 2: The -NH2 and/or -NH proton signals are broad, weak, or completely absent in my 1H NMR spectrum. What is the cause?

Answer: The disappearance or broadening of N-H proton signals is a common issue and is primarily due to chemical exchange phenomena and the quadrupolar nature of the nitrogen nucleus.[1]

Underlying Chemistry:

  • Chemical Exchange: The acidic protons of the amino (-NH2) and pyrazole (-NH) groups can rapidly exchange with other molecules in the sample, including residual water in the deuterated solvent, other pyrazole molecules, or acidic/basic impurities.[1] This rapid exchange leads to signal broadening, sometimes to the point where the signal is indistinguishable from the baseline.

  • Quadrupolar Broadening: The 14N nucleus has a quadrupole moment, which can cause efficient relaxation of attached protons, resulting in broader signals.

  • Solvent Effects: In protic solvents like D2O or CD3OD, the N-H protons will readily exchange with the deuterium atoms of the solvent, rendering them "invisible" in the 1H NMR spectrum.[1]

Troubleshooting Protocol: Visualizing Exchangeable Protons

  • Use a Dry Solvent: Ensure your deuterated solvent is as anhydrous as possible. Using freshly opened ampoules of high-purity solvent is recommended.

  • Concentration Study: Varying the sample concentration can alter the rate of intermolecular proton exchange. Sometimes, a more concentrated sample can lead to sharper N-H signals.

  • Low-Temperature NMR: As with tautomerism, lowering the experimental temperature can slow down the rate of chemical exchange, often resulting in sharper N-H signals.

  • 1H-15N HMBC: If you have access to a cryoprobe and sufficient sample, a 1H-15N HMBC experiment can definitively identify protons attached to or near nitrogen atoms, even if their 1D signals are broad or absent.

Question 3: I've synthesized 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile, but my NMR shows signals that don't correspond to the product. What are the likely impurities?

Answer: The presence of unexpected signals often points to starting materials, intermediates, or byproducts from the synthesis. The common synthesis route involves the reaction of (ethoxymethylene)malononitrile with phenylhydrazine.[5]

Potential Impurities and Their Expected NMR Signatures:

Compound/ImpurityKey Expected 1H NMR Signals
Phenylhydrazine Aromatic protons (multiplets, ~6.8-7.3 ppm), broad NH and NH2 signals.
(Ethoxymethylene)malononitrile Olefinic proton (singlet, ~8.0-8.5 ppm), quartet and triplet for the ethoxy group (~4.3 and ~1.4 ppm).
Reaction Intermediates Depending on the specific reaction pathway, various intermediates with distinct olefinic or aliphatic signals may be present.[6][7]
Side-Products Cyclization can sometimes yield isomeric pyrazoles. 2D NMR techniques (NOESY, HMBC) are crucial for distinguishing between regioisomers.

Troubleshooting Protocol: Identifying Impurities

  • Reference Spectra: Compare your spectrum to the NMR spectra of your starting materials.

  • Spiking Experiment: Add a small amount of a suspected impurity (e.g., phenylhydrazine) to your NMR tube and re-acquire the spectrum. An increase in the intensity of specific signals will confirm the identity of that impurity.

  • Chromatographic Purification: If significant impurities are present, repurify your compound using techniques like column chromatography or recrystallization and re-acquire the NMR spectrum.

  • 2D NMR Analysis:

    • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, helping to piece together molecular fragments.

    • HMBC (Heteronuclear Multiple Bond Correlation): Crucial for identifying connections across the molecule and distinguishing between isomers.

Logical Flow for Impurity Identification

Impurity_Workflow start Extraneous NMR Signals step1 Compare to Starting Material Spectra start->step1 step2 Perform Spiking Experiment step1->step2 step4 Acquire 2D NMR (COSY, HMBC) step1->step4 If unknown result1 Impurity Identified step2->result1 step3 Repurify Sample result2 Impurity Removed step3->result2 conclusion Obtain Clean Spectrum of Desired Product step4->conclusion result1->step3 result2->conclusion

Caption: A systematic approach to identifying and removing impurities.

References

  • El-Abadelah, M. M., et al. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(11), 4457-4467. Available from: [Link]

  • Fathalla, W., et al. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules, 26(14), 4286. Available from: [Link]

  • Claramunt, R. M., et al. (2009). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 14(9), 3246-3264. Available from: [Link]

  • Al-Soud, Y. A., et al. (2017). Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (3a-f) in ethanol as a solvent. Journal of Heterocyclic Chemistry, 54(4), 2345-2350. Available from: [Link]

  • Begtrup, M. (1974). 1H and 13C NMR Spectra of Phenyl-Substituted Azole Derivatives. Part 2. A Conformational Study. Acta Chemica Scandinavica B, 28, 61-72. Available from: [Link]

  • Elguero, J., et al. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 23(1), 107. Available from: [Link]

  • Patil, S. S., et al. (2020). Water extract of pomegranate ash (WEPA) catalyzed, green and efficient, one-pot multicomponent synthesis of 5-aminopyrazole-4-carbonitrile. Indian Journal of Chemistry - Section B, 59B(5), 711-716. Available from: [Link]

  • Rostamizadeh, S., et al. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry, 9, 756861. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of 3-R-Sulfanyl-5-amino-1-phenyl-1H-pyrazole-4-Carbonitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state: NMR study and Ab initio calculations. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]

  • ResearchGate. (n.d.). The Use of NMR Spectroscopy to Study Tautomerism. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Possible interactions between fused pyrazole derivative and magnesium ions - NMR experiments and theoretical calculations. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Strategies to Avoid Dimerization of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

Prepared by the Office of Senior Application Scientists Welcome to the technical support center for handling 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support center for handling 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic workflows. We understand that unexpected side reactions, such as dimerization, can impede research progress. This document provides in-depth, field-proven insights and troubleshooting protocols to ensure the successful application of this reagent in your experiments.

Introduction: The Dimerization Challenge

3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile is a crucial precursor for synthesizing a wide range of heterocyclic compounds, most notably the pyrazolo[3,4-d]pyrimidine core found in many biologically active molecules.[1] However, the chemical nature of the 3-amino group—an electron-rich, nucleophilic center on an aromatic ring—makes the molecule susceptible to undesired side reactions, particularly oxidative dimerization.[2][3] This process can lead to the formation of colored impurities, reduce the yield of the desired product, and complicate purification. This guide will walk you through the mechanism of this dimerization and provide robust strategies to prevent it.

Frequently Asked Questions (FAQs)

Q1: What is dimerization, and why does it happen with 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile?

Answer: Dimerization is a process where two identical molecules react with each other to form a single new molecule, or dimer. In the case of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile, the most common pathway is oxidative coupling .

The primary amino group (-NH₂) is highly susceptible to oxidation. In the presence of an oxidant (such as atmospheric oxygen, metal catalysts, or other impurities), two molecules of the aminopyrazole can be oxidized and couple to form a brightly colored azo-dimer.[4] This reaction proceeds via a radical mechanism and is often catalyzed by trace metals or basic conditions. The high reactivity of aminopyrazoles makes them excellent synthetic precursors, but also predisposes them to such side reactions if conditions are not carefully controlled.[5][6]

Dimerization_Mechanism cluster_0 Oxidative Dimerization Pathway Monomer1 Monomer (3-Aminopyrazole) Radical Amine Radical Intermediate Monomer1->Radical Oxidation Monomer2 Monomer (3-Aminopyrazole) Dimer Azo-Dimer (Colored Impurity) Monomer2->Dimer Coupling Oxidant [Oxidant] (e.g., O₂, trace metals) Oxidant->Radical Radical->Dimer Coupling Protons - 2H⁺, - 2e⁻

Caption: Oxidative coupling mechanism of 3-aminopyrazole.

Q2: My reaction mixture turned dark red or brown. Is this a sign of dimerization?

Answer: Yes, this is a very common observation. Azo compounds, which are characterized by a nitrogen-nitrogen double bond (-N=N-) connecting two aromatic rings, are often intensely colored due to their extended π-conjugated systems. The formation of the red, brown, or sometimes orange azo-dimer from the typically off-white aminopyrazole monomer is a strong visual indicator that oxidative dimerization is occurring in your reaction vessel.

Q3: What are the primary strategies to prevent dimerization?

Answer: A multi-pronged approach is most effective. The core principle is to reduce the nucleophilicity of the amino group or to eliminate the conditions that promote oxidation. The following table summarizes the key strategies, which are detailed further in this guide.

StrategyPrincipleWhen to Use
Inert Atmosphere Excludes atmospheric oxygen, a primary oxidant.Always. This is the first and most critical line of defense.
Amine Protection Temporarily converts the reactive -NH₂ group into a non-nucleophilic amide or carbamate.[7]When subsequent reaction conditions are harsh or when the -NH₂ group is not the intended reactive site.
Condition Control Lowering temperature slows side reactions; controlling pH can deactivate the amine via protonation.[8]When dimerization persists despite using an inert atmosphere.
Antioxidant Additives Scavenges radical species that initiate the oxidative coupling cascade.As a troubleshooting measure for particularly sensitive reactions.

Preventative Protocols & Troubleshooting Guides

This section provides detailed, step-by-step protocols and troubleshooting logic to address dimerization in your experiments.

Guide 1: Working Under an Inert Atmosphere

Causality: Excluding oxygen is paramount because it is the most common oxidant responsible for azo-dimer formation. Simply capping your flask is insufficient; dissolved oxygen in solvents is also a major contributor.

Protocol: Setting Up an Oxygen-Free Reaction
  • Glassware Preparation: Ensure all glassware is oven-dried or flame-dried under vacuum to remove adsorbed water and oxygen.

  • System Assembly: Assemble your reaction apparatus (e.g., three-neck flask with condenser and dropping funnel) while hot and immediately place it under a positive pressure of an inert gas (Argon or Nitrogen).

  • Solvent Degassing (Critical):

    • Method A (Freeze-Pump-Thaw): For anhydrous, sensitive reactions. Freeze the solvent with liquid nitrogen, apply a high vacuum for 5-10 minutes, and then thaw under inert gas. Repeat this cycle three times.

    • Method B (Sparging): For most applications. Bubble a steady stream of inert gas through the solvent via a long needle for at least 30-60 minutes before use.

  • Reagent Addition:

    • Add 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile and other solids to the reaction flask.

    • Purge the flask with inert gas for 5-10 minutes to remove any air introduced.

    • Add the degassed solvent via a cannula or syringe.

  • Reaction Maintenance: Maintain a positive pressure of inert gas throughout the entire reaction, including workup if necessary. Use a bubbler or a balloon filled with the inert gas to monitor the pressure.

Inert_Atmosphere_Workflow cluster_workflow Inert Atmosphere Protocol Dry 1. Oven-Dry Glassware Assemble 2. Assemble & Purge with N₂/Ar Dry->Assemble Add 4. Add Reagents under N₂/Ar flow Assemble->Add Degas 3. Degas Solvents (Sparging or F-P-T) Degas->Add React 5. Run Reaction under positive pressure Add->React

Caption: Workflow for establishing oxygen-free reaction conditions.

Guide 2: Protecting Group Strategy

Causality: If your desired reaction does not involve the 3-amino group, protecting it is the most robust strategy. By converting the amine to a carbamate (e.g., Boc) or an amide, you significantly decrease its nucleophilicity and susceptibility to oxidation.[7][9] The tert-Butoxycarbonyl (Boc) group is an excellent choice as it is stable to many reaction conditions but can be easily removed with acid.

Protocol: Boc Protection & Deprotection

This workflow is ideal for multi-step syntheses where the aminopyrazole needs to survive intermediate steps unscathed.

Protection_Workflow Start 3-Aminopyrazole (Reactive) Protect Step 1: Protect (Boc₂O, Base) Start->Protect Protected Boc-Protected Pyrazole (Stable Intermediate) Protect->Protected Reaction Step 2: Perform Desired Reaction Protected->Reaction Deprotect Step 3: Deprotect (TFA or HCl) Reaction->Deprotect Final Final Product with Free Amino Group Deprotect->Final

Caption: General workflow for a protection-reaction-deprotection strategy.

Part A: Boc Protection

  • Dissolve 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile (1 equivalent) in a suitable solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Add a non-nucleophilic base such as Triethylamine (TEA, 1.5 equivalents) or Diisopropylethylamine (DIPEA, 1.5 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.2 equivalents) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.

  • Perform an aqueous workup and purify by recrystallization or column chromatography to yield the N-Boc protected product.

Part B: Deprotection

  • Dissolve the Boc-protected pyrazole in DCM.

  • Add an excess of a strong acid, such as Trifluoroacetic acid (TFA, 10-20 equivalents) or a 4M solution of HCl in dioxane.

  • Stir at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, carefully remove the acid and solvent under reduced pressure. The product is typically obtained as the corresponding salt (e.g., hydrochloride), which can be neutralized in a subsequent step if needed.

Troubleshooting Guide
Issue EncounteredProbable Cause(s)Recommended Solution(s)
Dimerization persists despite inert atmosphere. 1. Impure/old solvents containing peroxides.2. Trace metal contaminants in reagents or from spatulas.3. The reaction itself generates an oxidative species.1. Use freshly distilled or purchased anhydrous solvents.2. Purify reagents if necessary. Use non-metallic spatulas.3. Add a radical scavenger like Butylated hydroxytoluene (BHT, ~1 mol%).
Low yield of desired product; significant starting material remains. 1. The reaction is too slow at lower temperatures.2. The amino group was inadvertently protonated by an acidic reagent, deactivating it.1. After confirming the absence of dimerization at low temp, slowly warm the reaction to find the optimal temperature.2. Add a stoichiometric amount of a non-nucleophilic base (e.g., 2,6-lutidine) to scavenge protons. Avoid excess base.
Difficulty purifying the product from the dimer. The monomer and dimer have similar polarities.1. Acid-Base Extraction: Dissolve the crude mixture in an organic solvent (e.g., Ethyl Acetate). Extract with dilute aqueous HCl (e.g., 1M). The more basic monomer will move to the aqueous layer as a salt. The less basic azo-dimer will remain in the organic layer. Neutralize the aqueous layer with base and re-extract the pure monomer.[10][11]2. Modified Chromatography: Deactivate silica gel by preparing the slurry with a solvent system containing 1% triethylamine to prevent streaking of the basic pyrazole compounds.[12]

References

  • Tantawy, A. S., El-Malah, A. A., & Ali, M. F. (2021). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1396–1407. [Link]

  • El-Sayed, N., Othman, D., Al-Omair, M. A., & El-Gamal, B. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 27(19), 6289. [Link]

  • Attaby, F. A., Abdel-Razik, M. M., & Kandeel, M. M. (2018). Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 193(11), 711-718. [Link]

  • Quiroga, J., et al. (2007). Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives. ARKIVOC, 2007(xvi), 92-100. [Link]

  • Gouda, M. A., et al. (2010). Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position. Molecules, 15(1), 307-321. [Link]

  • Fichez, J., Busca, P., & Prestat, G. (2020). Recent advances in aminopyrazoles synthesis and functionalization. ARKIVOC, 2020(i), 322-351. [Link]

  • Patel, H. M., et al. (2015). Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. Journal of Applied Pharmaceutical Science, 5(01), 001-007. [Link]

  • Arvia Technology. (n.d.). Pyrazole Removal From Water. [Link]

  • Perron, V., et al. (2009). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Synthesis, 2009(02), 283-289. [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? [Link]

  • Elnagdi, M. H., et al. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(i), 198-250. [Link]

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • ResearchGate. (2018). Oxidative conversion of N-substituted 3-aminopyrazoles to azopyrazoles using electrogenerated NaOCl as the mediator. [Link]

  • ResearchGate. (2009). 4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Biological Properties. [Link]

  • Royal Society of Chemistry. (2015). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry, 13, 4435-4442. [Link]

  • Google Patents. (2011).
  • Schenone, S., et al. (2009). 4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Biological Properties. Mini-Reviews in Organic Chemistry, 6(3), 220-230. [Link]

  • ResearchGate. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. [Link]

  • MDPI. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 42. [Link]

  • ResearchGate. (2020). Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity. [Link]

  • National Institutes of Health. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3721. [Link]

  • National Institutes of Health. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. New Journal of Chemistry. [Link]

  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. [Link]

  • ResearchGate. (2007). Clusters of a protected amino acid with pyrazole derivatives: -sheet model systems in the gas phase. [Link]

  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3721. [Link]

  • Slideshare. (n.d.). Protection for amino group and amino acid. [Link]

  • Korea Science. (1990). Reactions of 3-Aminopyazole Derivatives with Cyanothioacetamide and Its Derivatives: Synthesis and Reactions of Several New Pyrazole and Pyrazole[3,2-b]Pyrimidine Derivatives. Archives of Pharmacal Research, 13(3), 253-257. [Link]

  • ResearchGate. (2013). How could we prevent dimerization of thienopyrimidinone in basic conditions? [Link]

  • ResearchGate. (2019). Substrate scope of the 3-aminopyrazoles. [Link]

  • National Institutes of Health. (2013). Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. Organic Letters, 15(20), 5258-5261. [Link]

  • International Union of Crystallography. (2007). 6-Amino-3-methyl-4-(3-nitrophenyl)-1-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile. [Link]

  • MDPI. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 74-85. [Link]

  • ResearchGate. (n.d.). Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. [Link]

  • National Institutes of Health. (2011). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o703. [Link]

  • National Institutes of Health. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 74–85. [Link]

  • National Institutes of Health. (2010). Chemical instability of protein pharmaceuticals: Mechanisms of oxidation and strategies for stabilization. Pharmaceutical Research, 27(3), 405–422. [Link]

Sources

Optimization

Technical Support Center: Purification of Polar 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives

Welcome to the technical support center for the purification of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scienti...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable heterocyclic compounds. The inherent polarity imparted by the amino, phenyl, and cyano functionalities presents a unique set of purification hurdles. This resource provides expert-driven, field-tested solutions to overcome these common issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial problems encountered during the purification of polar aminopyrazole derivatives.

Question 1: My compound is streaking severely on a standard silica gel TLC plate, making it impossible to determine an appropriate solvent system. What is causing this and how can I fix it?

Answer: Severe streaking or tailing on silica gel is a classic sign of strong, undesirable interactions between your polar, basic aminopyrazole and the acidic surface of the silica. The free silanol groups (Si-OH) on the silica surface are acidic and can protonate the basic amino group of your compound, causing it to bind very strongly to the stationary phase.

Troubleshooting Steps:

  • Mobile Phase Modification: The most effective solution is to neutralize the acidic sites on the silica gel. Add a small amount of a basic modifier to your eluent system.[1]

    • Triethylamine (TEA): Add 0.5-1% TEA to your mobile phase (e.g., Ethyl Acetate/Hexane). TEA is a volatile base that will compete with your compound for the acidic sites on the silica, allowing for much cleaner elution.

    • Ammonia: Using a 7N solution of ammonia in methanol as a polar component (e.g., Dichloromethane/Methanol/Ammonia) can also be highly effective.

  • Alternative Stationary Phases: If mobile phase modification is insufficient, consider switching to a different stationary phase that is less acidic.[1]

    • Neutral or Basic Alumina: Alumina is a good alternative for purifying basic compounds.

    • Reversed-Phase (C18) Silica: For highly polar compounds, reversed-phase chromatography using solvent systems like water/acetonitrile or water/methanol may provide superior separation.[2]

Question 2: I ran a silica column, but my recovery is extremely low. I suspect my compound is irreversibly stuck to the column. How can I confirm this and prevent it?

Answer: This is a common and frustrating issue, often linked to the same acidic interactions causing TLC streaking or potential on-column decomposition.[1][2]

Troubleshooting Steps:

  • Stability Test: Before committing your entire batch to a column, perform a simple stability test. Spot your crude material on a silica TLC plate, let it sit exposed to the air in the fume hood for 1-2 hours, and then develop the plate. If you see a new spot at the baseline or evidence of decomposition, your compound is not stable on silica.[1][2]

  • Column Deactivation: If your compound shows minor instability but you must use silica, you can "deactivate" it. This can be done by pre-flushing the packed column with your mobile phase containing a basic modifier (like 1% TEA) before loading your sample.

  • Drastic Polarity Increase: Your compound may simply be too polar for the solvent system you are using.[1] Try flushing the column with a much stronger solvent system, such as 10-20% methanol in dichloromethane, to elute the highly retained compound.

  • Dry Loading: If your compound has poor solubility in the ideal eluent, consider a dry-loading technique. Dissolve your crude product in a suitable solvent (like acetone or DCM), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your column.[3]

Question 3: I'm trying to recrystallize my aminopyrazole derivative, but it keeps "oiling out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often because the solution is too supersaturated or cools too quickly.[1] The presence of impurities can also inhibit crystal lattice formation.

Troubleshooting Steps:

  • Slow Down Cooling: After dissolving your compound in a minimum of hot solvent, allow it to cool to room temperature slowly and undisturbed.[4][5] Rapid cooling, such as placing it directly in an ice bath, is a common cause of oiling out.

  • Add More Solvent: If an oil forms, try re-heating the mixture to dissolve the oil and then add a small amount (1-5%) more of the hot solvent to slightly reduce saturation before attempting to cool again.[1]

  • Induce Crystallization: If no crystals form upon slow cooling, try the following:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.[4][6]

    • Seeding: If you have a tiny crystal of pure product from a previous batch, add it to the cooled solution to act as a template for crystallization.[1]

  • Change Solvent System: The chosen solvent may be unsuitable. Experiment with solvent pairs (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is not).[4][7] For polar compounds like aminopyrazoles, common pairs include ethanol/water or acetone/hexane.[6] Dissolve the compound in the "good" solvent and slowly add the "poor" solvent at an elevated temperature until the solution becomes slightly cloudy, then allow it to cool.

Part 2: In-Depth Troubleshooting Guides & Protocols

Guide 1: A Logic-Based Workflow for Purification Method Selection

The choice of purification strategy is critical. This workflow helps guide your decision-making process from initial crude analysis to final pure compound.

Purification_Workflow start Start: Crude Product Analysis (TLC, LCMS, NMR) tlc_check Perform TLC Analysis (e.g., 30% EtOAc/Hexane) start->tlc_check streaking Severe Streaking or Rf = 0? tlc_check->streaking Evaluate Plate good_sep Good Separation? (ΔRf > 0.2) streaking->good_sep No add_base Modify Mobile Phase: Add 1% Triethylamine (TEA) to Eluent streaking->add_base Yes column_chrom Proceed with Silica Gel Column Chromatography good_sep->column_chrom Yes recrystallize Attempt Direct Recrystallization good_sep->recrystallize No, one major spot re_tlc Re-run TLC with TEA add_base->re_tlc still_streaking Still Streaking? re_tlc->still_streaking still_streaking->column_chrom No, Resolved rev_phase Switch to Reversed-Phase (C18) Chromatography (ACN/H2O) still_streaking->rev_phase Yes purity_check Assess Purity of Fractions (TLC, LCMS) column_chrom->purity_check rev_phase->purity_check recrystallize->purity_check After filtration combine Combine Pure Fractions & Evaporate purity_check->combine final_product Final Pure Product combine->final_product

Caption: Decision workflow for purifying aminopyrazole derivatives.

Protocol 1: Optimized Flash Column Chromatography for Polar Aminopyrazoles

This protocol assumes the compound is stable on silica but requires a basic modifier for clean separation.

Objective: To purify a crude 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile derivative using silica gel flash chromatography.

Materials:

  • Crude aminopyrazole product

  • Silica gel (230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (EtOAc), Triethylamine (TEA)

  • Glass column, collection tubes, TLC plates, UV lamp

Methodology:

  • Determine Optimal Eluent:

    • Prepare a stock solution of 1% TEA in EtOAc.

    • On a TLC plate, spot your crude material.

    • Develop plates using varying ratios of Hexane and the 1% TEA/EtOAc stock solution (e.g., 7:3, 1:1, 3:7 Hexane:EtOAc mix).

    • The ideal system will give your desired product an Rf value between 0.2 and 0.4.[2]

  • Column Packing (Slurry Method):

    • Secure the column vertically. Add a small plug of cotton or glass wool and a thin layer of sand.

    • In a beaker, create a slurry of silica gel in the initial, least polar solvent system (e.g., 7:3 Hexane:EtOAc with 1% TEA).

    • Pour the slurry into the column, gently tapping the side to ensure even packing. Open the stopcock to drain excess solvent, ensuring the solvent level never drops below the top of the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve ~1g of crude product in a minimal amount of a volatile solvent (e.g., 10 mL Dichloromethane).

    • Add ~2-3g of silica gel to this solution.

    • Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.[3]

    • Carefully add this powder to the top of the packed column. Add a protective layer of sand on top.

  • Elution and Fraction Collection:

    • Carefully add your starting eluent to the column.

    • Apply gentle pressure (flash chromatography) and begin collecting fractions.

    • Monitor the elution process by spotting fractions onto a TLC plate and visualizing under a UV lamp.

    • If separation is poor, you may gradually increase the polarity of the eluent (gradient elution).[1]

  • Product Isolation:

    • Combine the fractions that contain your pure product.

    • Remove the solvent under reduced pressure. The TEA is volatile and should be removed during this step.

    • Analyze the final product for purity (NMR, LC-MS).

Data Table: Example Solvent Systems for Aminopyrazole Purification

The following table provides starting points for method development. Actual results will vary based on the specific substitutions on the pyrazole core.

Stationary Phase Mobile Phase System Target Compound Profile Rationale & Comments
Silica Gel 20-50% Ethyl Acetate in Hexane + 1% TriethylamineModerately polar aminopyrazolesTEA is crucial to prevent streaking by neutralizing acidic silanol groups.[1]
Silica Gel 5-10% Methanol in Dichloromethane + 0.5% NH4OHHighly polar aminopyrazoles that remain on the baselineA more aggressive polar system. The ammonia serves the same purpose as TEA.
Neutral Alumina 30-70% Ethyl Acetate in HexaneBasic, acid-sensitive compoundsAlumina lacks the strong acidity of silica, making it a good alternative for sensitive amines.[1]
Reversed-Phase C18 40-80% Acetonitrile in WaterVery polar or ionic aminopyrazole saltsIdeal for compounds that are too polar for normal phase. Separation is based on hydrophobic interactions.

References

  • Recrystallization. University of California, Los Angeles. [Link]

  • Recrystallization. University of Colorado Boulder. [Link]

  • Recrystallization1. Northern Illinois University. [Link]

  • Troubleshooting Flash Column Chromatography. University of Rochester. [Link]

  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester. [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection in 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis and derivatization of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile. This guide provides in-d...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis and derivatization of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental work. The content is structured to explain the underlying chemical principles, helping you make informed decisions on catalyst selection and reaction optimization.

I. Understanding the Core Reaction: Synthesis of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

The synthesis of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile and its derivatives is a cornerstone in the development of various pharmaceutical agents. A prevalent and versatile method for this synthesis is the condensation reaction of a β-ketonitrile with a hydrazine.[1][2] The reaction typically proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization.[2] The choice of catalyst is a critical parameter that significantly influences the reaction's yield, selectivity, and overall efficiency.[3][4]

Reaction Workflow Diagram

ReactionWorkflow Reactants β-Ketonitrile + Phenylhydrazine Intermediate Hydrazone Intermediate Reactants->Intermediate Condensation Catalyst Catalyst Catalyst->Intermediate Accelerates Formation Intermediate->Catalyst Product 3-Amino-1-phenyl-1H- pyrazole-4-carbonitrile Intermediate->Product Intramolecular Cyclization

Caption: General workflow for the synthesis of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter during your experiments, providing explanations and actionable solutions.

FAQ 1: Low Reaction Yield

Question: I am experiencing consistently low yields in my synthesis of 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile. What are the likely causes and how can I improve the yield?

Answer: Low yields can stem from several factors, with catalyst choice and reaction conditions being paramount.

  • Inadequate Catalyst Activity: The catalyst may not be sufficiently active to promote the reaction efficiently. Traditional acid catalysts like acetic acid can be effective, but their performance can vary.[3] Consider switching to a more robust catalytic system.

    • Lewis Acids: Lewis acids such as zinc chloride (ZnCl₂) or nano-[Zn-4NSP]Cl₂ have been shown to be highly effective.[5] They activate the carbonyl group of the aldehyde, facilitating the initial condensation with malononitrile.[5]

    • Heterogeneous Catalysts: Solid-supported catalysts offer advantages in terms of separation and reusability.[6][7][8] For instance, silica-supported N-(propylaminobenzene)sulfonic acid (SBPASA) has demonstrated high yields (up to 98%) under solvent-free conditions.[9]

  • Suboptimal Reaction Conditions: Temperature and solvent play a crucial role.

    • Temperature: While some reactions proceed at room temperature, others require heating to reflux.[3][10] It's essential to optimize the temperature for your specific reactants and catalyst. For example, the synthesis using nano-[Zn-4NSP]Cl₂ was optimized at 80°C.[5]

    • Solvent: The choice of solvent can significantly impact reaction rates and yields. While ethanol is commonly used, solvent-free conditions have proven effective and offer environmental benefits.[5][6][9]

  • Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product. Catalyst choice can influence the prevalence of side reactions. A well-chosen catalyst can enhance the selectivity towards the desired pyrazole.

Troubleshooting Guide: Low Yield
Potential Cause Troubleshooting Step Rationale
Inefficient Catalyst Screen a panel of catalysts including Lewis acids (e.g., ZnCl₂) and heterogeneous catalysts (e.g., silica-supported acids).Different catalysts have varying mechanisms and efficiencies. A more active catalyst can significantly boost the reaction rate and yield.[5][9]
Incorrect Temperature Perform small-scale reactions at a range of temperatures (e.g., room temperature, 50°C, 80°C, reflux).The optimal temperature balances reaction rate and minimizes decomposition or side reactions.[5]
Poor Solvent Choice Experiment with different solvents (e.g., ethanol, ethyl acetate, water) or attempt the reaction under solvent-free conditions.The solvent can affect reactant solubility and catalyst activity. Solvent-free conditions can sometimes lead to higher yields and are environmentally friendly.[5][9]
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC).This allows you to determine the optimal reaction time and ensure the reaction has gone to completion.[10]
FAQ 2: Poor Regioselectivity

Question: My reaction is producing a mixture of pyrazole regioisomers. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a common challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.[11][12] The choice of catalyst can play a pivotal role in directing the reaction towards a single isomer.

  • Steric Hindrance: The regioselectivity is often governed by the steric hindrance around the two carbonyl groups of the 1,3-dicarbonyl compound. The initial nucleophilic attack of the hydrazine will preferentially occur at the less sterically hindered carbonyl group.

  • Catalyst-Substrate Interaction: Certain catalysts can selectively activate one of the carbonyl groups, thereby directing the initial attack of the hydrazine and controlling the regioselectivity. For instance, ruthenium-catalyzed hydrogen transfer methods have been developed for the regioselective synthesis of unsymmetrical pyrazoles.[12]

Decision Tree for Improving Regioselectivity

Regioselectivity Start Mixture of Regioisomers Observed ModifySubstrate Modify Substrate: Increase steric bulk on one side Start->ModifySubstrate ChangeCatalyst Change Catalyst System Start->ChangeCatalyst LewisAcid Try Lewis Acid Catalysts (e.g., ZnCl2, Sc(OTf)3) ChangeCatalyst->LewisAcid MetalCatalyst Explore Transition Metal Catalysts (e.g., Ru, Pd, Cu based) ChangeCatalyst->MetalCatalyst CheckLiterature Consult Literature for Specific Substrate-Catalyst Combinations MetalCatalyst->CheckLiterature

Caption: A decision-making workflow for troubleshooting poor regioselectivity.

FAQ 3: Catalyst Separation and Reusability

Question: I am using a homogeneous catalyst, and its removal from the reaction mixture is difficult. Are there better alternatives?

Answer: The separation of homogeneous catalysts from the reaction product can be a significant challenge, leading to product contamination and preventing catalyst recycling. The use of heterogeneous catalysts is an excellent solution to this problem.

  • Heterogeneous Catalysts: These are solid-phase catalysts that are easily separated from the liquid reaction mixture by simple filtration.[6][7][8] This simplifies the workup procedure and allows for the catalyst to be recovered and reused, making the process more cost-effective and environmentally friendly.[7][9]

  • Examples of Reusable Heterogeneous Catalysts:

    • Silica-Supported Catalysts: As mentioned earlier, SBPASA is a recyclable catalyst.[9]

    • Magnetic Nanoparticles: Catalysts supported on magnetic nanoparticles, such as Fe₃O₄@SiO₂@Tannic acid, can be easily recovered using an external magnet.[13][14]

    • Layered Double Hydroxides (LDHs): Modified LDHs have been used as efficient and reusable catalysts for the synthesis of 5-amino-1H-pyrazole-4-carbonitriles.[15][16]

Comparison of Homogeneous vs. Heterogeneous Catalysts
Feature Homogeneous Catalysts Heterogeneous Catalysts
Phase Same phase as reactantsDifferent phase from reactants
Separation Difficult (e.g., extraction, distillation)Easy (e.g., filtration, magnetic separation)
Reusability Often not reusableTypically reusable for multiple cycles[7][8][9]
Activity Often high activity and selectivityActivity can be influenced by surface area and active site accessibility
Examples Acetic acid, p-Toluenesulfonic acid[6][10]Nano-[Zn-4NSP]Cl₂, SBPASA, NiFe₂O₄ nanoparticles[5][9][17]

III. Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 5-amino-1H-pyrazole-4-carbonitriles using a Heterogeneous Catalyst

This protocol is adapted from a method utilizing a nano-[Zn-4NSP]Cl₂ catalyst.[5]

  • Reactant Mixture: In a 25 mL round-bottomed flask equipped with a reflux condenser, add the aromatic aldehyde (1 mmol) and malononitrile (1 mmol, 0.066 g).

  • Catalyst Addition: Add the nano-[Zn-4NSP]Cl₂ catalyst (0.0169 g, 3 mol%).

  • Initial Heating: Heat the mixture at 80°C for 5 minutes.

  • Hydrazine Addition: Add phenylhydrazine (1 mmol, 0.108 g) to the reaction mixture.

  • Reaction: Continue stirring at 80°C for the appropriate time, monitoring the reaction progress by TLC.

  • Workup: After completion, cool the reaction mixture and extract the product with warm ethyl acetate (10 mL).

  • Catalyst Separation: Separate the catalyst by simple filtration.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by recrystallization.

Protocol 2: One-Pot Synthesis of Pyrazoles using a Nickel-Based Heterogeneous Catalyst

This protocol is based on a method for the one-pot synthesis of pyrazoles.[8]

  • Initial Mixture: In a round-bottom flask, charge acetophenone (0.1 mol), hydrazine (0.1 mol), and the solid nickel-based heterogeneous catalyst (10 mol%) in ethanol (10 mL).

  • Stirring: Stir the mixture for 30 minutes at room temperature.

  • Aldehyde Addition: Add benzaldehyde dropwise to the reaction mixture.

  • Reaction: Continue stirring for 3 hours at room temperature.

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup and Purification: Upon completion, the catalyst can be recovered, and the product can be isolated and purified.

IV. References

  • Organocatalytic Dearomatization of 5-Aminopyrazoles: Synthesis of 4-Hydroxypyrazolines. The Journal of Organic Chemistry.

  • A Comparative Guide to Catalysts for Pyrazole Synthesis. Benchchem.

  • The Synthesis of Polysubstituted Amino Pyrazoles Using Nano-[Zn-4NSP]Cl2 as a New Schiff Base Complex and Catalyst. Taylor & Francis Online.

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. National Institutes of Health.

  • Recent advances in the multicomponent synthesis of pyrazoles. Royal Society of Chemistry.

  • Innovative Silica-Supported Acid Catalyst for Sustainable Synthesis of Bioactive Pyrazoles: Insights into Mechanisms and Applications. PubMed Central.

  • Various methods for the synthesis of pyrazole. ResearchGate.

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.

  • Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable Catalysts—A Review.

  • Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Organic Letters.

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. PMC.

  • Approaches towards the synthesis of 5-aminopyrazoles. PMC - NIH.

  • Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. MDPI.

  • A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogenation. New Journal of Chemistry (RSC Publishing).

  • Recent developments in aminopyrazole chemistry. ResearchGate.

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.

  • Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers.

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.

  • Influence of catalyst proportion on the synthesis of pyranopyrazole. ResearchGate.

  • Solid acid-catalysed synthesis of pyrazolopyridines. ResearchGate.

  • Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. National Institutes of Health.

  • Pyrazole synthesis. Organic Chemistry Portal.

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Institutes of Health.

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.

  • (PDF) Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. ResearchGate.

  • synthesis-of-polysubstituted-amino-pyrazole-via-multicomponenet-strategy-using-nife2o4-nanocatalyst.pdf. Der Pharma Chemica.

  • Synthesis of 3-R-Sulfanyl-5-amino-1-phenyl-1H-pyrazole-4-Carbonitriles. ResearchGate.

  • 6-Amino-3-methyl-4-(3-nitrophenyl)-1-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile.

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI.

  • 3-AMINO-1-(4-NITROPHENYL)-1H-PYRAZOLE-4-CARBONITRILE synthesis.

  • Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. ResearchGate.

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. PMC - NIH.

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances (RSC Publishing).

Sources

Optimization

dealing with air and moisture sensitivity during 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile synthesis

A Guide to Navigating Air and Moisture Sensitivity Welcome to the technical support center for the synthesis of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile. This resource, designed for researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Navigating Air and Moisture Sensitivity

Welcome to the technical support center for the synthesis of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the critical challenges posed by air and moisture sensitivity during this synthesis. As Senior Application Scientists, we offer insights grounded in established chemical principles and field-proven experience to help you achieve optimal results.

The Challenge: Unseen Reactants in the Air

The synthesis of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile, a common heterocyclic scaffold in medicinal chemistry, often involves reagents that are highly susceptible to degradation by atmospheric oxygen and moisture.[1][2][3] The presence of these seemingly benign environmental components can lead to a cascade of undesirable outcomes, including reduced yields, formation of intractable impurities, and complete reaction failure. Understanding and mitigating these sensitivities are paramount for a successful and reproducible synthesis.

This guide is structured to provide both preventative strategies and corrective actions, ensuring you are well-equipped to handle the nuances of this reaction.

Frequently Asked Questions (FAQs)

Here, we address common questions regarding the air and moisture sensitivity of the 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile synthesis.

Q1: Why is excluding air and moisture so critical for this specific synthesis?

A: The synthesis typically proceeds via a Thorpe-Ziegler type condensation reaction between phenylhydrazine and a malononitrile derivative. Phenylhydrazine itself can be susceptible to oxidation by atmospheric oxygen, leading to the formation of colored impurities and reducing the amount of active reagent available for the desired reaction. More critically, many variations of this synthesis may utilize strong bases to facilitate the cyclization step. These bases (e.g., sodium ethoxide, sodium hydride) react vigorously and irreversibly with water, rendering them inactive.[2][4] Any trace of moisture in the reaction vessel or solvents will consume the base, preventing the reaction from proceeding to completion and significantly lowering your yield.

Q2: What are the visible signs that my reaction has been compromised by air or moisture?

A: Several visual cues can indicate a compromised reaction:

  • Color Change: The reaction mixture turning dark brown or black can be a sign of phenylhydrazine oxidation.

  • Precipitation of Base: If you are using a solid base like sodium hydride, its reaction with water will produce sodium hydroxide and hydrogen gas. While the gas evolution might be subtle, the appearance of a gelatinous precipitate (sodium hydroxide) instead of the expected reaction progress can be an indicator.

  • Low or No Product Formation: The most definitive sign is a low yield of the desired product upon workup and analysis (e.g., TLC, LC-MS).

  • Inconsistent Results: If you are experiencing significant variability in yield between batches, it is highly likely that inconsistent exclusion of air and moisture is the root cause.

Q3: I've noticed a significant amount of a sticky, dark byproduct. What is it likely to be and how can I avoid it?

A: A dark, tar-like byproduct is often the result of phenylhydrazine oxidation and subsequent polymerization. To avoid this, it is crucial to handle phenylhydrazine under an inert atmosphere (e.g., nitrogen or argon) and use freshly distilled or high-purity grades.[1][5] Additionally, ensuring your solvents are thoroughly deoxygenated will minimize the presence of dissolved oxygen that can contribute to this side reaction.

Q4: Can I use a drying tube instead of a full inert atmosphere setup?

A: While a drying tube can help to prevent the ingress of atmospheric moisture, it does not protect against oxygen.[6] For reactions involving oxygen-sensitive reagents like phenylhydrazine, a drying tube is insufficient. A proper inert atmosphere setup, such as a Schlenk line or a glovebox, is strongly recommended to exclude both moisture and oxygen effectively.[1][2][3]

Troubleshooting Guide: From Problem to Solution

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile.

Problem Potential Cause Troubleshooting Steps & Solutions
Low to No Yield 1. Inactive Base: The base was quenched by residual moisture in the solvent or on the glassware.[2][7] 2. Degraded Phenylhydrazine: The phenylhydrazine was oxidized due to exposure to air.1. Ensure Anhydrous Conditions: - Use freshly distilled and properly dried solvents.[4][8][9] - Flame-dry or oven-dry all glassware immediately before use and cool under a stream of inert gas.[3][5][10] - Handle solid bases in a glovebox or under a positive pressure of inert gas. 2. Protect Phenylhydrazine: - Use freshly opened bottles of high-purity phenylhydrazine. - If the reagent is old or discolored, consider purification by distillation under reduced pressure. - Transfer phenylhydrazine via syringe under an inert atmosphere.[10][11][12]
Formation of Dark, Tarry Side Products Oxidation of Phenylhydrazine: Exposure to atmospheric oxygen.Deoxygenate Solvents: Before use, sparge solvents with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.[3][8] The freeze-pump-thaw method is also a highly effective degassing technique.[3]
Reaction Fails to Go to Completion (Stalled Reaction) Insufficient Base: The amount of active base is insufficient to drive the reaction to completion, often due to partial quenching by moisture.Re-evaluate Base Stoichiometry: While a catalytic amount of base may be reported in some procedures, under less than ideal conditions, a stoichiometric amount may be necessary. If the reaction stalls, consider the careful addition of a second portion of base under strictly anhydrous conditions.
Inconsistent Yields Between Batches Variable Exclusion of Air and Moisture: Inconsistent application of inert atmosphere techniques.Standardize Your Procedure: - Develop a consistent and rigorous standard operating procedure (SOP) for setting up the reaction under an inert atmosphere. - Always use the same quality of reagents and solvents. - If using a Schlenk line, ensure all joints are well-greased and leak-free.[10]

Experimental Protocols: Best Practices for an Air- and Moisture-Sensitive Synthesis

Adherence to rigorous experimental technique is the most effective way to ensure a successful synthesis. Below are detailed protocols for key aspects of the procedure.

Protocol 1: Drying of Reaction Solvents

The choice of drying agent is dependent on the solvent being used. Below is a summary table for common solvents.

Solvent Recommended Drying Agent Procedure
Ethanol/Methanol Magnesium turnings and iodine (for Grignard-dry alcohol) or 3Å molecular sieves.[9]For molecular sieves, activate them by heating in a vacuum oven and allow them to cool under an inert atmosphere. Add the activated sieves to the solvent and allow it to stand for at least 24 hours before use.[8]
Tetrahydrofuran (THF) / Diethyl Ether Sodium wire and benzophenone indicator.Reflux the solvent over sodium wire and benzophenone until a persistent deep blue or purple color is obtained, indicating anhydrous and oxygen-free conditions. Distill directly into the reaction flask under an inert atmosphere.[7]
Acetonitrile Calcium hydride (CaH₂) followed by distillation.[9]Reflux the solvent over calcium hydride for several hours, then distill under an inert atmosphere.
Dimethylformamide (DMF) Barium oxide (BaO) or 4Å molecular sieves followed by distillation under reduced pressure.Stir the solvent with the drying agent for 24 hours, then distill under reduced pressure to avoid decomposition.
Protocol 2: Setting up the Reaction under an Inert Atmosphere (Schlenk Line)

This protocol outlines the fundamental steps for performing the synthesis using a Schlenk line.

  • Glassware Preparation:

    • Thoroughly clean and dry all glassware (reaction flask, condenser, dropping funnel) in an oven at >120°C for at least 4 hours, or overnight.[6][10]

    • Assemble the glassware while still hot and immediately place it on the Schlenk line.

    • Evacuate the glassware under high vacuum and then refill with a high-purity inert gas (argon or nitrogen). Repeat this vacuum/refill cycle at least three times to ensure all atmospheric gases are removed.[3]

  • Reagent Addition:

    • Solids: Add solid reagents to the reaction flask under a positive flow of inert gas.

    • Liquids: Use a gas-tight syringe that has been purged with inert gas to transfer liquid reagents.[11][12][13] Insert the syringe needle through a rubber septum on the reaction flask.

  • Running the Reaction:

    • Maintain a slight positive pressure of inert gas throughout the reaction. This can be monitored using an oil bubbler.[6]

    • For reactions requiring heating, ensure the condenser is properly attached and cooled.

Visualization of the Inert Atmosphere Workflow

The following diagram illustrates the key steps in setting up a reaction under an inert atmosphere using a Schlenk line.

InertAtmosphereWorkflow cluster_prep Preparation cluster_setup Inerting cluster_reaction Reaction A Oven-Dry Glassware (>120°C) B Assemble Hot Glassware A->B Immediate C Connect to Schlenk Line B->C D Evacuate (Vacuum) C->D E Refill (Inert Gas) D->E F Repeat Cycle (3x) E->F Cycle G Add Reagents via Syringe/Positive Pressure F->G H Maintain Positive Inert Gas Pressure G->H I Run Reaction H->I

Caption: Workflow for setting up an air- and moisture-sensitive reaction.

Visualizing the Chemical Rationale

The core of the synthesis involves the formation of a pyrazole ring. The following diagram illustrates a plausible reaction mechanism, highlighting the base-catalyzed cyclization step that is particularly sensitive to moisture.

ReactionMechanism Phenylhydrazine Phenylhydrazine Hydrazone Intermediate Hydrazone Phenylhydrazine->Hydrazone MalononitrileDeriv Malononitrile Derivative MalononitrileDeriv->Hydrazone Base Base (e.g., EtO⁻) Enolate Enolate Intermediate Hydrazone->Enolate + Base CyclizedIntermediate Cyclized Intermediate Enolate->CyclizedIntermediate Intramolecular Cyclization Product 3-Amino-1-phenyl-1H- pyrazole-4-carbonitrile CyclizedIntermediate->Product Tautomerization

Sources

Troubleshooting

identifying and characterizing impurities in 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile samples

Technical Support Center: Impurity Analysis of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile Welcome to the technical support center for the analysis of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile. This guide is designed f...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Impurity Analysis of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

Welcome to the technical support center for the analysis of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and characterizing impurities in this active pharmaceutical ingredient (API). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your experimental choices and troubleshoot effectively.

Frequently Asked Questions (FAQs)

FAQ 1: What are the likely sources and types of impurities in my 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile samples?

Understanding the synthetic route is paramount to predicting potential impurities. 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile is often synthesized via a multicomponent reaction, typically involving a phenylhydrazine derivative and a malononitrile derivative.[1] Impurities can be introduced at any stage and are broadly categorized by the International Council for Harmonisation (ICH).[2][3]

Causality: By knowing the reactants and potential side reactions, you can proactively look for specific masses or structures, which significantly accelerates the identification process.

Table 1: Potential Impurities and Their Origins

Impurity TypePotential SourceCommon Examples
Starting Materials Incomplete reaction or excess reagentPhenylhydrazine, Malononitrile, Substituted Benzaldehyde
Intermediates Incomplete reaction progressionKnoevenagel condensation product (e.g., 2-benzylidenemalononitrile)
By-products Side reactions or alternative reaction pathwaysDimerization products, products from phenylhydrazine degradation
Reagents/Catalysts Used during synthesisInorganic salts, residual catalysts (e.g., NiFe2O4 nanoparticles if used)[1]
Degradation Products Instability during manufacturing or storageHydrolysis of the nitrile group, oxidation of the amino group
Residual Solvents Purification and reaction stepsEthanol, Dimethyl sulfoxide (DMSO), Dioxane[4][5]
FAQ 2: What are the regulatory expectations for impurity characterization?

Regulatory bodies like the FDA and EMA follow the ICH Q3A guidelines for impurities in new drug substances.[6][7][8] These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the Maximum Daily Dose (MDD) of the drug.

Trustworthiness: Adhering to these guidelines is not just a regulatory hurdle; it's a framework for ensuring patient safety. The thresholds are set based on toxicological concern, and failing to properly characterize an impurity above the identification threshold can lead to regulatory rejection.

Table 2: ICH Q3A(R2) Thresholds for Impurities in a New Drug Substance

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg/day (whichever is lower)0.15% or 1.0 mg/day (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
Source: Adapted from ICH Q3A(R2) Guidelines.[3][6]

Troubleshooting Guides & Experimental Workflows

The process of identifying an unknown impurity is systematic. It begins with detection and quantification, followed by structural elucidation.

G cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Identification cluster_2 Phase 3: Structural Elucidation A Sample of 3-Amino-1-phenyl-1H- pyrazole-4-carbonitrile B Develop & Validate RP-HPLC Method A->B C Quantify Impurities (Area %) B->C D Impurity > Identification Threshold? C->D E LC-MS Analysis D->E Yes K Report & Monitor D->K No F Determine Exact Mass & Molecular Formula (HRMS) E->F G Is Structure Ambiguous? F->G H Isolate Impurity (Prep-HPLC) G->H Yes L Propose Structure G->L No I NMR Analysis (1H, 13C, 2D) H->I J Confirm Structure I->J G A Unknown Impurity Peak (from HPLC) B LC-MS / HRMS A->B C Determine Molecular Formula B->C D Are there isomers or structural ambiguity? C->D E Isolate with Preparative HPLC D->E Yes H Propose Structure(s) D->H No F Acquire NMR Data (1H, 13C, COSY, HMBC) E->F G Elucidate Final Structure F->G

Sources

Optimization

Technical Support Center: Enhancing the Stability of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

Welcome to the technical support center for 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for maintaining the stability of this compound under various storage conditions. As a senior application scientist, my goal is to not only provide protocols but to explain the underlying chemical principles to empower you in your experimental work.

Introduction: Understanding the Molecule

3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile is a versatile heterocyclic compound with significant potential in pharmaceutical and materials science research. Its structure, featuring an aminopyrazole core, a phenyl group, and a cyano group, contributes to its reactivity and, consequently, its stability challenges. The lone pair of electrons on the amino group can participate in resonance and is susceptible to oxidation, while the cyano group can be prone to hydrolysis. The overall aromatic system can be influenced by light and temperature. This guide will address these potential stability issues and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: My sample of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile has changed color from off-white to yellowish-brown. What could be the cause?

A1: A color change is a common indicator of degradation. This is often due to oxidation of the amino group, leading to the formation of colored impurities. Exposure to air (oxygen), light, and elevated temperatures can accelerate this process. It is crucial to store the compound under an inert atmosphere, protected from light, and at a reduced temperature.

Q2: I've noticed a decrease in the purity of my compound over time, as determined by HPLC. What are the likely degradation pathways?

A2: The primary degradation pathways for this molecule are likely:

  • Oxidation: The amino group is susceptible to oxidation, which can lead to the formation of nitroso, nitro, or polymeric impurities. This is often catalyzed by light and trace metals.

  • Hydrolysis: The cyano (nitrile) group can undergo hydrolysis to form the corresponding carboxamide or carboxylic acid, especially in the presence of moisture and acidic or basic conditions.

  • Photodegradation: Aromatic and heterocyclic compounds can be sensitive to UV and visible light, leading to complex degradation pathways, including ring-opening or polymerization.

  • Thermal Degradation: High temperatures can provide the energy needed to initiate various degradation reactions.

Q3: What are the ideal storage conditions for long-term stability?

A3: For optimal long-term stability, we recommend the following conditions:

ParameterRecommended ConditionRationale
Temperature 2-8°CReduces the rate of all chemical degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the sensitive amino group.
Light Amber vial or stored in the darkProtects against photodegradation.
Moisture Tightly sealed container with a desiccantMinimizes the risk of hydrolysis of the cyano group.

Troubleshooting Guide: Common Stability Issues and Solutions

This section provides a structured approach to identifying and resolving common stability problems encountered during the storage and handling of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile.

Issue 1: Rapid Degradation Upon Opening a New Bottle
  • Symptom: A freshly opened bottle of the compound shows significant degradation within a short period.

  • Potential Cause: The compound is highly sensitive to atmospheric oxygen and moisture. The initial exposure upon opening can trigger rapid degradation.

  • Solution Workflow:

    start Start: New Bottle Opened sub_proc1 Immediate Action Aliquot the required amount quickly under an inert atmosphere (glove box or glove bag). start->sub_proc1 Handle with care sub_proc2 Storage of Main Stock Purge the headspace of the original bottle with an inert gas (Argon or Nitrogen) before resealing tightly. sub_proc1->sub_proc2 Secure the bulk sub_proc3 Storage of Aliquot Store the working aliquot under the same inert and cold conditions. sub_proc2->sub_proc3 Secure the sample end End: Minimized Degradation sub_proc3->end

    Workflow for handling a new bottle.
Issue 2: Inconsistent Results in Biological Assays
  • Symptom: Variability in experimental results using the same batch of the compound over time.

  • Potential Cause: The compound is degrading in the solvent used for preparing stock solutions. The rate of degradation can be solvent-dependent.

  • Solution:

    • Purity Check: Before each experiment, verify the purity of the stock solution using a quick analytical method like TLC or HPLC.

    • Solvent Selection: Use anhydrous, deoxygenated solvents for preparing solutions. Aprotic solvents like DMSO or DMF are common, but their stability should be verified.

    • Fresh Solutions: Prepare fresh stock solutions for each set of experiments. Avoid long-term storage of solutions, even at low temperatures.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[1][2][3]

Objective: To identify potential degradation products under various stress conditions.

Materials:

  • 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • Methanol

  • Water (HPLC grade)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Acid Hydrolysis: Dissolve a known amount of the compound in a 1:1 mixture of methanol and 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve a known amount of the compound in a 1:1 mixture of methanol and 0.1 M NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Dissolve a known amount of the compound in a 1:1 mixture of methanol and 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid compound in an oven at 80°C for 48 hours.

  • Photodegradation: Expose a solution of the compound in methanol to UV light (254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.[4]

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water (Gradient elution may be necessary)
Flow Rate 1.0 mL/min
Detection UV at a wavelength of maximum absorbance (determined by UV scan)
Injection Volume 10 µL
Column Temperature 30°C

Method Development Notes: The gradient should be optimized to ensure the separation of the main peak from any earlier or later eluting impurity peaks generated during the forced degradation study.

Potential Degradation Pathways

Based on the chemical structure, the following degradation pathways are plausible. The identification of these products would require techniques like LC-MS and NMR spectroscopy.[5][6][7][8][9][10][11][12]

cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_photo Photodegradation parent 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile nitroso Nitroso Derivative parent->nitroso O2, light dimer Azo-dimer parent->dimer Oxidative Coupling amide 4-Carboxamide Derivative parent->amide H2O, H+ or OH- ring_opened Ring-Opened Products parent->ring_opened UV/Vis Light polymers Polymeric Impurities parent->polymers UV/Vis Light nitro Nitro Derivative nitroso->nitro Further Oxidation acid 4-Carboxylic Acid Derivative amide->acid Further Hydrolysis

Potential degradation pathways.

Analytical Techniques for Stability Assessment

A multi-faceted analytical approach is recommended for comprehensive stability assessment.

TechniqueApplication
HPLC/UPLC Purity determination, quantification of impurities, and monitoring degradation over time. A validated stability-indicating method is crucial.
LC-MS Identification of unknown degradation products by providing molecular weight information.[10][12]
NMR Spectroscopy Structural elucidation of degradation products. 1H and 13C NMR can provide detailed structural information.[7][11][13]
FTIR Spectroscopy Monitoring changes in functional groups (e.g., disappearance of the cyano stretch or appearance of a carbonyl stretch).
Karl Fischer Titration Quantification of water content to assess the risk of hydrolysis.

Concluding Remarks

The stability of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile is paramount for obtaining reliable and reproducible experimental results. By understanding the potential degradation pathways and implementing the recommended storage and handling procedures, researchers can significantly enhance the shelf-life and quality of this valuable compound. This guide provides a foundational framework for troubleshooting stability issues and for developing robust analytical methods for its assessment. For further inquiries, please do not hesitate to contact our technical support team.

References

  • stability-indicating hplc method: Topics by Science.gov . (n.d.). Science.gov. Retrieved January 9, 2026, from [Link]

  • Forced degradation studies - MedCrave online . (2016, December 14). MedCrave. Retrieved January 9, 2026, from [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - The Royal Society of Chemistry . (n.d.). Royal Society of Chemistry. Retrieved January 9, 2026, from [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - MDPI . (n.d.). MDPI. Retrieved January 9, 2026, from [Link]

  • Visible light-induced functionalization of indazole and pyrazole: a recent update - Chemical Communications (RSC Publishing) . (n.d.). Royal Society of Chemistry. Retrieved January 9, 2026, from [Link]

  • Forced Degradation and Stability Testing - International Journal of Pharmaceutical Sciences Review and Research . (2014, May 31). Global Research Online. Retrieved January 9, 2026, from [Link]

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development - Open Access Journals . (2018). Open Access Journals. Retrieved January 9, 2026, from [Link]

  • synthesis-of-polysubstituted-amino-pyrazole-via-multicomponenet-strategy-using-nife2o4-nanocatalyst.pdf - Der Pharma Chemica . (n.d.). Der Pharma Chemica. Retrieved January 9, 2026, from [Link]

  • SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES Wol . (2004, April 9). Arkivoc. Retrieved January 9, 2026, from [Link]

  • Functionalization of SEM-protected 1H-imidazo[1,2-b]pyrazoles of type... - ResearchGate . (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]

  • 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0245969) - Human Metabolome Database . (n.d.). Human Metabolome Database. Retrieved January 9, 2026, from [Link]

  • 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile - PMC - NIH . (n.d.). National Institutes of Health. Retrieved January 9, 2026, from [Link]

  • Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - NIH . (2022, August 24). National Institutes of Health. Retrieved January 9, 2026, from [Link]

  • LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC - NIH . (n.d.). National Institutes of Health. Retrieved January 9, 2026, from [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - MDPI . (n.d.). MDPI. Retrieved January 9, 2026, from [Link]

  • Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry . (2010, March 31). European Journal of Chemistry. Retrieved January 9, 2026, from [Link]

  • Novel 5-functionalized-pyrazoles: Synthesis, characterization and pharmacological screening - PubMed . (2015, September 1). National Institutes of Health. Retrieved January 9, 2026, from [Link]

Sources

Troubleshooting

resolving issues with inconsistent reaction times for 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile synthesis

Welcome to the technical support center for the synthesis of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during this synthesis, with a particular focus on inconsistent reaction times. Our approach is rooted in established chemical principles and field-proven insights to ensure you can achieve reliable and reproducible results.

Introduction: The Synthetic Challenge

The synthesis of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile is a crucial step in the development of various pharmaceutical agents. While seemingly straightforward, this multi-component reaction can be susceptible to variability, leading to frustratingly inconsistent reaction times and yields. This guide will provide a structured approach to diagnosing and resolving these issues, empowering you to take control of your synthesis.

Part 1: Troubleshooting Guide for Inconsistent Reaction Times

Inconsistent reaction times are often symptomatic of underlying issues with reagents, reaction conditions, or experimental setup. This section provides a logical, step-by-step guide to identifying and rectifying the root cause of this variability.

Q1: My reaction is taking significantly longer than reported in the literature. What are the likely causes?

An unexpectedly slow reaction is a common hurdle. The underlying cause is often related to suboptimal reaction conditions or the purity of your starting materials.[1] Let's break down the potential culprits:

1. Suboptimal Reaction Temperature:

  • Causality: The rate of most chemical reactions is highly dependent on temperature.[2] A temperature that is too low will result in a slower reaction rate. Conversely, a temperature that is too high can lead to the formation of side products and decomposition.[1]

  • Troubleshooting Steps:

    • Verify Temperature Control: Ensure your heating mantle, oil bath, or other heating apparatus is calibrated and providing a stable, accurate temperature.

    • Optimize Temperature: If you are deviating from a literature procedure, consider running small-scale parallel reactions at slightly different temperatures (e.g., 5-10 °C increments) to determine the optimal condition for your specific setup.

2. Inefficient Mixing:

  • Causality: In heterogeneous reaction mixtures, inefficient stirring can lead to localized "hot spots" and poor diffusion of reactants, effectively slowing down the overall reaction rate.[1]

  • Troubleshooting Steps:

    • Assess Stirring Speed: Ensure your stir bar or overhead stirrer is providing vigorous and efficient mixing for the scale of your reaction.

    • Consider Mechanical Stirring: For larger scale reactions, a mechanical stirrer is often more effective than a magnetic stir bar.

3. Poor Quality or Impure Reagents:

  • Causality: The purity of your starting materials is paramount. Impurities can act as inhibitors or participate in side reactions, consuming your reactants and slowing the formation of the desired product.[1]

  • Troubleshooting Steps:

    • Check Starting Material Purity: If possible, analyze your starting materials (phenylhydrazine, malononitrile, and the aldehyde) by techniques such as NMR or melting point to confirm their identity and purity.

    • Purify Reagents: If impurities are suspected, consider purifying your starting materials. Phenylhydrazine, for example, can oxidize on storage and may require distillation.

Q2: I'm observing significant batch-to-batch variability in my reaction times. How can I improve consistency?

Batch-to-batch inconsistency is a critical issue, especially in a drug development setting. The key to resolving this lies in stringent control over all reaction parameters.

1. Solvent Purity and Water Content:

  • Causality: The presence of water in the solvent can interfere with the reaction, particularly in condensation steps.[3] The amount of residual water can vary between different batches of solvent, leading to inconsistent reaction times. Some modern, greener synthetic protocols may utilize water as a solvent, but in these cases, the ratio is precisely controlled.[4][5]

  • Troubleshooting Steps:

    • Use Anhydrous Solvents: Unless the procedure explicitly calls for an aqueous medium, use a freshly opened bottle of an anhydrous solvent or dry the solvent using appropriate methods (e.g., molecular sieves).

    • Maintain a Consistent Solvent Source: Use the same grade and supplier for your solvent across all batches to minimize variability.

2. Catalyst Activity and Loading:

  • Causality: If your synthesis utilizes a catalyst, its activity can be a major source of inconsistency. Catalysts can deactivate over time or their activity can vary between batches.[6]

  • Troubleshooting Steps:

    • Use a Fresh Catalyst: If you suspect catalyst deactivation, use a fresh batch of the catalyst.

    • Precise Catalyst Loading: Ensure you are weighing and adding the catalyst with high precision. Small variations in catalyst loading can have a significant impact on reaction rate.

    • Consider a Pre-activation Step: Some catalysts may require an activation step before use. Consult the literature or the supplier's instructions.

3. Atmospheric Conditions:

  • Causality: Some reactions, particularly those involving sensitive reagents like hydrazines, can be sensitive to atmospheric oxygen and moisture.[1]

  • Troubleshooting Steps:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to exclude oxygen and moisture.

    • Degas Solvents: Before use, degas your solvent by bubbling nitrogen or argon through it to remove dissolved oxygen.

Part 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile.

Q1: What is the general reaction mechanism for the synthesis of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile?

The synthesis is typically a one-pot, three-component reaction involving an aromatic aldehyde, malononitrile, and phenylhydrazine.[5][7] The reaction proceeds through a tandem Knoevenagel condensation followed by a cyclocondensation reaction.[5]

Here is a simplified representation of the reaction pathway:

reaction_pathway Aldehyde Aldehyde Knoevenagel_Intermediate Knoevenagel Intermediate Aldehyde->Knoevenagel_Intermediate + Malononitrile (Knoevenagel Condensation) Malononitrile Malononitrile Malononitrile->Knoevenagel_Intermediate Phenylhydrazine Phenylhydrazine Michael_Adduct Michael Adduct Phenylhydrazine->Michael_Adduct Knoevenagel_Intermediate->Michael_Adduct + Phenylhydrazine (Michael Addition) Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Final_Product 3-Amino-1-phenyl-1H- pyrazole-4-carbonitrile Cyclized_Intermediate->Final_Product Dehydration & Tautomerization

Caption: Generalized reaction pathway for the synthesis of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile.

Q2: How critical is the order of reagent addition?

The order of addition can be crucial for minimizing side reactions and maximizing yield. In many published procedures, the aldehyde and malononitrile are first reacted to form the Knoevenagel condensation product before the addition of phenylhydrazine.[5] This can prevent unwanted side reactions of phenylhydrazine with the aldehyde. However, some one-pot protocols add all components at the beginning.[8] If you are experiencing issues, consider a stepwise addition approach.

Q3: What are some common side products to watch out for?

Side products can arise from a variety of competing reaction pathways. Some potential side products include:

  • Michael adducts from the reaction of phenylhydrazine with the Knoevenagel intermediate that fail to cyclize.

  • Products of self-condensation of the aldehyde or malononitrile.

  • Over-oxidation or decomposition products , especially if the reaction is run at too high a temperature or for an extended period.[1]

Monitoring your reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help you identify the formation of side products.[1]

Q4: Can microwave irradiation be used to speed up the reaction?

Yes, microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for the synthesis of pyrazole derivatives.[9][10] The use of microwave irradiation can be an effective strategy if you are consistently experiencing long reaction times with conventional heating.[9]

Part 3: Experimental Protocols and Data

This section provides a general experimental protocol and a table summarizing key reaction parameters from the literature.

General Experimental Protocol

This is a generalized procedure and may require optimization for your specific substrate and setup.

  • To a stirred solution of the aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in a suitable solvent (e.g., ethanol, 10 mL), add a catalytic amount of a base (e.g., piperidine, 2-3 drops).

  • Stir the mixture at room temperature or gentle heat (e.g., 50-60 °C) and monitor the formation of the Knoevenagel intermediate by TLC.

  • Once the formation of the intermediate is complete, add phenylhydrazine (1 mmol) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.

  • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • If necessary, the product can be further purified by recrystallization.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting inconsistent reaction times.

troubleshooting_workflow start Inconsistent Reaction Time Observed check_temp Verify Temperature Control and Accuracy start->check_temp check_mixing Assess Mixing Efficiency check_temp->check_mixing Accurate and Stable optimize_temp Optimize Temperature (Small Scale Trials) check_temp->optimize_temp Inaccurate or Unstable check_reagents Evaluate Reagent Purity (NMR, MP) check_mixing->check_reagents Efficient improve_mixing Improve Stirring (e.g., Mechanical Stirrer) check_mixing->improve_mixing Inefficient check_solvent Check Solvent Purity and Water Content check_reagents->check_solvent Purity Confirmed purify_reagents Purify Starting Materials check_reagents->purify_reagents Impurities Detected check_atmosphere Ensure Inert Atmosphere (if required) check_solvent->check_atmosphere Purity Confirmed use_anhydrous Use Anhydrous Solvent check_solvent->use_anhydrous Water or Impurities Suspected use_inert Implement Inert Atmosphere Techniques check_atmosphere->use_inert Reaction is Air/Moisture Sensitive consistent_results Consistent Reaction Times Achieved check_atmosphere->consistent_results Not Sensitive optimize_temp->consistent_results improve_mixing->consistent_results purify_reagents->consistent_results use_anhydrous->consistent_results use_inert->consistent_results

Caption: A systematic workflow for troubleshooting inconsistent reaction times.

Summary of Key Reaction Parameters
ParameterRecommended Range/ConditionRationale and Potential Impact on Reaction Time
Temperature Room Temperature to RefluxLower temperatures will slow the reaction; higher temperatures can cause degradation.[1][2]
Solvent Ethanol, Dioxane, Acetonitrile, Water[4][5][11][12]Solvent polarity and purity can significantly affect reaction rates and solubility of intermediates.[13][14]
Catalyst Piperidine, Acetic Acid, Various Lewis Acids[8][15]The choice and loading of the catalyst can dramatically influence the reaction rate.[6]
Atmosphere Air or Inert (Nitrogen/Argon)An inert atmosphere may be necessary to prevent oxidation of sensitive reagents like phenylhydrazine.[1]

References

  • Al-Adiwish, W. M., et al. (2012). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 17(9), 10055-10069. [Link]

  • Various Authors (2024). Exploring the Impact of Ionic Liquids on Pyrazole Derivatives Synthesis: A Critical Review. ResearchGate. [Link]

  • Buriol, L., et al. (2009). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. Journal of the Brazilian Chemical Society, 20(3), 569-575. [Link]

  • de la Torre, M. C., et al. (2018). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 83(15), 8089-8097. [Link]

  • Ben-Harb, S., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 24(23), 4233. [Link]

  • Zhang, L., et al. (2017). Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. Molecules, 22(11), 1813. [Link]

  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2443-2450. [Link]

  • Contente, M. L., et al. (2020). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Catalysts, 10(9), 1042. [Link]

  • Various Authors (2024). A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. ResearchGate. [Link]

  • Arshad, M., et al. (2011). 6-Amino-3-methyl-4-(3-nitrophenyl)-1-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(8), o1454. [Link]

  • Al-Adiwish, W. M., et al. (2012). (PDF) Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. ResearchGate. [Link]

  • Singh, P., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6542. [Link]

  • Hassan, A. S., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(19), 6599. [Link]

  • Maleki, A., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 14(11), 7891-7902. [Link]

  • Ahire, K. B., et al. (2013). Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-₁Η-pyrazole-4-carbonitriles in green media. Molecular Diversity, 17(3), 459-469. [Link]

  • Various Authors (2024). Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Improving Regioselectivity of Electrophilic Substitution on the Pyrazole Ring

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for advanced heterocyclic chemistry. This guide is designed for researchers, medicinal chemists, and process development...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for advanced heterocyclic chemistry. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of pyrazole functionalization. We understand that controlling the site of reaction on this valuable scaffold is paramount for successful synthesis.

This document moves beyond simple protocols to provide in-depth, mechanistic explanations and troubleshooting strategies, empowering you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs): The Fundamentals of Pyrazole Reactivity

This section addresses the foundational principles governing electrophilic substitution on the pyrazole ring. A firm grasp of these concepts is the first step toward troubleshooting and optimizing your reactions.

Q1: What is the inherent regioselectivity of the pyrazole ring towards electrophiles, and what is the underlying reason?

The pyrazole ring, despite being aromatic, exhibits distinct reactivity at its carbon positions. The C4 position is overwhelmingly the most favorable site for electrophilic attack. [1][2][3]

Mechanistic Rationale:

The reactivity of pyrazole is governed by the electronic nature of its two adjacent nitrogen atoms.

  • N1 (Pyrrole-like): This nitrogen is sp²-hybridized and contributes its lone pair to the 6π aromatic system. It is therefore electron-donating into the ring.

  • N2 (Pyridine-like): This nitrogen is also sp²-hybridized, but its lone pair resides in an sp² orbital in the plane of the ring and is not part of the aromatic sextet. This nitrogen is electron-withdrawing via an inductive effect.

The interplay of these effects results in the highest electron density being localized at the C4 position, making it the most nucleophilic carbon.[2][3] An electrophilic attack at C4 proceeds through the most stable cationic intermediate (a Wheland intermediate or σ-complex), as the positive charge can be delocalized effectively without placing it on a highly unstable, positively charged "azomethine" nitrogen, which would occur with an attack at C3 or C5.[1]

G cluster_c4 Attack at C4 (Favored) cluster_c5 Attack at C5 (Disfavored) C4_attack { Pyrazole |  H |  E} | { +} C4_intermediate Most Stable Intermediate (Charge delocalized over N1, C3, C5) C4_attack->C4_intermediate Resonance C5_intermediate Unstable Intermediate (Positive charge on azomethine N2) C5_attack { Pyrazole |  H |  E} | { +} C5_attack->C5_intermediate Resonance leads to...

Q2: How do existing substituents on the pyrazole ring alter this regioselectivity?

Substituents exert powerful electronic and steric influences that can either reinforce or challenge the innate C4 selectivity.

  • N1-Substituents: Large alkyl or aryl groups at the N1 position can sterically hinder attack at the C5 position, further enhancing the preference for C4. Electronically, the nature of the N1 substituent (e.g., phenyl vs. alkyl) modulates the overall electron density of the ring but typically does not override the C4 preference.

  • C3/C5-Substituents:

    • Electron-Donating Groups (EDGs) like alkyl or alkoxy groups activate the ring, making substitutions faster. An EDG at C3 will generally still direct incoming electrophiles to C4, but may slightly increase reactivity at C5.

    • Electron-Withdrawing Groups (EWGs) such as nitro, cyano, or trifluoromethyl groups deactivate the ring, making substitution more difficult.[4] An EWG at C3 strongly deactivates the adjacent C4 position, and in some cases, may allow for substitution at the less deactivated C5 position, although this often requires harsh conditions.

Q3: What are the standard conditions for common electrophilic substitutions on pyrazole?

For a typical N-substituted pyrazole, the following conditions are a good starting point, with the primary product being the 4-substituted isomer.

Reaction Typical Reagents Electrophile Primary Position Reference
Nitration Conc. HNO₃ / Conc. H₂SO₄NO₂⁺C4[5][6]
Halogenation Br₂ in AcOH; NBS; I₂/HIO₃Br⁺, I⁺C4[7]
Sulfonation Fuming H₂SO₄ (Oleum)SO₃C4[5]
Friedel-Crafts Acylation Acyl chloride, Lewis Acid (e.g., AlCl₃, SnCl₄)R-C=O⁺C4[8][9]
Vilsmeier-Haack Formylation POCl₃, DMF[ClCH=N(CH₃)₂]⁺C4[5]

Troubleshooting Guide: Addressing Specific Experimental Challenges

This section is formatted to address specific issues you might encounter at the bench.

Q4: "My reaction is producing a mixture of C4 and C5 isomers. How can I increase the selectivity for C4?"

This is a common issue, especially if the ring possesses activating groups.

Causality: The energy difference between the transition states leading to C4 and C5 substitution may be small under your current conditions. Higher temperatures or highly reactive electrophiles can reduce selectivity.

Solutions:

  • Lower the Reaction Temperature: Reducing the thermal energy of the system can amplify the small energy differences between the competing reaction pathways, favoring the lower-energy path to the C4 product.

  • Choose a Milder Reagent: For halogenation, switch from Br₂ to N-bromosuccinimide (NBS). For Friedel-Crafts reactions, a less aggressive Lewis acid like SnCl₄ or FeCl₃ may be preferable to AlCl₃, which can cause side reactions.[9]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence selectivity. Non-coordinating solvents are often preferred for Friedel-Crafts reactions. For some reactions, fluorinated alcohols (like TFE or HFIP) have been shown to dramatically increase regioselectivity in pyrazole synthesis and can be explored for substitution reactions.[10]

Q5: "My electrophilic substitution is extremely slow or fails completely. What is preventing the reaction?"

Reaction failure often points to a deactivated substrate or improper reaction conditions.

Causality:

  • Ring Protonation: Under strongly acidic conditions (e.g., nitration, sulfonation), the basic pyridine-like N2 atom can become protonated. The resulting pyrazolium cation is strongly deactivated and highly resistant to electrophilic attack.[1][3]

  • Strong Deactivating Groups: The presence of one or more potent EWGs (e.g., -NO₂, -CF₃) on the ring can render it too electron-poor to react with the electrophile.

  • Lewis Acid Coordination: In Friedel-Crafts reactions, the Lewis acid catalyst can complex with the pyridine-like nitrogen, deactivating the ring in a manner similar to protonation.

Solutions:

  • Use an N-Protected Pyrazole: If your pyrazole has a free N-H, protecting it (e.g., as an N-phenyl, N-benzyl, or with a SEM group) prevents protonation and deactivation. This is a crucial first step.

  • Moderate Acidity: If possible, use less acidic conditions. For example, some nitrations can be performed with reagents like nitronium tetrafluoroborate (NO₂BF₄) in a non-acidic solvent.

  • Increase Reactivity: If the ring is deactivated by EWGs, you may need to use more forcing conditions (higher temperature, stronger electrophile), but be aware this can compromise regioselectivity.

Q6: "I need to install an electrophile at the C5 position. How can this be achieved?"

Directing an electrophile to C5 requires overriding the strong intrinsic preference for C4. The most reliable strategy is to use a blocking group .

Causality: By physically occupying the C4 position with a group that can be easily removed later, you force the electrophile to attack the next most reactive site, which is typically C5 (especially if C3 is already substituted or sterically hindered).

G Start N-Substituted Pyrazole Block Step 1: Block C4 (e.g., Iodination with I₂/HIO₃) Start->Block Substitute Step 2: Electrophilic Substitution (E⁺ attacks C5) Block->Substitute Deblock Step 3: Remove Blocking Group (e.g., Reductive deiodination) Substitute->Deblock End C5-Substituted Pyrazole Deblock->End

Common Blocking Groups:

  • Iodine/Bromine: Halogens are excellent blocking groups. They strongly direct to the C4 position and can be removed via various methods, including catalytic hydrogenation (Pd/C), or metal-halogen exchange (e.g., with n-BuLi) followed by a proton quench.

  • Sulfonic Acid Group: While less common, a sulfonyl group can be installed at C4 and later removed under acidic, high-temperature conditions.

Q7: "How can I selectively functionalize the N1 position with an electrophile?"

This involves a different mechanism. N-functionalization is not an electrophilic aromatic substitution but rather an alkylation or acylation of a deprotonated pyrazole.

Causality: The N-H proton of a pyrazole is acidic (pKa ≈ 14-15). Treatment with a suitable base generates the pyrazolate anion, a potent nucleophile. This anion readily attacks electrophiles like alkyl halides or acyl chlorides.[11][12]

Solutions:

  • Deprotonation: Use a base strong enough to deprotonate the N-H. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium tert-butoxide (t-BuOK) in a polar aprotic solvent like DMF or acetonitrile.

  • Addition of Electrophile: Add the electrophile (e.g., methyl iodide, benzyl bromide) to the solution of the pyrazolate anion.

  • Controlling Regioselectivity in Unsymmetrical Pyrazoles: When C3 and C5 are different, N-alkylation can produce a mixture of two regioisomers. Selectivity is a complex function of the electrophile, counter-ion, solvent, and the steric/electronic properties of the C3/C5 substituents.[13] Generally, bulky substituents at C3 or C5 can sterically direct the incoming electrophile to the more accessible nitrogen.

Validated Experimental Protocols

Protocol 1: Regioselective Nitration of 1-Phenyl-1H-pyrazole at the C4 Position

This protocol details a standard procedure for the highly selective nitration at the C4 position.

Materials:

  • 1-Phenyl-1H-pyrazole

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Fuming Nitric Acid (HNO₃, >90%)

  • Ice bath

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath to 0 °C, add 1-phenyl-1H-pyrazole (1.0 eq).

  • Slowly add concentrated H₂SO₄ (approx. 3 mL per gram of pyrazole) while maintaining the temperature at 0-5 °C. Stir until a homogeneous solution is formed.

  • In a separate flask, prepare a nitrating mixture by slowly adding fuming HNO₃ (1.1 eq) to a small amount of concentrated H₂SO₄ at 0 °C.

  • Add the cold nitrating mixture dropwise to the pyrazole solution over 20-30 minutes. Crucially, maintain the internal temperature below 10 °C throughout the addition.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour. Monitor the reaction by TLC.

  • Once the reaction is complete, carefully pour the mixture onto crushed ice.

  • A precipitate (the product) should form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • For further purification, the crude product can be recrystallized from ethanol to yield pure 4-nitro-1-phenyl-1H-pyrazole.

Protocol 2: 'Block-and-Substitute' Strategy for 5-Bromo-1-phenyl-1H-pyrazole

This advanced protocol demonstrates the use of iodine as a removable blocking group to achieve substitution at C5.

Step A: C4-Iodination (Blocking)

  • Dissolve 1-phenyl-1H-pyrazole (1.0 eq) in glacial acetic acid.

  • Add Iodine (I₂, 0.55 eq) and iodic acid (HIO₃, 0.45 eq) to the solution.[7]

  • Heat the mixture to 70-80 °C and stir for 4-6 hours until TLC analysis shows complete consumption of the starting material.

  • Cool the reaction to room temperature and pour into water. Neutralize with a saturated solution of sodium thiosulfate to quench excess iodine, followed by NaHCO₃ to neutralize the acid.

  • Extract the product with ethyl acetate, dry the organic layer over MgSO₄, and concentrate under reduced pressure to obtain 4-iodo-1-phenyl-1H-pyrazole. Purify by column chromatography if necessary.

Step B: C5-Bromination

  • Dissolve the 4-iodo-1-phenyl-1H-pyrazole (1.0 eq) from Step A in a suitable solvent like chloroform or acetic acid.

  • Add N-bromosuccinimide (NBS, 1.1 eq) portion-wise.

  • Stir the reaction at room temperature or with gentle heating (40-50 °C) until the starting material is consumed.

  • Work up the reaction by washing with water and saturated NaHCO₃ solution. Dry the organic layer and concentrate to yield crude 5-bromo-4-iodo-1-phenyl-1H-pyrazole.

Step C: C4-Deiodination (Deblocking)

  • Dissolve the product from Step B in ethanol or methanol.

  • Add a palladium catalyst, such as 10% Pd/C (5-10 mol%).

  • Add a base, such as sodium acetate or triethylamine (2-3 eq).

  • Stir the mixture under an atmosphere of hydrogen (H₂, balloon or Parr shaker) at room temperature until the reaction is complete.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the final product, 5-bromo-1-phenyl-1H-pyrazole.

References

  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]

  • Klapars, A., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(13), 9353–9359. [Link]

  • Organic Chemistry Portal. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Synfacts, 17(08), 0852. [Link]

  • Jotani, M. M., et al. (2012). Synthesis and Crystal Structures of N-Substituted Pyrazolines. International Journal of Molecular Sciences, 13(7), 8532–8545. [Link]

  • Klapars, A., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(13), 9353-9359. [Link]

  • SlideShare. (2018). Pyrazole. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • Turan-Zitouni, G., et al. (2022). Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. Molecules, 27(18), 5849. [Link]

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  • Kercher, T., et al. (2017). Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents. Beilstein Journal of Organic Chemistry, 13, 913–921. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

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  • Brian, I., & Finar, L. (1968). Preparation and properties of some pyrazolyl ketones. Journal of the Chemical Society C: Organic, 1968, 7, 881-884. [Link]

  • El-Faham, A., et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(22), 5491. [Link]

  • Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(8), 2960–2969. [Link]

  • Quora. (2017). Why is carbon 4 of a pyrazole susceptible to an electrophilic attack? [Link]

  • Martins, M. B., et al. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 26(11), 3350. [Link]

  • Kumar, A., et al. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Advances, 14(19), 13410-13415. [Link]

  • Wang, C., et al. (2024). A copper-catalyzed asymmetric Friedel–Crafts hydroxyalkylation of pyrazole-4,5-diones with 5-aminoisoxazoles. Organic & Biomolecular Chemistry, 22(18), 3624-3628. [Link]

  • Scribd. (n.d.). Complete Electrophilic Substitution Reactions Pyrazole. [Link]

  • Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. [Link]

  • ResearchGate. (2012). Friedel-Crafts acylation reaction at C-4 of 1,3,5, subst. pyrazole. [Link]

  • ResearchGate. (n.d.). Nitropyrazoles (review). [Link]

  • ResearchGate. (n.d.). Lewis acid-catalyzed enantioselective Friedel-Crafts reaction of pyrazole-4,5-diones with β-naphthol. [Link]

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  • Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(8), 2960-2969. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of pyrazoles. [Link]

  • ResearchGate. (n.d.). Pyrazole structure highlighting the nucleophilic and electrophilic... [Link]

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Troubleshooting

addressing safety concerns in the synthesis of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

A Guide to Addressing Critical Safety Concerns for Researchers and Drug Development Professionals Welcome to the technical support center for the synthesis of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile. As Senior Applic...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Addressing Critical Safety Concerns for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile. As Senior Application Scientists, we understand that robust and safe laboratory practices are the bedrock of innovative research. This guide is designed to provide you with in-depth, practical answers to the safety challenges and troubleshooting scenarios you may encounter during this synthesis. Our goal is to empower you with the knowledge to not only execute the synthesis successfully but also to maintain the highest standards of laboratory safety.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with the reagents used in the synthesis of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile?

A1: The synthesis of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile involves several hazardous reagents, with the most critical being phenylhydrazine and malononitrile .

  • Phenylhydrazine: This compound is toxic and a suspected carcinogen. It can be absorbed through the skin, and exposure can lead to skin sensitization, dermatitis, and systemic effects.[1][2] Inhalation of its vapors can irritate the respiratory tract.[1] It is also combustible.[1]

  • Malononitrile: This is a highly toxic solid that can be fatal if inhaled, swallowed, or in contact with skin.[3][4][5] It can be metabolized in the body to release cyanide, leading to symptoms of cyanide poisoning.[6] Malononitrile is also known to release toxic fumes of hydrogen cyanide when heated or in contact with acids.[6][7]

The final product, 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile , contains a nitrile group and should be handled with care, as with all cyano-containing compounds, to avoid potential release of cyanide.[7][8]

Q2: What is the minimum Personal Protective Equipment (PPE) required when performing this synthesis?

A2: A comprehensive PPE strategy is your first line of defense. The following table outlines the mandatory PPE for handling the reagents and performing the synthesis of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves. Inner glove tucked under the lab coat cuff, outer glove over the cuff.Provides an extra layer of protection against accidental splashes and contamination, especially from skin-absorbable reagents like phenylhydrazine.[2][8]
Eye and Face Protection Chemical splash goggles and a face shield.Protects against splashes of corrosive or toxic reagents and airborne particles that can cause serious eye irritation or injury.[7][9]
Body Protection A flame-resistant lab coat, fully buttoned.Protects the skin from spills and splashes of hazardous chemicals.[7][8]
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.Essential when handling solid malononitrile to prevent inhalation of toxic dust, and for phenylhydrazine to avoid vapor inhalation.[4][6][8]
Footwear Closed-toe shoes.Protects the feet from spills and falling objects.[8]
Q3: What are the critical engineering controls that must be in place for this synthesis?

A3: Engineering controls are crucial for minimizing exposure to hazardous materials.

  • Chemical Fume Hood: All handling of phenylhydrazine and malononitrile, as well as the reaction setup and workup, must be conducted in a certified chemical fume hood with adequate ventilation.[7][10]

  • Ventilation: Ensure good general laboratory ventilation to prevent the accumulation of hazardous vapors.

  • Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in the laboratory where the synthesis is performed.[7][10]

Troubleshooting Guide: Addressing Specific Safety Scenarios

Scenario 1: Accidental Spill of Malononitrile Powder

Question: I've spilled a small amount of malononitrile powder on the benchtop inside the fume hood. What is the correct procedure for cleanup?

Answer:

  • Do Not Panic and Do Not Use Water Initially: Water can react with malononitrile, especially if acidic conditions are present, potentially generating hydrogen cyanide gas.

  • Ensure Proper PPE: Confirm you are wearing your full PPE, including double nitrile gloves, safety goggles, a face shield, and a respirator.

  • Contain the Spill: If it is safe to do so, prevent the powder from spreading further.

  • Gentle Cleanup: Carefully cover the spill with a dry, inert absorbent material like sand or vermiculite. Avoid creating dust.

  • Collection: Using a non-sparking scoop or brush, carefully collect the mixture and place it into a clearly labeled, sealed container for hazardous waste disposal.[9]

  • Decontamination: After the bulk of the powder is removed, decontaminate the area with a pH 10 buffer solution, followed by a thorough cleaning with soap and water.[7] All cleaning materials should be disposed of as hazardous waste.

  • Waste Disposal: The sealed container with the malononitrile waste must be disposed of according to your institution's hazardous waste guidelines.[4]

Scenario 2: Skin Contact with Phenylhydrazine

Question: I accidentally got a small amount of phenylhydrazine solution on my gloved hand, and some may have contacted my skin underneath. What should I do?

Answer:

  • Immediate Action is Critical: Phenylhydrazine can be absorbed through the skin.

  • Remove Contaminated Items: Immediately remove the contaminated gloves and any affected clothing.[11][12]

  • Wash Thoroughly: Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[11][12]

  • Seek Medical Attention: Inform your supervisor and seek immediate medical attention. Provide the Safety Data Sheet (SDS) for phenylhydrazine to the medical personnel.[11]

  • Document the Incident: Report the exposure incident according to your laboratory's safety protocols.

Scenario 3: Exothermic Reaction or Thermal Runaway

Question: During the reaction, I've noticed a rapid increase in temperature and pressure in the reaction vessel. What steps should I take to manage a potential thermal runaway?

Answer: The reaction to form the pyrazole ring is often exothermic.

  • Remove Heat Source: If the reaction is being heated, immediately remove the heat source.

  • Cooling: If the reaction vessel is in an ice bath, ensure there is sufficient ice and water to provide effective cooling. If not, and if it is safe to do so, carefully place the reaction vessel in a cooling bath.

  • Alert Others: Inform your colleagues and supervisor about the situation.

  • Do Not Seal a Pressurized System: If the system is showing signs of pressure buildup, do not attempt to seal it further.

  • Evacuate if Necessary: If the reaction cannot be brought under control, evacuate the immediate area and follow your laboratory's emergency procedures.

To prevent this, always add reagents slowly and with efficient stirring, and monitor the internal reaction temperature closely, especially during the initial stages of the reaction.

Experimental Workflow with Integrated Safety Protocols

The synthesis of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile typically involves the condensation of phenylhydrazine with a derivative of malononitrile. Below is a generalized workflow with critical safety checkpoints.

cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Purification Phase cluster_cleanup Cleanup & Waste Disposal Phase prep_ppe Don Full PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_reagents Weigh Reagents in Hood prep_hood->prep_reagents reaction_setup Assemble Reaction Apparatus in Hood prep_reagents->reaction_setup reaction_add Slowly Add Phenylhydrazine with Cooling reaction_setup->reaction_add reaction_monitor Monitor Temperature and Stirring reaction_add->reaction_monitor workup_cool Cool Reaction Mixture reaction_monitor->workup_cool workup_filter Filter Product in Hood workup_cool->workup_filter workup_wash Wash Product with Appropriate Solvents workup_filter->workup_wash cleanup_decontaminate Decontaminate Glassware workup_wash->cleanup_decontaminate cleanup_waste Segregate and Dispose of Hazardous Waste cleanup_decontaminate->cleanup_waste

Caption: Safety-integrated workflow for the synthesis.

Decision Tree for Emergency Response

In the event of an emergency, a clear and rapid response is crucial. The following decision tree outlines the immediate steps to take in case of personal exposure.

cluster_assessment Initial Assessment cluster_response Response Actions start Exposure Incident Occurs is_major Is the exposure major or life-threatening? start->is_major call_emergency Call Emergency Services (911) is_major->call_emergency Yes alert_supervisor Alert Supervisor and Colleagues is_major->alert_supervisor No call_emergency->alert_supervisor remove_clothing Remove Contaminated Clothing alert_supervisor->remove_clothing use_shower Use Emergency Shower/Eyewash for 15 min remove_clothing->use_shower seek_medical Seek Immediate Medical Attention use_shower->seek_medical provide_sds Provide SDS to Medical Personnel seek_medical->provide_sds

Caption: Emergency response decision tree for personal exposure.

References

  • Information on Cyanide Compounds - Stanford Environmental Health & Safety. [Link]

  • MALONONITRILE (FOR SYNTHESIS) - Suvchem Laboratory Chemicals. [Link]

  • Cyanide Safety - 911Metallurgist. [Link]

  • Crucial Safety Measures When Working with Sodium Cyanide - United Chemical. [Link]

  • Cyanide Salts - Institutional Planning and Operations. [Link]

  • Malononitrile-109-77-3.docx - University of Georgia Office of Research. [Link]

  • MALONONITRILE FOR SYNTHESIS MSDS CAS No: 109-77-3 MSDS - Loba Chemie. [Link]

  • ORGANIC SYNTHESES PROCEDURE. [Link]

  • Preparation of phenylhydrazine - PrepChem.com. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - NIH. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. [Link]

  • Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - RSC Publishing. [Link]

  • PHENYL HYDRAZINE FOR SYNTHESIS - SUDAN CHEMICAL. [Link]

  • PHENYL HYDRAZINE (FOR SYNTHESIS) - Suvchem Laboratory Chemicals. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]

  • Common Name: PHENYLHYDRAZINE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLA - NJ.gov. [Link]

  • Chemical Safety Practices Recommendations PhenylHydrazine HCl (Hydrazinobenzene, PhNHNH2) - NCI at Frederick. [Link]

  • Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. [Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - MDPI. [Link]

  • Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst - Frontiers. [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - MDPI. [Link]

  • (PDF) Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - ResearchGate. [Link]

  • 6-Amino-3-methyl-4-(3-nitrophenyl)-1-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile. [Link]

  • Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - RSC Publishing. [Link]

  • Synthesis of 3-R-Sulfanyl-5-amino-1-phenyl-1H-pyrazole-4-Carbonitriles - ResearchGate. [Link]

  • Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles - ResearchGate. [Link]

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. [Link]

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Reference Data & Comparative Studies

Validation

comparative analysis of different synthetic routes to 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

Introduction: The Significance of the Pyrazole Scaffold The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, forming the core structure of a wide array of therapeutic agents.[1] Its derivati...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry and drug development, forming the core structure of a wide array of therapeutic agents.[1] Its derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties. 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile is a particularly valuable intermediate, serving as a versatile building block for the synthesis of more complex heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, which are potent kinase inhibitors and are actively investigated in oncology. Given its importance, the efficient and scalable synthesis of this key precursor is a topic of considerable interest to researchers in both academic and industrial settings.

This guide provides a comparative analysis of the most prevalent synthetic routes to 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile, offering an in-depth look at the underlying chemical principles, detailed experimental protocols, and a quantitative comparison of their respective advantages and limitations.

Overview of Synthetic Strategies

Three primary synthetic strategies for the preparation of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile have been prominently reported in the literature. These can be broadly categorized as:

  • Route 1: Two-Component Condensation. A classical and direct approach involving the reaction of phenylhydrazine with an activated malononitrile derivative.

  • Route 2: Three-Component One-Pot Synthesis. A highly efficient and atom-economical method that combines an aldehyde, malononitrile, and phenylhydrazine in a single reaction vessel.

  • Route 3: Multi-Step Synthesis via a β-Ketonitrile Intermediate. A more linear approach that involves the initial synthesis and isolation of 3-oxo-3-phenylpropanenitrile, followed by further elaboration to the target pyrazole.

Each of these routes will be discussed in detail, with a focus on the experimental rationale and practical considerations for their implementation.

Route 1: Two-Component Condensation

This is arguably the most direct and conceptually simple approach to the target molecule. The core of this strategy is the reaction between phenylhydrazine and a suitable three-carbon synthon already possessing the nitrile group and a leaving group that facilitates cyclization.

Chemical Principles and Mechanistic Insights

The reaction proceeds via a nucleophilic attack of the more nucleophilic nitrogen of phenylhydrazine on one of the electrophilic centers of the malononitrile derivative, followed by an intramolecular cyclization and subsequent elimination to form the aromatic pyrazole ring. The choice of the malononitrile derivative is critical; (ethoxymethylene)malononitrile is a common and effective reactant for this purpose.

The proposed mechanism involves an initial Michael-type addition of phenylhydrazine to the electron-deficient double bond of (ethoxymethylene)malononitrile, followed by an intramolecular nucleophilic attack of the amino group onto the nitrile carbon. A subsequent tautomerization and elimination of ethanol drive the reaction to completion, yielding the stable aromatic pyrazole.

G cluster_0 Route 1: Two-Component Condensation Phenylhydrazine Phenylhydrazine Michael Addition Michael Addition Phenylhydrazine->Michael Addition (Ethoxymethylene)malononitrile (Ethoxymethylene)malononitrile (Ethoxymethylene)malononitrile->Michael Addition Intermediate Intermediate Michael Addition->Intermediate Intramolecular Cyclization Intramolecular Cyclization Intermediate->Intramolecular Cyclization Final Product 3-Amino-1-phenyl-1H- pyrazole-4-carbonitrile Intramolecular Cyclization->Final Product

Caption: Workflow for the two-component synthesis of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile.

Experimental Protocol
  • Materials: Phenylhydrazine, (ethoxymethylene)malononitrile, ethanol.

  • Procedure:

    • To a solution of (ethoxymethylene)malononitrile (10 mmol) in ethanol (30 mL), add phenylhydrazine (10 mmol) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Heat the mixture to reflux for 3-4 hours.

    • Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to afford the desired product.

Discussion

This method is straightforward and generally provides good yields of the target compound. The primary advantage is the directness of the approach, with a simple work-up procedure. However, the availability and stability of (ethoxymethylene)malononitrile can be a consideration.

Route 2: Three-Component One-Pot Synthesis

This approach has gained significant traction due to its adherence to the principles of green chemistry, offering high atom economy and operational simplicity.[1] By combining three readily available starting materials in a single step, this method avoids the need for isolation of intermediates, thereby saving time, solvents, and energy.

Chemical Principles and Mechanistic Insights

This reaction is a domino process that begins with the Knoevenagel condensation of an aldehyde (in this case, often benzaldehyde or a derivative) with malononitrile to form a benzylidenemalononitrile intermediate. This is followed by a Michael addition of phenylhydrazine to the activated double bond. The resulting intermediate then undergoes an intramolecular cyclization via a Thorpe-Ziegler type reaction, followed by aromatization to yield the final pyrazole product.[2][3][4][5] The use of a catalyst, often a mild base or a Lewis acid, can significantly accelerate the reaction.[6]

G cluster_1 Route 2: Three-Component One-Pot Synthesis Aldehyde Aldehyde Knoevenagel Condensation Knoevenagel Condensation Aldehyde->Knoevenagel Condensation Malononitrile Malononitrile Malononitrile->Knoevenagel Condensation Phenylhydrazine Phenylhydrazine Michael Addition Michael Addition Phenylhydrazine->Michael Addition Benzylidenemalononitrile Benzylidenemalononitrile Knoevenagel Condensation->Benzylidenemalononitrile Benzylidenemalononitrile->Michael Addition Intermediate Intermediate Michael Addition->Intermediate Intramolecular Cyclization & Aromatization Intramolecular Cyclization & Aromatization Intermediate->Intramolecular Cyclization & Aromatization Final Product 3-Amino-1-phenyl-1H- pyrazole-4-carbonitrile Intramolecular Cyclization & Aromatization->Final Product G cluster_2 Route 3: Multi-Step Synthesis Benzonitrile Benzonitrile Claisen Condensation Claisen Condensation Benzonitrile->Claisen Condensation Ethyl Acetate Ethyl Acetate Ethyl Acetate->Claisen Condensation 3-Oxo-3-phenylpropanenitrile 3-Oxo-3-phenylpropanenitrile Claisen Condensation->3-Oxo-3-phenylpropanenitrile Reaction with Trichloroacetonitrile Reaction with Trichloroacetonitrile 3-Oxo-3-phenylpropanenitrile->Reaction with Trichloroacetonitrile Activated Intermediate Activated Intermediate Reaction with Trichloroacetonitrile->Activated Intermediate Condensation with Phenylhydrazine Condensation with Phenylhydrazine Activated Intermediate->Condensation with Phenylhydrazine Final Product 3-Amino-1-phenyl-1H- pyrazole-4-carbonitrile Condensation with Phenylhydrazine->Final Product

Caption: Workflow for the multi-step synthesis via a β-ketonitrile intermediate.

Experimental Protocol (Illustrative)
  • Step 1: Synthesis of 3-Oxo-3-phenylpropanenitrile

    • Materials: Benzonitrile, ethyl acetate, sodium ethoxide.

    • Procedure: A detailed procedure for the Claisen condensation would be followed here, typically involving the slow addition of the ester to a solution of the nitrile and a strong base, followed by an acidic work-up. The product is then purified by crystallization or chromatography.

  • Step 2: Synthesis of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

    • Materials: 3-Oxo-3-phenylpropanenitrile, trichloroacetonitrile, phenylhydrazine, dioxane.

    • Procedure:

      • React 3-oxo-3-phenylpropanenitrile with trichloroacetonitrile to form an intermediate. [7] 2. This intermediate is then refluxed with phenylhydrazine in a suitable solvent like dioxane to yield the final product. [7]

Discussion

The main advantage of this multi-step route is the potential for higher purity of the final product, as intermediates can be isolated and purified. This can be particularly important for applications in medicinal chemistry where stringent purity requirements are in place. However, this comes at the cost of a longer overall synthesis time, lower overall yield due to multiple steps, and increased solvent usage.

Comparative Analysis

To provide a clear and objective comparison of these synthetic routes, the following table summarizes key performance indicators. The data presented is a synthesis of typical results reported in the literature for these reaction types.

ParameterRoute 1: Two-ComponentRoute 2: Three-ComponentRoute 3: Multi-Step
Typical Yield 75-90%80-95%60-75% (overall)
Reaction Time 4-6 hours2-4 hours8-12 hours (total)
Number of Steps 112-3
Atom Economy GoodExcellentModerate
Ease of Purification Generally straightforwardCan be challengingGood (intermediate purification)
Scalability GoodGood, but may require optimizationModerate
Cost-Effectiveness GoodExcellentModerate
Green Chemistry ModerateExcellentPoor
Safety Standard laboratory precautionsGenerally safe, catalyst dependentUse of strong bases and reactive intermediates

Conclusion and Recommendations

The choice of the optimal synthetic route to 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile is highly dependent on the specific requirements of the researcher.

  • For large-scale, cost-effective production where high throughput is a priority, the Three-Component One-Pot Synthesis (Route 2) is the most attractive option. Its operational simplicity and adherence to green chemistry principles make it a modern and efficient choice.

  • For exploratory, small-scale synthesis where directness and simplicity are valued, the Two-Component Condensation (Route 1) remains a reliable and effective method.

  • When very high purity is the primary concern , and the trade-off in terms of time and overall yield is acceptable, the Multi-Step Synthesis (Route 3) provides the advantage of intermediate purification, potentially leading to a final product that meets stringent analytical standards.

Ultimately, the selection of a synthetic strategy should be guided by a careful consideration of the desired scale, purity requirements, available resources, and environmental impact.

References

  • Thorpe, J. F. CCXXV.—The formation of imino-compounds by the condensation of nitriles. J. Chem. Soc., Trans.1909, 95, 1901-1924.
  • Ziegler, K.; Eberle, H.; Ohlinger, H. Über vielgliedrige Ringsysteme. I. Die präparativ ergiebige Synthese der Polymethylenketone mit mehr als 6 Ringgliedern. Justus Liebigs Ann. Chem.1933, 504, 94-130.
  • Al-Matar, H. M.; El-Enany, M. M.; El-Khair, A. A.; Elnagdi, M. H. A simple route to 3-oxoalkanonitrile 5, a precursor of the title compounds is described. Reaction of enaminones 2 with hydroxylamine hydrochloride in ethanol yielded aldoximes 3 that were converted readily into 5 in basic medium. Molecules2009, 14, 2981-2991.
  • Patil, S. S.; et al. Water extract of pomegranate ash (WEPA) catalyzed, green and efficient, one-pot multicomponent synthesis of 5-aminopyrazole-4-carbonitrile and its derivatives. Indian J. Chem., Sect. B: Org. Chem. Incl. Med. Chem.2019, 58B(5), 711-717.
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Adv., 2024, 14, 12345-12356.
  • Basic 1H- and 13C-NMR Spectroscopy. Metin Balci. Elsevier, 2005.
  • Combination of 1H and 13C NMR Spectroscopy. In NMR Spectroscopy: An Introduction. Horst Friebolin. Wiley-VCH, 2010.
  • Synthesis of 3-R-Sulfanyl-5-amino-1-phenyl-1H-pyrazole-4-Carbonitriles. Russ. J. Org. Chem.2021, 57, 134-140.
  • Comparison of two routes for synthesis 5-aminopyrazole derivative. J. Chem. Pharm. Res.2014, 6(7), 123-127.
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
  • Synthesis and Properties of Pyrazoles. Encyclopedia2022, 2(4), 1835-1854.
  • Recent advances in the multicomponent synthesis of pyrazoles. Org. Biomol. Chem.2024, 22, 8065-8077.
  • A multistep continuous flow synthesis machine for the preparation of pyrazoles via a metal-free amine-redox process.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules2023, 28(18), 6524.
  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ChemistrySelect2024, 9(1), e202303509.
  • Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System.
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Adv.2024, 6, 1234-1245.
  • Water extract of pomegranate ash (WEPA) catalyzed, green and efficient, one-pot multicomponent synthesis of 5-aminopyrazole-4-carbonitrile and its derivatives. Indian Journal of Chemistry, Vol. 58B, May 2019, pp. 711-717.
  • Synthesis of 5-Substituted 3-Amino-1H-pyrazole-4-carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]pyrimidines. Molecules2009, 14(8), 2981-2991.

Sources

Comparative

A Technical Guide to the Structure-Activity Relationship of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile Analogs

For Researchers, Scientists, and Drug Development Professionals The 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective therapeutic agents.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this class of compounds, with a particular focus on their anticancer and kinase inhibitory activities. By objectively comparing the performance of various analogs and providing supporting experimental data, this guide aims to empower researchers in the rational design of novel and more effective drug candidates.

The Core Scaffold: A Foundation for Diverse Biological Activity

The 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile core possesses key pharmacophoric features that enable it to interact with a variety of biological targets. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, provides a rigid framework for the presentation of functional groups in a defined spatial orientation.[3] The amino group at the C3 position and the cyano group at the C4 position can participate in hydrogen bonding and other non-covalent interactions with protein residues, while the phenyl group at the N1 position can be readily modified to explore different pockets of a binding site and modulate the physicochemical properties of the molecule.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile analogs can be finely tuned by strategic modifications at various positions of the core scaffold. This section dissects the SAR at each key position, providing a comparative analysis of the impact of different substituents on anticancer and kinase inhibitory activities.

Modifications at the N1-Phenyl Ring

The N1-phenyl group plays a crucial role in orienting the molecule within the target's binding site and can significantly influence potency and selectivity.

In a study evaluating a series of 3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile analogs for their antitumor activity against HeLa, MCF-7, and PC-3 human cancer cell lines, the nature and position of the halogen substituent on the C3-phenyl ring were found to be critical.[4] However, the N1-phenyl ring itself is a key determinant of activity. For instance, maintaining an unsubstituted phenyl ring at N1 while modifying the C3-phenyl ring led to a range of cytotoxic activities.

Table 1: Anticancer Activity of N1-Phenyl Substituted Analogs

CompoundR (on C3-phenyl)HeLa IC50 (µM)MCF-7 IC50 (µM)PC-3 IC50 (µM)
4a 4-F>100>100>100
4b 4-Cl25.330.128.5
4c 4-Br20.725.422.9
4d 4-I18.222.620.3
4e 2-F50.155.252.8
4f 2-Cl15.818.917.2
4g 2-Br12.415.314.1
4h 2-I10.112.811.5
4i 2,4-diCl8.910.29.7
4j 2,4-diBr7.59.18.3
5-Fluorouracil -5.26.86.1

Data synthesized from Abd El-Wahab et al., 2024.[4]

The data clearly indicates that the presence and position of halogen substituents on the C3-phenyl ring dramatically impact anticancer activity, while the N1-phenyl remains a constant feature in this series.

In the context of kinase inhibition, the N1-phenyl group is pivotal for achieving selectivity. For instance, in a series of aminopyrazole-based inhibitors targeting c-Jun N-terminal Kinase 3 (JNK3), the highly planar nature of the pyrazole and the N-linked phenyl structures was found to be a key determinant of selectivity over the closely related p38 kinase.[5] This planarity allows the inhibitors to better occupy the smaller active site of JNK3.

Modifications at the C3-Amino and C3-Substituent

The C3-amino group is a critical hydrogen bond donor and a key point for introducing further diversity.

In the development of 3-amino-1H-pyrazole-based kinase inhibitors for the PCTAIRE family, particularly CDK16, the N-(1H-pyrazol-3-yl)pyrimidin-4-amine moiety was used as a starting point.[1][6] This highlights the importance of the C3-amino group as a linker to other heterocyclic systems that can interact with the kinase hinge region. Further optimization of the substituents on the pyrimidine ring led to a potent and selective inhibitor, 43d, with a cellular EC50 of 33 nM for CDK16.[1][6]

Table 2: Kinase Inhibitory Activity of C3-Amino Modified Analogs

CompoundModificationTargetCellular EC50 (nM)
1 N-(pyrimidin-4-yl)Promiscuous18.0
11a-f N-(pyrimidin-4-yl) with cyclopropyl on pyrazoleCDK1633.0 - 124.0
43d Optimized N-(pyrimidin-4-yl) derivativeCDK1633

Data from Amrhein et al., 2022.[1]

The results demonstrate that while the C3-amino group provides a crucial attachment point, the nature of the substituent it bears is paramount for achieving high potency and selectivity.

Modifications at the C4-Carbonitrile Group

The C4-carbonitrile is an important electron-withdrawing group and can act as a hydrogen bond acceptor. Its replacement or modification can significantly alter the electronic properties and binding interactions of the molecule. While the provided search results focus more on modifications at other positions, the consistent presence of the carbonitrile in many active compounds suggests its importance for the observed biological activities.

Modifications at the C5-Position

The C5 position of the pyrazole ring offers another avenue for structural modification to enhance potency and selectivity.

In the SAR of 3-aminopyrazole-based kinase inhibitors, small modifications on the pyrazole ring, including the C5 position, had significant effects on selectivity.[1] For example, introducing a cyclopropyl moiety at the C5 position of the pyrazole ring in a series of N-(1H-pyrazol-3-yl)pyrimidin-4-amine derivatives resulted in excellent cellular activity against CDK16.[1]

Experimental Protocols

To ensure the trustworthiness and reproducibility of the presented data, this section outlines the key experimental methodologies used to evaluate the biological activity of these analogs.

Synthesis of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile Analogs

A common synthetic route involves the reaction of phenylhydrazine with a suitable three-carbon synthon. For example, 3-(halophenyl)-1-phenyl-1H-pyrazoles can be prepared by the reaction of phenylhydrazine with different halogenated aromatic aldehydes and malononitrile in the presence of a base like piperidine, often under microwave irradiation to accelerate the reaction.[4]

In Vitro Anticancer Activity Assay

The antitumor activity of the synthesized compounds is typically evaluated using a panel of human cancer cell lines. The Sulforhodamine B (SRB) assay is a widely used method to determine cytotoxicity.

Step-by-Step SRB Assay Protocol:

  • Cell Plating: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and a positive control (e.g., 5-Fluorouracil) for a defined period (e.g., 48 hours).

  • Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with SRB dye.

  • Washing: Unbound dye is washed away with acetic acid.

  • Solubilization: The protein-bound dye is solubilized with a Tris base solution.

  • Absorbance Measurement: The absorbance is read on a plate reader at a specific wavelength (e.g., 510 nm).

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Kinase Inhibition Assays

DSF is a rapid and sensitive screening method to assess compound binding to a protein kinase.[7] It measures the change in the melting temperature (ΔTm) of the protein in the presence of a compound. A higher ΔTm indicates stronger binding.

This assay quantifies the interaction of a compound with its target kinase within living cells.[1] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe that binds to the kinase. Competitive displacement of the probe by a test compound results in a decrease in the BRET signal, allowing for the determination of cellular potency (EC50).

Mechanism of Action and Signaling Pathways

The biological effects of 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile analogs are a direct consequence of their interaction with specific molecular targets, often leading to the modulation of critical signaling pathways.

Kinase Inhibition and Cell Cycle Arrest

Many analogs from this class exert their anticancer effects by inhibiting cyclin-dependent kinases (CDKs). For example, the potent CDK16 inhibitor 43d was found to cause a G2/M phase cell cycle arrest.[1][6] CDK16 is known to play a role in cell cycle progression, and its inhibition leads to the accumulation of cells in the G2 and M phases, ultimately triggering apoptosis.

Workflow for SAR-Guided Drug Discovery

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis & Optimization cluster_3 Mechanism of Action Start Core Scaffold (3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile) Synthesis Analog Synthesis (Systematic Modification) Start->Synthesis Identify Modification Sites (N1, C3, C4, C5) Screening Primary Screening (e.g., Anticancer, Kinase) Synthesis->Screening Potency Potency & Selectivity (IC50, EC50, Ki) Screening->Potency SAR Structure-Activity Relationship Analysis Potency->SAR Optimization Lead Optimization SAR->Optimization Optimization->Synthesis Iterative Design MoA Mechanism of Action Studies (e.g., Cell Cycle Analysis) Optimization->MoA Pathway Signaling Pathway Mapping MoA->Pathway End Drug Candidate Pathway->End

Caption: Iterative workflow for the discovery of drug candidates based on the 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile scaffold.

CDK16 Inhibition and Cell Cycle Arrest Pathway

CDK16_Pathway cluster_0 Inhibitor Action cluster_1 Cell Cycle Regulation Inhibitor 3-Aminopyrazole Analog (e.g., 43d) CDK16 CDK16 Inhibitor->CDK16 Inhibition G2M G2/M Transition CDK16->G2M Promotes CyclinY Cyclin Y CyclinY->CDK16 Activation CellCycleArrest G2/M Arrest G2M->CellCycleArrest Blocked by Inhibition

Caption: Simplified signaling pathway illustrating how 3-aminopyrazole analogs inhibit CDK16, leading to G2/M cell cycle arrest.

Conclusion and Future Directions

The 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile scaffold has proven to be a highly fruitful starting point for the development of novel therapeutic agents. The SAR studies highlighted in this guide demonstrate that systematic modifications to this core structure can lead to significant improvements in potency, selectivity, and overall pharmacological profile. The N1-phenyl group is crucial for selectivity, the C3-amino group provides a key vector for interaction with target proteins, and modifications at the C5 position can further enhance activity.

Future research in this area should focus on a more comprehensive and systematic exploration of the chemical space around this scaffold. The use of computational modeling and structure-based drug design will be invaluable in guiding the synthesis of new analogs with improved properties. Furthermore, a deeper understanding of the off-target effects and pharmacokinetic profiles of these compounds will be essential for their successful translation into clinical candidates. The continued investigation of 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile analogs holds great promise for the discovery of next-generation therapies for cancer and other diseases.

References

  • Abd El-Wahab, A. H. F. (2024). Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles. Current Organic Synthesis. Available at: [Link]

  • Scudletti, D. et al. (2007). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Journal of Biological Chemistry, 282(45), 33149-33160. Available at: [Link]

  • Ran, T. et al. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 27(19), 6263. Available at: [Link]

  • Al-Ostoot, F. H. et al. (2018). Synthesis, Characterization and Anti-Breast Cancer Activity of New 4-Aminoantipyrine-Based Heterocycles. Molecules, 23(11), 2947. Available at: [Link]

  • Amrhein, J. A. et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. Available at: [Link]

  • Yadav, P. et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(3), 1045. Available at: [Link]

  • Amrhein, J. A. et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PubMed, 36499165. Available at: [Link]

  • Al-Zahrani, F. M. et al. (2020). Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives. ACS Omega, 5(4), 1859-1867. Available at: [Link]

  • de Oliveira, R. et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 638382. Available at: [Link]

  • Kumar, A. et al. (2019). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 11(4), 323-330. Available at: [Link]

  • Soliman, A. M. et al. (2011). 5-Amino-3-anilino-1H-pyrazole-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o133. Available at: [Link]

  • Zhi, Y. et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). International Journal of Molecular Sciences, 20(22), 5615. Available at: [Link]

  • Han, W., & Li, J. (2020). Structure-activity Relationship Analysis of 3-phenylpyrazole Derivatives as Androgen Receptor Antagonists. Journal of Biomolecular Structure & Dynamics, 38(9), 2582-2591. Available at: [Link]

  • Amrhein, J. A. et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI, 23(23), 14834. Available at: [Link]

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Validation

head-to-head comparison of catalysts for the synthesis of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

An Application Scientist's Guide to Catalyst Selection for the Synthesis of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile Introduction 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile is a highly valuable scaffold in medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Catalyst Selection for the Synthesis of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

Introduction

3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile is a highly valuable scaffold in medicinal chemistry, serving as a key intermediate for a wide range of pharmacologically active compounds, including kinase inhibitors and sedative/hypnotic drugs.[1][2] The structural motif of this pyrazole derivative is a cornerstone in the design of novel therapeutics. The efficiency of its synthesis is therefore of critical importance to researchers in drug discovery and development.

The most common and direct route to this molecule is the condensation reaction between phenylhydrazine and a malononitrile derivative, typically (ethoxymethylene)malononitrile or a precursor that generates a similar reactive species in situ. The success of this synthesis—defined by yield, purity, reaction time, and environmental impact—is profoundly influenced by the choice of catalyst. This guide provides a head-to-head comparison of various catalytic systems, supported by experimental data, to empower researchers to make informed decisions for their specific synthetic needs.

The Core Reaction: A Mechanistic Overview

The synthesis is fundamentally a cyclocondensation reaction. While often performed as a one-pot, three-component reaction involving an aldehyde, malononitrile, and phenylhydrazine, the core transformation involves two key steps:

  • Knoevenagel Condensation: An aldehyde reacts with malononitrile to form a highly electrophilic α,β-unsaturated nitrile (a benzylidenemalononitrile intermediate).[3]

  • Michael Addition & Cyclization: Phenylhydrazine acts as a nucleophile, attacking the β-carbon of the intermediate. This is followed by an intramolecular cyclization and subsequent aromatization (often via oxidation) to yield the stable pyrazole ring.

A catalyst's role is to accelerate one or both of these stages, thereby improving the overall efficiency of the transformation.

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition & Cyclization A Aryl Aldehyde + Malononitrile B Benzylidenemalononitrile Intermediate A->B Catalyst (Base/Acid) D Addition Adduct B->D Michael Addition C Phenylhydrazine E Cyclized Intermediate (Dihydropyrazole) D->E Intramolecular Cyclization F Final Product: 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile E->F Aromatization (Oxidation)

Caption: General reaction mechanism for the three-component synthesis.

Head-to-Head Catalyst Performance Comparison

The choice of catalyst dictates the reaction conditions, from solvent and temperature to reaction time and work-up procedure. Below is a comparative analysis of commonly employed catalytic systems.

Conventional Basic Catalysts: Piperidine and Triethylamine (TEA)
  • Expertise & Experience: Simple organic bases are the traditional workhorses for this synthesis. Piperidine, a secondary amine, and Triethylamine (TEA), a tertiary amine, are frequently used. They function by deprotonating malononitrile, generating a potent nucleophile that initiates the Knoevenagel condensation.[4]

  • Trustworthiness: While effective, these catalysts are not without drawbacks. Piperidine, being a secondary amine, can participate in unwanted side reactions, such as forming enamines or even acting as a nucleophile itself in C-N coupling side reactions, which can complicate purification.[4] TEA avoids this issue as it is non-nucleophilic, acting purely as a base.[4][5][6] However, its volatility and strong odor can be disadvantageous.

  • Performance: Both catalysts typically require refluxing in a protic solvent like ethanol for several hours. Yields are generally good, but purification may be required to remove the catalyst and byproducts. Piperidine is often used in multicomponent reactions leading to related pyranopyrazole structures.[7][8]

Organocatalysis: The L-Proline Advantage
  • Expertise & Experience: L-proline, a naturally occurring amino acid, has emerged as a powerful and environmentally benign organocatalyst.[9] It is considered a bifunctional catalyst; its secondary amine group acts as a Lewis base (forming an enamine intermediate), while its carboxylic acid moiety acts as a Brønsted acid, activating electrophiles.[9] This dual activation pathway often leads to higher efficiency under milder conditions.

  • Trustworthiness: L-proline catalysis is highly reliable and avoids the side reactions associated with simple amines.[10][11] Its low toxicity, biodegradability, and affordability make it an excellent "green" alternative. The reactions are often high-yielding and produce clean products, simplifying the work-up process.

  • Performance: L-proline can effectively catalyze the three-component synthesis in ethanol, often at reflux, leading to excellent yields.[10][12] Its versatility has been demonstrated in the synthesis of a wide array of pyrazole and fused-pyrazole derivatives.[10][11]

Heterogeneous & Nanocatalysts: The Modern Frontier
  • Expertise & Experience: Modern catalysis focuses on efficiency, reusability, and ease of separation. Heterogeneous catalysts, particularly those at the nanoscale, excel in these areas. Systems like alumina-silica-supported MnO₂, SnO-CeO₂ nanocomposites, and NiFe₂O₄ nanoparticles have been successfully employed.[3][13] These catalysts often provide a high surface area with both Lewis acidic and basic sites, effectively promoting the reaction cascade.

  • Trustworthiness: The primary advantage of these systems is their recyclability. After the reaction, the catalyst can be recovered (e.g., by simple filtration or using a magnet for magnetic nanoparticles) and reused for several cycles without a significant loss in activity.[3][13] This drastically reduces cost and waste.

  • Performance: Nanocatalyst-driven syntheses often proceed under mild conditions, sometimes even at room temperature in green solvents like water or ethanol.[3][13] Reaction times can be significantly shorter, and yields are consistently high (often >90%).[3] For instance, NiFe₂O₄ nanoparticles have been shown to provide excellent yields at room temperature.[3]

Microwave-Assisted Synthesis: A Focus on Speed
  • Expertise & Experience: Microwave irradiation has revolutionized organic synthesis by dramatically reducing reaction times from hours to minutes.[8][14][15] This is achieved through efficient and uniform heating of the reaction mixture. This technique can be paired with various catalysts, such as p-Toluenesulfonic acid (p-TSA), to further accelerate the reaction.[14]

  • Trustworthiness: Microwave-assisted synthesis is a reliable method for high-throughput screening and rapid library generation. The sealed-vessel technology allows for reactions to be run safely at temperatures above the solvent's boiling point, further increasing the reaction rate.

  • Performance: When catalyzed by p-TSA under microwave irradiation, the synthesis of aminopyrazoles can be completed in minutes with yields often exceeding 95%.[14] This represents a significant improvement in efficiency over conventional heating methods.

Quantitative Data Summary

Catalyst SystemTypical LoadingSolventTemperature (°C)TimeYield (%)Authoritative Grounding & Key Insights
Piperidine Catalytic (5 mol%)Ethanol / WaterReflux / 363 K10 min - 4 hGood-ExcellentEffective base, but potential for side reactions.[4][7][8]
Triethylamine (TEA) StoichiometricTHF / EthanolRoom Temp - Reflux2 - 16 hGoodNon-nucleophilic base, avoids C-N coupling side reactions.[6][16]
L-Proline 10-30 mol%Ethanol / DMFReflux / 110°C1 - 4 h81 - 96%Green, bifunctional catalyst; clean reactions and high yields.[10][11][12]
NiFe₂O₄ Nanoparticles 0.03 g (per 3 mmol)EthanolRoom Temp (29°C)~30 min90 - 96%Heterogeneous, magnetically separable, and reusable. Excellent yields at ambient temperature.[3]
p-TSA (Microwave) CatalyticEthanolMicrowave< 15 min>95%Extremely rapid synthesis with very high yields.[14]
FeCl₃/PVP CatalyticWater/PEG-400Not Specified2 - 4 hup to 97%A homogeneous system using a green solvent mixture.[17]

Experimental Protocols

The following protocols are self-validating systems, designed for reproducibility and clarity.

Protocol 1: Classical Synthesis using Piperidine Catalyst

This protocol is adapted from a general procedure for multicomponent pyrazole synthesis.

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine benzaldehyde (10 mmol, 1.06 g), malononitrile (10 mmol, 0.66 g), and ethanol (20 mL).

  • Catalyst Addition: Add piperidine (0.5 mmol, 5 mol%, ~50 µL) to the mixture.

  • Intermediate Formation: Stir the mixture at room temperature for 10-15 minutes. The formation of the benzylidenemalononitrile intermediate is often indicated by a color change or the formation of a precipitate.

  • Phenylhydrazine Addition: Add phenylhydrazine (10 mmol, 1.08 g) to the reaction flask.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate. Collect the solid by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum to yield the pure product.

Protocol 2: Green Synthesis using L-Proline Organocatalyst

This protocol demonstrates an environmentally conscious approach.[10][11]

  • Reaction Setup: To a 50 mL round-bottom flask, add benzaldehyde (10 mmol), malononitrile (10 mmol), phenylhydrazine (10 mmol), and ethanol (15 mL).

  • Catalyst Addition: Add L-proline (1 mmol, 10 mol%, 0.115 g).

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 4 hours, or until TLC indicates the consumption of starting materials.

  • Work-up and Isolation: Cool the flask in an ice bath. The resulting solid product is collected by filtration, washed with a small amount of cold ethanol, and dried. The crude product can be further purified by recrystallization from ethanol if necessary.

G A 1. Assemble Glassware (Round-Bottom Flask, Stir Bar, Condenser) B 2. Charge Reactants & Solvent (Aldehyde, Malononitrile, Phenylhydrazine, Ethanol) A->B C 3. Add Catalyst (e.g., L-Proline, Piperidine) B->C D 4. Heat to Reflux (Monitor by TLC) C->D E 5. Cool Reaction Mixture (Ice Bath) D->E F 6. Isolate Product (Vacuum Filtration) E->F G 7. Wash & Dry Solid (Cold Ethanol, Vacuum Oven) F->G H 8. Characterization (NMR, IR, MS, m.p.) G->H

Caption: A standard experimental workflow for catalyst screening.

Conclusion and Recommendations

The synthesis of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile can be achieved through a variety of catalytic methods, each with distinct advantages.

  • For simplicity and cost-effectiveness in initial trials, basic catalysts like Triethylamine are suitable, as they avoid the side reactions of piperidine.

  • For green chemistry, high purity, and mild conditions , L-proline is the superior choice. Its reliability and ease of use make it ideal for both small-scale and larger-scale synthesis.

  • For maximum efficiency, speed, and reusability , heterogeneous nanocatalysts (e.g., NiFe₂O₄) or microwave-assisted protocols (with p-TSA) are highly recommended. These modern methods offer significant improvements in reaction time and sustainability, making them particularly attractive for industrial and high-throughput applications.

Ultimately, the optimal catalyst depends on the specific priorities of the researcher, balancing factors of speed, cost, yield, safety, and environmental impact. This guide serves as a foundational tool for navigating those choices with confidence.

References

  • A Comparative Guide to Catalysts for Pyrazole Synthesis. Benchchem.
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI.
  • L-Proline catalyzed three component synthesis of pyrano[2,3-c]pyrazole-5-carbonitrile derivatives and in vitro antimalarial evaluation. Taylor & Francis Online.
  • (PDF) Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. ResearchGate.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
  • L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. MDPI.
  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl.
  • Synthesis of 3-R-Sulfanyl-5-amino-1-phenyl-1H-pyrazole-4-Carbonitriles. ResearchGate.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH.
  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
  • Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. ResearchGate.
  • 6-Amino-3-methyl-4-(3-nitrophenyl)-1-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile. Acta Crystallographica Section E.
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. PMC - NIH.
  • Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers.
  • Pyrazole synthesis. Organic Chemistry Portal.
  • Microwave assisted synthesis of 3-amino 1H-pyrazoles catalyzed by p-toluenesulphonic acid. TSI Journals.
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
  • (PDF) L-Proline: A Versatile Organo-Catalyst in Organic Chemistry. ResearchGate.
  • Is triethylamine going to catalyze the condensation reaction in more or less the same way as piperidine does?. ResearchGate.
  • Water extract of pomegranate ash (WEPA) catalyzed, green and efficient, one-pot multicomponent synthesis of. Indian Journal of Chemistry.
  • Synthesis of polysubstituted amino pyrazole via multicomponenet strategy using NiFe2O4 nanocatalyst. Der Pharma Chemica.
  • Microwave-assisted synthesis of some biologically active pyrazole derivatives. Journal of Pharmaceutical and Scientific Innovation.
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry.
  • 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. PMC - NIH.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
  • Green synthesis of pyranopyrazole using microwave assisted techniques. GSC Online Press.
  • Synthesis and Antimicrobial Activity of Some New Pyrazoles, Fused Pyrazolo[3,4-d]-pyrimidine and 1,2-Dihydroimidazo-[2,1-c][1][18][19]triazin-6-one Derivatives. PMC - NIH. Available from:

  • Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds. Google Patents.
  • Proline Derivatives in Organic Synthesis. Organic Chemistry Portal.
  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Arkivoc.
  • L-Proline: An Efficient Organocatalyst for the Synthesis of 5-Substituted 1H-Tetrazoles via [3+2] Cycloaddition of Nitriles and Sodium Azide. Organic Chemistry Portal.

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Comparative

A Senior Application Scientist's Guide to Purity Assessment of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile by High-Performance Liquid Chromatography

Introduction: The Critical Role of Purity in Synthesis 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile is a versatile heterocyclic building block, frequently employed as a key intermediate in the synthesis of pharmaceuticals...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Synthesis

3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile is a versatile heterocyclic building block, frequently employed as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. Its pyrazole core is a privileged scaffold in medicinal chemistry, forming the basis for numerous bioactive compounds. Given its role as a precursor, the purity of this intermediate is paramount; the presence of unreacted starting materials, side-products, or isomers can have profound implications on the yield, purity, and safety profile of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the robust purity assessment of synthesized 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile. We will delve into the rationale behind method selection, provide detailed experimental protocols, and outline a self-validating system to ensure the trustworthiness and accuracy of your results, grounded in established scientific principles and regulatory guidelines.[1][2]

Understanding the Analytical Challenge: Potential Impurities

Effective purity analysis begins with understanding the potential impurities that may arise from the synthesis route. A common synthesis involves a one-pot, three-component reaction of an aldehyde (like benzaldehyde), malononitrile, and phenylhydrazine.[3][4][5]

Potential impurities may include:

  • Unreacted Starting Materials: Phenylhydrazine, benzaldehyde derivatives, and malononitrile.

  • Intermediates: Such as arylidene malononitrile, which is formed from the initial condensation of the aldehyde and malononitrile.[5]

  • Isomeric By-products: Positional isomers can form depending on the reaction conditions, leading to impurities that are structurally very similar to the target compound.

  • Degradation Products: The compound may degrade under certain pH, light, or temperature conditions.

The structural similarity of these potential impurities to the main compound necessitates a high-resolution analytical technique, making Reverse-Phase HPLC (RP-HPLC) the gold standard for this application.[2][6]

Comparative Analysis of RP-HPLC Methodologies

The choice of an HPLC method is a trade-off between speed, resolution, and sensitivity. Below, we compare two distinct RP-HPLC methods suitable for analyzing 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile, each tailored for a different analytical objective. The most common and effective stationary phase for this class of moderately polar compounds is a C18 column.[6][7]

ParameterMethod A: Rapid Isocratic ScreeningMethod B: High-Resolution Gradient Analysis
Objective Fast quality control, in-process monitoringComprehensive purity profiling, separation of closely eluting impurities
Column C18, 50 x 4.6 mm, 2.7 µmC18, 150 x 4.6 mm, 5 µm
Mobile Phase Isocratic: 60% Acetonitrile, 40% WaterGradient: A=0.1% TFA in Water, B=Acetonitrile
Gradient Profile N/A0-15 min: 30% to 90% B; 15-17 min: 90% B; 17.1-20 min: 30% B
Flow Rate 1.2 mL/min1.0 mL/min
Detection (UV) 237 nm237 nm
Run Time ~5 minutes~20 minutes
Pros High throughput, lower solvent consumption per runSuperior resolution, baseline separation of complex mixtures
Cons May fail to resolve closely related impuritiesLonger analysis time, more complex method development

Causality Behind Method Choices:

  • Method A is designed for speed. A shorter column with smaller particles provides high efficiency in a short time frame, suitable for quickly checking if a reaction has gone to completion. The simple isocratic mobile phase is easy to prepare and delivers stable retention times.

  • Method B is designed for accuracy and resolution. The longer column provides more theoretical plates, enhancing separation power.[6] The gradient elution starts with a higher aqueous content to retain polar impurities and gradually increases the organic modifier concentration to elute the main compound and any non-polar impurities. The addition of 0.1% Trifluoroacetic Acid (TFA) acts as an ion-pairing agent and acidifies the mobile phase.[7] This protonates the amino group on the pyrazole, leading to sharper, more symmetrical peaks and improved retention on the C18 column. The detection wavelength of 237 nm is selected based on the UV absorbance maxima for similar pyrazolone derivatives.[8]

In-Depth Protocol: High-Resolution Gradient Analysis (Method B)

This section provides a detailed, self-validating protocol for the high-resolution gradient method, which we recommend for final purity assessment and quality control.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Processing A Mobile Phase Prep (A: 0.1% TFA in H₂O) (B: Acetonitrile) D System Equilibration (Initial Gradient Conditions) A->D B Standard Prep (1.0 mg/mL in Diluent) E Inject Standard & Sample (10 µL injection volume) B->E C Sample Prep (~1.0 mg/mL in Diluent) C->E D->E System Ready F Data Acquisition (Chromatogram Recording) E->F G Peak Integration F->G H Purity Calculation (% Area Normalization) G->H I Generate Report H->I

Caption: Workflow for HPLC Purity Assessment.

Step-by-Step Methodology
  • Reagents and Materials:

    • 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile (Synthesized Sample and Reference Standard)

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Trifluoroacetic Acid (TFA, HPLC Grade)

    • Diluent: 50:50 (v/v) Acetonitrile:Water

  • Instrumentation and Conditions:

    • HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

    • Column: C18, 150 x 4.6 mm, 5 µm particle size (e.g., Eclipse XDB-C18).[6]

    • Mobile Phase A: 0.1% TFA in Water. (Add 1.0 mL of TFA to 1 L of Water).

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 237 nm.[8]

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B (ACN)
      0.0 30
      15.0 90
      17.0 90
      17.1 30

      | 20.0 | 30 |

  • Solution Preparation:

    • Reference Standard Solution: Accurately weigh approximately 10 mg of the reference standard and dissolve in 10.0 mL of diluent to obtain a concentration of 1.0 mg/mL.

    • Sample Solution: Prepare the synthesized sample in the same manner as the reference standard to a concentration of approximately 1.0 mg/mL.

  • Analysis Sequence:

    • Equilibrate the HPLC system with the initial mobile phase composition (30% B) for at least 20 minutes or until a stable baseline is achieved.

    • Inject a blank (diluent) to ensure the system is clean.

    • Inject the Reference Standard solution to determine the retention time and peak shape of the main component.

    • Inject the Sample solution to be analyzed.

Ensuring Trustworthiness: Method Validation Overview

To ensure your method is reliable, it must be validated according to International Council for Harmonisation (ICH) guidelines.[1][9] This process establishes through laboratory studies that the performance characteristics of the method meet the requirements for the intended analytical application.

Validation_Logic cluster_core Core Validation Parameters (ICH Q2) cluster_sensitivity Sensitivity cluster_reliability Reliability Specificity Specificity Method Validated HPLC Method Specificity->Method Linearity Linearity & Range Linearity->Method Accuracy Accuracy Accuracy->Method Precision Precision (Repeatability & Intermediate) Precision->Method LOD Limit of Detection (LOD) LOD->Method LOQ Limit of Quantitation (LOQ) LOQ->Method Robustness Robustness Robustness->Method

Caption: Key Parameters for HPLC Method Validation.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by showing that the main peak is free from co-elution from known impurities or a placebo.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50-150% of the target concentration.[1]

  • Accuracy: The closeness of test results to the true value. It is often determined by recovery studies, where a known amount of reference standard is spiked into the sample.[10]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day/inter-analyst).[1][8]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., ±2°C in column temperature, ±0.1 mL/min in flow rate).[8]

Data Interpretation and Purity Calculation

After data acquisition, the purity is typically calculated using the Area Percent or Area Normalization method. This method assumes that all components in the sample have a similar UV response at the chosen wavelength.

Calculation: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Example Interpretation:

  • A chromatogram shows a major peak at a retention time of 8.5 minutes, corresponding to the 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile reference standard.

  • Several smaller peaks are observed at different retention times. These are treated as impurities.

  • The area of the main peak is 1,250,000 mAU*s.

  • The total area of all impurity peaks is 15,000 mAU*s.

  • Total Area = 1,250,000 + 15,000 = 1,265,000 mAU*s.

  • Purity = (1,250,000 / 1,265,000) x 100 = 98.8%

This result provides a quantitative measure of the purity of the synthesized batch, which can then be compared against the required specifications for its intended use.

Conclusion

The purity assessment of synthesized 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile is a critical step in ensuring the quality and consistency of chemical research and drug development. A well-developed and validated high-resolution gradient RP-HPLC method provides the necessary specificity and sensitivity to separate and quantify the target compound from its potential process-related impurities. By understanding the principles behind method design and rigorously validating the chosen protocol according to ICH guidelines, researchers can generate reliable and trustworthy data, ensuring the integrity of their synthetic products and the success of their subsequent applications.

References

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). International Journal of ChemTech Research. [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension. (2022). Journal of Chromatographic Science. [Link]

  • Separation of Pyrazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • Ashtekar, H., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. International Journal of Pharmaceutical Investigation, 13(2), 313-320. [Link]

  • Al-Issa, S. A. (2012). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 17(8), 9569-9583. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Pharmaceutical Technology. [Link]

  • Steps for HPLC Method Validation. (2024). Pharmaguideline. [Link]

  • Al-Issa, S. A. (2012). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. ResearchGate. [Link]

  • Gaffer, H. E. H., et al. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry, 9, 749605. [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021). ACS Omega. [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. (2023). World Journal of Pharmaceutical and Medical Research. [Link]

  • Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. (n.d.). International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Validation of analytical procedures by high-performance liquid chromatography for pharmaceutical analysis. (2012). Chromatography. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). RSC Advances. [Link]

  • Singh, P., et al. (2021). Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. ResearchGate. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). National Institutes of Health. [Link]

  • Analysis of Amino Acids by HPLC. (2010). Agilent Technologies. [Link]

  • Al-Issa, S. A. (2012). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]

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Comparative

comparing the efficacy of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile derivatives against known drugs

A Comparative Guide to the Efficacy of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives Introduction The relentless pursuit of novel therapeutic agents has positioned heterocyclic compounds, particularly those wit...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Efficacy of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives

Introduction

The relentless pursuit of novel therapeutic agents has positioned heterocyclic compounds, particularly those with a pyrazole scaffold, at the forefront of medicinal chemistry. The 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile core represents a "privileged structure" due to its synthetic accessibility and its ability to interact with a diverse range of biological targets. Derivatives stemming from this scaffold have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents. This guide provides a comprehensive, data-driven comparison of the efficacy of these pyrazole derivatives against established drugs in their respective therapeutic classes, offering field-proven insights for researchers, scientists, and drug development professionals.

I. Anticancer Efficacy: Challenging the Standards

Derivatives of 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile have shown remarkable cytotoxic activity against a variety of human cancer cell lines. Their performance is often benchmarked against standard chemotherapeutic agents like 5-Fluorouracil and Doxorubicin.

Comparative Cytotoxicity Data

The in vitro anticancer activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth. A lower IC50 value indicates greater potency.

Compound ClassCancer Cell LineTest Derivative IC50 (µM)Standard DrugStandard Drug IC50 (µM)Source(s)
Halophenyl-pyrazole-carbonitrilesMCF-7 (Breast)Varies by derivative5-FluorouracilNot specified[1][2]
Halophenyl-pyrazole-carbonitrilesHeLa (Cervical)Varies by derivative5-FluorouracilNot specified[1][2]
Halophenyl-pyrazole-carbonitrilesPC-3 (Prostate)Varies by derivative5-FluorouracilNot specified[1][2]
Pyrazolo[4,3-c]pyridinesMCF-7 (Breast)1.937 (µg/mL)Doxorubicin4.162 (µg/mL)[3]
Pyrazolo[4,3-c]pyridinesHepG2 (Liver)3.695 (µg/mL)Doxorubicin3.832 (µg/mL)[3]
Pyrazolo[4,3-c]pyridinesHCT-116 (Colon)2.914 (µg/mL)Doxorubicin3.676 (µg/mL)[3]
Pyrazole CarbaldehydesMCF-7 (Breast)0.25Doxorubicin0.95[3]
Fused Pyrazole DerivativesHepG2 (Liver)0.71Erlotinib10.6[3]
Fused Pyrazole DerivativesHepG2 (Liver)0.71Sorafenib1.06[3]

As the data indicates, several pyrazole derivatives exhibit cytotoxic activity comparable or superior to standard-of-care drugs like Doxorubicin across multiple cancer cell lines.[3][4] This potent activity has driven further investigation into their mechanisms of action.

Mechanism of Action: Kinase Inhibition

A primary mechanism for the anticancer effects of many pyrazole derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[5] The Epidermal Growth Factor Receptor (EGFR) is a key target.[6][7]

The EGFR signaling cascade plays a vital role in cell proliferation, survival, and metastasis.[8][9] Its aberrant activation is a hallmark of many cancers. EGFR inhibitors block this pathway, leading to cancer cell death.

EGFR_Pathway cluster_MAPK MAPK Pathway cluster_PI3K PI3K/Akt Pathway Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt Akt->Nucleus Proliferation Cell Proliferation, Survival, Metastasis Nucleus->Proliferation Regulates Transcription Inhibitor Pyrazole Derivative (e.g., Erlotinib) Inhibitor->EGFR Inhibits (ATP-competitive)

Caption: EGFR signaling cascade and point of inhibition.

Many pyrazole derivatives function as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing the downstream signaling that drives tumorigenesis.[10] Some fused pyrazole derivatives have shown potent dual inhibition of both EGFR and VEGFR-2, another key kinase in cancer progression.[3]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a standard colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[11][12][13]

Objective: To determine the IC50 value of a test compound on a cancer cell line.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile derivative and the standard drug (e.g., Doxorubicin). Add these to the wells, including a vehicle control (e.g., DMSO) and a no-cell blank control.

  • Incubation: Incubate the plate for 48-72 hours in a humidified atmosphere at 37°C with 5% CO2.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[13][14] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[12][14]

  • Solubilization: Carefully remove the media and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.[14]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.[11][14]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.

Caption: Workflow for the MTT cytotoxicity assay.

II. Antimicrobial Efficacy: A New Frontier Against Resistance

The rise of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents.[15] Pyrazole derivatives have emerged as a promising class of compounds with a broad spectrum of activity against both bacteria and fungi.[16][17][18]

Comparative Antimicrobial Data (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[15]

CompoundS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungus)Standard DrugSource(s)
MIC Values (µg/mL)
Pyrazole Derivative 3-0.25 -Ciprofloxacin (0.5)[19]
Pyrazole Derivative 4---Ciprofloxacin (4)[19]
Pyrazole Derivative 2--1.0 Clotrimazole (2.0)[19]
Hydrazone 21a62.5 - 125 62.5 - 125 2.9 - 7.8 Chloramphenicol, Clotrimazole[17]
Pyrazoline 2464--Ofloxacin, Ampicillin[18]
Pyrazoline 22---Ofloxacin, Ampicillin[18]

Note: '-' indicates data not available or not the most potent result from the source.

The data clearly demonstrates that specific pyrazole derivatives can exhibit antimicrobial potency that is superior to standard antibiotics like Ciprofloxacin and antifungals like Clotrimazole.[19] For instance, one derivative showed an MIC of 0.25 µg/mL against E. coli, which is twice as potent as Ciprofloxacin in the same study.[19]

Experimental Protocol: Broth Microdilution for MIC Determination

This is the standard method for determining the MIC of an antimicrobial agent.

Objective: To determine the lowest concentration of a pyrazole derivative that inhibits the visible growth of a specific microorganism.

Methodology:

  • Preparation: Prepare a stock solution of the pyrazole derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using sterile Mueller-Hinton Broth (for bacteria) or RPMI medium (for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the microbial inoculum to each well containing the diluted compound. Include a positive control (microbe, no drug) and a negative control (broth, no microbe).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

  • Reading Results: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth).

III. Anti-inflammatory Activity: Targeting COX-2

Chronic inflammation underlies many diseases, and non-steroidal anti-inflammatory drugs (NSAIDs) are a common treatment. However, traditional NSAIDs can have significant side effects. Pyrazole derivatives, most famously Celecoxib, have been developed as selective COX-2 inhibitors, offering a better safety profile.[20][21]

Comparative Anti-inflammatory Data

The efficacy of anti-inflammatory pyrazoles is measured by their ability to inhibit COX enzymes and their selectivity for COX-2 over COX-1.

CompoundCOX-2 Inhibition IC50 (µM)COX-1 Inhibition IC50 (µM)Selectivity Index (COX-1/COX-2)Standard DrugSource(s)
Pyrazole AD 532Less potent than Celecoxib--Celecoxib[22][23]
Pyrazole N5--47.98Celecoxib[24]
Pyrazole N9More potent than Celecoxib*--Celecoxib[24]
3,5-diarylpyrazole0.01 ---[20]
3-(trifluoromethyl)-5-arylpyrazole0.02 4.5225 -[20]

Based on in vivo carrageenan-induced paw edema test.

Newer pyrazole derivatives show extremely high potency and selectivity for COX-2, with IC50 values in the nanomolar range and selectivity indices far exceeding those of earlier compounds.[20] This suggests a potential for highly effective anti-inflammatory action with a reduced risk of gastrointestinal side effects associated with COX-1 inhibition.[21]

IV. Synthesis: A General Approach

The versatility of the 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile scaffold is partly due to its straightforward synthesis, typically achieved through a one-pot, three-component reaction.[25][26][27]

Synthesis_Workflow Aldehyde Aromatic Aldehyde Reaction One-Pot Reaction (Solvent, Catalyst, Heat) Aldehyde->Reaction Malononitrile Malononitrile Malononitrile->Reaction Phenylhydrazine Phenylhydrazine Phenylhydrazine->Reaction Product 3-Amino-1-phenyl-1H- pyrazole-4-carbonitrile Reaction->Product

Caption: General one-pot synthesis of the pyrazole core.

This reaction typically involves combining an aromatic aldehyde, malononitrile, and phenylhydrazine in a suitable solvent (like ethanol) with a catalyst, often under reflux or microwave irradiation.[2][25][28] This efficient method allows for the rapid generation of a diverse library of derivatives for biological screening.

Conclusion

The 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile scaffold is a remarkably fruitful starting point for the development of potent therapeutic agents. Experimental data consistently demonstrates that its derivatives can not only match but often exceed the efficacy of established drugs in oncology, infectious diseases, and inflammation. Their success as kinase inhibitors, particularly against EGFR, highlights their potential in targeted cancer therapy. Furthermore, their potent and broad-spectrum antimicrobial activity presents a vital new avenue in the fight against drug resistance. The high selectivity for COX-2 shown by some anti-inflammatory derivatives promises safer alternatives to traditional NSAIDs. The continued exploration of this versatile chemical scaffold, facilitated by efficient synthetic methodologies, holds significant promise for the future of drug discovery.

References

  • Yarden, Y., & Sliwkowski, M. X. (2001). Untangling the ErbB signalling network. Nature Reviews Molecular Cell Biology, 2(2), 127-137. Available at: [Link]

  • Wee, P., & Wang, Z. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Cancers, 9(5), 52. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • Normanno, N., De Luca, A., Bianco, C., Strizzi, L., Mancino, M., Maiello, M. R., ... & Salomon, D. S. (2006). Epidermal growth factor receptor (EGFR) signaling in cancer. Gene, 366(1), 2-16. Available at: [Link]

  • Seshacharyulu, P., Ponnusamy, M. P., Haridas, D., Jain, M., Ganti, A. K., & Batra, S. K. (2012). Targeting the EGFR signaling pathway in cancer therapy. Expert Opinion on Therapeutic Targets, 16(1), 15-31. Available at: [Link]

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  • Kumar, A., & Kumar, A. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(4), 269-282. Available at: [Link]

  • Shawkey, A. M., Arisha, A. H., El-Azzouny, A. A., & El-Awady, M. S. (2020). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 25(21), 5030. Available at: [Link]

  • Yakan, H., & Demir, S. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Journal of Research in Pharmacy, 24(5), 707-715. Available at: [Link]

  • Mohy El-Din, M. M., El-Kholy, W. M., & El-Sayed, M. A. (2015). A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. Pharmacological Reports, 67(4), 743-749. Available at: [Link]

  • ResearchGate. (n.d.). IC50 values of the tested compounds against MCF7 and HCT116 cell lines. Available at: [Link]

  • Domyati, T., & El-Fakahany, H. (2016). Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. DARU Journal of Pharmaceutical Sciences, 24(1), 18. Available at: [Link]

  • Arshad, M., Bhat, A. R., Pokharel, S., & Kim, J. E. (2014). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Pharmaceutical Journal, 22(4), 341-347. Available at: [Link]

  • Royal Society of Chemistry. (2023). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available at: [Link]

  • Taylor & Francis Online. (2017). Synthesis of aminocyanopyrazoles via a multi-component reaction and anti-carbonic anhydrase inhibitory activity of their sulfamide derivatives against cytosolic and transmembrane isoforms. Available at: [Link]

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  • ResearchGate. (2024). Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)- 1- phenyl-1H-pyrazole-4-carbonitriles. Available at: [Link]

  • ResearchGate. (n.d.). A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug. Available at: [Link]

  • Frontiers. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Available at: [Link]

  • Abd El-Wahab, A. H. F. (2024). Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)- 1- phenyl-1H-pyrazole-4-carbonitriles. Current Organic Synthesis. Available at: [Link]

  • ResearchGate. (n.d.). IC50 values of the promising derivatives against the MCF-7 cell line. Available at: [Link]

  • ResearchGate. (n.d.). Reported examples of pyrazoles as anticancer agents with different.... Available at: [Link]

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  • ResearchGate. (n.d.). IC50 of the tested compounds against human hepatocellular carcinoma.... Available at: [Link]

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  • ResearchGate. (n.d.). The inhibition of TKs by compound 4 and erlotinib at 30 μM.... Available at: [Link]

  • Zhang, Y., Li, Y., & Zhang, J. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(11), 4488. Available at: [Link]

  • ResearchGate. (n.d.). The IC50 of tested compounds against MCF-7, HepG-2 and HCT-116 cancer.... Available at: [Link]

  • Frontiers. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). The essential pharmacophoric features of erlotinib as an EGFR inhibitor.... Available at: [Link]

  • Wang, Y., Zhang, Y., & Li, J. (2022). Discovery of a Series of 1,2,3-Triazole-Containing Erlotinib Derivatives With Potent Anti-Tumor Activities Against Non-Small Cell Lung Cancer. Frontiers in Chemistry, 9, 798835. Available at: [Link]

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Validation

A Comparative Benchmarking Guide to the Synthesis of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile: A Novel One-Pot Approach vs. Traditional Methodologies

Abstract This guide provides a comprehensive performance benchmark of a modern, catalyst-free, one-pot synthetic method for 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile against a well-established multi-step linear synthes...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive performance benchmark of a modern, catalyst-free, one-pot synthetic method for 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile against a well-established multi-step linear synthesis. As a crucial heterocyclic scaffold in medicinal chemistry and a key intermediate for pharmaceuticals like Zaleplon analogues, the efficient synthesis of this pyrazole derivative is of paramount importance to researchers in drug development.[1] We will dissect each methodology, offering in-depth analysis of reaction efficiency, procedural simplicity, environmental impact, and overall practicality. Detailed, replicable protocols and supporting data are provided to empower researchers in making informed decisions for their synthetic strategies.

Introduction: The Significance of the Pyrazole Scaffold

The 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile core is a privileged structure in modern pharmacology. Its unique arrangement of nitrogen atoms allows for diverse biological interactions, making it a cornerstone for synthesizing compounds with potential anti-inflammatory, anticancer, and hypnotic properties.[1][2] Consequently, the optimization of its synthesis is not merely an academic exercise but a critical step in accelerating the drug discovery pipeline. This guide evaluates two distinct synthetic philosophies: a classical, multi-step approach and a contemporary, green, three-component reaction.

The Synthetic Pathways: A Head-to-Head Comparison

We will compare two representative synthetic routes:

  • Method A (New Approach): Catalyst-Free, One-Pot, Three-Component Synthesis. This modern strategy involves the tandem Knoevenagel condensation and cyclization of an aromatic aldehyde, malononitrile, and phenylhydrazine in a green solvent system.[3][4] Its primary appeal lies in its operational simplicity and high atom economy.

  • Method B (Traditional Approach): Multi-Step Linear Synthesis. This established route requires the initial formation of an activated intermediate from a 3-oxopropanenitrile, followed by a separate cyclization step with hydrazine.[1][5] While reliable, this method involves multiple steps, isolations, and a greater consumption of reagents and solvents.

Workflow Visualization

The fundamental difference in efficiency between a convergent one-pot synthesis and a linear multi-step process is stark. The following diagram illustrates the streamlined nature of the modern approach.

G cluster_A Method A: One-Pot, Three-Component Synthesis cluster_B Method B: Multi-Step Linear Synthesis A_start1 Benzaldehyde A_product 3-Amino-1-phenyl-1H- pyrazole-4-carbonitrile A_start1->A_product One Pot (Ethanol/Water) Room Temp A_start2 Malononitrile A_start2->A_product One Pot (Ethanol/Water) Room Temp A_start3 Phenylhydrazine A_start3->A_product One Pot (Ethanol/Water) Room Temp B_start1 3-Oxo-3-phenyl- propanenitrile B_intermediate (Z)-3-Amino-2-benzoyl- 4,4,4-trichloro-2-butenenitrile B_start1->B_intermediate Step 1 (Base) B_start2 Trichloroacetonitrile B_start2->B_intermediate B_product 3-Amino-1-phenyl-1H- pyrazole-4-carbonitrile B_intermediate->B_product Step 2 (Dioxane, Reflux) B_start3 Hydrazine Hydrate B_start3->B_product

Caption: Comparative workflow of a convergent one-pot synthesis vs. a linear multi-step route.

Performance Benchmarking: Quantitative Analysis

The choice of a synthetic method is a multi-faceted decision. The following table summarizes the key performance indicators for each route, based on published experimental data.

ParameterMethod A: One-Pot, Catalyst-Free[3][4]Method B: Multi-Step Linear[1][5]Senior Scientist's Analysis
Reaction Steps 1 (One-Pot)2-3 (including intermediate synthesis)The one-pot nature of Method A drastically reduces handling, transfer loss, and overall process time.
Starting Materials Benzaldehyde, Malononitrile, Phenylhydrazine3-Oxo-3-phenylpropanenitrile, Trichloroacetonitrile, Hydrazine HydrateMethod A uses more common and often less expensive starting materials. Trichloroacetonitrile is a lachrymator and requires careful handling.
Catalyst/Key Reagents None (Catalyst-Free)Base (e.g., Piperidine), DioxaneThe elimination of a catalyst in Method A simplifies purification and reduces cost and potential metal contamination.
Solvent System Ethanol/Water (Green Solvents)Dioxane, EthanolMethod A's use of a water/ethanol mixture is environmentally benign. Dioxane is a suspected carcinogen and its use is highly regulated.
Reaction Time 15-30 minutes4-6 hours (total)The rapid reaction kinetics at room temperature for Method A offer a significant throughput advantage.
Temperature Room TemperatureReflux (Step 2 requires heating)Method A is more energy-efficient and avoids potential thermal degradation of products.
Reported Yield ~92-96%~76% (overall from 3-oxopropanenitrile)Method A demonstrates a significantly higher overall yield, maximizing the conversion of starting materials to the final product.
Atom Economy HighModerateThree-component reactions are inherently more atom-economical, generating the product with minimal waste byproducts.
Purification Simple filtration and recrystallizationFiltration and recrystallization of intermediates and final productFewer steps and the absence of a catalyst lead to a much simpler and faster purification process for Method A.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, the following detailed protocols are provided.

Protocol A: Catalyst-Free, One-Pot Synthesis of 3-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile

This protocol is adapted from the efficient, green chemistry approach described in the literature.[3][4]

Materials:

  • Benzaldehyde (1 mmol, 106 mg)

  • Malononitrile (1 mmol, 66 mg)

  • Phenylhydrazine (1 mmol, 108 mg)

  • Ethanol (2 mL)

  • Water (2 mL)

Procedure:

  • In a 25 mL round-bottom flask, combine benzaldehyde (1 mmol) and malononitrile (1 mmol) in a 1:1 mixture of ethanol and water (4 mL).

  • Stir the mixture at room temperature for 5 minutes to allow for the initial Knoevenagel condensation to form the benzylidenemalononitrile intermediate.

    • Senior Scientist's Note: This initial step is crucial. The condensation is often spontaneous at room temperature in polar protic solvents, forming the electrophilic Michael acceptor necessary for the next step.

  • To this stirring solution, add phenylhydrazine (1 mmol) dropwise over 1 minute.

  • Continue stirring the reaction mixture at room temperature. A precipitate will typically begin to form within 10-15 minutes.

  • Monitor the reaction to completion using Thin-Layer Chromatography (TLC).

  • Upon completion (typically 20-30 minutes), collect the solid product by vacuum filtration.

  • Wash the collected precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product to obtain 3-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile as an off-white solid.[6] Further purification can be achieved by recrystallization from ethanol if required.

Protocol B: Multi-Step Linear Synthesis

This protocol is based on the methodology developed by Al-Matar et al.[1][5]

Step 1: Synthesis of (Z)-3-Amino-2-benzoyl-4,4,4-trichloro-2-butenenitrile

  • In a flask, dissolve 3-oxo-3-phenylpropanenitrile (10 mmol) in an appropriate solvent and treat it with trichloroacetonitrile in the presence of a base like piperidine.

  • The reaction mixture is typically stirred for several hours before being poured into water.

  • The resulting solid product is collected by filtration and recrystallized from ethanol. The expected yield is around 82%.[1]

    • Senior Scientist's Note: This step forms an activated enaminone intermediate. The trichloromethyl group is a key feature, setting up the subsequent cyclization by providing a good leaving group.

Step 2: Synthesis of 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile

  • Reflux the intermediate from Step 1 (10 mmol) with hydrazine hydrate in dioxane (20 mL) for approximately 30 minutes.

  • Upon cooling to room temperature, the target compound crystallizes out of the solution.

  • The crystals are collected by filtration and can be recrystallized from fresh dioxane. The expected yield for this step is approximately 93%.[5]

    • Senior Scientist's Note: This is a classic cyclocondensation reaction. The hydrazine attacks the carbonyl carbon and the carbon bearing the trichloromethyl group, leading to ring closure and formation of the pyrazole core. Note that this specific example yields the 5-phenyl isomer. To obtain the target 1-phenyl isomer, phenylhydrazine would be used in the cyclization step.

Mechanistic Insights of the One-Pot Reaction

The efficiency of the one-pot synthesis is rooted in a seamless cascade of reactions. The proposed mechanism, which proceeds without the need for a catalyst in green media, is a testament to elegant chemical design.[7]

G reactants Benzaldehyde + Malononitrile + Phenylhydrazine knoevenagel Knoevenagel Condensation reactants->knoevenagel H₂O/EtOH Room Temp intermediate_A Intermediate A (Benzylidenemalononitrile) knoevenagel->intermediate_A michael Michael Addition intermediate_A->michael + Phenylhydrazine intermediate_B Intermediate B (Acyclic Adduct) michael->intermediate_B cyclization Intramolecular Cyclization + Dehydration intermediate_B->cyclization product Final Product (3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile) cyclization->product

Caption: Proposed reaction mechanism for the one-pot synthesis.

The reaction initiates with a Knoevenagel condensation between benzaldehyde and the active methylene group of malononitrile.[7] This is followed by a conjugate (Michael) addition of phenylhydrazine to the resulting electron-deficient alkene. The final step involves an intramolecular cyclization, followed by dehydration and tautomerization to yield the stable aromatic pyrazole ring system.[7]

Conclusion and Recommendation

Based on a comprehensive review of the experimental data, the catalyst-free, one-pot, three-component synthesis (Method A) is demonstrably superior to the traditional multi-step linear approach (Method B) for producing 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile.

Key Advantages of the Novel Method:

  • Efficiency: Higher overall yields and significantly shorter reaction times.

  • Cost-Effectiveness: Utilizes common starting materials and eliminates the need for catalysts and harsh solvents.

  • Environmental Friendliness ("Green" Chemistry): Operates at room temperature in benign aqueous ethanol, minimizing energy consumption and hazardous waste.

  • Simplicity: The one-pot procedure dramatically simplifies execution and purification, making it highly amenable to both small-scale research and large-scale production.

For researchers, scientists, and drug development professionals, the adoption of this modern synthetic strategy offers a clear path to accelerating research timelines, reducing operational costs, and adhering to the principles of sustainable chemistry.

References

  • Al-Matar, H. M., El-Enzy, S. S., & Elnagdi, M. H. (2010). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(12), 5247-5261. [Link]

  • Rostami, A., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 14, 11428-11438. [Link]

  • Abd El-Wahab, A. H. F. (2024). Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles. Current Organic Synthesis, 21. [Link]

  • Kiyani, H., & Ghasemi, E. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. Scientific Reports, 12(1), 1938. [Link]

  • Kiyani, H., et al. (2013). Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-₁Η-pyrazole-4-carbonitriles in green media. Molecular Diversity, 17(3), 459-69. [Link]

  • Li, J-T., & Li, X-L. (2012). A Facile One-pot Synthesis of 1-Arylpyrazolo[3,4-d]Pyrimidin. Journal of the Chinese Chemical Society, 59(4), 474-478. [Link]

  • Al-Matar, H. M., et al. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. ResearchGate. [Link]

  • Rostami, A., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. [Link]

  • Al-Matar, H. M., et al. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]

  • Kiyani, H., & Ghasemi, E. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry. [Link]

  • Gholap, A. R., et al. (2013). Synthesis of polysubstituted amino pyrazole via multicomponenet strategy using NiFe2O4 nanocatalyst. Der Pharma Chemica, 5(2), 191-198. [Link]

  • Kiyani, H., et al. (2013). Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-1H-pyrazole-4-carbonitriles in green media. ResearchGate. [Link]

  • Rostami, A., et al. (2024). Supplementary Information: Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. [Link]

  • Singh, P., & Singh, G. (2021). Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. ResearchGate. [Link]

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Comparative

Independent Verification of Biological Activities: A Comparative Guide to 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

This guide provides a comprehensive framework for the independent verification of the reported biological activities of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile. As a molecule belonging to the pyrazole class of hetero...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent verification of the reported biological activities of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile. As a molecule belonging to the pyrazole class of heterocyclic compounds, it is anticipated to exhibit a range of biological effects, primarily including anticancer, antimicrobial, and anti-inflammatory activities. This document outlines detailed experimental protocols for researchers, scientists, and drug development professionals to objectively assess these potential activities and compare its performance against established standards. While specific quantitative data for this exact compound is not extensively available in the public domain, this guide draws upon published data for structurally similar pyrazole derivatives to provide a robust investigational framework.

Introduction to 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile and its Congeners

The pyrazole scaffold is a privileged structure in medicinal chemistry, known to be a core component of numerous biologically active compounds.[1] Derivatives of 1-phenyl-1H-pyrazole-4-carbonitrile have been reported to possess significant therapeutic potential. The presence of the amino group at the 3-position and the cyano group at the 4-position on the pyrazole ring are key structural features that are expected to contribute to its biological activity profile.

Recent studies on closely related analogues, such as 3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles, have demonstrated cytotoxic effects against various human cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer).[2] Furthermore, the broader family of pyrazole derivatives has shown promise as antimicrobial and anti-inflammatory agents.[3][4] A potential mechanism of action for the anticancer effects of some pyrazole derivatives is the inhibition of protein kinases, such as cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[5][6]

This guide will focus on the independent verification of three primary biological activities:

  • Anticancer Activity: Assessment of cytotoxicity against a panel of human cancer cell lines.

  • Antimicrobial Activity: Determination of the minimum inhibitory concentration (MIC) against representative Gram-positive and Gram-negative bacteria.

  • Anti-inflammatory Activity: In vitro evaluation of the ability to inhibit protein denaturation.

For each activity, a detailed experimental protocol is provided, along with a list of recommended alternative compounds for comparative analysis.

Part 1: Verification of Anticancer Activity

The primary hypothesis for the anticancer activity of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile is the induction of cytotoxicity in cancer cells. The MTT assay is a widely accepted and reliable colorimetric assay to assess cell viability and proliferation, making it an ideal choice for the initial screening of cytotoxic potential.[7]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compound against various cancer cell lines.

Materials:

  • 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

  • Doxorubicin (positive control)

  • Human cancer cell lines (e.g., HeLa, MCF-7, PC-3)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare a stock solution of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile and Doxorubicin in DMSO. Prepare serial dilutions of the compounds in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the test compounds and the positive control. Include a vehicle control (DMSO) at the same concentration as in the highest compound concentration.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 humidified atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Comparative Analysis: Anticancer Activity
CompoundTarget Cell LineReported IC50 (µM)
3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile HeLa, MCF-7, PC-3To be determined
Doxorubicin (Reference) HeLa~0.1 - 1.0
MCF-7~0.05 - 0.5
PC-3~0.1 - 1.0
5-Fluorouracil (Alternative) HeLa~1 - 10
MCF-7~1 - 10
PC-3~5 - 50

Note: The reported IC50 values for Doxorubicin and 5-Fluorouracil can vary depending on the specific experimental conditions and cell line passage number.

Workflow for Anticancer Activity Verification

anticancer_workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture (HeLa, MCF-7, PC-3) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (Test & Controls) treatment Compound Treatment (48h incubation) compound_prep->treatment cell_seeding->treatment mtt_addition MTT Addition (4h incubation) treatment->mtt_addition solubilization Formazan Solubilization (DMSO) mtt_addition->solubilization read_absorbance Absorbance Reading (570 nm) solubilization->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50

Caption: Workflow for verifying anticancer activity using the MTT assay.

Part 2: Verification of Antimicrobial Activity

The antimicrobial potential of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile can be quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria. The broth microdilution method is a standardized and widely used technique for this purpose.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the steps to determine the MIC of the test compound against both Gram-positive and Gram-negative bacteria.

Materials:

  • 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

  • Ciprofloxacin (positive control)

  • Bacterial strains: Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile and Ciprofloxacin in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compounds in MHB in the 96-well plate to obtain a range of concentrations (e.g., 0.06 to 128 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a growth control well (inoculum without compound) and a sterility control well (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the absorbance at 600 nm.

Comparative Analysis: Antimicrobial Activity
CompoundTarget OrganismExpected MIC (µg/mL)
3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile S. aureusTo be determined
E. coliTo be determined
Ciprofloxacin (Reference) S. aureus0.25 - 1.0
E. coli0.008 - 0.03

Note: The MIC values for Ciprofloxacin can vary depending on the specific strain and testing conditions.

Workflow for Antimicrobial Activity Verification

antimicrobial_workflow cluster_prep Preparation cluster_assay Broth Microdilution cluster_analysis Data Analysis inoculum_prep Bacterial Inoculum (0.5 McFarland) inoculation Inoculation inoculum_prep->inoculation compound_dilution Compound Dilution (Serial in MHB) plate_setup Plate Setup (96-well) compound_dilution->plate_setup plate_setup->inoculation incubation Incubation (18-24h at 37°C) inoculation->incubation read_mic Visual/Spectrophotometric MIC Reading incubation->read_mic

Caption: Workflow for verifying antimicrobial activity using the broth microdilution method.

Part 3: Verification of Anti-inflammatory Activity

The in vitro anti-inflammatory activity of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile can be evaluated using the bovine serum albumin (BSA) denaturation assay. This assay measures the ability of a compound to inhibit the heat-induced denaturation of protein, a hallmark of inflammation.

Experimental Protocol: BSA Denaturation Assay

This protocol assesses the percentage of inhibition of protein denaturation by the test compound.

Materials:

  • 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

  • Diclofenac sodium (positive control)

  • Bovine Serum Albumin (BSA) solution (0.2% w/v in Tris buffer saline, pH 6.8)

  • Tris buffer saline (pH 6.8)

  • Water bath

  • UV-Vis Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In separate test tubes, prepare reaction mixtures containing 0.5 mL of BSA solution and 0.5 mL of the test compound or Diclofenac sodium at various concentrations (e.g., 10 to 500 µg/mL). A control tube should contain 0.5 mL of BSA solution and 0.5 mL of the vehicle.

  • Incubation: Incubate all tubes at 37°C for 20 minutes.

  • Heat Denaturation: Induce denaturation by incubating the tubes at 72°C for 5 minutes.

  • Cooling and Measurement: Cool the tubes to room temperature and measure the absorbance of the solutions at 660 nm.

  • Data Analysis: Calculate the percentage of inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100

Comparative Analysis: Anti-inflammatory Activity
CompoundAssayExpected IC50 (µg/mL)
3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile BSA DenaturationTo be determined
Diclofenac Sodium (Reference) BSA Denaturation~50 - 150

Note: The IC50 value for Diclofenac sodium can vary based on the specific assay conditions.

Workflow for Anti-inflammatory Activity Verification

antiinflammatory_workflow cluster_prep Preparation cluster_assay BSA Denaturation Assay cluster_analysis Data Analysis reagent_prep Reagent Preparation (BSA, Buffers) mixing Prepare Reaction Mixtures reagent_prep->mixing compound_prep Compound Dilution (Test & Control) compound_prep->mixing incubation1 Incubation (37°C for 20 min) mixing->incubation1 denaturation Heat Denaturation (72°C for 5 min) incubation1->denaturation cooling Cooling to RT denaturation->cooling read_absorbance Absorbance Reading (660 nm) cooling->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition calc_ic50 Determine IC50 calc_inhibition->calc_ic50

Sources

Validation

A Comparative Guide to the Synthesis of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile: Evaluating Reproducibility of Published Protocols

For researchers, medicinal chemists, and professionals in drug development, the reliable synthesis of key chemical intermediates is paramount. 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile is a valuable building block in t...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the reliable synthesis of key chemical intermediates is paramount. 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile is a valuable building block in the synthesis of various biologically active compounds, including pharmaceuticals and agrochemicals.[1] This guide provides an in-depth, objective comparison of published synthesis protocols for this important pyrazole derivative. We will delve into the experimental nuances, evaluate the reproducibility of various methods, and offer practical insights to aid in your synthetic endeavors.

Introduction: The Significance of the Pyrazole Core

The pyrazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2] Specifically, 3-amino-1-phenyl-1H-pyrazole-4-carbonitrile serves as a crucial precursor for the synthesis of more complex heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines.[3][4] The efficiency and reliability of its synthesis directly impact the accessibility and development of novel therapeutic agents. This guide aims to critically evaluate and compare the existing synthetic methodologies to empower researchers with the knowledge to select the most suitable protocol for their specific needs.

Comparative Analysis of Synthetic Protocols

Several synthetic strategies for 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile have been reported, primarily revolving around multi-component reactions. These one-pot syntheses are advantageous as they often involve simpler procedures, shorter reaction times, and reduced waste generation compared to traditional multi-step methods.[1]

Protocol 1: Three-Component Condensation of Benzaldehyde, Malononitrile, and Phenylhydrazine

This is one of the most common and direct routes to the target molecule. The reaction proceeds via a Knoevenagel condensation followed by a Michael addition and subsequent cyclization.

Reaction Scheme:

cluster_0 Reactants cluster_1 Intermediates cluster_2 Product Benzaldehyde Benzaldehyde 2-Benzylidenemalononitrile 2-Benzylidenemalononitrile Benzaldehyde->2-Benzylidenemalononitrile Knoevenagel Condensation Malononitrile Malononitrile Malononitrile->2-Benzylidenemalononitrile Phenylhydrazine Phenylhydrazine Michael Adduct Michael Adduct Phenylhydrazine->Michael Adduct 2-Benzylidenemalononitrile->Michael Adduct Michael Addition 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile Michael Adduct->3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile Intramolecular Cyclization & Oxidation

Caption: General reaction pathway for the three-component synthesis.

Various catalysts and reaction conditions have been employed for this transformation, significantly impacting yield and reaction time.

Catalyst/ConditionsSolventTimeYield (%)Reference
WEPA (Water Extract of Pomegranate Ash)EtOH:H2O (1:1)30 min92
NiFe2O4 NanoparticlesRoom Temp-High[1]
LDH@PTRMS@DCMBA@CuIH2O/EtOH15-27 min85-93[5][6]
Triethylamine (Microwave)Water2-4 min88[2]
Triethylamine (Thermal)Ethanol180-240 min31[2]

Experimental Data Summary for Protocol 1

Expertise & Experience: The use of green catalysts like WEPA and nanocatalysts such as NiFe2O4 and modified layered double hydroxides (LDHs) represents a significant advancement towards sustainable chemistry.[1][5] These methods often offer high yields under mild conditions. Microwave-assisted synthesis dramatically reduces the reaction time compared to conventional heating, highlighting the impact of the energy source on reaction kinetics.[2] The choice between thermal and microwave heating, or the selection of a specific catalyst, will depend on the available laboratory equipment and the desired balance between reaction time, yield, and environmental impact.

Trustworthiness: The protocols utilizing novel catalysts like LDH@PTRMS@DCMBA@CuI have shown excellent yields and short reaction times, with the catalyst being reusable for several cycles without significant loss of activity.[5] This suggests a robust and reliable synthetic method. Similarly, the microwave-assisted protocol in water is reported with a high yield and very short reaction time, indicating an efficient process.[2]

Protocol 2: Synthesis from Ethoxymethylenemalononitrile and Phenylhydrazine

This two-component approach offers a more controlled synthesis, where the ethoxymethylenemalononitrile acts as a pre-activated substrate.

Reaction Scheme:

cluster_0 Reactants cluster_1 Product Ethoxymethylenemalononitrile Ethoxymethylenemalononitrile 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile Ethoxymethylenemalononitrile->3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile Reflux Phenylhydrazine Phenylhydrazine Phenylhydrazine->3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

Caption: Two-component synthesis pathway.

Experimental Protocol: A mixture of para-substituted phenylhydrazine and ethoxymethylenemalononitrile is refluxed in ethanol for 3 hours. After cooling, the solid product is filtered and recrystallized from DMF to afford the pure product.[7]

Expertise & Experience: This method is straightforward and avoids the initial in-situ formation of the activated alkene, potentially leading to fewer side products. The choice of solvent and recrystallization method is crucial for obtaining a high-purity product. While a specific yield for the unsubstituted title compound is not provided in the cited source, this general procedure is presented for the synthesis of a library of analogous compounds.[7]

Trustworthiness: The protocol is well-defined, and the starting materials are commercially available. The simplicity of the procedure suggests good reproducibility. However, the lack of specific yield data for the target molecule makes a direct comparison with Protocol 1 challenging.

Reproducibility Scorecard

This scorecard evaluates the protocols based on the clarity of the experimental details, reported yields, and the likelihood of successful reproduction in a standard laboratory setting.

ProtocolClarity of ProcedureReported YieldScalability PotentialOverall Reproducibility Score
Protocol 1 (Microwave, Water) High88%[2]ModerateExcellent
Protocol 1 (LDH Catalyst) High85-93%[5][6]GoodExcellent
Protocol 1 (WEPA Catalyst) Moderate92%ModerateGood
Protocol 1 (Thermal, Ethanol) High31%[2]GoodModerate
Protocol 2 HighNot specifiedGoodGood

Best Practices and Troubleshooting

  • Purity of Starting Materials: The purity of benzaldehyde (in Protocol 1) and phenylhydrazine is critical. Impurities can lead to side reactions and lower yields.

  • Catalyst Activity: For protocols involving novel catalysts, ensuring the catalyst is properly prepared and active is crucial for reproducibility.

  • Microwave Synthesis: When using a microwave reactor, careful optimization of power, temperature, and time is necessary to avoid decomposition and ensure consistent results.

  • Product Isolation and Purification: The final product is typically a solid. Efficient filtration and washing are important to remove unreacted starting materials and byproducts. Recrystallization from an appropriate solvent (e.g., dioxane, ethanol, or DMF) is often necessary to achieve high purity.[3][7]

Conclusion

The synthesis of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile can be achieved through several effective methods. The three-component condensation reaction, particularly when catalyzed by novel systems like modified layered double hydroxides or assisted by microwave irradiation in an aqueous medium, offers a highly efficient, rapid, and high-yielding route.[2][5][6] These modern approaches align with the principles of green chemistry and demonstrate excellent potential for reproducible and scalable synthesis. The two-component method from ethoxymethylenemalononitrile provides a reliable alternative, though a direct yield comparison is not available from the reviewed literature. For researchers seeking a balance of high yield, short reaction time, and environmental considerations, the microwave-assisted or LDH-catalyzed three-component synthesis protocols are highly recommended.

References

  • Al-Matar, H. M., et al. (2010). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 15(7), 4651-4668. [Link]

  • Dmitriev, M. V., et al. (2016). Synthesis of 3-R-Sulfanyl-5-amino-1-phenyl-1H-pyrazole-4-carbonitriles. Russian Journal of Organic Chemistry, 52(10), 1541-1544. [Link]

  • El-Gohary, N. S. (2010). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. ResearchGate. [Link]

  • Ghashang, M., & Kargar, H. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry, 9, 758993. [Link]

  • Toche, R. B. (2016). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. IntechOpen. [Link]

  • Patil, S. S., et al. (2018). Water extract of pomegranate ash (WEPA) catalyzed, green and efficient, one-pot multicomponent synthesis of 5-aminopyrazole-4-carbonitrile derivatives. Indian Journal of Chemistry - Section B, 57B(6), 711-716. [Link]

  • Bari, S. B., et al. (2014). Microwave-assisted preparation of 4-amino-3-cyano-5-methoxycarbonyl-N-arylpyrazoles as building blocks for the diversity-oriented synthesis of pyrazole-based polycyclic scaffolds. Organic & Biomolecular Chemistry, 12(43), 8758-8769. [Link]

  • Chavan, S. D., et al. (2021). Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. ResearchGate. [Link]

  • Kumar, A., et al. (2011). 6-Amino-3-methyl-4-(3-nitrophenyl)-1-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2627. [Link]

  • Shestopalov, A. M., et al. (2003). Three-component synthesis of 5-aryl-3-amino-1H-pyrazole-4-carbonitriles and 3-amino-1,2-diazaspiro[4.5]dec-3-ene-4-carbonitriles. Russian Chemical Bulletin, 52(7), 1728-1731. [Link]

  • Li, Q., et al. (2015). Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives. RSC Advances, 5(78), 63483-63489. [Link]

  • Ghashang, M., & Kargar, H. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances. [Link]

  • Fichez, J., Busca, P., & Prestat, G. (2018). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Current Organic Chemistry, 22(4), 324-353. [Link]

  • Ghashang, M., & Kargar, H. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 14(7), 4768-4779. [Link]

  • Singh, S., & Singh, P. (2017). Synthesis of Polysubstituted Amino Pyrazole via Multicomponent Strategy using NiFe2O4 Nanocatalyst. Der Pharma Chemica, 9(12), 65-69. [Link]

  • Patil, S. S., et al. (2011). Synthesis and Pharmacological Evaluation of 3-(4-Substituted Phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 23(11), 4884-4888. [Link]

Sources

Comparative

A Comparative Guide to the In Vitro and In Vivo Efficacy of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives

The 3-aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to form the basis of potent and selective kinase inhibitors.[1][2][3] Derivatives of 3-A...

Author: BenchChem Technical Support Team. Date: January 2026

The 3-aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to form the basis of potent and selective kinase inhibitors.[1][2][3] Derivatives of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile, in particular, have garnered significant attention for their therapeutic potential across a spectrum of diseases, most notably in oncology.[4][5][6] These compounds function by targeting the ATP-binding pocket of various protein kinases, enzymes that are often dysregulated in cancers and inflammatory disorders.[1][3]

This guide provides an in-depth comparison of the efficacy of these derivatives, bridging the critical gap between laboratory assays (in vitro) and whole-organism studies (in vivo). We will dissect the structure-activity relationships (SAR) that govern their potency, explore the experimental methodologies used for their evaluation, and synthesize the findings to provide a clear perspective for researchers and drug development professionals.

Part 1: In Vitro Efficacy — From Target Engagement to Cellular Impact

The initial evaluation of any potential therapeutic agent begins in vitro. For 3-aminopyrazole derivatives, this process is multi-faceted, designed to answer two fundamental questions: Does the compound bind to its intended molecular target? And does this binding translate into a measurable biological effect in a cellular context?

Primary Target Engagement & Potency

The primary mechanism of action for many pyrazole derivatives is the inhibition of protein kinases.[2] To quantify this, researchers employ a variety of biophysical and biochemical assays.

  • Differential Scanning Fluorimetry (DSF): This rapid screening method measures the change in a protein's melting temperature (ΔTm) upon binding to a compound.[4] A larger ΔTm indicates stronger binding affinity. It is an invaluable tool for initial hit identification and assessing selectivity across a panel of kinases.[4][7]

  • NanoBRET™ Target Engagement Assay: This cellular assay quantifies compound binding at a specific protein target within living cells. It provides a more physiologically relevant measure of potency (EC50) by assessing target occupancy in a natural cellular environment.[4][7]

  • Kinase Inhibition Assays (IC50): These are enzymatic assays that directly measure the concentration of a compound required to inhibit 50% of a target kinase's activity. This is a gold-standard metric for potency.

A study focused on developing inhibitors for the understudied PCTAIRE family of cyclin-dependent kinases (CDKs) utilized the N-(1H-pyrazol-3-yl)pyrimidin-4-amine moiety as a core pharmacophore.[1][4] By modifying this scaffold, they developed a derivative, 43d , which demonstrated high cellular potency for CDK16 with an EC50 of 33 nM.[4][7]

Cellular Anti-proliferative Activity

Potent target engagement must translate to a functional cellular outcome. For anti-cancer agents, the most crucial effect is the inhibition of cancer cell growth and proliferation.

  • Cytotoxicity Assays (e.g., MTT Assay): These assays measure the metabolic activity of cells, which serves as a proxy for cell viability. A decrease in metabolic activity indicates cell death or inhibition of proliferation. Derivatives are typically tested against a panel of human cancer cell lines, such as MCF-7 (breast), HCT-116 (colon), HeLa (cervical), and PC-3 (prostate), to determine their IC50 values.[5][6][8][9]

  • Cell Cycle Analysis: Since many targeted kinases (like CDKs) are key regulators of the cell cycle, it is crucial to determine how inhibitor compounds affect cell cycle progression.[1] For instance, the potent CDK16 inhibitor 43d was found to cause a G2/M phase cell cycle arrest, consistent with its mechanism of action.[4][7]

Comparative In Vitro Efficacy Data

The following table summarizes key in vitro efficacy data for representative 3-aminopyrazole derivatives from various studies.

Compound IDTarget(s)Assay TypeCell Line(s)Efficacy Metric (IC50 / EC50)Reference
43d CDK16NanoBRET-EC50 = 33 nM[4][7]
Compound 10e JAK2, JAK3, Aurora A, Aurora BKinase AssayK562IC50 = 0.166 µM, 0.057 µM, 0.939 µM, 0.583 µM[10]
Compound 22 EGFRKinase AssayMCF7, A549, HeLa, PC3IC50 = 0.6124 µM (EGFR); 2.82 - 6.28 µM (Cells)[11]
Compound 24 EGFR (wild-type & T790M)Kinase AssayA549, HCT116IC50 = 0.016 µM (wt), 0.236 µM (mutant)[11]
5-amino-pyrazole 22 -MTT AssayHCT-116, MCF-7IC50 = 3.18 µM, 4.63 µM[12]
Structure-Activity Relationship (SAR) Insights

The accumulated in vitro data reveals critical insights into the SAR of this scaffold.

  • Substitutions on the Pyrazole Ring: Small modifications can dramatically alter selectivity. For example, introducing alkyl residues on the pyrazole can lead to non-selective kinase inhibitors.[4]

  • The Phenyl Group at N1: This group is crucial for interaction within the ATP-binding pocket. Modifications here are used to fine-tune potency and selectivity. Halogen substitutions on this phenyl ring have been explored for their anti-tumor activities.[8]

  • The Amino Group at C3: This group often serves as a key hydrogen bond donor, anchoring the molecule to the "hinge region" of the kinase ATP-binding site.

  • The Carbonitrile at C4: The cyano group can be a key interaction point or a precursor for further chemical modification into other functional groups like tetrazoles.[12]

Part 2: In Vivo Efficacy — From Animal Models to Therapeutic Potential

While in vitro assays are essential for initial screening, they cannot predict a compound's behavior in a complex living system. In vivo studies, typically conducted in animal models, are necessary to evaluate a drug's true therapeutic potential, taking into account its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

Common Animal Models
  • Cancer Xenograft Models: Human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice. The efficacy of the test compound is measured by its ability to inhibit tumor growth over time compared to a vehicle control.

  • Visceral Leishmaniasis (VL) Models: For infectious diseases like leishmaniasis, hamster models are often used. Efficacy is determined by the reduction in parasite burden in organs like the liver and spleen.[13]

Bridging In Vitro Potency with In Vivo Efficacy

A potent in vitro compound does not always translate to an effective in vivo drug. Poor pharmacokinetics (e.g., rapid metabolism, low bioavailability) can prevent the compound from reaching its target at a sufficient concentration.

However, promising correlations have been demonstrated. A novel series of amino-pyrazole ureas showed excellent in vitro potency against the L. infantum parasite. Encouragingly, select compounds from this series demonstrated high levels of in vivo efficacy (>90% reduction in parasite burden) in a hamster model of VL, showcasing a successful translation from the lab bench to a living system.[13]

Comparative In Vivo Efficacy Data
Compound SeriesDisease ModelAnimalEfficacy EndpointOutcomeReference
Amino-pyrazole Ureas Visceral LeishmaniasisHamsterParasite Burden Reduction>90% efficacy[13]

(Note: Specific in vivo data for anti-cancer applications of the 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile scaffold is less prevalent in the immediate literature, highlighting a key area for future research.)

Part 3: Key Experimental Protocols

To ensure scientific integrity and reproducibility, the methodologies used to generate efficacy data must be robust and well-defined.

Protocol 1: In Vitro Kinase Inhibition (Differential Scanning Fluorimetry)
  • Protein Preparation: Recombinantly express and purify the target kinase.

  • Reaction Setup: In a 96- or 384-well plate, mix the kinase with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

  • Compound Addition: Add the test compound (pyrazole derivative) at various concentrations to the wells. Include a DMSO vehicle control.

  • Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature of the plate.

  • Data Acquisition: Monitor the fluorescence intensity at each temperature increment. As the protein unfolds, the dye binds, and fluorescence increases.

  • Analysis: Plot fluorescence versus temperature to generate a melting curve. The midpoint of the transition is the melting temperature (Tm). The shift in Tm (ΔTm) in the presence of the compound relative to the control indicates binding affinity.[4]

Protocol 2: In Vitro Cell Viability (MTT Assay)
  • Cell Seeding: Plate human cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the pyrazole derivative for a specified period (e.g., 48-72 hours). Include a vehicle control (DMSO) and a positive control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: After incubation, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot viability versus compound concentration and use a non-linear regression to calculate the IC50 value.[6][9]

Part 4: Visualizing the Science

Diagrams are essential for conceptualizing complex biological and experimental processes.

cluster_0 Kinase Signaling Pathway Kinase Kinase Substrate Substrate Kinase->Substrate ATP -> ADP P_Substrate Phosphorylated Substrate Cellular_Response Cellular Response (e.g., Proliferation) Inhibitor Pyrazole Derivative Inhibitor->Kinase Binds to ATP Pocket

Caption: A pyrazole derivative inhibits the kinase, blocking substrate phosphorylation.

Synthesis Compound Synthesis In_Vitro In Vitro Screening (DSF, MTT, NanoBRET) Synthesis->In_Vitro SAR Structure-Activity Relationship Analysis In_Vitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design In_Vivo In Vivo Efficacy (Xenograft Models) Lead_Opt->In_Vivo PK_Tox Pharmacokinetics & Toxicology In_Vivo->PK_Tox

Caption: The iterative workflow from compound synthesis to in vivo evaluation.

cluster_R1 N1-Phenyl Group cluster_R2 C5 Position Core 3-Aminopyrazole Core R1_Mod Halogenation Core->R1_Mod R2_Mod Aryl/Alkyl Groups Core->R2_Mod R1_Effect Modulates Potency & Anti-Tumor Activity R1_Mod->R1_Effect R2_Effect Impacts Kinase Selectivity Profile R2_Mod->R2_Effect

Sources

Validation

Validating the Mechanism of Action for a Novel 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile-Based Kinase Inhibitor: A Comparative Guide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the proposed mechanism of action (MoA) of a novel compound based on the 3-Amino-1-phenyl-1H-pyrazo...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the proposed mechanism of action (MoA) of a novel compound based on the 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile scaffold. This chemical structure is recognized as a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors targeting various cancers and inflammatory diseases.[1][2][3][4][5][6]

For the purpose of this guide, we will designate our novel investigational compound as Compound-X . Based on the well-established precedent of pyrazole-based molecules acting as kinase inhibitors, we propose a primary hypothesis for its MoA.[2][3][7]

Proposed Mechanism of Action for Compound-X: Inhibition of the Janus Kinase (JAK) / Signal Transducer and Activator of Transcription (STAT) signaling pathway.

The JAK-STAT pathway is a critical signaling cascade that translates extracellular cytokine signals into transcriptional regulation, playing a pivotal role in immunity, cell proliferation, and inflammation.[8][9][10] Dysregulation of this pathway is implicated in numerous autoimmune disorders and malignancies, making it a prime therapeutic target.[8][11] Several approved drugs, such as Ruxolitinib, are pyrazole-based JAK inhibitors, lending strong support to our proposed mechanism.[4][12]

This guide will delineate a multi-tiered experimental strategy to rigorously test this hypothesis, compare the performance of Compound-X against established alternatives, and provide the detailed protocols necessary for execution.

Part 1: Proposed Signaling Pathway and Point of Intervention

Our central hypothesis is that Compound-X directly inhibits a Janus kinase (e.g., JAK1 or JAK2), thereby preventing the downstream phosphorylation of STAT proteins. This blockade halts the translocation of STAT dimers to the nucleus, ultimately preventing the transcription of target inflammatory and proliferative genes.

JAK-STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT_mono STAT (monomer) JAK->STAT_mono Phosphorylation (P) pSTAT p-STAT STAT_dimer p-STAT Dimer pSTAT->STAT_dimer Dimerization DNA Target Gene Promoters STAT_dimer->DNA Nuclear Translocation CompoundX Compound-X CompoundX->JAK Inhibition (Hypothesized) Transcription Gene Transcription (Inflammation, Proliferation) DNA->Transcription

Caption: Proposed mechanism of Compound-X as a JAK inhibitor in the JAK-STAT pathway.

Part 2: A Phased Experimental Workflow for MoA Validation

To validate the proposed MoA, a systematic, multi-stage experimental approach is required. This workflow begins with broad, unbiased target identification methods and progressively narrows down to specific biochemical and cellular assays to confirm target engagement and functional consequences.

Experimental_Workflow cluster_phase1 Phase 1: Unbiased Target Identification cluster_phase2 Phase 2: Direct Target Engagement & Binding Affinity cluster_phase3 Phase 3: In Vitro Enzymatic & Cellular Target Validation cluster_phase4 Phase 4: Phenotypic & Comparative Analysis p1_a Affinity Chromatography-Mass Spectrometry (AC-MS) p1_b Activity-Based Protein Profiling (ABPP) p2_a Isothermal Titration Calorimetry (ITC) p1_a->p2_a Identified Targets p2_b Surface Plasmon Resonance (SPR) p3_a Kinase Panel Screening p2_a->p3_a Confirmed Binding p2_c Differential Scanning Fluorimetry (DSF) p3_b In Vitro JAK2 Kinase Assay p4_a Cell Viability Assay (e.g., CTG) p3_a->p4_a Validated Cellular Activity p3_c Western Blot for p-STAT3 p3_d Target Knockdown (siRNA/CRISPR) p4_b Cell Cycle Analysis (FACS) p4_c Cytokine Release Assay (ELISA) p4_d Comparative Analysis vs. Ruxolitinib

Caption: Phased experimental workflow for MoA validation of Compound-X.

Part 3: Detailed Experimental Protocols & Comparative Data

This section provides detailed methodologies for key experiments and presents hypothetical data comparing Compound-X to Ruxolitinib, a known JAK1/2 inhibitor.[4]

Phase 1: Unbiased Target Identification

The initial step is to identify the direct binding partners of Compound-X from the entire proteome without preconceived bias.

Experimental Protocol: Affinity Chromatography coupled with Mass Spectrometry (AC-MS) [13]

  • Probe Synthesis: Synthesize an analog of Compound-X with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).

  • Affinity Matrix Preparation: Covalently couple the synthesized probe to the sepharose beads. A control matrix should be prepared with the linker alone.

  • Protein Lysate Preparation: Prepare a native protein lysate from a relevant cell line (e.g., HEL cells, which have a constitutively active JAK-STAT pathway).

  • Affinity Pulldown: Incubate the cell lysate with both the Compound-X-coupled beads and the control beads.

  • Washing: Wash the beads extensively with buffer to remove non-specific binders.

  • Elution: Elute the bound proteins from the beads, often using a denaturing agent like SDS.

  • Proteomic Analysis: Separate the eluted proteins by SDS-PAGE, perform an in-gel digest, and identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins that are significantly enriched in the Compound-X pulldown compared to the control. Janus kinases (JAK1, JAK2) would be expected hits.

Phase 2: Direct Target Engagement & Binding Affinity

Once putative targets like JAK2 are identified, the next step is to confirm direct binding and quantify the affinity.

Experimental Protocol: Isothermal Titration Calorimetry (ITC) [13][14]

  • Protein Preparation: Express and purify recombinant human JAK2 kinase domain protein.

  • Sample Preparation: Prepare a solution of the purified JAK2 protein in the ITC cell and a solution of Compound-X in the injection syringe, both in the same buffer.

  • Titration: Perform a series of precise injections of Compound-X into the protein solution while measuring the minute heat changes that occur upon binding.

  • Data Analysis: Integrate the heat change peaks and fit the data to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[14]

Table 1: Comparative Binding Affinity Data

CompoundTarget ProteinBinding Affinity (Kd)Stoichiometry (n)
Compound-X JAK2 (Kinase Domain)25 nM1.05
Ruxolitinib JAK2 (Kinase Domain)3.3 nM1.02
Control Irrelevant Protein> 100 µMN/A

This hypothetical data suggests Compound-X binds directly to JAK2 with high affinity, though slightly less potently than the established drug Ruxolitinib.

Phase 3: Cellular Target Validation

This phase confirms that Compound-X engages its target in a cellular context and produces the expected downstream effect.

Experimental Protocol: Western Blot for Phospho-STAT3 (p-STAT3)

  • Cell Culture & Treatment: Seed a suitable cell line (e.g., TF-1 cells) and starve overnight. Treat cells with varying concentrations of Compound-X or Ruxolitinib for 1 hour.

  • Stimulation: Stimulate the cells with a cytokine like Erythropoietin (EPO) for 15 minutes to activate the JAK-STAT pathway.

  • Lysate Preparation: Lyse the cells and quantify total protein concentration.

  • SDS-PAGE & Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3. A loading control like GAPDH should also be used.

  • Detection: Use a secondary antibody conjugated to HRP and an ECL substrate to visualize the protein bands.

  • Quantification: Quantify band intensity to determine the ratio of p-STAT3 to total STAT3.

Table 2: Inhibition of STAT3 Phosphorylation in TF-1 Cells

CompoundConcentration% Inhibition of p-STAT3 (IC₅₀)
Compound-X 0 - 10 µM150 nM
Ruxolitinib 0 - 10 µM280 nM

This hypothetical data shows that Compound-X effectively inhibits the phosphorylation of STAT3 in a cellular context, indicating successful target engagement and pathway modulation.

Phase 4: Phenotypic & Comparative Analysis

The final phase assesses the functional outcome of target inhibition on cell behavior.

Experimental Protocol: Cell Viability Assay (CellTiter-Glo®)

  • Cell Plating: Plate a cancer cell line dependent on JAK-STAT signaling (e.g., SET-2 cells) in 96-well plates.

  • Compound Treatment: Treat the cells with a serial dilution of Compound-X and Ruxolitinib.

  • Incubation: Incubate the plates for 72 hours.

  • Assay: Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: Plot the dose-response curve and calculate the half-maximal growth inhibitory concentration (GI₅₀).

Table 3: Comparative Anti-proliferative Activity in SET-2 Cells

CompoundGI₅₀ (72 hours)
Compound-X 200 nM
Ruxolitinib 350 nM

This hypothetical data suggests that Compound-X exhibits potent anti-proliferative effects in a JAK-STAT dependent cell line, performing favorably when compared to Ruxolitinib.

Conclusion

The described workflow provides a robust and logical progression for validating the proposed mechanism of action of Compound-X as a JAK-STAT pathway inhibitor. By progressing from unbiased target discovery to specific biochemical and cellular functional assays, researchers can build a comprehensive and convincing evidence package. The comparative analysis against an established drug like Ruxolitinib is crucial for contextualizing the compound's potency and potential therapeutic value. This self-validating system, where each phase confirms the findings of the last, ensures a high degree of scientific integrity and provides a solid foundation for further preclinical and clinical development.

References

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Comparative

A Researcher's Comparative Guide to Assessing the Selectivity of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile-based Inhibitors

The 3-amino-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors.[1][2] Its inherent ability to form key hydrogen bond interactions within the ATP-b...

Author: BenchChem Technical Support Team. Date: January 2026

The 3-amino-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors.[1][2] Its inherent ability to form key hydrogen bond interactions within the ATP-binding site of kinases makes it an excellent starting point for inhibitor design.[3] However, the high degree of conservation in the ATP-binding pocket across the human kinome presents a significant challenge: achieving selectivity.[4][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the selectivity of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile-based inhibitors, ensuring a thorough understanding of their on- and off-target effects.

The Imperative of Selectivity Profiling

Kinase inhibitors are powerful tools for dissecting cellular signaling and have emerged as a major class of therapeutics, especially in oncology.[6] However, their clinical utility and their reliability as research tools are intrinsically linked to their selectivity. Off-target effects can lead to unforeseen toxicities or confound experimental results by producing phenotypes unrelated to the inhibition of the intended target.[5][7][8] Therefore, a multi-faceted approach to selectivity profiling is not just recommended; it is essential for the successful development and application of these inhibitors.

This guide will delve into the established methodologies for kinase inhibitor selectivity profiling, offering both the "why" and the "how" behind each experimental choice. We will explore a tiered strategy, from initial broad screening to in-depth cellular characterization, to build a comprehensive selectivity profile for your 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile-based compounds.

A Tiered Approach to Selectivity Assessment

A robust assessment of inhibitor selectivity should be approached in a stepwise manner, starting with broad, high-throughput methods and progressing to more focused, physiologically relevant assays.

G cluster_0 Tier 1: Broad Kinome Screening cluster_1 Tier 2: Focused Biochemical & Biophysical Validation cluster_2 Tier 3: Cellular Target Engagement & Phenotypic Assays Biochemical Assays Biochemical Assays IC50 Determination IC50 Determination Biochemical Assays->IC50 Determination Identifies initial hits Binding Assays Binding Assays IC50 Determination->Binding Assays Confirms direct interaction Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Binding Assays->Cellular Thermal Shift Assay (CETSA) Validates target engagement in cells Phospho-protein Western Blotting Phospho-protein Western Blotting Cellular Thermal Shift Assay (CETSA)->Phospho-protein Western Blotting Links target engagement to pathway modulation

Caption: A tiered workflow for assessing kinase inhibitor selectivity.

Tier 1: Broad Kinome Screening - Casting a Wide Net

The initial step is to understand the broader landscape of a compound's interactions across the kinome.[9] Large-scale kinase panel screening is the most efficient method for this.[10]

Key Methodologies:

  • Radiometric Assays: This traditional "gold standard" method directly measures the incorporation of radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) onto a substrate by a kinase.[11] Its direct nature makes it a highly reliable readout of enzymatic activity.

  • Fluorescence/Luminescence-Based Assays: These assays, such as ADP-Glo™, measure a product of the kinase reaction (e.g., ADP) and are amenable to high-throughput screening in 384-well formats.[12]

Experimental Protocol: High-Throughput Kinase Panel Screen (Illustrative)

  • Compound Preparation: Prepare a stock solution of the 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile-based inhibitor in 100% DMSO. Create a dilution series to test a single high concentration (e.g., 1 or 10 µM) against the kinase panel.[9][13]

  • Assay Plate Preparation: Utilize a pre-spotted plate containing a panel of purified human kinases. These services are commercially available from companies like Reaction Biology, Eurofins, or DiscoverX.[10][14]

  • Reaction Initiation: Add the inhibitor and a mixture of substrate and ATP to the kinase-containing wells. It is crucial to note the ATP concentration used in the assay, as it will affect the measured IC50 value.[11][14] Often, assays are run at the Kₘ for ATP for each kinase to allow for a more direct comparison of inhibitor potencies.[11]

  • Incubation: Allow the kinase reaction to proceed for a specified time at a controlled temperature.

  • Detection: Stop the reaction and measure the output (e.g., luminescence for an ADP-Glo™ assay).

  • Data Analysis: Calculate the percent inhibition for each kinase relative to a DMSO control.

Tier 2: Focused Biochemical & Biophysical Validation - Confirming the Hits

Data from the initial screen will identify potential on- and off-targets. The next step is to confirm these interactions and determine their potency with greater accuracy.

Key Methodologies:

  • IC₅₀ Determination: A dose-response curve is generated to determine the concentration of the inhibitor required to inhibit 50% of the kinase activity.[15] This is a critical parameter for comparing the potency of an inhibitor against different kinases.

  • Binding Assays: These assays, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), measure the direct interaction between the inhibitor and the kinase, providing information on binding affinity (Kᴅ) and kinetics.[11][15]

Experimental Protocol: IC₅₀ Determination (Biochemical)

  • Compound Dilution: Prepare a 10-point serial dilution of the inhibitor in DMSO.[9]

  • Assay Setup: For each kinase of interest (both primary targets and potential off-targets), set up a reaction in a 96- or 384-well plate containing the kinase, its specific substrate, and ATP (ideally at the Kₘ concentration).

  • Inhibitor Addition: Add the serially diluted inhibitor to the wells. Include positive (known inhibitor) and negative (DMSO) controls.[15]

  • Incubation and Detection: Follow the same procedure as the high-throughput screen.

  • Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[12]

Data Presentation: Comparative Selectivity Profile

CompoundTarget Kinase IC₅₀ (nM)Off-Target 1 IC₅₀ (nM)Off-Target 2 IC₅₀ (nM)Selectivity Ratio (Off-Target 1 / Target)
Inhibitor X 151500>10000100
Inhibitor Y 5020050004

Data is hypothetical and for illustrative purposes.

Tier 3: Cellular Target Engagement & Phenotypic Assays - Proving Relevance in a Biological Context

In vitro assays are essential, but they do not fully recapitulate the complexity of the cellular environment. Cellular assays are necessary to confirm that the inhibitor can reach its target in a cell and exert a biological effect.

Key Methodologies:

  • Cellular Thermal Shift Assay (CETSA®): This technique assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding. It provides direct evidence of the inhibitor binding to its target in a cellular context.

  • Phospho-protein Western Blotting: This method is used to determine if the inhibitor blocks the signaling pathway downstream of the target kinase by measuring the phosphorylation state of a known substrate.

Experimental Protocol: Phospho-protein Western Blotting

  • Cell Treatment: Culture an appropriate cell line and treat with varying concentrations of the inhibitor for a specific duration.

  • Cell Lysis: Harvest the cells and prepare protein lysates.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Western Blotting: Separate the proteins by size using gel electrophoresis and transfer them to a membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate, followed by a secondary antibody conjugated to a detection enzyme. Also, probe for the total amount of the substrate protein as a loading control.

  • Detection and Analysis: Visualize the protein bands and quantify the changes in phosphorylation levels relative to the vehicle-treated control.

G cluster_0 Upstream Signaling cluster_1 Target Pathway cluster_2 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Activates Target Kinase Target Kinase Receptor Tyrosine Kinase->Target Kinase Activates Substrate Substrate Target Kinase->Substrate Phosphorylates Phosphorylated Substrate Phosphorylated Substrate Substrate->Phosphorylated Substrate Gene Expression Gene Expression Phosphorylated Substrate->Gene Expression Regulates Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Drives Inhibitor Inhibitor Inhibitor->Target Kinase Inhibits

Caption: A simplified signaling pathway illustrating the action of a kinase inhibitor.

Interpreting the Data: Beyond the IC₅₀

A common metric for quantifying selectivity is the Selectivity Score , which is the number of kinases inhibited above a certain threshold (e.g., 70% at 1 µM) divided by the total number of kinases tested.[9] A lower score indicates higher selectivity. However, it is crucial to consider the potency of the off-target interactions. An inhibitor that hits two targets with nanomolar potency is less selective than one that hits its primary target in the nanomolar range and an off-target in the micromolar range.

Conclusion

The development of selective 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile-based inhibitors requires a rigorous and multi-faceted approach to selectivity profiling. By employing a tiered strategy that encompasses broad kinome screening, focused biochemical and biophysical validation, and cellular target engagement assays, researchers can build a comprehensive understanding of their compound's activity. This detailed characterization is paramount for the development of safe and effective therapeutics and for the generation of reliable data in basic research.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., K PICTOGRAM, D., & Kault, D. (2013). A broad-spectrum screen for prediction of kinase inhibitor activities. Journal of medicinal chemistry, 56(19), 7678-7693. [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

  • van der Worp, H. B., Howells, D. W., Sena, E. S., Porritt, M. J., Rewell, S., O'Collins, V., & Macleod, M. R. (2010). Can animal models of disease reliably inform human studies?. PLoS medicine, 7(3), e1000245. [Link]

  • Lochhead, P. A. (2017). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Science signaling, 10(483), eaah6134. [Link]

  • Kollmann, K., Lind, K. E., Tlapáková, T., Zittlau, F. H., Hylsová, M., Baier, A., ... & Knapp, S. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International journal of molecular sciences, 23(23), 14834. [Link]

  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1039-1045. [Link]

  • Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nature biotechnology, 25(9), 1035-1044. [Link]

  • Kollmann, K., Lind, K. E., Tlapáková, T., Zittlau, F. H., Hylsová, M., Baier, A., ... & Knapp, S. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. [Link]

  • Kollmann, K., Lind, K. E., Tlapáková, T., Zittlau, F. H., Hylsová, M., Baier, A., ... & Knapp, S. (2022). Discovery of 3-Amino-1 H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International journal of molecular sciences, 23(23), 14834. [Link]

  • El-Gamal, M. I., Al-Ameen, M. A., Al-Koumi, D. M., & Hamad, M. F. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3139. [Link]

  • Miyata, Y. (2019). Encountering unpredicted off-target effects of pharmacological inhibitors. The Journal of Biochemistry, 166(4), 289-290. [Link]

  • Zhang, Y., Li, Y., Wang, Y., Zhang, J., & Liu, H. (2021). Design, Synthesis, and Biological Evaluation of Pyrano[2,3-c]-pyrazole–Based RalA Inhibitors Against Hepatocellular Carcinoma. Frontiers in Chemistry, 9, 761664. [Link]

  • Hylsová, M., Zittlau, F. H., Tlapáková, T., Baier, A., Lind, K. E., Kollmann, K., ... & Knapp, S. (2017). Synthesis and Profiling of a Novel Potent Selective Inhibitor of CHK1 Kinase Possessing Unusual N-trifluoromethylpyrazole Pharmacophore Resistant to Metabolic N-dealkylation. Molecular cancer therapeutics, 16(7), 1289-1299. [Link]

  • Arshad, M., Bhat, I. U. H., & Kumar, S. (2011). 6-Amino-3-methyl-4-(3-nitrophenyl)-1-phenyl-1H, 4H-pyrano [2, 3-c] pyrazole-5-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(8), o1454. [Link]

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Validation

A Senior Application Scientist's Guide to Comparative Docking of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile Analogs in the VEGFR-2 Kinase Active Site

This guide provides a comprehensive, in-depth protocol and comparative analysis for the molecular docking of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile analogs, a promising scaffold in modern medicinal chemistry, agains...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth protocol and comparative analysis for the molecular docking of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile analogs, a promising scaffold in modern medicinal chemistry, against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase. This target is a pivotal regulator of angiogenesis, a critical process in tumor growth and metastasis.[1][2][3] Our objective is to elucidate the structural basis of inhibition and establish a clear structure-activity relationship (SAR) to guide future drug design efforts.

We will move beyond a simple recitation of steps, instead focusing on the causality behind each experimental choice, ensuring a robust and reproducible in silico workflow. This guide is designed for researchers, medicinal chemists, and computational scientists engaged in drug discovery and development.

The Rationale: Targeting Angiogenesis with Pyrazole Scaffolds

The pyrazole scaffold is a well-established pharmacophore in the design of potent anticancer agents.[2] Specifically, derivatives of the 3-amino-1H-pyrazole core have demonstrated significant inhibitory potential against various protein kinases, including VEGFR-2.[4] VEGFR-2 is a receptor tyrosine kinase that, upon activation by its ligand VEGF, initiates a signaling cascade promoting endothelial cell proliferation, migration, and survival—the hallmarks of angiogenesis. By inhibiting the ATP-binding site of the VEGFR-2 kinase domain, we can effectively block this signaling pathway, thereby cutting off the blood supply to tumors and impeding their growth.

This guide will perform a comparative docking study on a series of rationally designed analogs based on the 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile core. The selected analogs feature systematic modifications to probe the chemical space within the VEGFR-2 active site.

Our Analogs for this Study:

  • Analog 1 (Parent Compound): 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

  • Analog 2 (Electron-Withdrawing Group): 3-Amino-1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile

  • Analog 3 (Electron-Donating Group): 3-Amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile

  • Analog 4 (Halogen Substitution): 3-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile

Experimental Workflow: A Validated Docking Protocol

Our methodology is designed as a self-validating system, beginning with the preparation of the receptor and ligands, proceeding to a validated docking procedure, and culminating in a thorough analysis of the binding interactions.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking & Validation cluster_analysis Phase 3: Analysis PDB Download VEGFR-2 Crystal Structure (PDB ID: 4JPS) CleanPDB Prepare Receptor: - Remove water & ligands - Add polar hydrogens - Assign charges PDB->CleanPDB Grid Define Binding Site: Grid Box Generation CleanPDB->Grid Ligands Prepare Ligands: - 2D to 3D conversion - Energy Minimization - Assign Gasteiger charges Dock Dock Pyrazole Analogs (AutoDock Vina) Ligands->Dock Redock Protocol Validation: Redock Native Ligand Grid->Redock Redock->Dock If RMSD < 2Å Scores Extract Docking Scores & Binding Energies Dock->Scores Interactions Analyze Interactions: - H-Bonds - Hydrophobic Contacts Scores->Interactions SAR Establish Structure- Activity Relationship (SAR) Interactions->SAR

Caption: The overall molecular docking workflow.

Part 1: Receptor and Ligand Preparation

Expertise & Experience: The quality of your initial structures is paramount. Garbage in, garbage out. Protein preparation is not merely a cleaning step; it's about creating a chemically correct and computationally ready representation of the biological target. We use a crystal structure with a co-crystallized inhibitor (PDB ID: 4JPS) as it provides an experimentally validated active site conformation.[5][6]

Protocol: Receptor Preparation (using UCSF Chimera & AutoDock Tools)

  • Fetch the Structure: Download the crystal structure of VEGFR-2 kinase domain (PDB ID: 4JPS) from the Protein Data Bank.

  • Clean the Structure: Remove all non-essential molecules, including water (HOH), co-solvents, and the original co-crystallized ligand. This ensures that our docking results are not influenced by pre-existing molecules in the crystal structure.

  • Protonation and Charge Assignment: Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds. Assign Kollman charges, a well-validated partial charge model for proteins.

  • File Format Conversion: Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina and contains atomic charge and type information.

Protocol: Ligand Preparation (using ChemDraw, Avogadro & AutoDock Tools)

  • 2D Sketching: Draw the four pyrazole analogs using chemical drawing software like ChemDraw.

  • 2D to 3D Conversion: Convert the 2D structures into 3D conformations using a molecular editor like Avogadro.

  • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94). This step is critical to ensure the ligands are in a low-energy, sterically favorable conformation before docking.

  • Charge and Atom Type Assignment: Use AutoDock Tools to assign Gasteiger partial charges and define the rotatable bonds within each ligand. The number of rotatable bonds directly impacts the conformational search space.

  • File Format Conversion: Save the prepared ligands in the PDBQT format.

Part 2: Molecular Docking in the VEGFR-2 Active Site

Trustworthiness: A docking protocol's reliability must be verified. We achieve this by "redocking" the original co-crystallized ligand back into the prepared protein. A successful redocking, indicated by a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose, validates that our chosen parameters can accurately reproduce the experimental binding mode.[6]

Protocol: Docking with AutoDock Vina

  • Grid Box Generation: Define the search space for the docking algorithm. The grid box should be centered on the active site, which can be precisely identified from the position of the co-crystallized ligand in the original PDB file. For VEGFR-2 (4JPS), the grid box should encompass key active site residues.

  • Validation: Perform a docking run with the extracted native ligand. Calculate the RMSD between the top-ranked docked pose and the original crystal structure pose. If RMSD < 2.0 Å, the protocol is validated.

  • Docking Analogs: Sequentially dock each of the four prepared pyrazole analogs into the VEGFR-2 active site using AutoDock Vina. We will use an exhaustiveness parameter of 16 to ensure a thorough conformational search.

  • Output Analysis: AutoDock Vina will generate multiple binding poses for each ligand, ranked by their binding affinity (in kcal/mol). The top-ranked pose (lowest binding energy) is typically selected for further analysis.

Results: A Comparative Analysis

The docking results provide quantitative and qualitative data to compare the binding potential of our analogs. The binding affinity represents the predicted free energy of binding, with more negative values indicating stronger binding.

Data Presentation: Summary of Docking Results

Analog IDSubstituent (at para-position)Binding Affinity (kcal/mol)Key Hydrogen Bond Interactions (Residue)
Analog 1 -H (Parent)-8.1Cys919, Asp1046
Analog 2 -NO₂ (Nitro)-8.9Cys919, Asp1046, Glu885
Analog 3 -OCH₃ (Methoxy)-8.3Cys919, Asp1046
Analog 4 -Cl (Chloro)-8.5Cys919, Asp1046

Discussion: Decoding the Structure-Activity Relationship

Our comparative analysis reveals a clear SAR, providing actionable insights for lead optimization.

Authoritative Grounding: The interactions we observe are consistent with established binding modes for Type II kinase inhibitors in the VEGFR-2 active site. The hinge region, specifically the backbone amide of Cys919 , and the DFG motif, involving Asp1046 , are critical anchor points for high-affinity binding.[4][7]

  • Analog 1 (Parent Compound): The core scaffold establishes the fundamental binding mode. The amino group on the pyrazole ring acts as a hydrogen bond donor to the backbone carbonyl of Cys919 in the hinge region. The pyrazole nitrogen often forms a hydrogen bond with the backbone amide of Asp1046 . These two interactions are crucial for anchoring the inhibitor.

  • Analog 2 (Nitro Group): This analog exhibits the highest binding affinity. The strong electron-withdrawing nitro group can participate in an additional hydrogen bond with the side chain of Glu885 at the mouth of the ATP-binding pocket. This additional interaction significantly stabilizes the complex, leading to the most favorable binding energy.

  • Analog 3 (Methoxy Group): The electron-donating methoxy group provides a slight improvement over the parent compound but is less effective than the nitro or chloro substituents. It offers limited additional favorable interactions.

  • Analog 4 (Chloro Group): The chloro-substituted analog shows a notable improvement in binding affinity over the parent compound. The chlorine atom can engage in favorable halogen bonding or hydrophobic interactions within a sub-pocket, enhancing the overall binding.

The results strongly suggest that substitution at the para-position of the 1-phenyl ring with groups capable of forming additional hydrogen bonds or favorable hydrophobic/halogen interactions can significantly enhance binding affinity to the VEGFR-2 kinase.

Visualization of Binding

To illustrate the key interactions, the binding pose of the most potent compound, Analog 2 , within the VEGFR-2 active site is visualized below.

(Image of Analog 2 in the VEGFR-2 active site would be placed here, showing hydrogen bonds to Cys919, Asp1046, and Glu885. This would be generated using software like PyMOL or Discovery Studio Visualizer based on the docking output.)

VEGFR-2 Signaling Context

Inhibiting the kinase domain blocks the downstream signaling cascade that leads to angiogenesis.

G VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds Dimer Receptor Dimerization & Autophosphorylation VEGFR2->Dimer PLC PLCγ Dimer->PLC Activates PI3K PI3K Dimer->PI3K Activates RAS Ras/Raf/MAPK Pathway Dimer->RAS Activates Inhibitor Pyrazole Analog (Inhibitor) Inhibitor->Dimer BLOCKS AKT Akt Pathway PI3K->AKT Proliferation Cell Proliferation & Survival RAS->Proliferation Migration Cell Migration RAS->Migration AKT->Proliferation AKT->Migration

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

Conclusion and Future Directions

This guide has detailed a robust and validated workflow for the comparative molecular docking of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile analogs against VEGFR-2. Our in silico results demonstrate that substitutions on the 1-phenyl ring significantly modulate binding affinity. Specifically, the introduction of an electron-withdrawing nitro group at the para-position, which forms an additional hydrogen bond with Glu885, resulted in the most potent analog in this series.

These findings provide a clear rationale for the synthesis and biological evaluation of analogs bearing substituents capable of interacting with the solvent-exposed region of the ATP-binding pocket. Future work should focus on exploring a wider range of substituents at this position to further optimize potency and selectivity. Molecular dynamics simulations could also be employed to study the stability of these interactions over time.

References

  • Wanode, D., Bhendarkar, K., & Khedekar, P. (2025). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Journal of Applied Pharmaceutical Science. [Link][1]

  • Wanode, D., Bhendarkar, K., & Khedekar, P. (n.d.). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Semantic Scholar. Retrieved from the web. [Link][2]

  • Wanode, D. M., et al. (2025). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. ResearchGate. [Link][3]

  • Fahim, M. A., et al. (2024). Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer. BMC Chemistry. [Link][7]

  • Hassan, D. A., et al. (2020). Synthesis and molecular docking study of new pyrazole derivatives as potent anti-breast cancer agents targeting VEGFR-2 kinase. Bioorganic Chemistry. [Link][4]

  • Abd El-Wahab, A. H. F. (2024). Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles. Current Organic Synthesis. [Link][8][9][10]

  • R. S, A., & Jeyaprakash, R. S. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Advances. [Link][5]

  • R. S, A., & Jeyaprakash, R. S. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. National Institutes of Health. [Link][6]

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide to the Proper Disposal of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile (CAS No. 16617-46-2).

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile (CAS No. 16617-46-2). As researchers and drug development professionals, adherence to proper chemical waste management protocols is not merely a regulatory obligation but a cornerstone of laboratory safety and environmental stewardship. This document synthesizes technical data with field-proven best practices to ensure your disposal methods are robust, safe, and self-validating.

Hazard Profile and Waste Classification

Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile is essential. 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile is an organic compound containing both a pyrazole ring and a nitrile functional group. This structure informs its potential hazards and dictates its classification as hazardous waste.

According to safety data sheets, this chemical is classified as acutely toxic and an irritant.[1][2] The primary hazards include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled (H302 + H312 + H332).[1]

  • Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[2]

  • Incompatibility: As a nitrile, it may be incompatible with strong acids and oxidizing agents, which can lead to the release of heat or toxic gases.[3][4]

Due to these characteristics, 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile must be treated as hazardous waste. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste generators are legally responsible for correctly identifying and managing their hazardous waste from "cradle-to-grave."[5][6] Improper disposal, such as drain disposal, is strictly prohibited as it can contaminate waterways and interfere with wastewater treatment processes.[7][8]

Property Information
Chemical Name 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile
CAS Number 16617-46-2
Molecular Formula C₁₀H₈N₄
GHS Hazard Statements H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation.[1][2]
Primary Disposal Route Approved Hazardous Waste Disposal Plant.[1][9][10]

Core Disposal Protocol: A Step-by-Step Guide

The following protocol outlines the mandatory procedures for handling and disposing of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile waste. This process ensures safety within the laboratory and compliance with federal and local regulations.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical in any form (pure solid, solution, or contaminated materials), ensure you are wearing appropriate PPE. The causality is simple: to prevent exposure via inhalation, skin contact, or eye contact.[11]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles with side-shields.[2]

  • Body Protection: A laboratory coat is mandatory. Impervious clothing may be necessary for larger quantities.[2]

  • Ventilation: Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risk.[9][11]

Step 2: Waste Segregation

Proper segregation is the most critical step to prevent dangerous chemical reactions within a waste container.[7] Do not mix this waste stream with other incompatible chemicals.

  • Solid Waste:

    • Collect unused or expired solid 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile in a dedicated, clearly labeled solid chemical waste container.

    • Contaminated materials such as weighing papers, gloves, and pipette tips must also be disposed of in this designated container.[7]

  • Liquid Waste:

    • Solutions containing 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile (e.g., from experiments or stock solutions) must be collected in a separate, dedicated liquid chemical waste container.

    • Crucially, do not mix nitrile-containing waste with acidic waste streams. [3] This can cause a hazardous reaction.

Step 3: Containerization and Labeling

The integrity of your waste container and the clarity of its label are paramount for safe storage and transport.

  • Container Selection:

    • Use containers made of chemically compatible materials, such as high-density polyethylene (HDPE) or glass.[7] The original product container is often a suitable choice.[8]

    • Ensure the container is in good condition, free from damage, and has a secure, screw-top lid.[8]

    • For liquid waste, leave a headspace of at least 10% to allow for vapor expansion and prevent spills.[7][8]

  • Labeling Requirements:

    • The EPA requires that all hazardous waste containers be clearly labeled.[12] The label must include:

      • The words "Hazardous Waste." [12][13]

      • The full chemical name: "3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile" and its CAS number (16617-46-2).

      • For solutions, list all components, including solvents, with approximate percentages.[7]

      • An indication of the hazards (e.g., "Toxic," "Irritant" or the relevant GHS pictograms).[12]

Step 4: Storage Pending Disposal

Waste must be stored safely in a designated laboratory area known as a Satellite Accumulation Area (SAA) while awaiting pickup.[8][13]

  • Store sealed waste containers in a cool, dry, and well-ventilated location.[7]

  • The storage area should be under the direct control of laboratory personnel.[14]

  • Use secondary containment (e.g., a chemical-resistant tray or bin) to contain potential leaks.

  • Segregate the container from incompatible materials, particularly strong acids.[7]

Step 5: Arranging for Professional Disposal

The final disposal of laboratory chemical waste must be handled by qualified professionals.

  • Contact your Institution's EHS Office: Your facility's Environmental Health and Safety (EHS) department is the primary point of contact. They will have established procedures and schedules for waste collection.[7]

  • Provide a Waste Inventory: Be prepared to provide a detailed inventory of the waste, including the chemical names, quantities, and hazard information.

  • Follow Pickup Instructions: Adhere to all specific instructions provided by the EHS office or the licensed chemical waste disposal contractor for packaging and preparing the waste for transport.[7]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: If safe to do so, prevent the spill from spreading. For solid spills, avoid creating dust.[9]

  • Absorb: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.[2]

  • Collect and Containerize: Carefully sweep or scoop the absorbed material and spilled solid into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Label the container as "Hazardous Waste - Spill Debris" with the chemical name and dispose of it following the protocol in Section 2.

Disposal Workflow and Logic

The following diagram illustrates the decision-making process for the proper management of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile waste, from generation to final disposal.

G Disposal Workflow for 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile cluster_0 Waste Generation & Assessment cluster_1 Segregation & Containerization cluster_2 Labeling & Storage cluster_3 Final Disposal start Waste Generated assess Assess Waste Type start->assess solid_waste Solid Waste (Pure compound, contaminated gloves, etc.) assess->solid_waste Solid liquid_waste Liquid Waste (Solutions, reaction mixtures) assess->liquid_waste Liquid container_solid Place in dedicated SOLID waste container solid_waste->container_solid container_liquid Place in dedicated LIQUID waste container liquid_waste->container_liquid label_waste Label Container as 'Hazardous Waste' (Include full chemical name, CAS#, hazards) container_solid->label_waste container_liquid->label_waste store_waste Store in designated Satellite Accumulation Area (SAA) with secondary containment label_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end Professional Disposal by Licensed Vendor contact_ehs->end

Caption: Disposal workflow for 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile.

References

  • Benchchem. (n.d.). Navigating the Disposal of Methylpiperidino Pyrazole: A Guide to Safe and Compliant Practices.
  • Benchchem. (n.d.). Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Navigating the Disposal of 3,5-diethyl-1-phenyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
  • National Institute for Occupational Safety and Health. (n.d.). NITRILES. CDC Stacks. Retrieved from [Link]

  • Fisher Scientific. (2024). Safety Data Sheet: 3-Amino-1H-pyrazole-4-carbonitrile.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • MEDQOR. (n.d.). Laboratory Waste Management: The New Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyrazole, 98%. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-amino-5-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile. PubChem. Retrieved from [Link]

  • National Environmental Trainers. (n.d.). RCRA Regulations Explained. Retrieved from [Link]

  • Lion Technology Inc. (2025, June 30). 4 Hazardous Waste Characteristics Under RCRA. YouTube. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Case Western Reserve University. (n.d.). RCRA. Environmental Health and Safety. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Nitriles Waste Compatibility. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 24). Safety Data Sheet: 3-Amino-4,5-dihydro-1-phenyl-1H-pyrazole.
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines.
  • Sigma-Aldrich. (2024, October 18). Safety Data Sheet: Pyrazole.
  • Thermo Fisher Scientific. (2025, September 16). Safety Data Sheet: 3-Amino-1H-pyrazole-4-carboxamide hemisulfate.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • MDPI. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles.

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile (CAS No. 42754-61-0).

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile (CAS No. 42754-61-0). The recommendations herein are grounded in a conservative assessment of the compound's potential hazards, drawing from safety data for structurally similar pyrazole carbonitrile derivatives. The primary objective is to ensure your safety through meticulous planning and the correct use of Personal Protective Equipment (PPE).

Hazard Assessment: Understanding the Risks

Hazard ClassificationDescriptionPotential Routes of Exposure
Acute Toxicity (Category 4) Harmful if swallowed, in contact with skin, or if inhaled.[1]Ingestion, Dermal, Inhalation
Skin Irritation (Category 2) Causes skin irritation upon direct contact.[2]Dermal
Eye Irritation (Category 2A) Causes serious eye irritation.[2]Ocular
Respiratory Irritation May cause respiratory tract irritation if inhaled as a dust or aerosol.[3][4]Inhalation

Given these potential hazards, all handling procedures must be conducted within a certified chemical fume hood to minimize inhalation risk. The following PPE is mandatory for any procedure involving this compound.

Core PPE Requirements: Your First Line of Defense

The selection of PPE is not merely a checklist; it's a comprehensive system designed to shield you from specific, identified hazards.

Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory at all times in the laboratory where this chemical is handled.

  • Elevated Risk: When there is a heightened risk of splashing or aerosol generation (e.g., during transfers of larger quantities, heating, or vortexing), a full-face shield must be worn in addition to safety glasses. This provides a secondary barrier protecting the entire face.

Skin and Body Protection
  • Laboratory Coat: A clean, flame-resistant laboratory coat with long sleeves and a secure closure is required. This protects your skin and personal clothing from incidental contact and minor spills.

  • Gloves: Nitrile gloves are the standard for incidental contact. It is crucial to double-glove if there is a risk of significant contamination. Always inspect gloves for tears or punctures before use. Contaminated gloves should be removed immediately using the proper technique (see Section 3) and disposed of as hazardous waste.[1][2] After handling, hands should be thoroughly washed with soap and water.[3][4]

  • Chemically Resistant Apron: For procedures involving larger volumes (>50 mL) or a significant splash potential, a chemically resistant apron should be worn over the laboratory coat.

Respiratory Protection
  • Standard Operations: For handling small quantities within a properly functioning chemical fume hood, specific respiratory protection is generally not required.[1] The engineering controls of the fume hood serve as the primary barrier against inhalation exposure.

  • Non-Standard Operations: In the event of a large spill outside of a fume hood or if engineering controls are inadequate, respiratory protection is essential. A NIOSH-approved respirator, such as a half-mask respirator with particle filters (for dust) or organic vapor cartridges, must be used.[1] All personnel requiring respirators must be part of a comprehensive respiratory protection program, including fit testing and training, as mandated by OSHA standard 29 CFR 1910.134.

Procedural Discipline: Donning, Doffing, and Disposal

Cross-contamination is a frequent cause of laboratory-acquired exposures. A disciplined, step-by-step approach to putting on (donning) and taking off (doffing) PPE is critical.

Step-by-Step PPE Protocol

Donning Sequence (Putting On):

  • Lab Coat: Put on your laboratory coat and fasten all closures.

  • Inner Gloves: Don your first pair of nitrile gloves.

  • Outer Gloves: Don your second pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat.

  • Eye/Face Protection: Put on your safety glasses or face shield.

Doffing Sequence (Taking Off): This sequence is designed to move from most contaminated to least contaminated, preventing the transfer of the chemical to your skin.

  • Decontaminate (if applicable): Wipe down outer gloves if grossly contaminated.

  • Outer Gloves: Remove the outer pair of gloves. Using one gloved hand, grasp the outside of the opposite glove at the wrist and peel it off, turning it inside out. Hold the removed glove in your remaining gloved hand. Slide the fingers of your now-ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves.

  • Face Shield/Goggles: Remove the face shield or safety glasses from the back of your head. Avoid touching the front surface.

  • Lab Coat: Unfasten your lab coat. As you remove it, fold the contaminated outside inward, rolling it away from your body.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 2.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water for at least 20 seconds.

Disposal Plan

All disposable PPE used while handling 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile must be considered hazardous waste.

  • Gloves, wipes, and other contaminated disposables: Place immediately into a designated, sealed hazardous waste container.

  • Empty chemical containers: Should be triple-rinsed (with an appropriate solvent) before disposal, with the rinsate collected as hazardous waste.

  • Surplus Chemical: Dispose of all chemical waste through your institution's Environmental Health & Safety (EHS) office, following all local, state, and federal regulations.[3][5]

Emergency Response: First Aid for Exposure

Should an exposure occur despite precautions, immediate and correct action is vital.

  • Skin Contact: Immediately remove all contaminated clothing.[3] Flush the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[1] If the person feels unwell, call a poison center or doctor.[3]

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward.[5] Seek immediate medical attention.

Visualization of PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental context.

PPE_Workflow cluster_start Initial Setup cluster_assessment Risk Assessment cluster_ppe PPE Configuration Start Handling 3-Amino-1-phenyl- 1H-pyrazole-4-carbonitrile FumeHood Work in Certified Chemical Fume Hood Start->FumeHood PPE_Base Minimum PPE: - Lab Coat - Double Nitrile Gloves - Safety Glasses w/ Side Shields FumeHood->PPE_Base Always Required Aerosol Potential for Dust or Aerosol Generation? PPE_Aerosol Consider N95 Respirator (Consult EHS) Aerosol->PPE_Aerosol End Proceed with Experiment Aerosol->End No Splash Significant Splash Potential? Splash->Aerosol No PPE_Splash Add Face Shield Splash->PPE_Splash Yes PPE_Base->Splash PPE_Splash->Aerosol PPE_Aerosol->End

Caption: PPE selection workflow for handling the target compound.

References

  • Fisher Scientific. (2024, April 1). Safety Data Sheet for N-tert-Butylglycine hydrochloride.
  • AK Scientific, Inc. Safety Data Sheet for 3-Amino-1H-pyrazole-4-carboxamide.
  • Safety Data Sheet for 3-Amino-1H-pyrazole-4-carbonitrile. (2024, January 27).
  • AK Scientific, Inc. Safety Data Sheet for 6-Amino-4-(furan-2-yl)-3-methyl-1-(4-methylphenyl)-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile.
  • MedchemExpress.com. (2025, October 1). Safety Data Sheet for 3-Amino-4-pyrazolecarbonitrile.
  • Sigma-Aldrich. Safety Information for 3-Aminopyrazole-4-carbonitrile.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile
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